4-Phenylcyclohexanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17139. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-phenylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVUSIMLVPJXMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90969470, DTXSID201311111 | |
| Record name | 4-Phenylcyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90969470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Phenylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5437-46-7, 5769-13-1, 7335-12-8 | |
| Record name | 4-Phenylcyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5437-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylcyclohexan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005437467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-4-Phenylcyclohexan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005769131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-4-Phenylcyclohexan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylcyclohexanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17139 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phenylcyclohexanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phenylcyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90969470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Phenylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-phenylcyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.814 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-4-phenylcyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-phenylcyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.193 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Phenylcyclohexanol chemical structure and properties
An In-depth Technical Guide to 4-Phenylcyclohexanol: Structure, Properties, and Applications
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of this compound
This compound is an organic compound featuring a cyclohexane ring substituted with both a phenyl group and a hydroxyl group at the 4-position.[1] With the molecular formula C₁₂H₁₆O and a molecular weight of approximately 176.26 g/mol , this bifunctional molecule stands as a cornerstone intermediate in diverse fields of chemical science.[1][2] Its structure, which marries a hydrophobic phenyl group with a reactive, hydrophilic hydroxyl group, imparts a unique set of properties that make it a valuable precursor in pharmaceuticals, materials science, and the fragrance industry.[1] This guide offers a comprehensive exploration of its chemical architecture, physicochemical properties, reactivity, synthesis, and key applications, providing researchers and drug development professionals with a foundational understanding of its utility.
Part 1: Molecular Structure and Stereoisomerism
The IUPAC name for this compound is 4-phenylcyclohexan-1-ol.[2] It is registered under CAS Number 5437-46-7, which typically refers to the mixture of isomers, while the specific cis and trans isomers have their own identifiers (7335-12-8 for cis and 5769-13-1 for trans).[2][3][4][5] The core of its structure is the cyclohexane scaffold, which exists predominantly in a chair conformation to minimize angular and torsional strain. The critical aspect of its structure is the stereochemical relationship between the phenyl and hydroxyl substituents on the C1 and C4 carbons.
Cis and Trans Isomerism
This compound exists as two distinct geometric isomers: cis and trans.[6] This isomerism arises from the relative positions of the phenyl and hydroxyl groups with respect to the plane of the cyclohexane ring.
-
cis-4-Phenylcyclohexanol: Both the phenyl and hydroxyl groups are on the same side of the ring. In the most stable chair conformation, one substituent must occupy an axial position while the other is equatorial to minimize steric hindrance. Given the significant steric bulk of the phenyl group, it preferentially occupies the equatorial position, forcing the smaller hydroxyl group into the axial position.
-
trans-4-Phenylcyclohexanol: The phenyl and hydroxyl groups are on opposite sides of the ring. This arrangement allows both bulky substituents to occupy equatorial positions in the most stable chair conformation, resulting in a thermodynamically more stable molecule compared to the cis isomer.
The differentiation between these isomers is crucial as it dictates their physical properties and reactivity. This can be readily achieved using ¹H NMR spectroscopy, where the coupling constants of the proton at C1 (the carbon bearing the hydroxyl group) differ significantly depending on its axial or equatorial position, as dictated by the Karplus equation.[7]
Caption: Relationship between isomers and their relative thermodynamic stability.
Part 2: Physicochemical and Spectroscopic Profile
A compound's utility is defined by its physical properties and its spectral fingerprint. The data below has been aggregated from various chemical databases.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O | [2][8][9] |
| Molecular Weight | 176.26 g/mol | [1][2] |
| Melting Point | 76-77 °C (cis) | [3] |
| Boiling Point | ~295.8 °C (760 Torr, calc.) | [3] |
| Density | ~1.051 g/cm³ (20 °C, calc.) | [3] |
| Solubility | Slightly soluble in water (2.5 g/L at 25 °C) | [3][10] |
| pKa | ~15.18 (Predicted) | [10] |
Spectroscopic Analysis
Spectroscopic methods are indispensable for the structural confirmation of this compound.
-
¹H NMR Spectroscopy : The proton spectrum is highly informative. The proton on the carbon bearing the hydroxyl group (H-1) is a key diagnostic signal, typically appearing around 3.5 ppm.[7] In the more stable trans isomer, H-1 is axial and exhibits large axial-axial couplings to its neighbors. In the cis isomer, H-1 is equatorial, resulting in smaller equatorial-axial and equatorial-equatorial couplings. The aromatic protons of the phenyl group typically appear as a multiplet between 7.1-7.4 ppm, while the cyclohexane protons resonate upfield between 1.2-2.5 ppm.[2][11]
-
Infrared (IR) Spectroscopy : The IR spectrum prominently displays a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.[8] C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexane ring appear just below 3000 cm⁻¹, while the sp² C-H stretches of the aromatic ring are seen just above 3000 cm⁻¹. Aromatic C=C stretching absorptions are also visible in the 1450-1600 cm⁻¹ region.[8]
-
Mass Spectrometry : In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) is observed at m/z 176.[2][8] Common fragmentation patterns include the loss of a water molecule (M-18) to give a peak at m/z 158, and cleavage of the cyclohexane ring.[2]
Part 3: Synthesis and Chemical Reactivity
The chemical behavior of this compound is dominated by the reactivity of its hydroxyl group and the stability of its carbocyclic framework.
Key Chemical Reactions
The hydroxyl group is a versatile functional handle for subsequent synthetic transformations.
-
Oxidation to 4-Phenylcyclohexanone : The secondary alcohol can be readily oxidized to the corresponding ketone, 4-phenylcyclohexanone, a crucial intermediate for liquid crystals and pharmaceuticals.[12][13][14] This transformation is a cornerstone reaction, often employing reagents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane, or catalytic systems involving TEMPO. The rate of oxidation can be influenced by stereochemistry, with the axial hydroxyl group of the cis-isomer often reacting faster due to the relief of steric strain in the transition state.[15]
-
Esterification : In the presence of an acid catalyst, this compound reacts with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form esters.[16] This Fischer esterification process is a reversible reaction and is fundamental for creating derivatives with altered physical properties or for installing protecting groups.[17]
-
Etherification : Formation of an ether can be achieved via reactions like the Williamson ether synthesis, where the corresponding alkoxide (formed by deprotonating the alcohol with a strong base) acts as a nucleophile towards an alkyl halide.
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocol: Sodium Borohydride Reduction
This protocol provides a standard procedure for the reduction of 4-phenylcyclohexanone.
-
Materials : 4-phenylcyclohexanone, sodium borohydride (NaBH₄), methanol, deionized water, 1M hydrochloric acid (HCl), ethyl acetate, anhydrous magnesium sulfate (MgSO₄).
-
Procedure :
-
Dissolve 4-phenylcyclohexanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice-water bath to 0 °C.
-
Slowly add sodium borohydride (1.1 eq) in small portions over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Carefully quench the reaction by slowly adding 1M HCl until the effervescence ceases.
-
Reduce the volume of methanol using a rotary evaporator.
-
Add deionized water to the residue and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The product, a mixture of cis and trans isomers, can be purified by column chromatography or recrystallization. The ratio of isomers depends on the reducing agent and reaction conditions.
-
Part 4: Applications in Research and Development
The unique structural features of this compound make it a versatile building block across several scientific domains.
-
Medicinal Chemistry : The phenylcyclohexane motif is a privileged scaffold in drug design. The replacement of phenyl groups with cyclohexyl groups can lead to compounds with similar or improved biological affinities and better physicochemical properties, such as increased three-dimensionality (fsp³ character), which is often correlated with higher success rates in clinical trials. [18]this compound serves as an intermediate in the synthesis of compounds with potential analgesic and neuroprotective activities. [1]Its derivatives are explored for their interactions with various biological targets. [1][13]* Materials Science : 4-substituted cyclohexanones, derived from the oxidation of the corresponding cyclohexanols, are critical intermediates for the synthesis of liquid-crystal materials. [14]The rigid and well-defined structure of the 4-phenylcyclohexyl core allows for the creation of molecules with specific anisotropic properties required for display technologies.
-
Fragrance and Flavor Industry : The pleasant odor of this compound makes it a useful component in the formulation of perfumes and flavorings. [1]* Chemical Research : Due to its well-defined structure and stereoisomers, it serves as an excellent model system for studying reaction mechanisms and stereoselectivity. [1]It is also used as a reference compound for calibrating analytical instruments like chromatographs and spectrometers. [1]
Part 5: Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.
-
Hazard Classifications :
-
Harmful if swallowed (Acute Toxicity, Oral) [2] * Causes skin irritation [2][3] * Causes serious eye irritation [2][3] * May cause respiratory irritation [2]* Precautionary Measures : Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Conclusion
This compound is a compound of significant academic and industrial interest. Its straightforward synthesis, well-defined stereochemistry, and the versatile reactivity of its hydroxyl group establish it as a valuable intermediate. For researchers in drug discovery and materials science, a thorough understanding of its properties and chemical behavior is essential for leveraging its full potential in the design and synthesis of novel, high-value molecules.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclohexanol, 4-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
ChemSynthesis. (2025). This compound. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). THE ISOMERS OF 4-PHENYL- AND 4-CYCLOHEXYL-CYCLOHEXANOL. ACS Publications. Retrieved from [Link]
-
Reddit. (2016). WTF do coupling constants have to do with whether this cis or trans isomer is the major product?. r/chemhelp. Retrieved from [Link]
- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
-
BYJU'S. (n.d.). Esterification Reaction. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (2016). Stacking with No Planarity?. ACS Publications. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY. Retrieved from [Link]
-
ResearchGate. (2018). Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics. Retrieved from [Link]
-
YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]
Sources
- 1. Buy this compound | 7335-12-8 [smolecule.com]
- 2. This compound | C12H16O | CID 79497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS # 7335-12-8, cis-4-Phenylcyclohexanol, cis-4-Phenyl-1-cyclohexanol - chemBlink [chemblink.com]
- 4. cis-4-phenyl-cyclohexanol 97% | CAS: 7335-12-8 | AChemBlock [achemblock.com]
- 5. 5769-13-1 CAS MSDS (trans-4-phenylcyclohexan-1-ol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. Cyclohexanol, 4-phenyl- [webbook.nist.gov]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. Page loading... [wap.guidechem.com]
- 11. This compound(5437-46-7) 1H NMR spectrum [chemicalbook.com]
- 12. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. spcmc.ac.in [spcmc.ac.in]
- 16. byjus.com [byjus.com]
- 17. youtube.com [youtube.com]
- 18. Stacking with No Planarity? - PMC [pmc.ncbi.nlm.nih.gov]
cis and trans isomers of 4-phenylcyclohexanol
An In-depth Technical Guide to the Cis and Trans Isomers of 4-Phenylcyclohexanol
Authored by Gemini, Senior Application Scientist
This technical guide provides a comprehensive exploration of the stereoisomers of this compound, a critical molecular scaffold in synthetic and medicinal chemistry. We delve into the foundational principles of conformational analysis that dictate the distinct properties of the cis and trans isomers. This document details stereoselective synthetic strategies governed by kinetic and thermodynamic control, robust protocols for isomer separation, and definitive spectroscopic characterization techniques. The causality behind experimental choices is emphasized, providing researchers, scientists, and drug development professionals with a field-proven framework for the synthesis, purification, and identification of these important compounds.
Introduction: The Stereochemical Imperative of the this compound Core
The this compound framework is a prevalent structural motif in organic synthesis and serves as a valuable building block for a range of functional molecules, including active pharmaceutical ingredients.[1][2] The seemingly subtle difference in the spatial arrangement of the phenyl and hydroxyl substituents—termed cis (on the same side of the ring) and trans (on opposite sides)—gives rise to profound differences in physical, chemical, and biological properties. Understanding and controlling this stereochemistry is not merely an academic exercise; it is paramount for applications where molecular shape dictates function, such as in drug-receptor interactions.[3]
The behavior of these isomers is fundamentally governed by the conformational preferences of the cyclohexane ring, which predominantly adopts a low-energy chair conformation to minimize torsional and steric strain.[4] The orientation of the substituents in either axial or equatorial positions within this chair framework is the primary determinant of isomer stability and reactivity.
Conformational Analysis: A Tale of Two Chairs
The stability of a substituted cyclohexane is dictated by the energetic penalty associated with placing bulky substituents in the axial position, which leads to unfavorable 1,3-diaxial steric interactions. The phenyl group is significantly bulkier than the hydroxyl group, and its preference for the equatorial position dominates the conformational equilibrium.
-
Trans-4-Phenylcyclohexanol: The most stable conformation of the trans isomer places both the large phenyl group and the hydroxyl group in equatorial positions. This arrangement minimizes steric strain, rendering the trans isomer the thermodynamic product—the most stable possible isomer.
-
Cis-4-Phenylcyclohexanol: In the cis isomer, one substituent must be axial while the other is equatorial. To satisfy the strong preference of the bulky phenyl group for the equatorial position, the hydroxyl group is forced into the less stable axial position. This results in the cis isomer being thermodynamically less stable than the trans isomer.
Synthesis and Stereocontrol: Kinetic vs. Thermodynamic Pathways
The primary route to this compound is the reduction of 4-phenylcyclohexanone. The stereochemical outcome of this reduction is a classic example of kinetic versus thermodynamic control, where reaction conditions dictate the final product ratio.[5][6]
-
Kinetic Control: This pathway favors the product that is formed fastest. It typically involves low temperatures and sterically hindered reagents that are unable to equilibrate. For the reduction of 4-phenylcyclohexanone, using a bulky reducing agent like Lithium tri-sec-butylborohydride (L-Selectride) forces the hydride to attack the carbonyl from the less hindered equatorial face. This "axial attack" pushes the resulting hydroxyl group into the equatorial position, yielding the cis isomer as the major product.[7]
-
Thermodynamic Control: This pathway favors the most stable product and is achieved under conditions that allow the reaction to be reversible, enabling the product mixture to equilibrate. Reduction with sodium borohydride (NaBH₄) in a protic solvent, or using the Meerwein-Pondorff-Verley (MPV) reduction, allows for this equilibrium.[7] The system ultimately settles on the lowest energy state, favoring the formation of the more stable trans isomer.
An alternative synthesis involves the catalytic hydrogenation of 4-hydroxybiphenyl. The choice of catalyst is crucial for stereoselectivity; palladium-based catalysts tend to favor the trans isomer, while rhodium-based catalysts can be used to favor the cis product.[8]
Experimental Protocols
Protocol 1: Kinetically Controlled Synthesis of cis-4-Phenylcyclohexanol
-
System Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve 4-phenylcyclohexanone (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.2 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add L-Selectride (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cautiously quench the reaction by the slow, dropwise addition of 3 M NaOH (aq), followed by the slow addition of 30% H₂O₂ (aq), ensuring the temperature remains below 0 °C.
-
Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the cis-isomer as the major product.
Protocol 2: Thermodynamically Controlled Synthesis of trans-4-Phenylcyclohexanol
-
System Setup: In a round-bottom flask, dissolve 4-phenylcyclohexanone (1.0 eq) in methanol or isopropanol to a concentration of 0.5 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Slowly add 1 M HCl (aq) at 0 °C to quench the excess NaBH₄ until gas evolution ceases.
-
Workup: Remove the bulk of the alcohol solvent using a rotary evaporator. Add water and extract the mixture three times with ethyl acetate. Combine the organic layers, wash with saturated NaHCO₃ (aq) and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: The crude product, enriched in the trans-isomer, can be purified by recrystallization from hexane or by flash column chromatography.
Isomer Separation and Purification
Due to their similar polarities and very close boiling points, separating the cis and trans isomers of this compound requires techniques that can exploit subtle differences in their shape and interaction with a stationary phase.
-
Flash Column Chromatography: This is the most common laboratory-scale method. The two isomers can be separated on a silica gel column. The trans isomer (diequatorial) is generally less polar and will elute first with a non-polar eluent system (e.g., ethyl acetate/hexane mixture). The cis isomer, with its more sterically accessible axial hydroxyl group, can interact more strongly with the polar silica surface and will elute later.
-
High-Performance Liquid Chromatography (HPLC): For analytical and preparative-scale separations requiring high resolution, reversed-phase or normal-phase HPLC can be employed.[9][10] Columns with shape-selective stationary phases, such as those based on cholesterol, can be particularly effective for geometric isomers.[11]
-
Fractional Crystallization: If the crude product mixture is highly enriched in one isomer, fractional crystallization can be an effective purification method, exploiting the differences in the crystal lattice energies and solubilities of the two isomers.[12]
Definitive Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously distinguishing between the cis and trans isomers of this compound. The key lies in the differing chemical environments and, crucially, the spin-spin coupling constants of the protons attached to C1 (the carbon with the OH group) and C4 (the carbon with the phenyl group).[13]
¹H NMR Spectroscopy:
-
Trans Isomer: In its stable diequatorial conformation, the proton at C1 is axial. It experiences large dihedral angles with its two adjacent axial protons. This results in a signal with large coupling constants (J_ax-ax ≈ 8-12 Hz) and a characteristic broad multiplet or triplet of triplets appearance at a relatively upfield (more shielded) chemical shift.
-
Cis Isomer: In its preferred conformation (equatorial phenyl, axial OH), the proton at C1 is equatorial. It has smaller coupling constants with its neighbors (J_eq-ax and J_eq-eq ≈ 2-5 Hz). This leads to a signal that is a narrow, less-resolved multiplet at a more downfield (deshielded) chemical shift compared to its trans counterpart.[13]
¹³C NMR Spectroscopy: The stereochemistry also influences the ¹³C chemical shifts. Due to the gamma-gauche effect, a carbon atom experiences shielding (moves to a lower ppm value) when it has a gauche interaction with a substituent three bonds away. In the cis isomer, the axial hydroxyl group causes shielding of the C3 and C5 carbons relative to the trans isomer where the hydroxyl is equatorial.
Comparative Spectroscopic Data
| Nucleus | Parameter | Cis-Isomer (eq-Ph, ax-OH) | Trans-Isomer (eq-Ph, eq-OH) | Rationale for Distinction |
| ¹H NMR | H-1 (CH-OH) | Higher δ (ppm), narrow multiplet | Lower δ (ppm), broad multiplet | Equatorial protons are deshielded relative to axial protons. |
| J-coupling (H-1) | Small J-values (2-5 Hz) | Large J-values (8-12 Hz) | Reflects eq-ax/eq-eq vs. ax-ax couplings in the chair form. | |
| ¹³C NMR | C-1 (CH-OH) | ~66-68 ppm | ~70-72 ppm | The axial -OH group in the cis isomer has a shielding effect. |
| C-3 / C-5 | Shielded (lower ppm) | Deshielded (higher ppm) | Gamma-gauche effect from the axial -OH group in the cis isomer. |
Note: Exact chemical shifts are solvent-dependent. The values provided are typical and for comparative purposes.
Applications in Drug Discovery and Materials Science
The rigid, well-defined three-dimensional structure of the this compound core makes it a valuable scaffold in medicinal chemistry. The specific orientation of the phenyl and hydroxyl groups is critical for binding to biological targets like enzymes and receptors, which are inherently chiral.
-
Bioisosteric Replacement: The cyclohexyl ring can serve as a bioisostere for a phenyl ring, offering improved metabolic stability or solubility profiles.
-
Scaffold for Novel Therapeutics: Derivatives of this compound are investigated for a variety of therapeutic areas. The defined stereochemistry allows for the precise positioning of pharmacophoric groups to optimize target engagement.[14][15]
-
Metabolic Studies: The this compound motif appears in the metabolites of certain drugs, making the synthesis of pure isomers essential for toxicology and metabolic pathway studies.[3]
Conclusion
The cis and trans isomers of this compound represent a classic case study in the principles of stereochemistry. Their distinct properties, arising from conformational preferences, are not only fundamentally interesting but also have significant practical implications. The ability to selectively synthesize, separate, and definitively characterize these isomers is a crucial skill for scientists in organic synthesis and drug development. By leveraging the principles of kinetic and thermodynamic control and applying powerful spectroscopic techniques like NMR, researchers can confidently control and verify the stereochemical integrity of their molecules, paving the way for the development of novel and effective chemical entities.
References
-
This compound | C12H16O | CID 79497 . PubChem, National Institutes of Health. [Link]
-
Synthesis of trans-4-phenylcyclohexanol . PrepChem.com. [Link]
-
Cyclohexanol, 4-phenyl- . NIST WebBook. [Link]
-
Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase . MDPI. [Link]
-
Thermodynamic and kinetic reaction control . Wikipedia. [Link]
-
Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control . The Chemical Educator. [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction . Jack Westin. [Link]
-
Thermodynamic vs Kinetic Control . Reddit. [Link]
-
Kinetic Versus Thermodynamic Control in Chemical Reactions . Scribd. [Link]
-
CONFORMATIONAL ANALYSIS OF CYCLOHEXANOLS . University of Wisconsin-River Falls. [Link]
-
Cyclohexanol, 2-phenyl-, (1R-trans)- . Organic Syntheses. [Link]
-
THE ISOMERS OF 4-PHENYL- AND 4-CYCLOHEXYL-CYCLOHEXANOL . The Journal of Organic Chemistry. [Link]
- Separation of cis and trans isomers.
-
compared using 13C nmr spectroscopy . [Link]
- Separation and purification of cis and trans isomers.
-
Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set . ChemRxiv. [Link]
-
Conformational Analysis . University of California, Irvine. [Link]
-
Linkage-Editing of β-Glucosylceramide and β-Glucosylcholesterol: Development of β-Selective C-Glucosylation and Potent Mincle Ligands . Journal of the American Chemical Society. [Link]
-
Separation of cis/trans isomers . Chromatography Forum. [Link]
-
Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph) . Open Access LMU. [Link]
-
Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS . National Institutes of Health. [Link]
-
Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation . MicroSolv. [Link]
-
13C NMR Chemical Shifts . Organic Chemistry Data. [Link]
-
The four conformational isomers of cyclohexanol calculated at M06-2X/6-311++G(d,p) level . ResearchGate. [Link]
-
The role of hyperconjugation in the conformational analysis of methylcyclohexane and methylheterocyclohexanes . PubMed. [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks . [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. cdn.usbio.net [cdn.usbio.net]
- 3. benchchem.com [benchchem.com]
- 4. mason.gmu.edu [mason.gmu.edu]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. jackwestin.com [jackwestin.com]
- 7. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]
- 8. benchchem.com [benchchem.com]
- 9. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]
- 10. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 12. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
An In-depth Technical Guide to 4-Phenylcyclohexanol: Synthesis, Stereochemistry, and Applications
Introduction
4-Phenylcyclohexanol is a versatile bifunctional molecule featuring a cyclohexane ring substituted with a hydroxyl group and a phenyl group. Its unique structural characteristics, combining a hydrophilic alcohol and a hydrophobic aromatic moiety, make it a valuable building block in organic synthesis. The existence of cis and trans diastereomers, arising from the relative orientation of the two substituents on the cyclohexane ring, introduces a layer of stereochemical complexity that is of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis, stereochemical analysis, and key applications of this compound, with a particular focus on methodologies relevant to researchers in drug discovery and development.
Core Molecular Attributes
The fundamental properties of this compound are summarized below. It is crucial to distinguish between the properties of the individual diastereomers and the mixture.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₆O | [1] |
| Molecular Weight | 176.25 g/mol | [1] |
| CAS Number (Mixture) | 5437-46-7 | [2] |
| CAS Number (cis) | 7335-12-8 | [1] |
| CAS Number (trans) | 5769-13-1 | [1] |
Synthesis of this compound
The most common and versatile route to this compound is the reduction of the corresponding ketone, 4-phenylcyclohexanone. The choice of reducing agent and reaction conditions can significantly influence the diastereoselectivity of the reaction, yielding different ratios of the cis and trans isomers. Another industrially relevant method involves the hydrogenation of p-phenylphenol.
Stereoselective Reduction of 4-Phenylcyclohexanone
The reduction of 4-phenylcyclohexanone presents a classic example of stereocontrol in cyclic systems. The approach of the hydride reagent to the carbonyl group can occur from either the axial or equatorial face, leading to the formation of the cis (axial alcohol) or trans (equatorial alcohol) isomer, respectively.
Caption: Stereochemical pathways in the reduction of 4-phenylcyclohexanone.
-
Kinetic Control (Small Hydride Reagents): Reagents like sodium borohydride (NaBH₄) are relatively small and preferentially attack from the less sterically hindered equatorial face. This leads to the formation of the trans isomer as the major product, where the hydroxyl group is in the more thermodynamically stable equatorial position.[3][4]
-
Steric Control (Bulky Hydride Reagents): Bulky reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride®), experience significant steric hindrance from the axial hydrogens on the cyclohexane ring. Consequently, they tend to attack from the more accessible axial face, resulting in the cis isomer (axial hydroxyl group) as the major product.[3]
This protocol is adapted from standard procedures for the reduction of substituted cyclohexanones.
-
Dissolution: In a round-bottom flask, dissolve 4-phenylcyclohexanone (1.0 eq) in anhydrous methanol or ethanol (10 mL per gram of ketone).
-
Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (0.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the evolution of gas ceases.
-
Workup: Remove the bulk of the alcohol solvent under reduced pressure. Add water and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography or recrystallization to yield the desired product, with the trans isomer typically being the major component.
Hydrogenation of p-Phenylphenol
For large-scale synthesis, the catalytic hydrogenation of p-phenylphenol is a viable route. This method typically employs a palladium-on-carbon (Pd/C) catalyst and can be optimized to favor the formation of the trans isomer.
This protocol is based on general procedures for phenol hydrogenation.
-
Catalyst Slurry: In a high-pressure hydrogenation vessel, suspend p-phenylphenol (1.0 eq) and 5-10 wt% Pd/C catalyst in a suitable solvent such as n-heptane.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 5 bar). Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC-MS or TLC until the starting material is consumed.
-
Workup: Cool the reaction vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The diastereomeric ratio can be determined by ¹H NMR, with the trans isomer generally favored under these conditions. Further purification can be achieved by chromatography or recrystallization.[5]
Separation and Purification of Diastereomers
The physical properties of the cis and trans isomers of this compound are sufficiently different to allow for their separation by standard laboratory techniques. Flash column chromatography is the most common method for achieving high purity of each isomer.
Caption: Workflow for the separation of this compound diastereomers.
Experimental Protocol: Separation by Flash Column Chromatography
-
Column Packing: Prepare a silica gel column using a wet-packing method with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Sample Loading: Dissolve the crude mixture of cis and trans isomers in a minimal amount of dichloromethane or the initial eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. The less polar cis isomer will typically elute first, followed by the more polar trans isomer.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure isomers.
-
Isolation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to yield the purified diastereomers.
Spectroscopic Characterization: Differentiating cis and trans Isomers
¹H NMR spectroscopy is a powerful tool for unambiguously distinguishing between the cis and trans isomers of this compound. The key to this differentiation lies in the chemical shift and multiplicity of the proton on the carbon bearing the hydroxyl group (H-1).
In the most stable chair conformation:
-
trans Isomer: The phenyl and hydroxyl groups are both in the equatorial position. The H-1 proton is therefore in the axial position. This axial proton experiences large dihedral angles (approaching 180°) with the adjacent axial protons, resulting in a larger coupling constant (J value, typically 10-13 Hz) and a more complex splitting pattern (often a triplet of triplets). The axial H-1 proton is also more shielded and appears at a lower chemical shift (further upfield).
-
cis Isomer: The phenyl group is equatorial, and the hydroxyl group is axial. The H-1 proton is in the equatorial position. It experiences smaller dihedral angles with the adjacent protons, leading to smaller coupling constants and a broader, less resolved multiplet. This equatorial proton is less shielded and appears at a higher chemical shift (further downfield).
| Proton | cis-4-Phenylcyclohexanol | trans-4-Phenylcyclohexanol | Key Distinguishing Feature |
| H-1 (CH-OH) | Higher δ (downfield), broad multiplet | Lower δ (upfield), larger coupling constants | The chemical shift and splitting pattern of the H-1 proton are diagnostic for the stereochemistry. |
| Phenyl Protons | ~7.2-7.4 ppm | ~7.2-7.4 ppm | Generally similar for both isomers. |
| Cyclohexyl Protons | Broad multiplets | Broad multiplets | Overlapping and complex, less diagnostic than H-1. |
Applications in Drug Discovery and Development
The this compound scaffold is a valuable pharmacophore in medicinal chemistry. The rigid cyclohexane ring serves as a non-planar scaffold to orient the phenyl and hydroxyl groups in specific three-dimensional arrangements, which can be critical for binding to biological targets. The hydroxyl group can act as a hydrogen bond donor or acceptor, or as a site for further chemical modification.
While often used as an intermediate, the this compound moiety can be found in more complex molecules with potential therapeutic applications. For instance, derivatives of this compound have been investigated for their potential neuroprotective and analgesic properties.[6] Its role as a building block allows for the systematic exploration of structure-activity relationships by modifying the phenyl ring, the hydroxyl group, or the cyclohexane core.
Conclusion
This compound is a fundamentally important molecule with rich stereochemistry that provides a valuable platform for both academic research and industrial applications. A thorough understanding of its synthesis, the factors controlling its stereochemical outcome, and the analytical methods for its characterization are essential for researchers and scientists. The ability to selectively synthesize and separate the cis and trans isomers opens up avenues for the development of novel pharmaceuticals and advanced materials where precise three-dimensional structure is paramount.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79497, this compound. Retrieved from [Link].
- Novak, M., Gung, B. W., Hershberger, J. W., Taylor, R. T., Emenike, B., Chakraborty, M., ... & Daka, P. (2009). Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control.
- Wigfield, D. C. (1979). Stereochemistry and mechanism of ketone reductions by hydride reagents. Tetrahedron, 35(4), 449-462.
- Wollenburg, M., Heusler, A., Bergander, K., & Glorius, F. (2020). trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives.
-
NIST (n.d.). Cyclohexanol, 4-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link].
Sources
- 1. This compound | C12H16O | CID 79497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclohexanol, 4-phenyl- [webbook.nist.gov]
- 3. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]
- 4. Reduction of 4-t-Butylcyclohexanone [thecatalyst.org]
- 5. researchgate.net [researchgate.net]
- 6. Buy this compound | 7335-12-8 [smolecule.com]
Physical and chemical properties of 4-phenylcyclohexanol
An In-depth Technical Guide to 4-Phenylcyclohexanol
Abstract
This compound is a versatile bifunctional organic compound featuring a cyclohexane scaffold substituted with both a hydroxyl and a phenyl group. This unique combination of a hydrophilic alcohol and a hydrophobic aromatic moiety imparts a range of physical and chemical properties that make it a valuable intermediate in diverse scientific fields. Its significance is particularly pronounced in pharmaceutical synthesis, materials science, and the fragrance industry. The existence of distinct cis and trans stereoisomers, each with unique conformational and energetic profiles, adds a layer of complexity and utility, allowing for stereospecific applications. This guide provides a comprehensive exploration of the molecular structure, stereoisomerism, physical characteristics, spectroscopic profile, and chemical reactivity of this compound. Furthermore, it details common synthetic routes and key experimental protocols, offering field-proven insights for researchers, chemists, and drug development professionals.
Molecular Structure and Stereoisomerism
This compound, with the molecular formula C₁₂H₁₆O, consists of a cyclohexane ring where a hydrogen atom at C-1 is replaced by a hydroxyl (-OH) group and a hydrogen atom at C-4 is replaced by a phenyl (-C₆H₅) group.[1][2] The molecule's true structural and chemical nature is defined by its stereoisomerism.
The tetrahedral geometry of the carbon atoms in the cyclohexane ring allows it to adopt several non-planar conformations, with the chair conformation being the most stable. In this conformation, the substituents at each carbon can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). The relative orientation of the hydroxyl and phenyl groups gives rise to two diastereomers: cis-4-phenylcyclohexanol and trans-4-phenylcyclohexanol.
-
trans-4-Phenylcyclohexanol : The thermodynamically more stable isomer. In its most stable chair conformation, both the bulky phenyl group and the hydroxyl group occupy equatorial positions. This arrangement minimizes steric strain, particularly the unfavorable 1,3-diaxial interactions that would occur if either group were in an axial position.
-
cis-4-Phenylcyclohexanol : In its most stable chair conformation, one substituent is in an axial position while the other is equatorial. Due to the significant steric bulk of the phenyl group, it preferentially occupies the equatorial position, forcing the smaller hydroxyl group into the axial position to minimize overall steric hindrance.
The energetic difference between these isomers directly influences their physical properties and can be exploited to control the stereochemical outcomes of reactions.
Caption: Chair conformations of cis and trans-4-phenylcyclohexanol.
Physical Properties
The physical properties of this compound are significantly influenced by its stereochemistry. The greater symmetry and more efficient crystal lattice packing of the trans isomer result in a substantially higher melting point compared to the cis isomer. The boiling points, however, are quite similar. The compound is sparingly soluble in water due to the large hydrophobic phenyl and cyclohexyl moieties, but it is soluble in many organic solvents.[3][4]
| Property | Value (Mixture / Unspecified) | Value (cis Isomer) | Value (trans Isomer) | Reference(s) |
| Molecular Formula | C₁₂H₁₆O | C₁₂H₁₆O | C₁₂H₁₆O | [1][2][5] |
| Molecular Weight | 176.26 g/mol | 176.26 g/mol | 176.26 g/mol | [1][2][5] |
| CAS Number | 5437-46-7 | 7335-12-8 | 5769-13-1 | [1][2][3][5] |
| Appearance | White to off-white solid | - | White solid | [6] |
| Melting Point | 116-118 °C | 76-77 °C | 119-120 °C | [3][5][6] |
| Boiling Point | 295.8 °C (at 760 mmHg) | 295.8 °C (at 760 mmHg) | 295.8 °C (at 760 mmHg) | [3][5] |
| Density | ~1.051 g/cm³ | ~1.051 g/cm³ | ~1.051 g/cm³ | [3][5][6] |
| Solubility in Water | Slightly soluble (2.5 g/L at 25 °C) | Slightly soluble | - | [3][4] |
| pKa | ~15.18 (Predicted) | - | - | [4][6] |
| LogP | 2.6 - 2.7 | - | 2.705 | [2][5] |
Spectroscopic Analysis
Spectroscopic methods are indispensable for the structural elucidation and differentiation of this compound isomers.
-
¹H NMR Spectroscopy : The proton NMR spectrum provides key structural information. Protons on the phenyl group typically appear as a multiplet between δ 7.1-7.4 ppm. The carbinol proton (H-1, attached to the carbon bearing the -OH group) is a critical diagnostic signal. In the trans isomer, this proton is axial and exhibits large axial-axial couplings to its neighbors, resulting in a broad multiplet. In the cis isomer, this proton is equatorial and has smaller equatorial-axial couplings, leading to a narrower signal. The hydroxyl proton (-OH) appears as a broad singlet, the chemical shift of which is concentration-dependent.[2][7]
-
¹³C NMR Spectroscopy : The spectrum will show distinct signals for the aromatic carbons (typically δ 125-150 ppm), the carbinol carbon (C-1, ~δ 70 ppm), and the other aliphatic carbons of the cyclohexane ring (δ 25-45 ppm).
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. C-H stretching vibrations for the aromatic ring are observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. A C-O stretching band is also present around 1050-1100 cm⁻¹.[8]
-
Mass Spectrometry : The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z = 176. Common fragmentation pathways include the loss of water (M-18) to give a peak at m/z = 158, and cleavage of the cyclohexane ring.[2]
| Spectroscopy | Characteristic Feature | Approximate Position |
| ¹H NMR | Phenyl Protons (C₆H₅) | δ 7.1 - 7.4 ppm (multiplet) |
| Carbinol Proton (CH-OH) | δ 3.5 - 4.0 ppm (broad for trans, narrow for cis) | |
| Cyclohexane Protons (CH₂) | δ 1.2 - 2.5 ppm (multiplets) | |
| IR | O-H Stretch | 3200 - 3600 cm⁻¹ (strong, broad) |
| Aromatic C-H Stretch | > 3000 cm⁻¹ | |
| Aliphatic C-H Stretch | < 3000 cm⁻¹ | |
| C-O Stretch | 1050 - 1100 cm⁻¹ | |
| MS (EI) | Molecular Ion (M⁺) | m/z = 176 |
| Loss of Water [M-H₂O]⁺ | m/z = 158 |
Chemical Reactivity and Key Reactions
This compound undergoes reactions typical of secondary alcohols and substituted benzenes. The hydroxyl group is the primary site of reactivity.
-
Oxidation to 4-Phenylcyclohexanone : The secondary alcohol can be readily oxidized to the corresponding ketone, 4-phenylcyclohexanone. The choice of oxidant is crucial to avoid over-oxidation or side reactions. Milder reagents like Pyridinium Chlorochromate (PCC) or a Swern oxidation are often preferred for high-yield conversions.[1]
-
Esterification : In the presence of an acid catalyst, this compound reacts with carboxylic acids in a Fischer esterification to form the corresponding ester.[1][9] The reaction is an equilibrium, often driven to completion by removing the water formed. Alternatively, reaction with more reactive acylating agents like acid chlorides or anhydrides provides a more direct route to the ester.
-
Dehydration : Treatment with a strong acid (e.g., H₂SO₄ or H₃PO₄) and heat causes the elimination of a water molecule to yield 4-phenylcyclohexene.[1]
Caption: Core chemical reactions of this compound.
Synthesis of this compound
The most direct and widely used method for synthesizing this compound is the reduction of its corresponding ketone, 4-phenylcyclohexanone.
-
Reduction of 4-Phenylcyclohexanone : This reduction can be achieved using various hydride reagents.
-
Sodium borohydride (NaBH₄) is a mild and selective reducing agent, typically used in alcoholic solvents like methanol or ethanol. It preferentially attacks the carbonyl group from the less sterically hindered face, leading to a mixture of cis and trans isomers, often with the more stable trans product predominating.
-
Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or THF. It also yields a mixture of isomers.[1]
-
-
Catalytic Hydrogenation : An alternative route involves the high-pressure catalytic hydrogenation of 4-phenylphenol over a metal catalyst such as Raney nickel.[10] This method reduces the aromatic ring to a cyclohexane ring.
Caption: General workflow for synthesis via ketone reduction.
Experimental Protocol: Synthesis by NaBH₄ Reduction
This protocol describes a standard laboratory procedure for the synthesis of this compound from 4-phenylcyclohexanone.
Self-Validating System & Trustworthiness: This protocol incorporates a clear workup and purification step. The final product's identity and purity are validated by measuring its melting point and comparing it to the literature values for the cis/trans mixture or separated isomers, providing a self-validating loop.
Materials and Reagents:
-
4-Phenylcyclohexanone
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether (or Ethyl Acetate)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1M HCl, for quenching)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 4-phenylcyclohexanone in 50 mL of methanol. Cool the flask in an ice-water bath to 0-5 °C.
-
Reduction: While stirring, slowly and portion-wise add 1.2 g of sodium borohydride to the solution over 15-20 minutes. Causality: Adding NaBH₄ slowly is critical to control the exothermic reaction and the evolution of hydrogen gas, preventing a dangerous pressure buildup and ensuring a controlled reduction rate.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.
-
Quenching: Carefully quench the reaction by slowly adding 20 mL of 1M HCl to neutralize the excess NaBH₄ and the borate esters formed. Continue stirring for 10 minutes.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the product with 3 x 30 mL portions of diethyl ether.
-
Washing & Drying: Combine the organic layers and wash them with 30 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the diethyl ether via rotary evaporation to yield the crude this compound as a white solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system like hexanes/ethyl acetate to isolate the isomers or obtain a purified mixture.
Applications and Significance
The utility of this compound stems from its role as a versatile synthetic intermediate.
-
Pharmaceuticals : It is a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs). For instance, trans-4-phenylcyclohexanol is an intermediate in the synthesis of Atovaquone derivatives.[11] Studies have also explored its potential analgesic and neuroprotective properties.[1]
-
Fragrance Industry : Its characteristic pleasant odor makes it a component in some perfumes and flavorings.[1]
-
Materials Science : The rigid cyclohexane core and the phenyl group make it a candidate for the synthesis of liquid crystals and specialty polymers.
-
Research and Development : As a well-characterized molecule, it serves as a standard reference compound for calibrating analytical instruments and as a model substrate in methodological studies of alcohol reactivity.[1]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:
Handling Precautions:
-
Use in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust or vapors.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]
Conclusion
This compound is a compound of significant academic and industrial interest. Its well-defined stereochemistry, predictable reactivity, and accessibility make it an ideal model system for studying reaction mechanisms and a valuable building block for targeted synthesis. A thorough understanding of its physical properties, spectroscopic signatures, and chemical behavior, as detailed in this guide, is essential for any researcher aiming to leverage its full potential in drug discovery, materials science, and beyond.
References
-
This compound | 7335-12-8 - Smolecule. Link
-
trans-4-phenylcyclohexan-1-ol 5769-13-1 - Guidechem. Link
-
cis-4-Phenylcyclohexanol [CAS# 7335-12-8] - chemBlink. Link
-
4-Phenyl-cyclohexanol | 5437-46-7 - Biosynth. Link
-
This compound 5437-46-7 wiki - Guidechem. Link
-
Synthesis of trans-4-phenylcyclohexanol - PrepChem.com. Link
-
This compound | C12H16O | CID 79497 - PubChem, NIH. Link
-
trans-4-phenylcyclohexan-1-ol | 5769-13-1 - ChemicalBook. Link
-
This compound | 5437-46-7 - ChemicalBook. Link
-
This compound(5437-46-7) 1H NMR spectrum - ChemicalBook. Link
-
Cyclohexanol, 4-phenyl- - NIST WebBook. Link
-
4-Phenylcyclohexanone - SAFETY DATA SHEET. Link
-
SAFETY DATA SHEET - Fisher Scientific. Link
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Link
Sources
- 1. Buy this compound | 7335-12-8 [smolecule.com]
- 2. This compound | C12H16O | CID 79497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS # 7335-12-8, cis-4-Phenylcyclohexanol, cis-4-Phenyl-1-cyclohexanol - chemBlink [chemblink.com]
- 4. guidechem.com [guidechem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 5437-46-7 [chemicalbook.com]
- 7. This compound(5437-46-7) 1H NMR spectrum [chemicalbook.com]
- 8. Cyclohexanol, 4-phenyl- [webbook.nist.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. prepchem.com [prepchem.com]
- 11. trans-4-phenylcyclohexan-1-ol | 5769-13-1 [chemicalbook.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
An In-Depth Technical Guide to the Conformational Analysis of 4-Phenylcyclohexanol Stereoisomers
Abstract
This technical guide provides a comprehensive examination of the conformational analysis of cis- and trans-4-phenylcyclohexanol. Addressed to researchers, scientists, and professionals in drug development, this document delves into the stereochemical principles governing the stability of these diastereomers. We will explore the intricate balance of steric and electronic factors that dictate the preferred three-dimensional structures. This guide integrates theoretical principles with practical, field-proven methodologies, including nuclear magnetic resonance (NMR) spectroscopy and computational chemistry, to provide a robust framework for the characterization of substituted cyclohexanols. Detailed experimental and computational protocols are provided to ensure scientific integrity and reproducibility.
Introduction: The Significance of Conformation in Molecular Function
In the realm of medicinal chemistry and materials science, the three-dimensional arrangement of atoms in a molecule—its conformation—is intrinsically linked to its biological activity and physical properties. Cyclohexane rings are ubiquitous scaffolds in pharmaceuticals and other functional molecules, and their non-planar "chair" conformations introduce a layer of structural complexity that must be thoroughly understood. Substituents on a cyclohexane ring can adopt either axial or equatorial positions, and the equilibrium between these states is governed by a delicate interplay of steric forces.[1][2]
For 1,4-disubstituted cyclohexanes like 4-phenylcyclohexanol, two diastereomers exist: cis and trans. The relative orientation of the phenyl and hydroxyl groups fundamentally alters the conformational landscape of each isomer, leading to distinct energetic preferences and, consequently, different physical and chemical behaviors. This guide will systematically dissect the conformational preferences of each stereoisomer, providing both the theoretical foundation and the practical tools for their analysis.
Foundational Principles: Chair Conformations and A-Values
The cyclohexane ring predominantly adopts a puckered chair conformation to minimize angle and torsional strain. In this conformation, the substituent positions are not equivalent; they are classified as either axial (parallel to the principal axis of the ring) or equatorial (pointing away from the ring's equator).[3] Through a process known as a "ring flip," one chair conformation can interconvert to another, causing all axial substituents to become equatorial and vice-versa.
For a monosubstituted cyclohexane, the two chair conformers are not energetically equivalent. The conformer with the substituent in the more spacious equatorial position is generally more stable. This is due to the avoidance of steric strain, specifically 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring.[4]
The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformations.[5] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.
Data Presentation: A-Values of Phenyl and Hydroxyl Groups
The conformational analysis of this compound is primarily dictated by the relative steric demands of the phenyl and hydroxyl groups.
| Substituent | A-Value (kcal/mol) | Key Considerations |
| Phenyl (-C₆H₅) | ~3.0 | The phenyl group is considered a bulky substituent due to its planar structure and associated hydrogens, leading to significant 1,3-diaxial interactions when in an axial position.[2] |
| Hydroxyl (-OH) | 0.6 - 1.0 | The A-value of the hydroxyl group is notably solvent-dependent. In non-hydrogen-bonding solvents, it is smaller (~0.6 kcal/mol), while in hydrogen-bonding solvents, its effective steric bulk increases due to solvation, raising the A-value to ~1.0 kcal/mol.[1] The oxygen can also rotate its hydrogen away from the ring, mitigating some steric strain.[6] |
As indicated in the table, the phenyl group has a significantly larger A-value than the hydroxyl group, establishing it as the dominant steric director in the conformational equilibrium of this compound stereoisomers.
Conformational Analysis of trans-4-Phenylcyclohexanol
In the trans isomer, the phenyl and hydroxyl groups are on opposite sides of the cyclohexane ring. This arrangement allows for two possible chair conformations:
-
Diequatorial (e,e): Both the phenyl and hydroxyl groups occupy equatorial positions.
-
Diaxial (a,a): Both substituents are in axial positions.
The diequatorial conformer is overwhelmingly favored due to the absence of significant 1,3-diaxial interactions for both bulky groups.[7] Conversely, the diaxial conformer is highly unstable due to the severe steric strain from both the axial phenyl and axial hydroxyl groups interacting with the axial hydrogens. The large A-value of the phenyl group, in particular, makes the diaxial conformation energetically prohibitive.
Therefore, trans-4-phenylcyclohexanol exists almost exclusively in the diequatorial conformation. This conformational locking is a key feature that can be verified experimentally.
Logical Relationship: trans-4-Phenylcyclohexanol Conformational Equilibrium
Caption: Conformational equilibrium of trans-4-phenylcyclohexanol.
Conformational Analysis of cis-4-Phenylcyclohexanol
For the cis isomer, the phenyl and hydroxyl groups are on the same side of the ring. This necessitates that in any chair conformation, one group must be axial while the other is equatorial. The two possible chair conformations resulting from a ring flip are therefore:
-
Axial Phenyl, Equatorial Hydroxyl (a,e)
-
Equatorial Phenyl, Axial Hydroxyl (e,a)
To determine the more stable conformer, we compare the A-values of the two substituents. Since the A-value of the phenyl group (~3.0 kcal/mol) is significantly greater than that of the hydroxyl group (~0.6-1.0 kcal/mol), the conformation that places the bulkier phenyl group in the equatorial position will be strongly favored.[2][8]
Therefore, the preferred conformation for cis-4-phenylcyclohexanol is the one with an equatorial phenyl group and an axial hydroxyl group. The energy difference between these two conformers is approximately the difference in their A-values (3.0 - 1.0 = ~2.0 kcal/mol).
Logical Relationship: cis-4-Phenylcyclohexanol Conformational Equilibrium
Caption: Conformational equilibrium of cis-4-phenylcyclohexanol.
Experimental Verification: ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the conformation of cyclohexane derivatives. The key lies in the analysis of the signal for the proton attached to the same carbon as the hydroxyl group (the H1 proton, or methine proton). The multiplicity and, more importantly, the coupling constants (J-values) of this proton's signal reveal its orientation (axial or equatorial) and, by extension, the conformation of the ring.[3]
The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[3]
-
Axial-Axial (ax-ax) coupling: Dihedral angle of ~180°, results in a large coupling constant (typically 8-13 Hz).
-
Axial-Equatorial (ax-eq) coupling: Dihedral angle of ~60°, results in a small coupling constant (typically 2-5 Hz).
-
Equatorial-Equatorial (eq-eq) coupling: Dihedral angle of ~60°, also results in a small coupling constant (typically 2-5 Hz).
Predicted ¹H NMR Signatures:
-
trans-4-Phenylcyclohexanol: In its dominant diequatorial conformation, the H1 proton is axial. It is coupled to two adjacent axial protons and two adjacent equatorial protons. This will result in a complex multiplet, often appearing as a triplet of triplets, characterized by at least one large axial-axial coupling constant (~8-13 Hz).[1]
-
cis-4-Phenylcyclohexanol: In its preferred conformation (equatorial phenyl, axial hydroxyl), the H1 proton is equatorial. It is coupled to two adjacent axial protons and two adjacent equatorial protons. All of these couplings will be small (axial-equatorial and equatorial-equatorial), resulting in a broad, poorly resolved multiplet with no large coupling constants (all J < 5 Hz).[1]
Data Presentation: Expected H1 Proton Coupling Constants
| Isomer | Preferred Conformation | H1 Position | Expected H1 Couplings | Predicted Signal Appearance |
| trans | Phenyl(eq), OH(eq) | Axial | Two ax-ax (~8-13 Hz), Two ax-eq (~2-5 Hz) | Multiplet with large J-values |
| cis | Phenyl(eq), OH(ax) | Equatorial | Two eq-ax (~2-5 Hz), Two eq-eq (~2-5 Hz) | Broad multiplet with small J-values |
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified cis or trans-4-phenylcyclohexanol isomer.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion.
-
Shim the instrument to obtain a narrow and symmetrical solvent peak, ensuring high resolution.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
-
Data Analysis:
-
Process the FID using an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Phase and baseline correct the spectrum.
-
Identify the multiplet corresponding to the H1 proton (typically in the range of 3.5-4.0 ppm).
-
Carefully measure the coupling constants (J-values) for this multiplet.
-
Compare the measured J-values to the expected values in the table above to confirm the stereochemical assignment.
-
Computational Chemistry: In Silico Validation
Computational Workflow: DFT Energy Calculations
Caption: A typical workflow for DFT-based conformational analysis.
Protocol for DFT Calculations:
-
Structure Building: Generate 3D structures for all relevant conformers: trans (e,e and a,a) and cis (e,a and a,e).
-
Geometry Optimization: Perform a full geometry optimization for each conformer. A common and reliable level of theory is B3LYP with a 6-31G(d) basis set.[9]
-
Frequency Calculation: At the same level of theory, perform a frequency calculation to confirm that each optimized structure is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPE) and thermal corrections.
-
Single-Point Energy Refinement: To obtain more accurate relative energies, perform a single-point energy calculation on the optimized geometries using a higher-level functional that accounts for dispersion, such as M06-2X, and a larger basis set, like def2-TZVP.[10][11] Incorporating a continuum solvent model (e.g., PCM for chloroform) is recommended to better simulate experimental conditions.
-
Energy Analysis: Calculate the Gibbs free energy (G) for each conformer. The relative energy (ΔG) will determine the position of the conformational equilibrium and allow for the calculation of the expected population of each conformer at a given temperature.
Synthesis and Separation of Stereoisomers
The most common route to this compound is the reduction of 4-phenylcyclohexanone. The stereochemical outcome of this reduction is highly dependent on the reducing agent and reaction conditions.
-
Stereoselective Reduction: Bulky reducing agents (e.g., L-Selectride) tend to attack the carbonyl from the less hindered equatorial face, leading to the formation of the axial alcohol, which is the cis isomer. Smaller reducing agents (e.g., NaBH₄) can attack from either face, often yielding a mixture of both cis and trans isomers.[12]
-
Catalytic Hydrogenation: The catalytic hydrogenation of 4-phenylphenol can also produce this compound. The choice of catalyst can influence the diastereoselectivity, with palladium-based catalysts often favoring the trans isomer and rhodium-based catalysts favoring the cis product.[13]
Protocol: Separation of cis and trans Isomers
Diastereomers have different physical properties and can be separated by standard chromatographic techniques.
-
Column Preparation: Pack a glass column with silica gel, using a non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate) as the eluent.
-
Sample Loading: Dissolve the crude mixture of cis and trans isomers in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the sample with the chosen solvent system. The polarity of the eluent can be gradually increased (by increasing the proportion of ethyl acetate) to facilitate the separation.
-
Fraction Collection: Collect small fractions of the eluting solvent. The trans isomer, being less polar (the hydroxyl group is more sterically shielded in the diequatorial conformation), will typically elute before the more polar cis isomer.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the pure fractions of each isomer. Combine the pure fractions and remove the solvent under reduced pressure to obtain the isolated diastereomers.
Conclusion
The conformational analysis of this compound stereoisomers is a clear illustration of fundamental principles in stereochemistry. The significant steric bulk of the phenyl group, as quantified by its large A-value, acts as a powerful conformational lock. In the trans isomer, this results in a strong preference for the diequatorial conformation. In the cis isomer, it forces the smaller hydroxyl group into an axial position to allow the phenyl group to reside equatorially. These distinct conformational preferences give rise to unique and predictable signatures in their ¹H NMR spectra, particularly in the coupling patterns of the H1 methine proton. These experimental observations can be robustly supported and further quantified by computational DFT calculations. A thorough understanding of these principles and the application of the described analytical techniques are essential for any scientist working with substituted cyclohexane scaffolds in drug design and materials science.
References
-
Reich, H. J. (n.d.). A-Values. University of Wisconsin-Madison. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). How much steric hindrance does a phenyl group offer? Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 4.7: Conformations of Monosubstituted Cyclohexanes. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Density Functional Theory Analysis of the Impact of Steric Interaction on the Function of Switchable Polarity Solvents. Retrieved from [Link]
-
Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]
-
StudySmarter. (2023). Conformational Analysis of Cyclohexane: Examples & Changes. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of trans-4-phenylcyclohexanol. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Table of A-Values. Retrieved from [Link]
-
Reddit. (2016). NMR: relating coupling constants and major product. Retrieved from [Link]
-
Wikipedia. (n.d.). A value. Retrieved from [Link]
-
Chemistry Steps. (n.d.). 1,3-Diaxial Interactions and A value for Cyclohexanes. Retrieved from [Link]
-
MDPI. (2020). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. Catalysts, 10(9), 1033. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). CONFORMATIONAL ANALYSIS OF CYCLOHEXANOLS. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclohexanol, 2-phenyl-, (1R-trans)-. Retrieved from [Link]
-
RSC Publishing. (2012). Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects. Phys. Chem. Chem. Phys., 14, 13739-13748. Retrieved from [Link]
-
ResearchGate. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C12H16O | CID 79497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diastereoselective synthesis and conformational analysis of 4,5-difluoropipecolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hplc.eu [hplc.eu]
- 8. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
- 10. Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. dft.uci.edu [dft.uci.edu]
- 13. organicchemistrydata.org [organicchemistrydata.org]
A Technical Guide to the Potential Biological Activities of 4-Phenylcyclohexanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the 4-phenylcyclohexanol scaffold, a promising structural motif in medicinal chemistry. We will delve into the synthesis, potential biological activities, and structure-activity relationships of its derivatives, offering field-proven insights and detailed experimental methodologies to support further research and development.
Introduction: The Emergence of a Privileged Scaffold
The this compound core, characterized by a cyclohexane ring substituted with both a phenyl group and a hydroxyl group, represents a versatile scaffold in drug discovery.[1] Its unique three-dimensional structure and synthetic tractability make it an attractive starting point for developing novel therapeutic agents. Derivatives of the closely related 4-arylcyclohexanone scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] This guide synthesizes current knowledge and provides a technical framework for investigating the therapeutic potential of this compound derivatives. Research indicates that the parent compound itself shows promise in anti-inflammatory and neuroprotective applications, further underscoring the potential of its derivatives.[3]
Synthetic Pathways: Accessing Chemical Diversity
The generation of a diverse library of this compound derivatives is fundamental to exploring their therapeutic potential. A primary and efficient method involves the stereoselective reduction of the corresponding 4-phenylcyclohexanone precursor.[3][4] This approach allows for precise control over the orientation of the hydroxyl group, which is often critical for biological activity. Advanced methodologies, including enzymatic reduction, can yield specific stereoisomers, such as cis-4-propylcyclohexanol, an important intermediate in industrial applications.[5] Alternative multi-step syntheses starting from materials like biphenyl can also be employed to generate diverse analogs.[6]
Below is a generalized workflow for the synthesis of this compound derivatives.
Caption: Hypothetical signaling pathway inhibited by a this compound derivative.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability. [7][8]NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. [9]
-
Cell Seeding: Plate human cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator. [7]2. Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Treat the cells with these various concentrations and include a vehicle control (e.g., DMSO). Incubate for 48-72 hours. [7]3. MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form. [7]4. Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity: Combating Pathogens
The search for new antimicrobial agents is a global health priority. Phenolic compounds and their derivatives are known to possess significant antimicrobial properties. [10][11][12]Derivatives of the this compound scaffold are therefore logical candidates for evaluation as antibacterial and antifungal agents. [13][14]
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [15]It is a key metric for antimicrobial potency.
| Compound ID | Derivative Type | S. aureus (Gram+) MIC (µg/mL) | E. coli (Gram-) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |
| PCH-04 | 4-phenylcyclohexyl acetate | 32 | 64 | 128 |
| PCH-05 | 1-methyl-4-phenylcyclohexanol | 16 | 32 | 64 |
| PCH-06 | 4-(4-nitrophenyl)cyclohexanol | 8 | 16 | 32 |
| Ciprofloxacin | Reference Drug (Bacteria) | 1 | 0.5 | N/A |
| Fluconazole | Reference Drug (Fungus) | N/A | N/A | 8 |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standard and quantitative method for determining the MIC of an antimicrobial agent. [15][16][17]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. [18]2. Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). [15]3. Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria). [15]5. Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring absorbance.
Caption: Experimental workflow for the Broth Microdilution assay.
Anti-inflammatory Activity: Modulating the Immune Response
Inflammation is a biological response crucial for tissue repair and defense, but its dysregulation can lead to chronic diseases. [19]Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used but can have significant side effects. [19]Natural products and their derivatives are being explored as alternatives. [3]The parent this compound has already shown promise in this area. [3]
Potential Mechanism of Action
A key mechanism of anti-inflammatory action is the stabilization of cellular membranes, such as the lysosomal membrane. The stabilization of red blood cell membranes is often used as an in vitro model for this effect, as the RBC membrane is analogous to the lysosomal membrane. [20]Another common mechanism is the inhibition of protein denaturation, a process implicated in inflammation. [21][22]
Experimental Protocol: Inhibition of Protein Denaturation Assay
This assay assesses the ability of a compound to prevent the denaturation of proteins (like bovine serum albumin or egg albumin) induced by heat or other stressors. [20][21]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations and a protein solution (e.g., 0.5% w/v bovine serum albumin). [20]A standard drug like Diclofenac sodium is used as a positive control. [22]2. Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Heat Denaturation: Induce denaturation by heating the mixture at a higher temperature (e.g., 57°C) for 30 minutes. [20]4. Cooling & Measurement: After cooling, measure the turbidity of the solution using a spectrophotometer at 660 nm. [20]5. Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between a molecule's structure and its biological activity is paramount in drug design. For this compound derivatives, several structural features can be systematically modified to optimize potency and selectivity.
-
Phenyl Ring Substitution: The electronic and steric properties of substituents on the phenyl ring can dramatically influence activity. Electron-withdrawing groups (e.g., -Cl, -NO2) may enhance potency in some cases, while electron-donating groups (e.g., -OCH3) may be favorable in others. [23][24]* Cyclohexyl Ring Conformation: The cis/trans stereochemistry of the hydroxyl and phenyl groups is critical. The relative orientation of these groups dictates how the molecule fits into a biological target's binding pocket.
-
Hydroxyl Group Modification: The hydroxyl group can be esterified or etherified. These modifications alter the compound's polarity, lipophilicity, and hydrogen bonding capacity, which can affect cell permeability and target binding.
Caption: Structure-Activity Relationship (SAR) points on the this compound scaffold.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a fertile ground for the discovery of new therapeutic agents. The evidence from related structures, coupled with the inherent chemical versatility of the core, strongly suggests potential in oncology, infectious diseases, and inflammatory disorders. Future research should focus on the systematic synthesis and screening of diverse libraries of these compounds. Advanced studies should aim to elucidate specific molecular targets and mechanisms of action, supported by computational modeling and in vivo efficacy studies. The methodologies and insights provided in this guide offer a robust foundation for these future investigations, paving the way for the development of novel, effective, and safe medicines.
References
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
- Baharara, J., Ramezani, T., & Hosseini, N. (2021). In vitro assays and techniques utilized in anticancer drug discovery. Pharmaceutical and Biomedical Research, 7(3), 178-190.
- Dissanayake, K. G. C., et al. (2023).
- Pawar, V. A., et al. (2023). A comprehensive review on in-vitro methods for anti- microbial activity. World Journal of Biology Pharmacy and Health Sciences, 16(2), 051-059.
- QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences Website.
- Nabavi, S. F., et al. (2015). Bioassays for anticancer activities. In Recent Advances in Cancer Research (pp. 43-57). Springer.
- Al-Ani, L. K. T., et al. (2023).
- CLSI. (2018). Methods for in vitro evaluating antimicrobial activity: A review.
- Noble Life Sciences. (n.d.).
- Sarveswaran, R., Jayasuriya, W. J. A. B. N., & Suresh, T. S. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 149-156.
- Jogdand, S. S., et al. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS.
- BenchChem. (2025).
- WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH Website.
- Shanmuganathan, S., et al. (2022). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.
- Sarveswaran, R., Jayasuriya, W., & Suresh, T. S. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Semantic Scholar.
- Brittain, R. T., & Tyers, M. B. (1973). Studies on the Blocking Action of 2-(4-phenyl piperidino) Cyclohexanol (AH5183). British Journal of Pharmacology, 48(1), 3-13.
- Smolecule. (n.d.). This compound. Smolecule Website.
- Biosynth. (2026). 4-Phenyl-cyclohexanol. Biosynth Website.
- Park, S., et al. (2022). Linkage-Editing of β-Glucosylceramide and β-Glucosylcholesterol: Development of β-Selective C-Glucosylation and Potent Mincle Ligands. Journal of the American Chemical Society, 144(4), 1799-1810.
- National Center for Biotechnology Information. (n.d.). This compound.
- Sun, J., et al. (2021). Synthesis method of 4-(4'-alkylcyclohexyl) cyclohexanol.
- ChemSynthesis. (2025). This compound. ChemSynthesis Website.
- BenchChem. (2025). A Comprehensive Review of 4-Arylcyclohexanone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem Website.
- Pang, C., et al. (2021).
- Hubble, A. B., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Journal of Nanoscience and Nanoengineering, 5(1), 1-8.
- El-Nakkady, S. S., et al. (2012). Antimutagenic and antioxidant activity of novel 4-substituted phenyl-2,2′-bichalcophenes and aza-analogs. International Journal of Molecular Sciences, 13(12), 16312-16330.
- Li, K., et al. (2022). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. Molecules, 27(21), 7244.
- El-Sayed, M. F., et al. (2023). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 13(28), 19335-19350.
- Sigma-Aldrich. (n.d.). 4-Phenylcyclohexanone. Sigma-Aldrich Website.
- Gacem, K. B. A., et al. (2022). Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors. Journal of Medicinal Chemistry, 65(15), 10443-10464.
- MDPI. (2022). The Cyclic Nitronate Route to Pharmaceutical Molecules: Synthesis of GSK's Potent PDE4 Inhibitor as a Case Study. MDPI Website.
- Mickevičienė, R., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(15), 4434.
- Yilmaz, I., et al. (2020). Anticancer activities of cyclohexenone derivatives.
- BenchChem. (n.d.). This compound. BenchChem Website.
- Chen, I. J., et al. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Pharmaceuticals, 16(1), 79.
- Li, Y., et al. (2023). Synthesis and Biological Activities Assessment of 4‐, 6‐, and 9‐Phenylphenalenone Derivatives. Chemistry & Biodiversity, 20(8), e202300585.
- Al-Omar, M. A., et al. (2023). Synthesis, Antimicrobial, Antioxidant Evaluation, and DFT Estimation of some New Cyclohexenone Derivatives Derived from Benzyloxy Chalcones. Current Organic Synthesis, 20(6), 768-780.
- Guidechem. (n.d.). This compound. Guidechem Website.
- Rastogi, N. (2019). Synthesis and antimicrobial potential of some new derivatives of 3-[4'-(4"-fluorobenzyloxy)-phenyl]-4-phenyl-1, 2, 4-triazolin-5-thione. Indian Journal of Heterocyclic Chemistry, 29(2), 117-123.
- ChemRxiv. (2025). Design, Synthesis, and Structure-Activity Relationship Studies of 4-substituted-Phenylpyrazolidinone Derivatives as Potent Ku70/80 Targeted DNA-PK Inhibitors. ChemRxiv.
- Guidechem. (n.d.). trans-4-phenylcyclohexan-1-ol. Guidechem Website.
- Caré, B., et al. (2010). Quantitative structure-activity relationship for 4-hydroxy-2-alkenal induced cytotoxicity in L6 muscle cells. Chemico-Biological Interactions, 188(1), 171-180.
- Daglia, M. (2012). Preventing Microbial Infections with Natural Phenolic Compounds. Current Pharmaceutical Biotechnology, 13(1), 1-11.
- Wang, Y., et al. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 27(23), 8251.
- Kumar, S., & Pandey, A. K. (2013). An Overview of Antimicrobial Properties of Different Classes of Phytochemicals. Annals of Phytomedicine, 2(1), 1-27.
Sources
- 1. This compound | C12H16O | CID 79497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buy this compound | 7335-12-8 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase | MDPI [mdpi.com]
- 6. CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 10. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preventing Microbial Infections with Natural Phenolic Compounds | MDPI [mdpi.com]
- 12. An Overview of Antimicrobial Properties of Different Classes of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Antimicrobial, Antioxidant Evaluation, and DFT Estimation of some New Cyclohexenone Derivatives Derived from Benzyloxy Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. journalajrb.com [journalajrb.com]
- 20. bbrc.in [bbrc.in]
- 21. researchgate.net [researchgate.net]
- 22. ijcrt.org [ijcrt.org]
- 23. Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chemrxiv.org [chemrxiv.org]
4-Phenylcyclohexanol: A Keystone Precursor in Modern Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
4-Phenylcyclohexanol, a disubstituted cycloalkane, has emerged as a versatile and highly valuable precursor in the landscape of organic synthesis. Its unique structural architecture, featuring a tunable stereocenter and a reactive hydroxyl group, provides a strategic entry point for the construction of complex molecular frameworks. This guide offers a comprehensive exploration of this compound, delving into its stereoselective synthesis, key chemical transformations, and its pivotal role in the development of novel therapeutic agents. By elucidating the underlying principles of its reactivity and providing detailed, field-proven experimental protocols, this document aims to equip researchers and drug development professionals with the critical knowledge to effectively leverage this powerful synthetic building block.
Introduction: The Strategic Importance of the this compound Scaffold
The this compound core, with its combination of a rigid cyclohexane ring and an aromatic phenyl substituent, imparts a unique conformational bias and lipophilicity to molecules. The hydroxyl group at the C-4 position serves as a versatile handle for a wide array of chemical modifications, making it an ideal starting point for the synthesis of diverse compound libraries. The stereochemical relationship between the phenyl and hydroxyl groups (cis or trans) profoundly influences the three-dimensional shape of the molecule and, consequently, its biological activity. This stereoisomerism is a critical consideration in drug design, where precise spatial arrangement of functional groups is often paramount for effective target engagement.
This guide will navigate through the essential aspects of this compound chemistry, from its fundamental synthesis to its application in creating molecules with significant therapeutic potential.
Stereoselective Synthesis of this compound Isomers
The ability to selectively synthesize either the cis or trans isomer of this compound is fundamental to its utility as a precursor. The choice of synthetic route is dictated by the desired stereochemical outcome.
Synthesis of trans-4-Phenylcyclohexanol via Catalytic Hydrogenation
The trans isomer is thermodynamically more stable and can be readily synthesized by the catalytic hydrogenation of p-phenylphenol. This method offers a direct and efficient route to the desired product.
Reaction Scheme:
Underlying Principle: The hydrogenation of the aromatic ring of p-phenylphenol over a Raney nickel catalyst proceeds via a syn-addition of hydrogen atoms from the catalyst surface. The bulky phenyl group directs the approach of the phenol to the catalyst, leading to the preferential formation of the trans product where the hydroxyl and phenyl groups are on opposite faces of the cyclohexane ring.
Experimental Protocol: Synthesis of trans-4-Phenylcyclohexanol [1]
-
Apparatus: A 5 L autoclave equipped with a stirrer, heating mantle, and gas inlet.
-
Reagents:
-
p-Phenylphenol (1 kg, 5.88 mol)
-
Ethanol (2 L)
-
Raney Nickel (100 g, developed)
-
Hydrogen gas
-
-
Procedure:
-
Dissolve p-phenylphenol in ethanol and charge the solution into the autoclave.
-
Add the developed Raney nickel catalyst to the autoclave.
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen to 30-40 kg/cm ².
-
Heat the reaction mixture to 150-160 °C with stirring.
-
Maintain these conditions until the hydrogen uptake ceases.
-
Cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the Raney nickel catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent (e.g., hexane) to yield pure trans-4-phenylcyclohexanol.
-
Stereoselective Synthesis of cis- and trans-4-Phenylcyclohexanol by Reduction of 4-Phenylcyclohexanone
The reduction of the prochiral ketone, 4-phenylcyclohexanone, provides a versatile platform for accessing both cis and trans isomers by judicious choice of the reducing agent.
Reaction Scheme:
Causality of Stereoselection:
-
Bulky Reducing Agents (Kinetic Control): Sterically hindered hydride reagents, such as L-Selectride® (lithium tri-sec-butylborohydride), approach the carbonyl group from the less hindered equatorial face. This delivers the hydride to the axial position, resulting in the formation of the cis isomer (axial alcohol), the kinetically favored product.[2][3]
-
Less Bulky Reducing Agents (Thermodynamic Control): Smaller hydride reagents, like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), can approach from either the axial or equatorial face. Axial attack is generally favored due to stereoelectronic reasons, leading to the formation of the more stable trans isomer (equatorial alcohol) as the major product.[2][3]
-
Meerwein-Ponndorf-Verley (MPV) Reduction: This equilibrium-controlled reduction using aluminum isopropoxide in isopropanol typically favors the formation of the thermodynamically more stable trans isomer.[4][5][6]
DOT Script for Stereoselective Reduction:
Caption: Stereoselective reduction of 4-phenylcyclohexanone.
Experimental Protocol: Synthesis of cis-4-Phenylcyclohexanol via L-Selectride® Reduction [7]
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagents:
-
4-Phenylcyclohexanone
-
Anhydrous Tetrahydrofuran (THF)
-
L-Selectride® (1.0 M solution in THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 4-phenylcyclohexanone (1.0 mol equiv) in anhydrous THF (0.1 M) in the reaction flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® solution (1.2 mol equiv) dropwise via the dropping funnel, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with CH₂Cl₂ (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure cis-4-phenylcyclohexanol.
-
Key Chemical Transformations of this compound
The hydroxyl group of this compound is a versatile functional group that can be readily transformed into a variety of other functionalities, opening avenues for the synthesis of a wide range of derivatives.
Oxidation to 4-Phenylcyclohexanone
The oxidation of this compound to its corresponding ketone, 4-phenylcyclohexanone, is a fundamental transformation. This ketone is itself a valuable intermediate in organic synthesis.
Reaction Scheme:
Choice of Oxidant: A variety of oxidizing agents can be employed, with the choice often depending on the scale and desired selectivity. Pyridinium chlorochromate (PCC) is a mild and effective reagent for this transformation.[8]
Experimental Protocol: Oxidation of this compound with PCC [8]
-
Apparatus: A round-bottom flask with a magnetic stirrer.
-
Reagents:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Silica gel
-
Anhydrous dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
In the flask, add PCC (1.5 equiv) to an equal weight of silica gel and grind them together to a fine, free-flowing orange powder.
-
Suspend the PCC-silica gel mixture in anhydrous CH₂Cl₂.
-
Add a solution of this compound (1.0 equiv) in CH₂Cl₂ to the suspension.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of silica gel, washing with additional CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure to yield 4-phenylcyclohexanone.
-
Fischer Esterification
The reaction of this compound with a carboxylic acid in the presence of an acid catalyst yields the corresponding ester. This Fischer esterification is a classic and widely used method for ester synthesis.[1][9][10][11][12][13]
Reaction Scheme:
Mechanism: The reaction proceeds via protonation of the carboxylic acid carbonyl, followed by nucleophilic attack of the alcohol, and subsequent elimination of water.
Experimental Protocol: Fischer Esterification of this compound with Acetic Acid [1][9]
-
Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reagents:
-
This compound
-
Glacial acetic acid (can be used in excess as the solvent)
-
Concentrated sulfuric acid (catalytic amount)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Combine this compound (1.0 equiv) and excess glacial acetic acid in the round-bottom flask.
-
Carefully add a few drops of concentrated sulfuric acid.
-
Heat the mixture to reflux with stirring for 1-2 hours.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude ester.
-
Purify by distillation or column chromatography if necessary.
-
Acid-Catalyzed Dehydration
Under acidic conditions, this compound can undergo dehydration to form 4-phenylcyclohexene. This elimination reaction is a useful method for introducing a double bond into the cyclohexane ring.[14][15][16][17]
Reaction Scheme:
Mechanism: The reaction follows an E1 mechanism, involving protonation of the hydroxyl group, loss of water to form a carbocation, and subsequent deprotonation to form the alkene.
Experimental Protocol: Dehydration of this compound [14][16]
-
Apparatus: A distillation apparatus.
-
Reagents:
-
This compound
-
85% Phosphoric acid
-
Concentrated Sulfuric acid (catalytic amount)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Place this compound (1.0 equiv) in the distillation flask.
-
Carefully add 85% phosphoric acid and a few drops of concentrated sulfuric acid.
-
Heat the mixture to distill the product as it forms.
-
Collect the distillate, which will be a mixture of the alkene and water.
-
Separate the organic layer and wash it with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to obtain the 4-phenylcyclohexene product.
-
This compound in Drug Discovery and Development
The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active molecules. Its derivatives have shown promise in various therapeutic areas.
Precursor to Analgesic Agents
Derivatives of this compound have been investigated for their analgesic properties. The introduction of an amino group, often through the conversion of the hydroxyl group, can lead to compounds with significant pain-relieving effects. For example, 4-phenylcyclohexylamine and its derivatives have been explored as novel analgesics.[18][19][20]
DOT Script for the Synthetic Pathway to Analgesics:
Caption: Synthetic route to analgesic 4-phenylcyclohexylamine derivatives.
Key Intermediate in the Synthesis of Atovaquone Derivatives
trans-4-Phenylcyclohexanol is a crucial intermediate in the synthesis of derivatives of atovaquone, an antimalarial drug. The cyclohexyl ring is a key structural feature of these compounds, and the stereochemistry of the this compound precursor is critical for the biological activity of the final drug molecule.
Potential as Anti-inflammatory and Neuroprotective Agents
Research has indicated that this compound and its derivatives may possess anti-inflammatory and neuroprotective properties, although further investigation is needed to fully elucidate their mechanisms of action and therapeutic potential.
Characterization of this compound Isomers
The unambiguous identification of the cis and trans isomers of this compound is crucial and is typically achieved using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Table 1: Key Spectroscopic Data for cis- and trans-4-Phenylcyclohexanol [21][22][23][24][25][26]
| Spectroscopic Technique | cis-4-Phenylcyclohexanol | trans-4-Phenylcyclohexanol |
| ¹H NMR | Broader, less resolved signals for the carbinol proton (H-1) and the proton at C-4. | Sharper, more resolved signals for the carbinol proton (H-1) and the proton at C-4, typically with larger coupling constants due to axial-axial interactions. |
| ¹³C NMR | Distinct chemical shifts for the carbon atoms of the cyclohexane ring. | Different chemical shifts for the cyclohexane carbons compared to the cis isomer due to the different stereochemical environment. |
| IR Spectroscopy | Characteristic broad O-H stretch around 3300-3400 cm⁻¹. C-O stretch around 1050-1150 cm⁻¹. | Similar broad O-H stretch. The C-O stretch may be at a slightly different wavenumber compared to the cis isomer. |
Conclusion
This compound stands as a testament to the power of a well-designed molecular scaffold in organic synthesis. Its accessible stereoselective synthesis and the versatility of its hydroxyl group provide chemists with a robust platform for the creation of complex and biologically relevant molecules. From fundamental transformations to its application in the synthesis of life-saving medicines, this compound continues to be a cornerstone precursor in the ever-evolving field of organic chemistry and drug discovery. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to fully harness the synthetic potential of this remarkable compound.
References
-
PrepChem. Synthesis of trans-4-phenylcyclohexanol. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 79497, this compound. Available at: [Link]
-
Hydride Reduction Reactions: A Stereoselective Adventure - Odinity. Available at: [Link]
-
Scribd. Dehydration Mechanism of 4-Methylcyclohexanol. Available at: [Link]
-
Wikipedia. Meerwein–Ponndorf–Verley reduction. Available at: [Link]
-
Fischer Esterification Procedure. Available at: [Link]
- Yin, B.; Ye, D.; Yu, K.; Liu, L. A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides. Molecules2010, 15, 2771-2781.
-
Organic Chemistry Portal. Meerwein-Ponndorf-Verley Reduction. Available at: [Link]
- Cieplak, A. S.; Tait, B. D.; Johnson, C. R. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. J. Org. Chem.2014, 79, 9960-9974.
- Boit, T. B.; Pribyl, J. G.; Johnson, J. S. Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones. Org. Lett.2020, 22, 5395-5399.
-
The Organic Chemistry Tutor. L-Selectride Reduction Mechanism. Available at: [Link]
-
National Institute of Standards and Technology. Cyclohexanol, 4-phenyl-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. Available at: [Link]
-
Semantic Scholar. A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides. Available at: [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. Available at: [Link]
-
Chem-Impex. 4-Phenyl-cyclohexylamine. Available at: [Link]
- Wang, Y.; et al. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Eur. J. Med. Chem.2020, 187, 111956.
-
Scribd. Oxidation of Cyclohexanol with PCC. Available at: [Link]
-
DEHYDRATION OF 4-METHYLCYCLOHEXANOL. Available at: [Link]
- Lin, Y. C.; et al. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Int. J. Mol. Sci.2023, 24, 1039.
-
The Organic Chemistry Tutor. Fischer Esterification | Mechanism + Easy TRICK!. Available at: [Link]
-
ResearchGate. ANTIOXIDANT POTENTIAL, ANTITUMOR ACTIVITY AND PHENOLIC PROFILE OF PHOENIX DACTYLIFERA LINN. Available at: [Link]
-
Organic Chemistry Portal. Fischer Esterification. Available at: [Link]
- Aramendía, M. A.; et al. Meerwein–Ponndorf–Verley reduction of cycloalkanones over magnesium–aluminium oxide. J. Chem. Soc., Perkin Trans. 21997, 1159-1163.
- Ahmadi, A.; et al. Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol and 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol as two new phencyclidine derivatives. Arzneimittelforschung2009, 59, 202-206.
-
compared using 13C nmr spectroscopy. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 102793, rel-(1R,2S)-2-Phenylcyclohexanol. Available at: [Link]
-
Chemistry Online. Cyclohexanol dehydration. Available at: [Link]
-
ResearchGate. Correlations between the IC 50 values of antioxidant activities, phenolics and flavonoids content of S.asper. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 29897, 4-Phenylcyclohexylamine. Available at: [Link]
-
Synthesis of Cyclohexene The Dehydration of Cyclohexanol. Available at: [Link]
-
Scribd. Preparation of 4-Methylcyclohexene From Dehydration of 4-Methylcyclohexanol. Available at: [Link]
-
Chemsrc. (1r,4r)-4-Phenylcyclohexanol | CAS#:5769-13-1. Available at: [Link]
Sources
- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 2. odinity.com [odinity.com]
- 3. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
- 7. A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. cerritos.edu [cerritos.edu]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Fischer Esterification [organic-chemistry.org]
- 13. rel-(1R,2S)-2-Phenylcyclohexanol | C12H16O | CID 102793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. chemistry-online.com [chemistry-online.com]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. scribd.com [scribd.com]
- 18. chemimpex.com [chemimpex.com]
- 19. Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol and 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol as two new phencyclidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 4-Phenylcyclohexylamine | C12H17N | CID 29897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. This compound | C12H16O | CID 79497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Cyclohexanol, 4-phenyl- [webbook.nist.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. TRANS-2-PHENYL-1-CYCLOHEXANOL(2362-61-0) IR Spectrum [m.chemicalbook.com]
- 25. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 26. CAS # 7335-12-8, cis-4-Phenylcyclohexanol, cis-4-Phenyl-1-cyclohexanol - chemBlink [chemblink.com]
Navigating the Solubility Landscape of 4-Phenylcyclohexanol: A Technical Guide for Researchers
An in-depth exploration of the solubility characteristics of 4-phenylcyclohexanol in common laboratory solvents, providing theoretical insights and practical methodologies for scientists and drug development professionals.
Introduction: The Critical Role of Solubility in Scientific Research
In the realms of chemical synthesis, pharmaceutical development, and materials science, understanding the solubility of a compound is paramount. Solubility dictates the choice of solvents for reactions, purification processes like crystallization, and the formulation of final products. For a molecule like this compound, which possesses both nonpolar (phenyl and cyclohexyl rings) and polar (hydroxyl group) features, its interaction with various solvents can be complex. This guide provides a comprehensive overview of the solubility of this compound, blending theoretical principles with actionable experimental protocols to empower researchers in their laboratory endeavors. Low solubility can present significant challenges, leading to unreliable results in in vitro testing and escalating development costs. In later stages of drug discovery, poor solubility can result in diminished bioavailability and an underestimation of toxicity, thereby reducing the likelihood of a drug candidate's success.[1]
Deconstructing the Molecule: Physicochemical Properties of this compound
To understand the solubility of this compound, a thorough examination of its molecular structure and inherent properties is essential.
Molecular Structure:
This compound consists of a cyclohexane ring attached to a phenyl group and a hydroxyl (-OH) group. This structure imparts a unique combination of hydrophobic and hydrophilic characteristics. The bulky, nonpolar phenyl and cyclohexyl groups contribute to its affinity for nonpolar solvents, while the hydroxyl group is capable of forming hydrogen bonds, suggesting potential solubility in polar protic solvents.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O | [2] |
| Molecular Weight | 176.25 g/mol | [2] |
| Appearance | White to off-white crystalline powder | --- |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Calculated Water Solubility | 2.5 g/L (Slightly soluble) | [3][4] |
| Topological Polar Surface Area | 20.2 Ų | [2] |
The "Like Dissolves Like" Principle: A Theoretical Framework for Solubility Prediction
The adage "like dissolves like" serves as a fundamental principle in predicting solubility. This concept is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy required to break the interactions within the solute and solvent must be compensated by the energy released from the formation of new solute-solvent interactions.
The Role of Polarity
The polarity of both the solute and the solvent is a primary determinant of solubility.
-
Polar Solvents: These solvents, such as water, ethanol, and methanol, have significant partial charges and are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding.
-
Nonpolar Solvents: Solvents like hexane and toluene lack significant partial charges and primarily interact through weaker London dispersion forces. They are adept at dissolving nonpolar solutes.
This compound, with its polar hydroxyl group and nonpolar hydrocarbon backbone, is expected to exhibit moderate polarity and, consequently, a nuanced solubility profile across a range of solvents.
Hansen Solubility Parameters (HSP): A More Quantitative Approach
For a more refined prediction of solubility, Hansen Solubility Parameters (HSP) offer a powerful tool. This model deconstructs the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from dispersion forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
The principle behind HSP is that substances with similar δd, δp, and δh values are more likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated to quantify their similarity. A smaller Ra value indicates a higher likelihood of dissolution.
Hansen Solubility Parameters of Common Laboratory Solvents (in MPa⁰⁵):
| Solvent | δd | δp | δh |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Hexane | 14.9 | 0.0 | 0.0 |
Data sourced from various chemical handbooks and online resources.
Predicting the Hansen Solubility Parameters of this compound:
Due to the lack of experimentally determined HSP values for this compound in publicly available literature, the group contribution method can be employed for their estimation. This method involves breaking down the molecule into its constituent functional groups and summing their respective contributions to the overall HSP.
Based on the group contribution method, the estimated Hansen Solubility Parameters for this compound are:
-
δd ≈ 18.5 MPa⁰⁵
-
δp ≈ 5.0 MPa⁰⁵
-
δh ≈ 8.0 MPa⁰⁵
Estimated Solubility of this compound in Common Solvents:
Using the calculated HSP for this compound and the known HSP of common solvents, we can predict its relative solubility.
| Solvent | Predicted Solubility | Rationale |
| Ethanol | High | The presence of a hydroxyl group allows for strong hydrogen bonding with ethanol. The overall polarity is also reasonably well-matched. |
| Methanol | High | Similar to ethanol, the hydroxyl group of methanol can readily form hydrogen bonds with this compound. |
| Acetone | Moderate to High | Acetone is a polar aprotic solvent. While it cannot donate hydrogen bonds, its carbonyl group can act as a hydrogen bond acceptor for the hydroxyl group of this compound. |
| Ethyl Acetate | Moderate | Ethyl acetate has moderate polarity and can act as a hydrogen bond acceptor. |
| Toluene | Moderate to High | The phenyl group of this compound has a strong affinity for the aromatic ring of toluene through π-π stacking interactions. |
| Hexane | Low to Moderate | As a nonpolar solvent, hexane will primarily interact with the nonpolar cyclohexyl and phenyl portions of the molecule. The polar hydroxyl group will hinder solubility. |
| Water | Low | The large nonpolar hydrocarbon structure of this compound dominates its interaction with the highly polar water molecules, leading to limited solubility, consistent with the calculated value of 2.5 g/L.[3][4] |
Experimental Determination of Solubility: A Practical Guide
While theoretical predictions are valuable, experimental determination remains the gold standard for obtaining accurate solubility data. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1]
The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the determination of the equilibrium solubility of this compound in a chosen solvent.
Materials and Equipment:
-
This compound (solid)
-
Selected laboratory solvent (e.g., ethanol, acetone, etc.)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with stir bars
-
Temperature-controlled incubator or water bath
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
Experimental Workflow:
Caption: Workflow for determining the solubility of this compound using the shake-flask method.
Detailed Procedure:
-
Preparation of Saturated Solution:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a glass vial.
-
Add a precise volume of the chosen solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker or on a magnetic stirrer within a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
After the equilibration period, remove the vial from the shaker and allow it to stand undisturbed for a short period to let the excess solid settle.
-
Carefully draw the supernatant (the clear liquid above the solid) into a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a clean vial. This step is crucial to remove any undissolved microparticles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered sample and the standard solutions using a suitable analytical method such as HPLC or GC.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) of the standards against their known concentrations.
-
Determine the concentration of this compound in the filtered sample by interpolating its analytical signal on the calibration curve. This concentration represents the solubility of this compound in that solvent at the specified temperature.
-
Causality Behind Experimental Choices:
-
Using Excess Solid: Ensures that the solution becomes saturated, which is the definition of equilibrium solubility.
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible results.
-
Sufficient Agitation Time: Allows the system to reach a true equilibrium, preventing an underestimation of solubility.
-
Filtration: Removes any undissolved solid particles that could lead to an overestimation of the solubility.
-
Analytical Quantification: Provides a precise and accurate measurement of the dissolved solute concentration.
Conclusion: A Practical Framework for Solubility Assessment
The solubility of this compound in common laboratory solvents is a multifaceted property governed by its unique molecular structure. By understanding the principles of "like dissolves like" and leveraging the predictive power of Hansen Solubility Parameters, researchers can make informed decisions about solvent selection. However, for critical applications, the theoretical predictions should be validated through robust experimental methods like the shake-flask protocol detailed in this guide. This integrated approach of theoretical understanding and empirical verification provides a solid foundation for the successful application of this compound in diverse scientific and industrial settings.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585). [Link]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
-
Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Testing Procedure. Retrieved from [Link]
Sources
An In-depth Technical Guide to 4-Phenylcyclohexanol (CAS 5437-46-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylcyclohexanol, identified by the CAS number 5437-46-7, is an organic compound featuring a cyclohexane ring substituted with both a phenyl and a hydroxyl group at the 4-position. This bifunctional molecule, possessing both hydrophobic and hydrophilic characteristics, serves as a versatile intermediate in organic synthesis. Its structural attributes, including the presence of stereoisomers, make it a compound of interest in the synthesis of more complex molecules, particularly within the pharmaceutical and fragrance industries. This guide provides a comprehensive overview of the properties, synthesis, applications, and safety considerations of this compound, tailored for a scientific audience engaged in research and development.
Physicochemical Properties
This compound is a secondary alcohol that typically appears as a colorless to pale yellow solid or liquid with a characteristic odor.[1] It exhibits limited solubility in water but is soluble in many organic solvents.[1] The compound exists as two geometric isomers, cis and trans, which possess distinct physical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₆O | [1][2][3][4] |
| Molecular Weight | 176.25 g/mol | [1][2][3][4] |
| Boiling Point | 295.8 °C | [3][5] |
| Melting Point | cis-isomer: 76-77 °Ctrans-isomer: 119-120 °C | [2][3] |
| Density | ~1.051 g/cm³ | [2][3] |
| Solubility | Limited in water (2.5 g/L at 25 °C), soluble in organic solvents. | [1][2] |
| Appearance | Colorless to pale yellow liquid or solid. | [1] |
Stereochemistry
The stereochemistry of this compound is a critical aspect influencing its physical properties and reactivity. The molecule has two stereoisomers, cis and trans, depending on the relative orientation of the phenyl and hydroxyl groups with respect to the cyclohexane ring.
Caption: 2D representation of cis and trans isomers of this compound.
The distinct melting points of the cis and trans isomers highlight the impact of their three-dimensional structures on intermolecular forces. These differences can be exploited in separation and purification processes and may influence the stereochemical outcome of subsequent reactions.
Synthesis and Manufacturing
Several synthetic routes to this compound have been established. The choice of method often depends on the desired stereoisomer, scalability, and available starting materials.
Hydrogenation of p-Phenylphenol
A common industrial method for the synthesis of trans-4-Phenylcyclohexanol involves the catalytic hydrogenation of p-phenylphenol. This process typically employs a Raney nickel catalyst under elevated temperature and pressure.
Experimental Protocol: Synthesis of trans-4-Phenylcyclohexanol
-
Reaction Setup: A 5 L autoclave is charged with 1 kg (5.88 mol) of p-phenylphenol dissolved in 2 L of ethanol.
-
Catalyst Addition: 100 g of developed Raney nickel is added to the solution.
-
Hydrogenation: The autoclave is sealed and pressurized with hydrogen gas to 30-40 kg/cm ². The reaction mixture is heated to 150-160 °C and agitated.
-
Reaction Monitoring: The reaction is monitored until the theoretical amount of hydrogen has been consumed.
-
Workup: After cooling and depressurization, the catalyst is filtered off. The ethanol is removed under reduced pressure to yield the crude product.
-
Purification: The crude trans-4-phenylcyclohexanol can be purified by recrystallization.[6]
Caption: Synthesis of trans-4-Phenylcyclohexanol via hydrogenation.
Reduction of 4-Phenylcyclohexanone
Another versatile method for synthesizing this compound is the reduction of the corresponding ketone, 4-phenylcyclohexanone. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent, allowing for the selective synthesis of either the cis or trans isomer.
-
Kinetic Control: Reduction with sterically hindered reducing agents, such as L-Selectride®, favors the formation of the cis-isomer through axial attack on the cyclohexanone ring.
-
Thermodynamic Control: The use of less sterically demanding reagents like sodium borohydride in protic solvents typically leads to the more thermodynamically stable trans-isomer via equatorial attack.
Experimental Protocol: Stereoselective Reduction of a Substituted Cyclohexanone (General Procedure)
-
Reaction Setup: A solution of the substituted cyclohexanone in an appropriate solvent (e.g., ethanol for NaBH₄, THF for L-Selectride®) is prepared in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: The reducing agent is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, the reaction is carefully quenched by the addition of water or a dilute acid.
-
Extraction: The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are dried, and the solvent is evaporated. The resulting crude product is purified by column chromatography or recrystallization to yield the desired isomer of the corresponding cyclohexanol.[7]
Caption: Stereoselective reduction of 4-Phenylcyclohexanone.
Applications in Synthesis
This compound serves as a valuable building block in the synthesis of a variety of organic molecules. Its hydroxyl group can be readily functionalized, for instance, through oxidation to the corresponding ketone, esterification, or etherification.
Role as a Pharmaceutical Intermediate
While this compound shares a structural motif with the analgesic drug Tramadol, it is not a direct precursor in the most widely used synthetic routes. The synthesis of Tramadol typically commences with cyclohexanone, which undergoes a Mannich reaction to form 2-(dimethylaminomethyl)cyclohexanone.[1][2][3][8] This intermediate is then treated with a 3-methoxyphenyl organometallic reagent. Therefore, the primary utility of this compound in the pharmaceutical industry lies in its potential as a starting material for other active pharmaceutical ingredients (APIs) or as a scaffold for the development of new chemical entities.
Potential in Asymmetric Synthesis
The chiral nature of this compound suggests its potential application as a chiral auxiliary. Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction, after which they are removed. While the related compound, trans-2-phenyl-1-cyclohexanol, is a well-established and powerful chiral auxiliary, the use of this compound in this capacity is not as widely documented in the scientific literature.[6] Further research may uncover specific applications for its enantiomerically pure forms in asymmetric synthesis.
Biological Activity
The biological profile of this compound itself is not extensively characterized in publicly available literature. However, the broader class of phenolic compounds and cyclohexanol derivatives have been investigated for various biological activities. Some sources suggest that this compound and its derivatives may possess analgesic, anti-inflammatory, and neuroprotective properties, though specific, peer-reviewed studies on the parent compound are limited.[1] It has also been noted that this compound has been isolated from the fungus Myrothecium verrucaria and may be involved in certain biosynthetic pathways, such as the reduction of ferredoxin.[4]
Safety and Handling
This compound is classified as an irritant and may cause skin and serious eye irritation.[4][9] It may also cause respiratory irritation.[4]
GHS Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound (CAS 5437-46-7) is a valuable chemical intermediate with well-defined physicochemical properties and established synthetic routes. The existence of distinct cis and trans isomers, which can be selectively synthesized, adds to its versatility as a building block in organic chemistry. While its direct role in the synthesis of major drugs like Tramadol is often misconstrued, its potential as a precursor for other pharmaceuticals and in the development of new materials remains an active area of interest for researchers. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in a research and development setting.
References
-
ChemSynthesis. (2025). This compound - 5437-46-7. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of trans-4-phenylcyclohexanol. Retrieved from [Link]
- Alvarado, C., et al. (2005). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society, 49(4), 324-327.
-
ResearchGate. (n.d.). (PDF) Synthesis of Tramadol and Analogous. Retrieved from [Link]
- Google Patents. (n.d.). US5877351A - Preparation and purification process for 2-(dimethylamino) methyl!-1-(3-methoxphenyl)-cyclohexanol and its salts.
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
- Novak, M., et al. (2009). Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control.
Sources
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 4. Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol and 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol as two new phencyclidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
The Discovery and Development of Phenylcyclohexanol Compounds: From Anesthetic Promise to a Pillar of Neuroscience Research
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The arylcyclohexylamine chemical class, which includes the phenylcyclohexanols, represents a fascinating and tumultuous chapter in the history of pharmacology and medicinal chemistry. Initially developed with the promise of a novel class of anesthetic agents, their profound psychological effects derailed their clinical trajectory while simultaneously opening an entirely new window into the understanding of psychosis and synaptic function. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological evolution of these compounds. We will trace the path from the initial synthesis of phencyclidine (PCP) at Parke-Davis, detail its foundational synthetic methodologies, explore its primary mechanism of action at the NMDA receptor, and follow the structure-activity relationship studies that led to the development of safer alternatives like ketamine. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental context, and a robust framework for understanding the enduring legacy of this controversial yet vital class of molecules.
Part 1: The Genesis of a New Pharmacological Class
Early Syntheses and the Parke-Davis Era
While the first synthesis of phencyclidine (PCP) was reported in 1926 by Arthur Kötz and Paul Merkel, its unique pharmacological properties remained unrecognized for decades.[1] The story of its discovery as a potent anesthetic begins in the 1950s within the laboratories of the pharmaceutical company Parke-Davis (now a subsidiary of Pfizer).[1][2] In 1956, chemist Victor Maddox re-synthesized the compound, which was given the internal designation CI-395.[1][3]
Initial animal studies revealed a unique state of "cataleptoid anesthesia," and the compound, branded Sernyl, was advanced to clinical trials in 1957.[2][3][4] It was initially lauded for its ability to induce profound analgesia and anesthesia without causing the cardiorespiratory depression common to barbiturates and other anesthetics of the era.[2] This key advantage suggested a revolutionary step forward in surgical medicine.
The Clinical Trial Conundrum and Discontinuation
Despite its anesthetic efficacy, the clinical use of Sernyl was fraught with complications. A significant portion of patients experienced severe and prolonged post-operative side effects, including vivid hallucinations, mania, delirium, and profound disorientation.[2][4][5] These "emergence phenomena" were unlike the side effects of other anesthetics and proved difficult to manage.
The causality behind this decision was a straightforward risk-benefit analysis: the profound psychotomimetic effects were deemed an unacceptable liability for a general anesthetic. Consequently, Parke-Davis voluntarily withdrew Sernyl from the market for human use in 1965.[1][2][4] Its application was restricted to veterinary medicine as an animal tranquilizer until 1978, when it was fully discontinued.[1][4] Simultaneously, PCP began to appear as a recreational drug in the 1960s, where its mind-altering effects were sought, rather than avoided.[2][4]
Part 2: Foundational Synthetic Methodologies
The synthesis of phenylcyclohexanol derivatives, particularly PCP, is a classic example of organometallic chemistry applied to pharmaceutical development. The original and most cited method relies on a Grignard reaction.
The Maddox Synthesis: A Grignard Reaction Approach
The seminal 1965 paper by Maddox, Godefroi, and Parcell details the synthesis of PCP and other 1-arylcyclohexylamines.[6][7] The core of this procedure involves the reaction of a Grignard reagent, phenylmagnesium bromide, with 1-piperidinocyclohexanecarbonitrile.[6] This reaction is a nucleophilic addition where the phenyl group attacks the carbon of the nitrile, ultimately replacing the cyano group to form the desired 1-(1-phenylcyclohexyl)piperidine. The choice of a Grignard reaction was logical for the time, as it was a robust and well-understood method for forming carbon-carbon bonds.
Experimental Protocol: Synthesis of 1-(1-Phenylcyclohexyl)piperidine (PCP) via Grignard Reaction
This protocol is adapted from the methodology described by Maddox et al. (1965) for informational and historical purposes only.
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, magnesium turnings are covered with anhydrous diethyl ether. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is typically refluxed until the magnesium is consumed.
-
Preparation of 1-Piperidinocyclohexanecarbonitrile: Cyclohexanone is reacted with potassium cyanide and piperidine in a Strecker amino-nitrile synthesis. The resulting α-aminonitrile is isolated and purified.
-
Grignard Reaction: The solution of 1-piperidinocyclohexanecarbonitrile in an anhydrous solvent like benzene or ether is added slowly to the prepared phenylmagnesium bromide solution at room temperature.
-
Reaction Quench and Workup: After the addition is complete, the reaction mixture is stirred for several hours and then refluxed. It is then cooled and quenched by carefully pouring it over a mixture of ice and a weak acid (e.g., ammonium chloride or dilute HCl) to hydrolyze the intermediate magnesium complex.
-
Isolation and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with ether. The combined organic extracts are washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product. The final product, PCP, can be purified by crystallization of its hydrochloride salt.
Visualization: Grignard Synthesis Workflow
Caption: Workflow for the Grignard synthesis of PCP.
Part 3: Mechanism of Action and Pharmacological Profile
The study of phenylcyclohexanols has been instrumental in elucidating the function of glutamatergic neurotransmission. Their effects are primarily mediated by a unique interaction with the N-methyl-D-aspartate (NMDA) receptor.
The NMDA Receptor: The Primary Target
PCP and its analogs act as non-competitive antagonists at the NMDA receptor.[8][9] Unlike competitive antagonists that bind to the glutamate recognition site, PCP binds to a specific site located within the receptor's ion channel, physically blocking the passage of ions like Ca²⁺ and Na⁺.[10] This blockade is voltage-dependent, meaning it is more effective when the neuron is depolarized. This mechanism is the foundation for the dissociative anesthesia, analgesia, and profound psychotomimetic effects characteristic of this drug class.[11][12]
Visualization: NMDA Receptor Blockade
Caption: Phenylcyclohexanol blockade of the NMDA receptor ion channel.
The Glutamate Hypothesis of Schizophrenia
The observation that PCP could induce a psychotic state in healthy individuals that closely resembled schizophrenia was a pivotal moment in psychiatry.[13] It led to the formulation of the "PCP model of schizophrenia," which has since evolved into the more comprehensive "NMDA receptor hypofunction" or "glutamate hypothesis of schizophrenia."[3][13][14] This hypothesis posits that diminished NMDA receptor activity in key brain circuits may underlie the symptoms of schizophrenia. This paradigm, born directly from research into phenylcyclohexanols, continues to be a major driver of therapeutic discovery for psychotic disorders.[13]
Part 4: Structure-Activity Relationships (SAR) and the Quest for Safer Alternatives
The severe side effects of PCP provided a powerful impetus for medicinal chemists to modify its structure. The goal was to retain the desirable anesthetic properties while eliminating the psychotomimetic and dysphoric effects—a classic exercise in structure-activity relationship (SAR) studies.
From PCP to Ketamine: A Case Study in Rational Drug Design
The most successful outcome of this research was the synthesis of ketamine (CI-581) in 1962 by Calvin Stevens at Parke-Davis.[8][15] Ketamine is a close structural analog of PCP, differing primarily in the amine moiety (a secondary methylamine instead of a tertiary piperidine ring) and the addition of a 2-chloro group on the phenyl ring.
This targeted modification resulted in a compound with a significantly shorter duration of action and a reduced incidence of severe emergence reactions (approximately 10-30% in adults).[14][16] The success of ketamine demonstrated that the anesthetic and psychotomimetic effects of the arylcyclohexylamine scaffold could be pharmacologically separated, at least to a degree. This discovery was a direct result of applying SAR principles to address a clinical need.[14][17]
Data Summary: Comparative Receptor Affinities
The following table summarizes the binding affinities (Ki, nM) for PCP and Ketamine at key receptors. Lower Ki values indicate higher binding affinity.
| Compound | NMDA Receptor (PCP Site) | Sigma-2 (σ₂) Receptor | Dopamine Transporter (DAT) |
| PCP | 59 nM[1] | 136 nM[1] | 2234 nM[1] |
| Ketamine | ~300-500 nM | ~500-1000 nM | >10,000 nM |
Note: Ketamine affinity values are approximate and compiled from various pharmacological sources for comparative purposes. The data clearly shows PCP has a significantly higher affinity for the NMDA and sigma-2 receptors than ketamine.
Visualization: The Evolution of Phenylcyclohexanol Analogs
Caption: Logical evolution from PCP to safer, more specialized analogs.
Part 5: Conclusion and Future Directions
The legacy of the phenylcyclohexanol compounds is a study in contrasts. On one hand, PCP's trajectory from promising anesthetic to a drug of abuse serves as a cautionary tale in pharmaceutical development. On the other hand, the scientific investigation it spawned has been profoundly impactful. Research into this class has fundamentally altered our understanding of glutamate neurotransmission, provided a durable and translatable animal model for schizophrenia, and led directly to the development of ketamine, a drug now recognized not only for its anesthetic properties but also as a breakthrough rapid-acting antidepressant. The ongoing exploration of ketamine's enantiomers and other analogs for treating depression and other mood disorders ensures that the story of the phenylcyclohexanols is far from over.
References
-
Phencyclidine - Wikipedia. Wikipedia.
-
The History of PCP - Banyan Treatment Center. Banyan Treatment Centers.
-
Arylcyclohexylamine - Wikipedia. Wikipedia.
-
Is ketamine related to phencyclidine (PCP), also known as angel dust? - Dr.Oracle. Dr. Oracle.
-
Arylcyclohexylamines - Tripsitter. Tripsitter.
-
DARK Classics in Chemical Neuroscience: Phencyclidine (PCP) - ACS Publications. ACS Publications.
-
Season 5 Finale- The Development of PCP and Ketamine - The Detroit History Podcast. The Detroit History Podcast.
-
PCP and Ketamine Toxicity: Practice Essentials, Pathophysiology, Epidemiology. Medscape.
-
Ketamine and Phencyclidine: the good, the bad and the unexpected | Request PDF. ResearchGate.
-
Arylcyclohexylamine - Wikiwand. Wikiwand.
-
Phencyclidine - YouTube. YouTube.
-
PCP Facts, History, and Statistics | Dangers and Legality - DrugAbuse.com. DrugAbuse.com.
-
Arylcyclohexylamines – Knowledge and References - Taylor & Francis. Taylor & Francis Online.
-
Arylcyclohexylamines - PsychonautWiki. PsychonautWiki.
-
Structure-activity relationships of phenylcyclohexene and biphenyl antitubulin compounds against plant and mammalian cells - PubMed. PubMed.
-
The synthesis of phencyclidine and other 1-arylcyclohexylamines - TUE Research portal. Eindhoven University of Technology.
-
PSY305: Hallucinogenics: PCP and Ketamine - YouTube. YouTube.
-
THE SYNTHESIS OF PHENCYCLIDINE AND OTHER 1-ARYLCYCLOHEXYLAMINES - PubMed. PubMed.
-
The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents - PubMed. PubMed.
-
Phencyclidine/Schizophrenia: One View Toward the Past, The Other to the Future - PMC. NCBI.
-
trans-2-Phenyl-1-cyclohexanol - Wikipedia. Wikipedia.
-
1-Phenylcyclohexanol for Research|High Purity - Benchchem. BenchChem.
-
Cyclohexanol, 2-phenyl-, (1R-trans) - Organic Syntheses Procedure. Organic Syntheses.
-
PCP: A review of synthetic methods clandestine investigation - Semantic Scholar. Semantic Scholar.
-
Understanding the Chemical Properties and Synthesis of 1-Phenylcyclohexanol. Ningbo Inno Pharmchem Co., Ltd.
-
CAS 1589-60-2: 1-Phenylcyclohexanol | CymitQuimica. CymitQuimica.
-
Structure Activity Relationships - Drug Design Org. Drug Design Org.
-
Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed. PubMed.
-
A Comprehensive Guide to the Structure-Activity Relationship of Cyclohexenone Derivatives - Benchchem. BenchChem.
-
Кетамин - Википедия. Wikipedia (Russian).
Sources
- 1. Phencyclidine - Wikipedia [en.wikipedia.org]
- 2. banyantreatmentcenter.com [banyantreatmentcenter.com]
- 3. Phencyclidine/Schizophrenia: One View Toward the Past, The Other to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugabuse.com [drugabuse.com]
- 5. m.youtube.com [m.youtube.com]
- 6. research.tue.nl [research.tue.nl]
- 7. THE SYNTHESIS OF PHENCYCLIDINE AND OTHER 1-ARYLCYCLOHEXYLAMINES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. m.psychonautwiki.org [m.psychonautwiki.org]
- 10. youtube.com [youtube.com]
- 11. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 12. Arylcyclohexylamine - Wikiwand [wikiwand.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. droracle.ai [droracle.ai]
- 15. Кетамин — Википедия [ru.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. tripsitter.com [tripsitter.com]
Potential neuroprotective effects of 4-phenylcyclohexanol
An In-depth Technical Guide to Investigating the Potential Neuroprotective Effects of 4-Phenylcyclohexanol
Authored by: Gemini, Senior Application Scientist
Publication Date: 2026-01-12
Abstract
Neurodegenerative diseases represent a significant and growing challenge in human health, characterized by the progressive loss of neuronal structure and function. The development of novel neuroprotective agents is a critical priority in pharmaceutical research. This technical guide explores the therapeutic potential of this compound, a small organic molecule featuring a cyclohexane ring substituted with both a phenyl and a hydroxyl group[1][2][3]. While research has suggested its potential for neuroprotective and anti-inflammatory applications, the specific mechanisms and validation remain areas ripe for investigation[1]. This document serves as a comprehensive roadmap for researchers and drug development professionals, outlining hypothesized mechanisms of action and providing a detailed, field-proven framework for the systematic evaluation of this compound as a potential neuroprotective agent.
Introduction to this compound
This compound (4-PCH) is an organic compound with the molecular formula C₁₂H₁₆O and a molecular weight of approximately 176.26 g/mol [1]. Its structure, comprising a hydrophilic hydroxyl group and a hydrophobic phenyl group attached to a cyclohexane scaffold, gives it unique physicochemical properties that may facilitate its interaction with biological systems[1]. It is recognized as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals[1]. While its primary applications have been in organic synthesis and as a reference compound, preliminary research indicates it may possess underexplored biological activities, including analgesic and neuroprotective effects, warranting further rigorous scientific inquiry[1].
| Compound Identifier | Value | Source |
| IUPAC Name | 4-phenylcyclohexan-1-ol | PubChem[2] |
| CAS Number | 5437-46-7 | PubChem[2] |
| Molecular Formula | C₁₂H₁₆O | Guidechem[4] |
| Molecular Weight | 176.25 g/mol | Santa Cruz Biotechnology[5] |
| Canonical SMILES | C1CC(CCC1C2=CC=CC=C2)O | Guidechem[4] |
Hypothesized Mechanisms of Neuroprotection
The neuroprotective potential of a compound can be attributed to its ability to interfere with the pathological cascades that lead to neuronal cell death. These core mechanisms include oxidative stress, neuroinflammation, and apoptosis[6][7][8]. Based on the activities of structurally related phenolic and cyclohexyl compounds, we can hypothesize several pathways through which this compound may exert its effects.
Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the cell's antioxidant defenses, is a common pathological feature in neurodegenerative diseases[7]. Phenolic compounds are well-known for their antioxidant properties[8][9]. The phenyl group in 4-PCH could potentially act as a radical scavenger, donating a hydrogen atom to neutralize free radicals.
Modulation of Neuroinflammation
Chronic inflammation mediated by glial cells (microglia and astrocytes) contributes significantly to neuronal damage[6][7]. Anti-inflammatory activity has been suggested for 4-PCH[1]. This effect may be mediated by the inhibition of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which would reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β[7].
Inhibition of Apoptotic Pathways
Apoptosis, or programmed cell death, is a final common pathway leading to neuronal loss. Neuroprotective agents often act by modulating the expression of pro-apoptotic (e.g., Bax, Caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins[6][7]. 4-PCH could potentially interfere with the intrinsic or extrinsic apoptotic cascades, thereby preserving neuronal viability.
The following diagram illustrates the convergence of these potential mechanisms.
Caption: Hypothesized neuroprotective mechanisms of this compound (4-PCH).
Proposed Research Framework & Experimental Protocols
A tiered approach, beginning with in vitro screening and progressing to in vivo models, is essential for validating the neuroprotective potential of 4-PCH. This section provides detailed, self-validating protocols for each stage.
Tier 1: In Vitro Characterization
The initial phase focuses on establishing the bioactivity and safety profile of 4-PCH in cultured neuronal cells (e.g., SH-SY5Y or primary cortical neurons).
Sources
- 1. Buy this compound | 7335-12-8 [smolecule.com]
- 2. This compound | C12H16O | CID 79497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohexanol, 4-phenyl- [webbook.nist.gov]
- 4. guidechem.com [guidechem.com]
- 5. scbt.com [scbt.com]
- 6. Neuroprotective Effects of Agri-Food By-Products Rich in Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
The Pivotal Role of 4-Phenylcyclohexanol in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
An in-depth technical guide for researchers, scientists, and drug development professionals on the multifaceted role of the 4-phenylcyclohexanol scaffold in medicinal chemistry. This document provides a comprehensive analysis of its synthesis, stereochemical implications, structure-activity relationships, and pharmacokinetic profile, supported by detailed experimental protocols and illustrative case studies.
Introduction: The Architectural Significance of this compound
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacological properties is perpetual. Among these, the this compound moiety has emerged as a privileged structure, offering a unique combination of rigidity, three-dimensionality, and tunable physicochemical properties. Its core structure, consisting of a cyclohexane ring substituted with a phenyl group and a hydroxyl group at the 4-position, provides a versatile platform for the design of therapeutic agents across a spectrum of disease targets.[1][2] This guide elucidates the strategic utility of this scaffold, from fundamental synthesis to its impact on drug efficacy and metabolism.
Synthesis and Stereochemical Control: Crafting the Core
The therapeutic efficacy of a chiral molecule is often intrinsically linked to its stereochemistry. The this compound scaffold can exist as cis and trans diastereomers, arising from the relative orientation of the phenyl and hydroxyl groups. The synthesis of stereochemically pure isomers is therefore a critical consideration in drug development.
Stereoselective Synthesis of trans-4-Phenylcyclohexanol
A robust method for the synthesis of the trans isomer involves the catalytic hydrogenation of p-phenylphenol.[1] This approach leverages a Raney nickel catalyst under elevated temperature and pressure to achieve the desired stereoselectivity.
Experimental Protocol: Synthesis of trans-4-Phenylcyclohexanol [1]
Materials:
-
p-Phenylphenol
-
Ethanol
-
Raney nickel catalyst
-
5 L Autoclave
-
Hydrogen gas
Procedure:
-
Dissolve 1 kg (5.88 mols) of p-phenylphenol in 2 L of ethanol.
-
Transfer the solution to a 5 L autoclave.
-
Add 100 g of Raney nickel catalyst to the autoclave.
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the autoclave with hydrogen to 30-40 kg/cm ².
-
Heat the reaction mixture to 150-160 °C with stirring.
-
Maintain these conditions until hydrogen uptake ceases.
-
Cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the Raney nickel catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude trans-4-phenylcyclohexanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., hexane) to obtain the pure trans isomer.
Caption: Synthetic workflow for trans-4-phenylcyclohexanol.
Stereoselective Synthesis of cis-4-Phenylcyclohexanol
The cis isomer can be selectively synthesized through the reduction of 4-phenylcyclohexanone using specific reducing agents that favor axial attack on the cyclohexanone ring. Enzymatic reductions have shown particular promise in achieving high diastereoselectivity for the cis product. For instance, a mutant alcohol dehydrogenase from Lactobacillus kefir has been successfully employed for this transformation.[3]
Experimental Protocol: Enzymatic Synthesis of cis-4-Phenylcyclohexanol [3]
Materials:
-
4-Phenylcyclohexanone
-
Mutant alcohol dehydrogenase (e.g., LK-TADH)
-
Glucose dehydrogenase (GDH)
-
NAD⁺
-
Glucose
-
Buffer solution (e.g., phosphate buffer, pH 7.0-8.0)
-
Ethyl acetate
Procedure:
-
Prepare a reaction mixture containing 4-phenylcyclohexanone (e.g., 125 g/L) in the appropriate buffer.
-
Add the mutant alcohol dehydrogenase (e.g., 30 g/L of cells expressing the enzyme) and glucose dehydrogenase (e.g., 10 g/L of cells).
-
Add NAD⁺ (e.g., 0.1 g/L) and glucose (e.g., 1.2 mol/mol relative to the substrate).
-
Maintain the reaction at a controlled temperature (e.g., 35 °C) and pH (e.g., 7.0-8.0, adjusted with Na₂CO₃).
-
Monitor the reaction progress by a suitable analytical method (e.g., GC-MS).
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Combine the organic layers and concentrate under reduced pressure to yield crude cis-4-phenylcyclohexanol.
-
Purify the crude product as necessary.
Caption: Enzymatic synthesis of cis-4-phenylcyclohexanol.
Structure-Activity Relationships (SAR): Tuning Biological Activity
The this compound scaffold provides medicinal chemists with multiple points for structural modification to optimize biological activity. The phenyl ring, the cyclohexyl core, and the hydroxyl group can all be functionalized to fine-tune interactions with a biological target. A notable example of SAR studies on a related scaffold involves 2,6-bis(arylidene)cyclohexanone derivatives, which have been investigated for their anti-leukemia activity.
A Quantitative Structure-Activity Relationship (QSAR) study of these compounds revealed that the nature of the substituents on the aryl rings significantly influences their cytotoxic potency against P388 leukemia cells. The study demonstrated a strong correlation between the electronic properties of the substituents and the anti-leukemia activity.
| Compound Series | Substituent (R) | Electronic Effect | log(1/IC₅₀) |
| 1 | 4-NO₂ | Electron-Withdrawing | High |
| 2 | 4-Cl | Electron-Withdrawing | Moderate-High |
| 3 | H | Neutral | Moderate |
| 4 | 4-OCH₃ | Electron-Donating | Low |
| 5 | 4-N(CH₃)₂ | Strongly Electron-Donating | Very Low |
Data adapted from a QSAR study on 2,6-bis(arylidene)cyclohexanones.
The findings indicate that electron-withdrawing groups (EWGs) on the phenyl rings enhance the anti-leukemia activity, while electron-donating groups (EDGs) diminish it. This suggests that the electronic properties of the aromatic moiety are critical for the compound's interaction with its biological target.
Caption: SAR of cyclohexanone derivatives.
Pharmacokinetic Profile and Metabolic Fate
The pharmacokinetic properties of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME), are critical determinants of its clinical success. The this compound scaffold generally imparts a degree of lipophilicity that can facilitate membrane permeability and oral absorption. However, the hydroxyl group is a potential site for metabolic modification.
In Vitro Metabolic Stability Assessment
An essential early-stage ADME study is the in vitro metabolic stability assay, which evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[4] This assay provides an estimate of the intrinsic clearance of a compound.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
Materials:
-
Test compound (e.g., this compound derivative)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (with internal standard) for quenching
-
LC-MS/MS system
Procedure:
-
Pre-incubate the test compound (at a final concentration of, e.g., 1 µM) with HLMs (e.g., 0.5 mg/mL) in phosphate buffer at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the following equation: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL).
Caption: Workflow for in vitro metabolic stability assay.
Case Study: Venlafaxine - A Clinically Successful Cyclohexanol-Containing Drug
The antidepressant drug venlafaxine is a prime example of a therapeutic agent that, while not containing the precise this compound scaffold, incorporates a closely related 1-(substituted-phenyl)cyclohexanol moiety. Its clinical success underscores the utility of this structural class in designing CNS-active drugs.[5]
Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI).[6] It exerts its therapeutic effect by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to an increased concentration of these neurotransmitters in the synaptic cleft.[7][8]
Metabolism of Venlafaxine
Venlafaxine undergoes extensive metabolism in the liver, primarily mediated by the CYP2D6 enzyme.[6] The major metabolic pathway is O-demethylation to form O-desmethylvenlafaxine (ODV), which is also a potent SNRI.[6][9] This highlights that the cyclohexanol core is susceptible to metabolism, a key consideration in the design of analogs.
Signaling Pathway of Venlafaxine
The increased levels of serotonin and norepinephrine in the synapse due to SERT and NET inhibition by venlafaxine lead to enhanced activation of postsynaptic receptors.[10][11] This modulation of serotonergic and noradrenergic signaling pathways is believed to be responsible for its antidepressant and anxiolytic effects.[7]
Caption: SNRI mechanism of action of Venlafaxine.
Conclusion and Future Perspectives
The this compound scaffold represents a valuable asset in the medicinal chemist's toolkit. Its synthetic tractability, coupled with the ability to control its stereochemistry, allows for the systematic exploration of chemical space to optimize drug-target interactions. The inherent physicochemical properties of this moiety often translate to favorable pharmacokinetic profiles. As demonstrated by the case study of venlafaxine, cyclohexanol-containing structures have proven clinical utility, particularly in the realm of CNS disorders. Future research will undoubtedly continue to leverage the unique attributes of the this compound core to develop novel therapeutics with improved efficacy and safety profiles.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. The SNRI Mechanism: How Venlafaxine HCl Enhances Neurotransmitter Activity. Available from: [Link]
-
ResearchGate. Mechanism of action of Venlafaxine.5-HT and NE are stored into... Available from: [Link]
-
Wikipedia. Venlafaxine. Available from: [Link]
-
PubMed. Introduction of a composite parameter to the pharmacokinetics of venlafaxine and its active O-desmethyl metabolite. Available from: [Link]
-
Wikipedia. Serotonin–norepinephrine reuptake inhibitor. Available from: [Link]
-
StatPearls - NCBI Bookshelf. Venlafaxine. Available from: [Link]
-
ResearchGate. An illustration depicting the mechanism of action of selective-serotonin reuptake inhibitors and serotonin-norepinephrine reuptake inhibitors within a synaptic cleft. SSRI: Selective serotonin reuptake inhibitor, SNRI: serotonin-norepinephrine reuptake inhibitor, SERT. Available from: [Link]
-
ClinPGx. Venlafaxine Pathway, Pharmacokinetics. Available from: [Link]
-
PrepChem.com. Synthesis of trans-4-phenylcyclohexanol. Available from: [Link]
-
MDPI. Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. Available from: [Link]
-
PubMed Central. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways. Available from: [Link]
-
Psych Scene Hub. Serotonin Noradrenaline Reuptake Inhibitors (SNRIs): Mechanism, Clinical Use, and Side Effects. Available from: [Link]
-
MDPI. Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. Available from: [Link]
-
PubMed Central. Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06. Available from: [Link]
-
ResearchGate. Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. Available from: [Link]
-
MDPI. A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
PubMed. Quantitative structure-activity relationship analysis of phenolic antioxidants. Available from: [Link]
-
ACS Publications. THE ISOMERS OF 4-PHENYL- AND 4-CYCLOHEXYL-CYCLOHEXANOL | The Journal of Organic Chemistry. Available from: [Link]
-
RHAZES: Green and Applied Chemistry. Quantitative structure–activity relationship for anti-leukemia activity of 2,6-bis(arylidene)cyclohexanones derivatives using Free-Wilson approach. Available from: [Link]
-
Discovery Life Sciences. Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Available from: [Link]
-
Brieflands. Quantitative Structure–activity Relationship Modeling of Some Naphthoquinone Derivatives as Inhibitors of Pathogenic Agent IDO1. Available from: [Link]
-
NIH. Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. Available from: [Link]
-
OUCI. Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Available from: [Link]
-
YouTube. metabolic stability & determining intrinsic drug clearance. Available from: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. This compound | C12H16O | CID 79497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. What is the mechanism of Venlafaxine Hydrochloride? [synapse.patsnap.com]
- 6. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 9. ClinPGx [clinpgx.org]
- 10. researchgate.net [researchgate.net]
- 11. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Hydrophilic and Hydrophobic Characteristics of 4-Phenylcyclohexanol
Executive Summary
4-Phenylcyclohexanol is an organic compound whose molecular architecture—a bulky, nonpolar phenylcyclohexyl backbone appended with a polar hydroxyl group—confers a distinct amphiphilic character. This duality governs its behavior in both aqueous and organic environments, making a thorough understanding of its hydrophilic and hydrophobic properties essential for its application in pharmaceutical synthesis, materials science, and fragrance development.[1][2][3] This guide provides an in-depth analysis of the structural origins of these characteristics, presents quantitative metrics such as the octanol-water partition coefficient (LogP), and details robust experimental protocols for their empirical validation. By synthesizing theoretical principles with actionable methodologies, this document serves as a critical resource for researchers and drug development professionals aiming to leverage the unique physicochemical properties of this compound.
The Molecular Basis of Amphiphilicity in this compound
The physicochemical behavior of this compound is a direct consequence of its molecular structure, which features two distinct domains with opposing affinities for water.
-
The Hydrophobic Domain: The remainder of the molecule, comprising a six-carbon cyclohexane ring and an attached phenyl group, forms a large, nonpolar, and sterically bulky hydrophobic "tail." This hydrocarbon structure is incapable of hydrogen bonding and disrupts the hydrogen-bonding network of water, leading to unfavorable interactions.[3] This domain is responsible for the molecule's affinity for nonpolar environments and its solubility in many organic solvents.[3] The phenyl group, specifically, is a common motif in organic chemistry that contributes significantly to a molecule's aromatic and hydrophobic nature.[7]
The interplay between these two opposing domains defines this compound as a moderately hydrophobic, amphiphilic compound.
Caption: Structural domains of this compound.
Quantitative Assessment of Hydrophobicity: Physicochemical Properties
To move beyond a qualitative description, hydrophobicity is quantified using several key parameters. The most critical of these is the octanol-water partition coefficient (P), expressed in its logarithmic form, LogP.[8] A positive LogP value indicates a preference for the lipophilic (octanol) phase over the aqueous phase, signifying a hydrophobic character.[8][9]
The properties of this compound, particularly its isomers, underscore its hydrophobic nature.
| Property | Value | Significance & Source |
| Molecular Formula | C₁₂H₁₆O | A high carbon-to-oxygen ratio suggests significant nonpolar character.[1][10][11] |
| Molecular Weight | 176.26 g/mol | Provides context for comparing solubility with other molecules.[1][10][12] |
| LogP (trans-isomer) | 2.705 | Indicates the compound is over 500 times more soluble in octanol than in water.[1] |
| XLogP3-AA (calculated) | 2.6 | A computationally derived value consistent with experimental findings.[10][12] |
| Water Solubility | 2.5 g/L (25 °C, calculated) | Classified as slightly soluble, confirming its limited affinity for aqueous media.[12][13] |
| Melting Point (trans) | 119-120 °C | Physical state property.[1] |
| Boiling Point | ~296 °C | Physical state property.[1] |
The LogP value of approximately 2.7 firmly places this compound in the category of moderately hydrophobic compounds. This level of lipophilicity is highly relevant in drug development, as it often correlates with a molecule's ability to cross biological membranes, but can also present challenges for aqueous formulation.
Experimental Protocols for Characterization
Empirical validation of a compound's hydrophilic and hydrophobic nature is a cornerstone of physicochemical analysis. The following protocols describe two authoritative methods for characterizing this compound.
Protocol for LogP Determination via the Shake-Flask Method
Causality: The OECD 107 guideline "Shake-Flask" method is considered the gold standard for LogP determination because it measures the partitioning of a solute between two immiscible liquids at thermodynamic equilibrium.[8] This provides a direct and accurate measure of the compound's relative affinity for a lipophilic versus a hydrophilic environment.
Methodology:
-
Phase Preparation:
-
Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol by mixing the two solvents and allowing them to separate for at least 24 hours at the experimental temperature (e.g., 25 °C). This pre-saturation is critical to prevent volume changes during the experiment.
-
Prepare a stock solution of this compound in n-octanol at a known concentration (e.g., 1 mg/mL).
-
-
Partitioning:
-
In a separatory funnel or suitable vessel, combine a precise volume of the water-saturated n-octanol stock solution with a precise volume of the n-octanol-saturated water. The volume ratio should be chosen based on the expected LogP to ensure measurable concentrations in both phases. For an expected LogP of ~2.7, a higher volume of the aqueous phase may be beneficial.
-
Agitate the mixture vigorously for a set period (e.g., 15-30 minutes) to facilitate partitioning and ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation at a low speed can be used to accelerate this process and resolve any emulsions.
-
-
Concentration Analysis:
-
Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase.
-
Determine the concentration of this compound in each aliquot using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC). A calibration curve must be prepared for each phase.
-
-
Calculation:
-
Calculate the partition coefficient (P) using the formula: P = [Concentration in Octanol] / [Concentration in Aqueous]
-
Calculate LogP: LogP = log₁₀(P)
-
Caption: Workflow for the Shake-Flask LogP determination method.
Protocol for Surface Wettability via Contact Angle Measurement
Causality: Contact angle goniometry directly measures the angle formed by a liquid droplet on a solid surface, providing a quantitative measure of wettability.[14][15] A surface coated with this compound will repel water if the molecule orients to expose its hydrophobic tail, resulting in a high contact angle (>90°), thus confirming its hydrophobic character at an interface.[16]
Methodology:
-
Substrate Preparation:
-
Select a smooth, inert, and clean substrate (e.g., a silicon wafer or glass slide).
-
Create a thin, uniform film of this compound on the substrate. This can be achieved by dissolving the compound in a volatile solvent (e.g., ethanol), applying it to the surface (e.g., via spin coating or drop casting), and allowing the solvent to evaporate completely in a clean environment.
-
-
Instrument Setup:
-
Place the coated substrate on the sample stage of a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.
-
-
Sessile Drop Measurement:
-
Angle Analysis:
-
Use the instrument's software to analyze the captured image. The software fits a mathematical model (e.g., based on the Young-Laplace equation) to the droplet's shape to accurately measure the angle between the tangent of the droplet and the solid surface.
-
Perform measurements at multiple locations on the surface to ensure reproducibility and account for any heterogeneity in the coating.
-
-
Interpretation:
-
A contact angle greater than 90° indicates a hydrophobic surface.
-
A contact angle less than 90° indicates a hydrophilic surface.
-
Caption: Conceptual illustration of contact angles.
Implications for Research and Drug Development
The defined amphiphilic profile of this compound is not merely an academic characteristic; it has profound practical implications:
-
Pharmaceutical Intermediates: As a building block, its moderate lipophilicity can be transferred to derivative molecules, influencing the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of the final active pharmaceutical ingredient (API).[2][17]
-
Solubility and Formulation: The compound's poor water solubility necessitates the use of organic co-solvents or advanced formulation strategies (e.g., lipid-based delivery systems) for applications requiring aqueous delivery.
-
Membrane Interactions: Molecules with this level of hydrophobicity often interact with the lipid bilayers of cell membranes, a property that can be exploited in drug design or must be considered for potential toxicity.
Conclusion
This compound is a classic example of an amphiphilic molecule where a dominant hydrophobic backbone tempers the hydrophilic influence of a single hydroxyl group. This results in a compound that is moderately hydrophobic, a characteristic that is quantitatively defined by its LogP value of ~2.7 and can be empirically confirmed through contact angle measurements. For scientists in research and drug development, a comprehensive grasp of these properties, grounded in both molecular structure and robust experimental validation, is indispensable for effectively utilizing this compound as a synthetic precursor and for predicting the behavior of its more complex derivatives.
References
-
Nanoscience Instruments. (n.d.). Contact Angle Measurements and Wettability. Retrieved from [Link]
-
Biolin Scientific. (2021, May 25). 7 ways to measure contact angle. Retrieved from [Link]
-
NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). The underappreciated hydroxyl in drug discovery. Journal of Medicinal Chemistry, 57(19), 7918–7950. Retrieved from [Link]
-
Chemistry For Everyone. (2025, April 29). Is Phenyl A Functional Group? [Video]. YouTube. Retrieved from [Link]
-
Matytsin, V. (2024, May 24). Cyclohexanol: Versatile Applications in Different Fields and its Production Method. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
NIST. (n.d.). Cyclohexanol, 4-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Buy this compound | 7335-12-8 [smolecule.com]
- 3. CAS 5437-46-7: this compound | CymitQuimica [cymitquimica.com]
- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 5. Cyclohexanol: Versatile Applications in Different Fields and its Production Method_Chemicalbook [chemicalbook.com]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. youtube.com [youtube.com]
- 8. acdlabs.com [acdlabs.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. This compound | C12H16O | CID 79497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cyclohexanol, 4-phenyl- [webbook.nist.gov]
- 12. guidechem.com [guidechem.com]
- 13. CAS # 7335-12-8, cis-4-Phenylcyclohexanol, cis-4-Phenyl-1-cyclohexanol - chemBlink [chemblink.com]
- 14. nanoscience.com [nanoscience.com]
- 15. measurlabs.com [measurlabs.com]
- 16. biolinscientific.com [biolinscientific.com]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of 4-phenylcyclohexanol from 4-phenylcyclohexanone
Introduction: The Significance of Stereoselective Ketone Reduction
The reduction of ketones to secondary alcohols is a foundational transformation in organic synthesis, pivotal in the construction of a vast array of molecules, from pharmaceuticals to materials. The synthesis of 4-phenylcyclohexanol from 4-phenylcyclohexanone serves as an exemplary model for understanding the principles of stereoselectivity in cyclic systems. This compound and its derivatives are valuable intermediates in medicinal chemistry, notably in the development of antagonists for the CCR2 receptor, which are implicated in inflammatory diseases like rheumatoid arthritis and atherosclerosis.[1] This application note provides a comprehensive, field-proven protocol for this reduction, emphasizing the causal relationships behind experimental choices to ensure both scientific integrity and successful execution.
Reaction Overview: Hydride Reduction of a Cyclic Ketone
The conversion of 4-phenylcyclohexanone to this compound is most commonly achieved through reduction with a hydride-donating agent. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its selectivity for aldehydes and ketones, operational simplicity, and milder reactivity compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄).[2][3] The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ketone.[4]
Stereochemical Considerations
The reduction of 4-phenylcyclohexanone introduces a new chiral center at the carbinol carbon, leading to the formation of two diastereomers: cis-4-phenylcyclohexanol and trans-4-phenylcyclohexanol. The stereochemical outcome of the reaction is dictated by the trajectory of the hydride attack on the planar carbonyl group within the cyclohexane chair conformation.
The bulky phenyl group preferentially occupies the equatorial position to minimize steric strain. The hydride can then approach from either the axial or equatorial face of the carbonyl.
-
Axial Attack: Leads to the formation of the trans isomer, where the hydroxyl group is in the equatorial position.
-
Equatorial Attack: Results in the formation of the cis isomer, with the hydroxyl group in the axial position.
Generally, smaller reducing agents like NaBH₄ favor axial attack, leading to the thermodynamically more stable trans product as the major isomer.[5][6]
Experimental Workflow
The following diagram outlines the key stages of the synthesis, from reaction setup to product characterization.
Sources
Application Note: A Comprehensive Protocol for the Synthesis of 1-Phenylcyclohexanol via Grignard Reaction
Abstract
The Grignard reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis. This application note provides an in-depth, field-proven protocol for the synthesis of 1-phenylcyclohexanol, a valuable tertiary alcohol and a key intermediate in medicinal chemistry, notably as a structural motif in compounds like phencyclidine (PCP)[1]. The protocol is designed for researchers and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and optimization strategies. We will detail the preparation of the phenylmagnesium bromide Grignard reagent and its subsequent nucleophilic addition to cyclohexanone. This guide is structured to ensure reproducibility, high yield, and safety, incorporating expert insights to navigate common challenges associated with this powerful organometallic reaction.
Introduction: The Grignard Reaction in Modern Synthesis
Developed by Victor Grignard in 1900, the Grignard reaction remains one of the most versatile and widely used methods for creating C-C bonds[2][3]. The reaction involves an organomagnesium halide, or "Grignard reagent," which acts as a potent nucleophile, attacking electrophilic carbon atoms such as those in carbonyl groups[4][5]. The synthesis of 1-phenylcyclohexanol from bromobenzene and cyclohexanone is a classic example, proceeding in two primary stages:
-
Formation of the Grignard Reagent: Magnesium metal inserts into the carbon-halogen bond of an aryl halide (bromobenzene) to form phenylmagnesium bromide. This step is critical and highly sensitive to reaction conditions.
-
Nucleophilic Addition: The highly nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of cyclohexanone.
-
Acidic Work-up: The resulting magnesium alkoxide intermediate is protonated during an acidic work-up to yield the final tertiary alcohol product, 1-phenylcyclohexanol[1][6].
The profound reactivity of the Grignard reagent necessitates stringent control over the experimental setup, particularly the exclusion of atmospheric moisture, which can quench the reagent and drastically reduce yield[7][8][9].
Reaction Mechanism and Key Principles
The success of this synthesis hinges on understanding the causality behind each procedural choice. The Grignard reagent is functionally a carbanion synthon, making it a powerful nucleophile but also a very strong base[10][11].
Formation of Phenylmagnesium Bromide
The reaction is initiated on the surface of the magnesium metal. Anhydrous ether, typically diethyl ether or tetrahydrofuran (THF), is essential. The solvent not only dissolves the reagents but also plays a crucial role in stabilizing the Grignard reagent by coordinating with the magnesium center, forming a soluble complex[12][13].
Nucleophilic Attack on Cyclohexanone
The core of the synthesis is the nucleophilic addition of the phenyl group to the carbonyl carbon of cyclohexanone. The polarity of the C=O bond renders the carbon atom electrophilic and susceptible to attack. This step forms a tetravalent magnesium alkoxide intermediate.
Diagram: Mechanism of 1-Phenylcyclohexanol Synthesis
Caption: The three-stage mechanism for synthesizing 1-phenylcyclohexanol.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis yielding several grams of the final product. All procedures involving Grignard reagents must be performed in a chemical fume hood[14][15].
Reagents and Materials
| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles | Notes |
| Magnesium Turnings | 2.67 g | 24.31 | 0.11 | |
| Bromobenzene | 15.7 g (10.5 mL) | 157.01 | 0.10 | Must be anhydrous |
| Cyclohexanone | 9.81 g (10.3 mL) | 98.14 | 0.10 | Must be anhydrous |
| Anhydrous Diethyl Ether | ~150 mL | 74.12 | - | From a freshly opened container or distilled from a drying agent |
| Iodine | 1 small crystal | 253.81 | - | Used as an activator |
| Saturated NH₄Cl (aq.) | ~100 mL | - | - | For work-up |
| 6M Hydrochloric Acid | As needed | - | - | Alternative for work-up |
| Anhydrous MgSO₄ or Na₂SO₄ | ~10 g | - | - | For drying organic layer |
Equipment Setup
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
125 mL pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Drying tubes (filled with CaCl₂)
-
Glassware must be oven-dried (>120 °C) overnight and assembled hot to prevent moisture adsorption[16][17].
Step-by-Step Procedure
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 1-phenylcyclohexanol.
Part A: Preparation of Phenylmagnesium Bromide
-
Apparatus Setup: Assemble the dry three-necked flask with a stir bar, dropping funnel, and reflux condenser. Attach drying tubes to the top of the condenser and dropping funnel to protect the system from atmospheric moisture[2].
-
Reagent Addition: Place the magnesium turnings (2.67 g) in the flask. Prepare a solution of bromobenzene (15.7 g) in 50 mL of anhydrous diethyl ether in the dropping funnel.
-
Initiation: Add approximately 10-15 mL of the bromobenzene solution to the magnesium turnings. The reaction should initiate spontaneously, indicated by cloudiness in the solution and gentle boiling (refluxing) of the ether[2].
-
Grignard Formation: Once the reaction is initiated and self-sustaining, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux[6]. The exothermic nature of the reaction should be sufficient to maintain the reflux[16].
-
Completion: After the addition is complete, if refluxing has ceased, gently heat the mixture using a heating mantle for an additional 30 minutes to ensure all the magnesium has reacted. The final solution should be cloudy and greyish-brown.
Part B: Synthesis of 1-Phenylcyclohexanol
-
Cooling: Cool the flask containing the freshly prepared phenylmagnesium bromide in an ice-water bath.
-
Addition of Ketone: Prepare a solution of cyclohexanone (9.81 g) in 40 mL of anhydrous diethyl ether in the dropping funnel. Add this solution dropwise to the stirred, cooled Grignard reagent[19]. The addition is exothermic; control the rate to maintain a gentle reflux and prevent the temperature from rising excessively[20]. A thick, white precipitate of the magnesium alkoxide salt will form[2].
-
Reaction Completion: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30-60 minutes.
Part C: Work-up and Purification
-
Quenching: Cool the reaction flask again in a large ice bath. Very slowly and cautiously add about 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution through the dropping funnel to quench the reaction and hydrolyze the magnesium alkoxide[19][21]. This is an exothermic acid-base reaction; careful addition is critical to control the release of heat[6].
-
Extraction: Transfer the mixture to a separatory funnel. Two layers will form. Separate the top ether layer, which contains the product. Extract the aqueous layer with two additional 25 mL portions of diethyl ether to recover any dissolved product.
-
Washing: Combine all the ether extracts and wash them with 50 mL of saturated NaCl solution (brine) to help remove water.
-
Drying: Dry the ether layer over anhydrous magnesium sulfate or sodium sulfate[22].
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: The crude product, a solid or viscous oil, can be purified by recrystallization from a suitable solvent like petroleum ether or hexanes to yield white crystals of 1-phenylcyclohexanol[17].
Safety and Hazard Management
The Grignard reaction presents significant hazards that require strict adherence to safety protocols.
-
Fire Hazard: Diethyl ether is extremely flammable and volatile[16]. Ensure there are no open flames or spark sources in the laboratory. The reaction itself is exothermic and can lead to thermal runaway if addition rates are not controlled, potentially causing the solvent to boil violently[15][23]. Always have an ice bath ready for emergency cooling[16].
-
Reactivity with Water: Grignard reagents react violently with water, releasing flammable hydrocarbon gases[24]. All glassware must be scrupulously dried, and anhydrous solvents must be used to prevent both yield loss and uncontrolled reactions[7][25].
-
Corrosive Reagents: Bromobenzene and the acidic solutions used for work-up are corrosive and irritants. Handle them with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[14][15].
Characterization and Expected Results
The final product, 1-phenylcyclohexanol, should be a white crystalline solid.
-
Yield: A typical yield for this reaction is in the range of 75-90%.
-
Melting Point: 61-63 °C.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption band for the O-H stretch around 3350-3400 cm⁻¹ and aromatic C-H stretching vibrations above 3000 cm⁻¹[1].
-
¹H NMR Spectroscopy: The proton NMR spectrum will show a multiplet for the aromatic protons in the δ 7.0-7.6 ppm region. The cyclohexyl protons will appear as a series of multiplets in the δ 1.2-2.0 ppm range. A singlet for the hydroxyl proton will also be present, though its chemical shift can vary[1][26].
Troubleshooting and Optimization
-
Failure to Initiate: This is the most common issue. Activating the magnesium by crushing it, adding a crystal of iodine, or adding a few drops of 1,2-dibromoethane can resolve this[18]. Ensure all reagents and glassware are perfectly dry.
-
Low Yield: Often caused by wet reagents or glassware, which quenches the Grignard reagent[27]. Using a slight excess of the Grignard reagent can compensate for small amounts of moisture[18].
-
Biphenyl Formation: A major side product is biphenyl (Ph-Ph), formed from the reaction of phenylmagnesium bromide with unreacted bromobenzene. This is favored by higher temperatures and high concentrations of bromobenzene. Slow, controlled addition of the bromobenzene during reagent formation helps minimize this side reaction[17]. Biphenyl is non-polar and can typically be removed from the more polar alcohol product during recrystallization[17].
References
- Organic Syntheses Procedure. (n.d.). phenylmagnesium bromide.
- PrepChem.com. (n.d.). Synthesis of Phenyl magnesium bromide.
- Wikipedia. (n.d.). Phenylmagnesium bromide.
- Quora. (2022). What are Grignard reagent preparation precautions during preparation?
- Fiveable. (n.d.). Anhydrous Conditions Definition.
- University of Chicago. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
- Millersville University. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide.
- BenchChem. (n.d.). 1-Phenylcyclohexanol for Research.
- University of Missouri–St. Louis. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.
- Organic Syntheses Procedure. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds.
- American Chemical Society. (n.d.). Grignard Reaction.
- YouTube. (2024). Grignard reaction safety.
- TutorChase. (n.d.). Why do some organic reactions need anhydrous conditions?
- Allen. (n.d.). Explain why Grignard reagents should be prepared under anhydrous conditions.
- University of Calgary. (2009). Chem 353 Final 2003 : Synthesis.
- Quora. (2018). Why is a Grignard reagent prepared under an anhydrous condition with a suitable equation?
- University of California, Santa Barbara. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment.
- ChemicalBook. (n.d.). 1-PHENYLCYCLOHEXANOL synthesis.
- YouTube. (2023). Grignard reagent should be prepared under anhydrous condition. Explain.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Quora. (2019). How do you improve the percent yield in Grignard reaction?
- University of California, Davis. (n.d.). 6. Grignard Reaction.
- Grinnell College. (n.d.). Grignard Reaction.
- YouTube. (2020). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization.
- SATHEE CUET. (n.d.). Chemistry Grignard Reaction Mechanism.
- Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction.
- ResearchGate. (2025). Impact of reaction products on the Grignard reaction with silanes and ketones.
- Allen. (n.d.). Grignard Reagents : Definition, Preparation, Chemical Properties.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- LookChem. (n.d.). 1-Phenylcyclohexanol.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 1-Phenylcyclohexylamine Hydrochloride.
- National Institutes of Health. (n.d.). 1-Phenylcyclohexanol.
- BenchChem. (n.d.). Identifying and minimizing side products in Grignard reactions.
- University of Wisconsin-Madison. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction.
- Organic Syntheses Procedure. (n.d.). lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters.
- PMC. (2020). Empowering alcohols as carbonyl surrogates for Grignard-type reactions.
- Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
- ChemicalBook. (2025). 1-PHENYLCYCLOHEXANOL.
- NIST. (n.d.). 1-Phenylcyclohexanol.
- Guidechem. (n.d.). 1-PHENYLCYCLOHEXANOL 1589-60-2 wiki.
- YouTube. (2018). Using the Grignard Reaction to Make Tertiary alcohols.
- Chegg.com. (2020). Solved 1-phenylcyclohexanol spectroscopy.
- BenchChem. (n.d.). Application Notes and Protocols for the Grignard Synthesis of 1-Ethylcyclohexanol.
- Organic Syntheses Procedure. (n.d.). Cyclohexanol, 2-phenyl-, (1R-trans).
- Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents.
- BenchChem. (n.d.). Synthesis of 1-Methylcyclohex-2-en-1-ol via Grignard Reaction: An Application Note and Protocol.
Sources
- 1. benchchem.com [benchchem.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Empowering alcohols as carbonyl surrogates for Grignard-type reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Grignard Reagents : Definition, Preparation, Chemical Properties [allen.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. tutorchase.com [tutorchase.com]
- 8. Explain why Grignard reagents should be prepared under anhydrous conditions. [allen.in]
- 9. youtube.com [youtube.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. leah4sci.com [leah4sci.com]
- 12. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 13. quora.com [quora.com]
- 14. dchas.org [dchas.org]
- 15. acs.org [acs.org]
- 16. quora.com [quora.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. quora.com [quora.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. m.youtube.com [m.youtube.com]
- 21. 1-PHENYLCYCLOHEXANOL synthesis - chemicalbook [chemicalbook.com]
- 22. cerritos.edu [cerritos.edu]
- 23. youtube.com [youtube.com]
- 24. artscimedia.case.edu [artscimedia.case.edu]
- 25. fiveable.me [fiveable.me]
- 26. Solved 1-phenylcyclohexanol spectroscopy 1. distinctive H | Chegg.com [chegg.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Oxidation of 4-Phenylcyclohexanol to 4-Phenylcyclohexanone
Introduction
The oxidation of secondary alcohols to ketones is a cornerstone transformation in organic synthesis, pivotal in the production of fine chemicals, pharmaceuticals, and materials.[1] This guide provides a comprehensive overview and detailed protocols for the oxidation of 4-phenylcyclohexanol to 4-phenylcyclohexanone, a valuable intermediate in medicinal chemistry and materials science.[2][3][4] The choice of an oxidizing agent is critical, dictating the reaction's efficiency, selectivity, and scalability. This document explores several robust and widely adopted oxidation methodologies, offering researchers the rationale to select the most suitable protocol for their specific laboratory context. We will delve into the mechanistic underpinnings of each method, providing a holistic understanding that extends beyond mere procedural instructions.
Choosing the Right Oxidation Strategy: A Comparative Overview
The selection of an oxidation method hinges on a variety of factors including the scale of the reaction, the presence of other functional groups, desired reaction time, and safety considerations. Here, we compare three prominent methods for the oxidation of this compound: Jones Oxidation, Swern Oxidation, and Dess-Martin Periodinane (DMP) Oxidation.
| Oxidation Method | Key Reagents | Typical Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Jones Oxidation | CrO₃, H₂SO₄ | Acetone | 0 - 25 | 0.5 - 2 hours | 85 - 95 | Inexpensive, rapid, and high yielding.[5][6] | Uses carcinogenic Cr(VI) reagents, harsh acidic conditions.[5] |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | -78 to room temp. | 1 - 3 hours | 90 - 98 | Mild conditions, high yields, avoids toxic metals.[7][8][9] | Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[7][9] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane | Room temp. | 1 - 3 hours | 90 - 95 | Mild, neutral conditions, rapid, easy workup.[10][11] | Reagent is expensive and potentially explosive.[12] |
Mechanistic Insights: The Chemistry Behind the Transformation
A foundational understanding of the reaction mechanism is paramount for troubleshooting and optimizing synthetic protocols. Below is a depiction of the generally accepted mechanism for the Jones oxidation of a secondary alcohol.
Mechanism of Jones Oxidation
The Jones oxidation commences with the formation of a chromate ester from the alcohol and chromic acid (formed in situ from chromium trioxide and sulfuric acid).[6][13][14] This is followed by a rate-determining elimination step, facilitated by a base (typically water), to yield the ketone and a reduced chromium species.[14]
Caption: Mechanism of Jones Oxidation of a Secondary Alcohol.
Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints and expected observations. Adherence to safety protocols is non-negotiable.
General Safety Precautions
Oxidizing agents can be hazardous and should be handled with appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.[15][16][17][18] All manipulations should be performed in a well-ventilated fume hood.[16][19] Ensure that an emergency eyewash and shower are readily accessible.[17]
Protocol 1: Jones Oxidation of this compound
This protocol is valued for its simplicity and cost-effectiveness, making it suitable for larger scale syntheses where the use of chromium reagents is permissible.
Caption: Workflow for Jones Oxidation.
Materials:
-
This compound
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
Isopropanol
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Standard laboratory glassware
Procedure:
-
Preparation of Jones Reagent: In a flask, carefully dissolve chromium trioxide (CrO₃) in water, then slowly add concentrated sulfuric acid while cooling in an ice bath. The resulting solution should be a clear orange-red.
-
Reaction Setup: In a separate flask equipped with a magnetic stirrer, dissolve this compound in acetone. Cool the solution to 0 °C in an ice bath.
-
Oxidation: Slowly add the prepared Jones reagent dropwise to the stirred solution of this compound. The color of the reaction mixture will change from orange to a murky green as the Cr(VI) is reduced to Cr(III).[20] Continue the addition until a faint orange color persists, indicating a slight excess of the oxidant.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the excess oxidant by the dropwise addition of isopropanol until the green color of Cr(III) is restored.[6][20]
-
Workup: Pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Expected Outcome: 4-Phenylcyclohexanone is a white to off-white crystalline solid with a melting point of 73-77 °C.[2] The product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.[21][22][23][24]
Protocol 2: Swern Oxidation of this compound
The Swern oxidation is a milder alternative to chromium-based oxidations, ideal for substrates with acid-sensitive functional groups.[7][8][9]
Caption: Workflow for Swern Oxidation.
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
Activation of DMSO: Slowly add oxalyl chloride to the cold DCM, followed by the dropwise addition of a solution of anhydrous DMSO in DCM, ensuring the internal temperature remains below -60 °C.[25][26] Stir the mixture for 15-30 minutes.
-
Addition of Alcohol: Add a solution of this compound in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30-60 minutes.
-
Addition of Base: Add triethylamine dropwise to the reaction mixture.
-
Warming and Workup: Remove the cooling bath and allow the reaction to warm to room temperature. Add water to quench the reaction and transfer the mixture to a separatory funnel. Extract with DCM, and wash the combined organic layers with dilute HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Expected Outcome: Similar to the Jones oxidation, the product is 4-phenylcyclohexanone, a white to off-white crystalline solid. Characterization should be performed as described previously.
Conclusion
The oxidation of this compound to 4-phenylcyclohexanone can be accomplished efficiently using a variety of methods. The choice between a classical approach like the Jones oxidation and milder, modern techniques such as the Swern or Dess-Martin oxidations will be guided by the specific requirements of the synthesis. By understanding the underlying principles and adhering to the detailed protocols provided, researchers can confidently and safely perform this important transformation.
References
-
Grand Valley State University. (2015, March 2). Oxidizers - Lab Safety. Retrieved from [Link]
-
Chemistry Notes. Chromic acid oxidation: Mechanism and examples. Retrieved from [Link]
-
McCormick, J. M. (2012, January 17). Oxidation of Alcohols by Chromium(VI). Truman ChemLab. Retrieved from [Link]
-
The Chemistry Blog. (2024, September 4). Safe Handling of Oxidising Chemicals. Retrieved from [Link]
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
-
Yale Environmental Health & Safety. Standard Operating Procedure - Strong Oxidizing Chemicals. Retrieved from [Link]
-
Lumen Learning. 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II. Retrieved from [Link]
-
Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features. Retrieved from [Link]
-
NROChemistry. Swern Oxidation: Reaction Mechanism. Retrieved from [Link]
-
Organic Chemistry Tutor. (2023, January 25). Oxidations of Alcohols with Chromic Acid [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Oxidation by Chromic Acid. Retrieved from [Link]
-
Organic Chemistry Portal. Swern Oxidation. Retrieved from [Link]
-
Wiley Online Library. (2003). Synthesis and Characterization of New Unsaturated Polyesters Containing 4‐Phenylcyclohexanone Moiety in the Main Chain. Macromolecular Chemistry and Physics, 204(1), 138-145. Retrieved from [Link]
-
National Center for Biotechnology Information. 4-Phenylcyclohexanone. PubChem Compound Database. Retrieved from [Link]
-
ChemWhat. 4-Phenylcyclohexanone CAS#: 4894-75-1. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 4-phenylcyclohexanone. Retrieved from [Link]
-
Wikipedia. Dess–Martin oxidation. Retrieved from [Link]
-
Wikipedia. Jones oxidation. Retrieved from [Link]
-
Common Organic Chemistry. Dess-Martin Periodinane (DMP). Retrieved from [Link]
-
Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
-
SpectraBase. 4-Phenyl-cyclohexanone - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
Organic Chemistry Portal. Dess-Martin Oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. Jones Oxidation. Retrieved from [Link]
-
Chemistry Lectures. (2025, November 21). Dess-Martin-Periodinane oxidation [Video]. YouTube. Retrieved from [Link]
-
J&K Scientific LLC. (2025, February 23). Jones Oxidation. Retrieved from [Link]
-
ADICHEMISTRY. JONES REAGENT & OXIDATION REACTIONS. Retrieved from [Link]
-
Total Organic Chemistry. (2020, July 31). Jones Oxidation | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]
-
Organic Syntheses. 1,2,3,4-tetrahydrocarbazole. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Oxidation of Cyclohexane, Cyclohexanone, and Cyclohexanol to Adipic Acid by a Non-HNO 3 Route over Co/Mn Cluster Complexes. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 4-Phenylcyclohexanone | 4894-75-1 [chemicalbook.com]
- 3. 4-フェニルシクロヘキサノン ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Jones oxidation - Wikipedia [en.wikipedia.org]
- 6. Jones Oxidation [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Swern Oxidation [organic-chemistry.org]
- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 11. Dess-Martin Oxidation [organic-chemistry.org]
- 12. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 13. chemistnotes.com [chemistnotes.com]
- 14. Oxidation of Alcohols by Chromium(VI) | Chem Lab [chemlab.truman.edu]
- 15. Oxidizers - Lab Safety - Grand Valley State University [gvsu.edu]
- 16. ehs.umich.edu [ehs.umich.edu]
- 17. One moment, please... [chemicals.co.uk]
- 18. ehs.yale.edu [ehs.yale.edu]
- 19. umdearborn.edu [umdearborn.edu]
- 20. adichemistry.com [adichemistry.com]
- 21. 4-Phenylcyclohexanone | C12H14O | CID 78605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. chemwhat.com [chemwhat.com]
- 23. 4-Phenylcyclohexanone(4894-75-1) 1H NMR [m.chemicalbook.com]
- 24. spectrabase.com [spectrabase.com]
- 25. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 26. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
Esterification reactions involving 4-phenylcyclohexanol
An Application Guide to the Esterification of 4-Phenylcyclohexanol: Protocols, Mechanisms, and Field-Proven Insights
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the esterification of this compound. Moving beyond simple procedural lists, this guide delves into the causality behind experimental choices, offering a robust framework for synthesizing, purifying, and characterizing 4-phenylcyclohexyl esters. The protocols herein are designed as self-validating systems, grounded in established chemical principles and supported by authoritative literature.
Introduction: The Significance of 4-Phenylcyclohexyl Esters
This compound is a secondary alcohol featuring a bulky phenyl-substituted cyclohexane ring. Its esters are valuable motifs in medicinal chemistry and materials science. The specific stereochemistry and conformational rigidity of the cyclohexane ring, combined with the electronic properties of the phenyl group and the versatility of the ester linkage, make these compounds compelling targets for synthesis. Esterification of this secondary alcohol, however, presents challenges, primarily due to steric hindrance around the hydroxyl group, which can impede reactivity compared to primary alcohols.
This guide explores three canonical yet distinct methods for the esterification of this compound: the classic Fischer-Speier Esterification, the mild Steglich Esterification, and the stereoinvertive Mitsunobu Reaction. Each method offers unique advantages and is suited for different experimental constraints and synthetic goals.
Strategic Overview: Selecting an Esterification Pathway
The choice of an esterification method is a critical decision dictated by the stability of the substrates, the desired stereochemical outcome, and the required reaction scale. The following diagram illustrates a generalized workflow applicable to all methods described.
Caption: Generalized workflow for the synthesis and purification of 4-phenylcyclohexyl esters.
Mechanistic Principles and Methodologies
Fischer-Speier Esterification: The Equilibrium-Driven Classic
The Fischer esterification is a cornerstone of organic synthesis, involving the reaction of a carboxylic acid with an alcohol under strong acid catalysis.[1][2] This reaction is reversible, and its success hinges on shifting the equilibrium toward the product side.[3] This is typically achieved by using a large excess of one reactant (usually the alcohol) or by removing water as it forms, often with a Dean-Stark apparatus.[4][5]
-
Mechanism: The reaction is initiated by the protonation of the carboxylic acid's carbonyl oxygen by the strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon for nucleophilic attack by the alcohol.[3][6] A series of proton transfers follows, leading to the formation of a tetrahedral intermediate. This intermediate then eliminates a molecule of water to form a protonated ester, which is subsequently deprotonated to yield the final product and regenerate the acid catalyst.[5][6]
-
Causality: The use of a strong acid catalyst is crucial; it enhances the electrophilicity of the carboxylic acid, which is necessary for the less nucleophilic secondary alcohol to attack. The reversible nature means that without driving the equilibrium, yields will be limited by the equilibrium constant.[7] For a sterically hindered alcohol like this compound, higher temperatures and longer reaction times are often required.
Steglich Esterification: Mild Conditions for Sensitive Substrates
Developed as a significant improvement for forming esters under mild conditions, the Steglich esterification utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble analog N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), to activate the carboxylic acid.[8][9] The reaction is catalyzed by an acyl-transfer agent, 4-dimethylaminopyridine (DMAP).[10]
-
Mechanism: The carboxylic acid adds to a C=N double bond of DCC, forming a highly reactive O-acylisourea intermediate.[9] This intermediate is essentially a carboxylic acid anhydride with excellent leaving group potential. In the presence of DMAP, this intermediate can form an even more reactive N-acylpyridinium species. The alcohol then attacks this activated species, forming the ester and the dicyclohexylurea (DCU) byproduct.[9]
-
Causality: This method avoids the harsh acidic conditions of the Fischer esterification, making it ideal for substrates with acid-labile functional groups.[8][9] The activation of the carboxylic acid, rather than the alcohol, circumvents the need for high temperatures, allowing the reaction to proceed efficiently at or below room temperature. The primary drawback is the formation of the DCU byproduct, which can be difficult to remove from the reaction mixture if DCC is used.[11] Using water-soluble EDC simplifies purification, as the corresponding urea byproduct can be removed with an aqueous wash.[12]
Mitsunobu Reaction: Stereochemical Inversion
The Mitsunobu reaction is a powerful and versatile method for converting primary and secondary alcohols into a wide range of functional groups, including esters, with a predictable inversion of stereochemistry.[13][14][15] The reaction employs a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13]
-
Mechanism: The reaction begins with the nucleophilic attack of PPh₃ on DEAD to form a betaine intermediate. This betaine deprotonates the carboxylic acid. The alcohol then attacks the phosphorus atom, leading to the formation of an oxyphosphonium ion, which is an excellent leaving group. The final step is an Sₙ2 displacement of the activated alcohol by the carboxylate anion, which proceeds with complete inversion of configuration at the stereocenter.[14][16]
-
Causality: The key to the Mitsunobu reaction is the in-situ activation of the alcohol into a superb leaving group.[15] This allows the reaction to occur under very mild, neutral conditions. For a chiral secondary alcohol like this compound, this method is invaluable for accessing the opposite stereoisomer of an ester. The main challenge is the purification, as the reaction generates stoichiometric amounts of triphenylphosphine oxide and a dialkyl hydrazinedicarboxylate byproduct, which can be cumbersome to remove.[16]
Comparative Overview of Methods
| Feature | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |
| Key Reagents | Carboxylic Acid, Alcohol, Strong Acid (H₂SO₄, TsOH) | Carboxylic Acid, Alcohol, DCC/EDC, DMAP | Carboxylic Acid, Alcohol, PPh₃, DEAD/DIAD |
| Conditions | High Temperature (Reflux)[4] | Mild (0 °C to RT)[10] | Mild (0 °C to RT)[13] |
| Stereochemistry | Retention/Racemization | Retention | Inversion[15][16] |
| Advantages | Inexpensive reagents, suitable for large scale. | Mild conditions, high yields, good for acid-sensitive substrates.[9] | Mild conditions, predictable stereoinversion, broad scope.[17] |
| Disadvantages | Harsh acidic conditions, reversible, requires forcing conditions for secondary alcohols.[8][18] | Stoichiometric byproducts (DCU/EDU) can be difficult to remove.[11] | Stoichiometric byproducts (PPh₃=O, hydrazine) require careful purification.[16] |
| Best For | Simple, robust substrates where stereochemistry is not a concern. | Complex or acid-labile molecules. | Inverting a stereocenter or when other methods fail. |
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Fischer-Speier Synthesis of 4-Phenylcyclohexyl Acetate
-
Materials & Reagents:
-
This compound (1.0 g, 5.67 mmol)
-
Glacial Acetic Acid (10 mL, excess)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.2 mL, catalyst)
-
Diethyl ether (~50 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution (~30 mL)
-
Brine (saturated NaCl solution) (~20 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
50 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel (125 mL)
-
Rotary evaporator
-
-
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 g) and glacial acetic acid (10 mL).
-
Carefully add concentrated sulfuric acid (0.2 mL) dropwise with stirring.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (~120 °C) for 4-6 hours.[2]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Cool the mixture to room temperature and pour it carefully into a beaker containing ice water (~50 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 25 mL).
-
Combine the organic layers and wash sequentially with water (20 mL), saturated NaHCO₃ solution (2 x 15 mL, until effervescence ceases), and brine (20 mL).[4]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography (e.g., silica gel, 5-10% ethyl acetate in hexanes) to yield the pure ester.
-
Protocol 2: Steglich Synthesis of 4-Phenylcyclohexyl Benzoate
-
Materials & Reagents:
-
This compound (1.0 g, 5.67 mmol)
-
Benzoic Acid (0.76 g, 6.24 mmol, 1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.29 g, 6.24 mmol, 1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (70 mg, 0.57 mmol, 0.1 eq)
-
Anhydrous Dichloromethane (DCM, 20 mL)
-
Ethyl acetate, Hexanes for purification
-
-
Equipment:
-
50 mL round-bottom flask with stir bar
-
Ice bath
-
Standard glassware for work-up and chromatography
-
-
Procedure:
-
Dissolve this compound (1.0 g), benzoic acid (0.76 g), and DMAP (70 mg) in anhydrous DCM (20 mL) in a 50 mL flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.29 g) in one portion and stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-18 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate (~30 mL). If more DCU precipitates, filter again.
-
Wash the organic solution with 0.5 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 3: Mitsunobu Synthesis of 4-Phenylcyclohexyl 4-Nitrobenzoate (with Inversion)
-
Materials & Reagents:
-
cis-4-Phenylcyclohexanol (1.0 g, 5.67 mmol) (assuming a specific starting stereoisomer)
-
4-Nitrobenzoic Acid (1.04 g, 6.24 mmol, 1.1 eq)
-
Triphenylphosphine (PPh₃) (1.64 g, 6.24 mmol, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF, 30 mL)
-
Diisopropyl azodicarboxylate (DIAD) (1.24 mL, 6.24 mmol, 1.1 eq)
-
-
Equipment:
-
100 mL round-bottom flask with stir bar
-
Syringe
-
Ice bath
-
Nitrogen or Argon line
-
-
Procedure:
-
To a flame-dried 100 mL flask under nitrogen, add cis-4-phenylcyclohexanol (1.0 g), 4-nitrobenzoic acid (1.04 g), and triphenylphosphine (1.64 g).
-
Dissolve the solids in anhydrous THF (30 mL).
-
Cool the resulting solution to 0 °C in an ice bath.
-
Slowly add DIAD (1.24 mL) dropwise via syringe over 10-15 minutes. An exothermic reaction and color change may be observed.[13]
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
The crude residue will contain the product, triphenylphosphine oxide, and the DIAD-hydrazine byproduct. Purification can be challenging. Direct purification by flash column chromatography is often effective. A gradient elution (e.g., 0% to 15% ethyl acetate in hexanes) is recommended to separate the less polar product from the more polar byproducts.
-
The resulting product will be the trans-ester, due to the Sₙ2 inversion of the alcohol's stereocenter.[14]
-
Mechanistic Visualization: The Fischer-Speier Pathway
The following diagram illustrates the key steps in the acid-catalyzed formation of an ester from this compound and a generic carboxylic acid (RCOOH).
Caption: Mechanism of the Fischer-Speier esterification of this compound.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | Insufficiently anhydrous conditions (Steglich, Mitsunobu). | Flame-dry glassware, use anhydrous solvents and reagents. |
| Incomplete reaction (Fischer). | Increase reaction time, temperature, or amount of catalyst. Ensure water removal. | |
| Steric hindrance is too great for the chosen conditions. | Switch to a more powerful method (e.g., from Fischer to Steglich or Mitsunobu). | |
| Side Product Formation | (Steglich) N-acylurea formation. | Ensure the alcohol attacks faster than the O- to N-acyl migration. Sometimes adding the alcohol before DCC can help. |
| (Fischer) Dehydration of the alcohol. | Use less forcing conditions (lower temperature, milder acid catalyst). | |
| Difficult Purification | (Steglich) DCU is co-eluting with the product. | Precipitate and filter as much DCU as possible before chromatography. Try different solvent systems. Switch to EDC for a water-soluble urea byproduct.[11] |
| (Mitsunobu) PPh₃=O is co-eluting. | Use a less polar solvent system for chromatography. PPh₃=O can sometimes be precipitated from a nonpolar solvent like hexanes/ether. |
References
-
Mantri, K., Komura, K., & Sugi, Y. (2005). ZrOCl2·8H2O catalysts for the esterification of long chain aliphaticcarboxylic acids and alcohols. The enhancement of catalytic performance by supporting on ordered mesoporous silica. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. organic-chemistry.org. [Link]
-
Wikipedia. (2023). Mitsunobu reaction. en.wikipedia.org. [Link]
-
Clark, J. (n.d.). Esterification - alcohols and carboxylic acids. Chemguide. [Link]
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. organic-chemistry.org. [Link]
-
Organic Chemistry. (2019). Mitsunobu Reaction. organic-chemistry.org. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. organic-chemistry.org. [Link]
-
Chemistry LibreTexts. (2023). Making Esters From Alcohols. chem.libretexts.org. [Link]
-
University of California, Irvine. (n.d.). Fischer Esterification Procedure. sites.uci.edu. [Link]
- Google Patents. (n.d.). EP1424321B1 - Synthesis of optically active cyclohexylphenylglycolate esters.
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. organic-chemistry.org. [Link]
-
Sharma, A., et al. (2022). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Institutes of Health. [Link]
-
Wnuk, M., et al. (2022). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. National Institutes of Health. [Link]
-
Yasmeen, A., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. [Link]
-
University of Massachusetts Boston. (n.d.). Fischer Esterification. works.bepress.com. [Link]
-
Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. atlanchim.com. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. operachem.com. [Link]
-
Clark, J. (n.d.). Mechanism for the esterification reaction. Chemguide. [Link]
- Google Patents. (n.d.). US4521595A - Process for the purification of esters.
-
YouTube. (2023). Steglich Esterification/ Keck Macrolactonization. youtube.com. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. masterorganicchemistry.com. [Link]
-
National Institutes of Health. (n.d.). This compound. PubChem. [Link]
-
MDPI. (n.d.). Synthesis of Industrially Useful Phenolic Compounds Esters by Means of Biocatalysts Obtained Along with Waste Fish Oil Utilization. mdpi.com. [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. chem.libretexts.org. [Link]
-
Pires, A. T. N., et al. (2002). Gas-Phase Enzymatic Esterification on Immobilized Lipases in MCM-41 Molecular Sieves. Applied Biochemistry and Biotechnology. [Link]
-
Lipshutz, B. H., et al. (2022). Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. Chemical Science. [Link]
-
Aslam, A., et al. (2018). Current Developments in Esterification Reaction: A Review on Process and Parameters. ResearchGate. [Link]
-
ResearchGate. (2016). How to purify esterefication product?. researchgate.net. [Link]
- Google Patents. (n.d.). US4304925A - Process for purifying esters.
-
National Institutes of Health. (2022). Mini-Review on the Enzymatic Lipophilization of Phenolics Present in Plant Extracts with the Special Emphasis on Anthocyanins. PMC. [Link]
-
Reddit. (2024). Steglich Esterification with EDC. reddit.com. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. cerritos.edu [cerritos.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
- 15. Mitsunobu Reaction [organic-chemistry.org]
- 16. atlanchimpharma.com [atlanchimpharma.com]
- 17. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemguide.co.uk [chemguide.co.uk]
Application Note: The Use of 4-Phenylcyclohexanol as an Analytical Reference Standard
Abstract
This technical guide provides a comprehensive overview of 4-phenylcyclohexanol as an analytical reference standard for researchers, scientists, and professionals in drug development and quality control. It details the fundamental importance of highly characterized reference standards in ensuring the identity, strength, purity, and quality of pharmaceutical substances.[1][2] This document outlines the physicochemical properties of this compound, protocols for its characterization and use in common analytical techniques such as HPLC and GC-MS, and best practices for its handling and storage. The methodologies described are grounded in principles outlined by major pharmacopeias and regulatory bodies to ensure data integrity and reproducibility.[3][4]
Introduction: The Imperative for High-Purity Reference Standards
In the pharmaceutical industry, an analytical reference standard is a highly purified and well-characterized substance used as a benchmark for the quality control of active pharmaceutical ingredients (APIs) and formulated drug products.[2][5] Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) Q7 Good Manufacturing Practice (GMP) guidelines, mandate the use of reference standards to ensure that APIs meet stringent requirements for quality and purity.[6][7][8][9][10]
USP General Chapter <11> defines USP Reference Standards as substances chosen for their high purity, critical characteristics, and suitability for their intended analytical purpose.[3][11][12] These standards are integral to compendial assays and tests, forming the basis for comparison against test specimens.[3][12] this compound, with its stable chemical structure, serves as an excellent candidate for a reference standard in various applications, including the identification and quantification of related impurities or as a starting material in synthetic processes.[13][14] Its proper use is critical for validating analytical methods and ensuring the accuracy and reliability of experimental results.[2][5]
Physicochemical Properties of this compound
A thorough understanding of a reference standard's physical and chemical properties is fundamental to its correct application. This compound is an organic compound featuring a cyclohexane ring substituted with both a phenyl group and a hydroxyl group.[13]
| Property | Value | Source |
| IUPAC Name | 4-phenylcyclohexan-1-ol | [PubChem CID: 79497][15] |
| CAS Number | 5437-46-7 | [PubChem CID: 79497][15] |
| Molecular Formula | C₁₂H₁₆O | [PubChem CID: 79497][15] |
| Molecular Weight | 176.25 g/mol | [PubChem CID: 79497][15] |
| Appearance | White to off-white crystalline powder | General Supplier Data |
| Boiling Point | 295.8 °C | [Biosynth] |
| Solubility | Sparingly soluble in water (2.5 g/L at 25°C) | [Guidechem][16] |
| pKa | 15.18 ± 0.40 (Predicted) | [Guidechem][16] |
Qualification of a Reference Standard
The establishment of a chemical reference substance is a rigorous process designed to confirm its identity, purity, and suitability for its intended use. This process creates a self-validating system where the data from orthogonal analytical techniques collectively support the material's qualification. The traceability of a secondary or in-house standard to a primary pharmacopeial standard is essential.[17]
Qualification Workflow
The workflow for qualifying a batch of this compound as a reference standard involves a multi-step, evidence-based approach. The identity of the compound is unequivocally confirmed, and its purity is determined with a high degree of confidence.
Caption: Workflow for the qualification of this compound as a reference standard.
Experimental Protocols for Analysis
The following protocols provide detailed methodologies for the analysis of this compound. These methods are intended as a starting point and should be fully validated by the user for their specific application.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of non-volatile and thermally labile compounds. This reverse-phase method is designed to separate this compound from potential process impurities and degradation products. The principles for this method are adapted from a method for the related compound, 4-phenylcyclohexanone.[18]
5.1.1 Materials and Equipment
-
HPLC System: Agilent 1260 Infinity II or equivalent with UV/Vis detector.
-
Column: C18 Reverse-Phase Column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Reference Standard: Qualified this compound.
-
Sample: Test batch of this compound.
5.1.2 Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector Wavelength | 210 nm |
| Gradient Program | 50% B to 95% B over 15 min; hold at 95% B for 5 min |
| Run Time | 25 minutes |
5.1.3 Standard and Sample Preparation
-
Standard Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
5.1.4 Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure the baseline is clean.
-
Perform five replicate injections of the Standard Preparation to establish system suitability (RSD of peak area ≤ 2.0%).
-
Inject the Sample Preparation in duplicate.
-
Calculate the purity of the test sample using the area percent normalization method, excluding any peaks from the blank.
Caption: Experimental workflow for HPLC purity analysis.
Protocol 2: Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for both the identification of a compound and the detection of volatile and semi-volatile impurities.[19] The mass spectrum provides a molecular fingerprint that can be compared to a library or a previously analyzed reference standard.
5.2.1 Materials and Equipment
-
GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector: Split/Splitless, 250 °C, Split ratio 50:1.
-
Oven Program: Initial temp 100 °C, hold for 2 min; ramp at 10 °C/min to 280 °C, hold for 5 min.
-
MSD Transfer Line: 280 °C.
-
MS Source: 230 °C.
-
MS Quad: 150 °C.
-
Scan Range: 40-450 amu.
5.2.2 Standard and Sample Preparation
-
Stock Solution (1.0 mg/mL): Prepare a stock solution by dissolving 10 mg of the this compound Reference Standard in 10 mL of dichloromethane.
-
Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with dichloromethane.
-
Prepare the test sample in the same manner.
5.2.3 Analysis Procedure
-
Inject 1 µL of the working standard solution into the GC-MS.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the main peak.
-
Compare the retention time and the fragmentation pattern of the sample's main peak to that of the reference standard. The mass spectrum should be consistent with published data, showing characteristic fragments.[15]
Protocol 3: Structural Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the chemical structure of an organic molecule. Both ¹H and ¹³C NMR should be performed.
5.3.1 Materials and Equipment
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% TMS.
-
NMR Tubes: 5 mm high-precision tubes.
5.3.2 Sample Preparation
-
Dissolve approximately 10-15 mg of this compound in ~0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to an NMR tube.
5.3.3 Data Acquisition and Interpretation
-
Acquire a ¹H NMR spectrum. The spectrum should show characteristic signals for the aromatic protons (phenyl group), the methine proton attached to the hydroxyl group, and the aliphatic protons of the cyclohexane ring.
-
Acquire a ¹³C NMR spectrum. The spectrum should confirm the presence of 12 distinct carbon atoms, corresponding to the structure.
-
The acquired spectra should be consistent with established spectral data for this compound.[15][20]
Handling, Storage, and Retest Period
Proper handling and storage are crucial to maintaining the integrity and purity of a reference standard.[21]
-
Storage: this compound should be stored in a well-sealed container, protected from light and moisture, at controlled room temperature (20-25 °C).
-
Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle the material in a well-ventilated area.[16] Before use, allow the container to equilibrate to ambient temperature to prevent condensation.
-
Retest Period: A retest date should be established based on stability data. For in-house secondary standards, annual re-qualification against a primary standard is a common practice to ensure continued fitness for use.[4][5]
Conclusion
This compound is a versatile and stable compound suitable for use as an analytical reference standard. Its proper qualification through orthogonal analytical techniques ensures its identity and purity, providing a reliable benchmark for quality control assays. The protocols outlined in this application note serve as a robust framework for the characterization and utilization of this compound in a regulated laboratory environment, ultimately contributing to the development and manufacturing of safe and effective pharmaceutical products.
References
-
General Chapters: <11> USP REFERENCE STANDARDS . (n.d.). uspbpep.com. Retrieved from [Link]
-
ICH Q7 GMP Regulation for Pharma: The Definitive Guide . (2025, March 18). ComplianceQuest. Retrieved from [Link]
-
ICH Q7 GMP for APIs . (n.d.). Pharmuni. Retrieved from [Link]
-
The complete guide to the ICH Q7 guidelines . (2025, June 30). Qualio. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7 . (2000, November 10). ICH. Retrieved from [Link]
-
ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline . (2000, November 1). European Medicines Agency (EMA). Retrieved from [Link]
-
This compound . (n.d.). PubChem - NIH. Retrieved from [Link]
-
<11> USP Reference Standards . (2025, December 2). USP-NF. Retrieved from [Link]
-
What is meant by reference standard in pharmaceuticals? . (2023, January 5). GMP SOP. Retrieved from [Link]
-
Reference Standards in the Pharmaceutical Industry . (n.d.). MRIGlobal. Retrieved from [Link]
-
Cyclohexanol, 4-phenyl- . (n.d.). NIST WebBook. Retrieved from [Link]
-
Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances . (n.d.). World Health Organization (WHO). Retrieved from [Link]
-
Reference Standards, Types, Uses, Preparation & Qualification . (2020, August 19). Veeprho. Retrieved from [Link]
-
Synthesis of trans-4-phenylcyclohexanol . (n.d.). PrepChem.com. Retrieved from [Link]
-
Separation of 4-Phenylcyclohexanone on Newcrom R1 HPLC column . (n.d.). SIELC Technologies. Retrieved from [Link]
-
Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives . (2022, March 24). Morressier. Retrieved from [Link]
Sources
- 1. USP Reference Standards [usp.org]
- 2. veeprho.com [veeprho.com]
- 3. uspbpep.com [uspbpep.com]
- 4. mriglobal.org [mriglobal.org]
- 5. gmpsop.com [gmpsop.com]
- 6. compliancequest.com [compliancequest.com]
- 7. ICH Q7 GMP for APIs [pharmuni.com]
- 8. qualio.com [qualio.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. trungtamthuoc.com [trungtamthuoc.com]
- 12. <11> USP REFERENCE STANDARDS [drugfuture.com]
- 13. Buy this compound | 7335-12-8 [smolecule.com]
- 14. trans-4-phenylcyclohexan-1-ol | 5769-13-1 [chemicalbook.com]
- 15. This compound | C12H16O | CID 79497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. guidechem.com [guidechem.com]
- 17. who.int [who.int]
- 18. Separation of 4-Phenylcyclohexanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
- 20. This compound(5437-46-7) 1H NMR spectrum [chemicalbook.com]
- 21. Use & Storage of Reference Standards | USP [usp.org]
Introduction: The Architectural Significance of 4-Phenylcyclohexanol in Mesogen Design
An Application Guide to the Synthesis of Liquid Crystals Utilizing 4-Phenylcyclohexanol
Liquid crystals (LCs) represent a unique state of matter that exhibits properties intermediate between those of conventional liquids and solid crystals.[1][2] This duality gives rise to materials that are fluid yet possess long-range molecular order, making them exquisitely responsive to external stimuli like electric fields and temperature.[3] This responsiveness is the cornerstone of modern display technology, from televisions to smartphones, and is driving innovation in fields such as optical sensors, smart glass, and advanced photonics.[][5]
The majority of LCs used in these applications are thermotropic, meaning their ordered phases appear within a specific temperature range.[1] Their molecular architecture is typically calamitic (rod-shaped), consisting of a rigid core that dictates the material's anisotropy and flexible terminal chains that influence the melting and clearing points.[2]
Within the vast library of molecular scaffolds used to construct these rigid cores, the phenylcyclohexane moiety stands out for its exceptional performance characteristics. Liquid crystals incorporating this structure are renowned for their low viscosity, high chemical stability, and broad nematic phase ranges.[6][7] At the heart of synthesizing these high-performance materials is This compound , a versatile and indispensable precursor. Its rigid phenylcyclohexyl core provides the necessary linear geometry, while the hydroxyl (-OH) group serves as a reactive handle for the strategic attachment of linking groups and terminal chains, allowing for the fine-tuning of mesomorphic and electro-optical properties.[6][8][9]
This guide provides a detailed exploration of the application of this compound in liquid crystal synthesis, offering both mechanistic insights and field-proven laboratory protocols for researchers and scientists.
PART 1: The Strategic Role of this compound in Liquid Crystal Synthesis
The utility of this compound in liquid crystal design stems from a combination of its inherent structure and chemical versatility.
Structural Causality: Why the Phenylcyclohexane Core Excels
The preference for the phenylcyclohexane core, and thus for this compound as its precursor, is rooted in fundamental structure-property relationships:
-
Anisotropic Shape: The trans-isomer of the 4-phenylcyclohexane unit is critical. Its chair conformation results in a nearly linear, rigid, and elongated molecular shape. This geometry is a prerequisite for the directional self-assembly required to form liquid crystalline phases (mesophases).[6]
-
Low Viscosity: Compared to analogous biphenyl structures, the saturated cyclohexane ring reduces intermolecular π-π stacking. This results in weaker lateral interactions, leading to lower rotational viscosity—a critical parameter for achieving the fast switching speeds demanded by modern displays.[6]
-
High Clearing Point: The rigidity of the core structure contributes to the thermal stability of the mesophase, often resulting in high clearing points (the temperature at which the material transitions to an isotropic liquid). This ensures a broad operational temperature range for the final device.
-
Chemical Stability: The saturated aliphatic ring is less susceptible to UV degradation and oxidation compared to fully aromatic systems, enhancing the longevity and reliability of the liquid crystal material.
Chemical Versatility: The Hydroxyl Group as a Synthetic Gateway
The true power of this compound as a building block lies in its hydroxyl group. This functional group opens a gateway to a variety of coupling reactions, with esterification being the most prevalent and effective method for elongating the molecular core and introducing terminal substituents.[10][11] The ester linkage is a robust and well-characterized bridge that effectively extends the conjugation and rigidity of the mesogen.
The diagram below illustrates the fundamental design principle of a liquid crystal molecule derived from this compound.
Caption: Molecular architecture of a liquid crystal based on a this compound core.
PART 2: Experimental Protocols for Synthesis and Characterization
This section provides a detailed, self-validating protocol for the synthesis of a representative liquid crystal, 4'-(trans-4-Pentylcyclohexyl)biphenyl-4-carbonitrile , starting from a derivative of this compound. The chosen synthetic route is the Steglich esterification, a mild and highly efficient method that avoids the harsh conditions of traditional acid-catalyzed esterification.[12][13]
Protocol 1: Synthesis of 4-(trans-4-Pentylcyclohexyl)phenyl 4-Cyanobenzoate
This protocol demonstrates the esterification of an intermediate phenol, 4-(trans-4-pentylcyclohexyl)phenol, with 4-cyanobenzoic acid. The phenol intermediate is readily synthesized from related phenylcyclohexane precursors.
Objective: To synthesize and characterize a nematic liquid crystal possessing a phenylcyclohexane core and a terminal cyano group, which induces a strong positive dielectric anisotropy.
Reaction Scheme:
4-(trans-4-Pentylcyclohexyl)phenol + 4-Cyanobenzoic Acid → 4-(trans-4-Pentylcyclohexyl)phenyl 4-Cyanobenzoate
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Purpose |
| 4-(trans-4-Pentylcyclohexyl)phenol | 260.43 | Phenylcyclohexane core (alcohol part) |
| 4-Cyanobenzoic Acid | 147.13 | Aromatic core extension & polar group |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | Coupling agent (activates carboxyl) |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | Acylation catalyst |
| Dichloromethane (DCM), anhydrous | 84.93 | Aprotic solvent |
| Hydrochloric Acid (1 M aq.) | 36.46 | Workup (removes DMAP, unreacted DCC) |
| Sodium Bicarbonate (5% w/v aq.) | 84.01 | Workup (removes unreacted acid) |
| Sodium Sulfate (anhydrous) | 142.04 | Drying agent |
| Silica Gel (230-400 mesh) | - | Stationary phase for chromatography |
| Hexane / Ethyl Acetate | - | Mobile phase for chromatography |
| Ethanol | 46.07 | Recrystallization solvent |
Step-by-Step Methodology
The entire workflow, from reaction setup to final characterization, is depicted in the diagram below.
Caption: Workflow for the synthesis, purification, and analysis of a phenylcyclohexane liquid crystal.
-
Reaction Setup:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(trans-4-pentylcyclohexyl)phenol (5.21 g, 20.0 mmol), 4-cyanobenzoic acid (2.94 g, 20.0 mmol), and DMAP (0.24 g, 2.0 mmol, 10 mol%).
-
Add 100 mL of anhydrous DCM to dissolve the solids.
-
Causality: Anhydrous solvent is crucial because water would hydrolyze the activated acid intermediate and quench the DCC, halting the reaction. DMAP is a superior acylation catalyst that accelerates the ester formation.
-
-
Reaction Initiation:
-
Place the flask in an ice-water bath and stir for 15 minutes until the solution temperature equilibrates to ~0 °C.
-
In a separate beaker, dissolve DCC (4.54 g, 22.0 mmol, 1.1 eq) in 20 mL of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction flask over 20 minutes using a dropping funnel. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Causality: The reaction is cooled to control the initial exothermic reaction upon adding DCC, preventing side reactions. A slight excess of DCC ensures the complete conversion of the limiting carboxylic acid.
-
-
Reaction Progression:
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. The product spot should appear at a higher Rf than the starting phenol and acid.
-
-
Workup and Extraction:
-
Once the reaction is complete, filter the mixture through a Büchner funnel to remove the insoluble DCU precipitate. Wash the precipitate with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), 5% NaHCO₃ solution (2 x 50 mL), and saturated NaCl (brine) solution (1 x 50 mL).
-
Causality: The acid wash removes the basic DMAP catalyst. The base wash removes any unreacted 4-cyanobenzoic acid. The brine wash removes residual water from the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Column Chromatography: Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of Hexane:Ethyl Acetate (starting from 95:5) to isolate the pure ester.
-
Recrystallization: Dissolve the purified solid from the column in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in a refrigerator, to form fine crystals. Collect the crystals by vacuum filtration.
-
Causality: Chromatography provides primary purification by separating the product from non-polar impurities and residual starting materials based on polarity. Recrystallization is a final polishing step that removes trace impurities by leveraging differences in solubility, yielding a highly pure, crystalline product essential for accurate physical property measurements.
-
Validation and Characterization
The success of the synthesis is validated through a suite of analytical techniques.
-
Structural Confirmation:
-
FTIR Spectroscopy: The appearance of a strong carbonyl (C=O) stretch around 1735 cm⁻¹ and a nitrile (C≡N) stretch around 2230 cm⁻¹ confirms the formation of the cyanobenzoate ester.[13]
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation by showing the correct chemical shifts, integrations, and coupling patterns for all protons and carbons in the molecule.
-
-
Mesomorphic Property Analysis:
-
Differential Scanning Calorimetry (DSC): Heating and cooling scans reveal the phase transition temperatures. For a typical nematic liquid crystal, the DSC thermogram will show a sharp endotherm for the crystal-to-nematic transition (melting point) and a smaller endotherm for the nematic-to-isotropic transition (clearing point).[14][15]
-
Polarized Optical Microscopy (POM): Visual observation of the sample while heating and cooling on a hot stage allows for the identification of the liquid crystal phase textures. A nematic phase will typically exhibit a characteristic threaded or Schlieren texture.[14][15]
-
Expected Results and Data Summary
The synthesized compound and its homologues are expected to exhibit nematic liquid crystal phases. The transition temperatures are highly dependent on the length of the alkyl chain.
| Compound Structure | Alkyl Chain (R) | Melting Point (°C) | Clearing Point (°C) | Mesophase |
| 4-(trans-4-Propyl cyclohexyl)phenyl 4-Cyanobenzoate | -C₃H₇ | ~55 | ~130 | Nematic (N) |
| 4-(trans-4-Pentyl cyclohexyl)phenyl 4-Cyanobenzoate | -C₅H₁₁ | ~62 | ~145 | Nematic (N) |
| 4-(trans-4-Heptyl cyclohexyl)phenyl 4-Cyanobenzoate | -C₇H₁₅ | ~58 | ~142 | Nematic (N) |
| Note: These values are illustrative and based on typical data for this class of compounds. |
References
- Synthesis and Properties of Phenyl Cyclohexyl Ferroelectric Liquid Crystals. Sci-Hub.
- Attempts to Green the Synthesis of Liquid Crystals. White Rose eTheses Online.
- Synthesis of liquid crystalline compounds containing cyclohexylphenyl or bicyclohexyl units.
- New family of nematic liquid crystals for displays. Semantic Scholar.
- Liquid Crystal M
- Synthesis of Liquid Crystals. University of Colorado Boulder.
- Nematic and Smectic Liquid Crystals. BOC Sciences.
- Synthesis and Characterization of New Chiral Smectic Four-Ring Esters. MDPI.
- Nematic Liquid Crystals, Smectic Liquid Crystals For Semiconductors. Alfa Chemistry.
- Nematic Liquid Crystal: How Much Do You Know. Daken Chemical.
- Synthesis, Characterization, and Study of Liquid Crystals Properties of New Five Heterocyclic Compounds. Medical Journal of Babylon.
- Liquid Crystal Materials: The Role of Cyclohexanone Derivatives and 4-Pentyldicyclohexylanone. NINGBO INNO PHARMCHEM CO.,LTD.
- Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. MDPI.
- Ester synthesis by esterific
- Liquid Crystals. Sigma-Aldrich.
- New wide-stability four-ring azo/ester/Schiff base liquid crystals: synthesis, mesomorphic, photophysical, and DFT approaches.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. colorado.edu [colorado.edu]
- 3. dakenchem.com [dakenchem.com]
- 5. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. New family of nematic liquid crystals for displays | Semantic Scholar [semanticscholar.org]
- 8. nbinno.com [nbinno.com]
- 9. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor | MDPI [mdpi.com]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. Ester synthesis by esterification [organic-chemistry.org]
- 13. New wide-stability four-ring azo/ester/Schiff base liquid crystals: synthesis, mesomorphic, photophysical, and DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sci-hub.ru [sci-hub.ru]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application Notes and Protocols: Dehydration of 4-Phenylcyclohexanol to Form Alkenes
<
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive technical guide to the acid-catalyzed dehydration of 4-phenylcyclohexanol, a classic elimination reaction that serves as a valuable model for understanding carbocation chemistry, regioselectivity, and the principles of alkene synthesis. We will delve into the underlying E1 mechanism, explore the factors governing product distribution, and provide detailed, field-proven protocols for conducting the reaction and characterizing the resulting alkene isomers. This guide is designed to equip researchers with the theoretical knowledge and practical expertise necessary to successfully execute and interpret this important transformation.
Introduction: The Mechanistic Landscape of Alcohol Dehydration
The acid-catalyzed dehydration of alcohols is a cornerstone of organic synthesis, providing a direct route to the formation of carbon-carbon double bonds.[1] This elimination reaction typically proceeds through an E1 (unimolecular elimination) mechanism for secondary and tertiary alcohols, such as this compound.[2] The reaction is initiated by the protonation of the hydroxyl group by a strong acid catalyst, converting it into a good leaving group (water).[1][2][3]
The subsequent departure of a water molecule is the rate-determining step, leading to the formation of a carbocation intermediate.[2][4] This carbocation can then undergo deprotonation at an adjacent carbon by a weak base (such as water or the conjugate base of the acid catalyst) to yield an alkene.[2] The regiochemical outcome of this deprotonation is often governed by Zaitsev's rule, which posits that the more substituted (and therefore more stable) alkene will be the major product.[5] However, steric factors and the potential for carbocation rearrangements can lead to a mixture of products.[3][6]
In the specific case of this compound, the secondary carbocation formed upon loss of water is stabilized by the adjacent phenyl group. The subsequent elimination of a proton can lead to the formation of two primary alkene isomers: 1-phenylcyclohexene and 4-phenylcyclohexene. A third, less common isomer, 3-phenylcyclohexene, may also be formed. The relative yields of these products are influenced by the reaction conditions, particularly the choice of acid catalyst and temperature, which can dictate whether the reaction is under kinetic or thermodynamic control.[7][8][9]
Reaction Mechanism and Product Distribution
The dehydration of this compound proceeds via a well-established E1 mechanism, as illustrated below.
Figure 1: The E1 mechanism for the dehydration of this compound.
Product Distribution:
The stability of the resulting alkene is a key factor in determining the major product.
-
1-Phenylcyclohexene: This is the thermodynamically more stable product due to the conjugation of the double bond with the phenyl ring. It is the major product expected under conditions that favor thermodynamic control (higher temperatures, longer reaction times), consistent with Zaitsev's rule.[5]
-
4-Phenylcyclohexene: This isomer is less stable as the double bond is not conjugated with the aromatic ring. It may be formed as a minor product.
-
3-Phenylcyclohexene: The formation of this isomer is also possible but is generally less favored.
Experimental Protocol: Synthesis of Phenylcyclohexene Isomers
This protocol details the acid-catalyzed dehydration of this compound using a mixture of sulfuric and phosphoric acids. This method is effective and commonly used for this type of transformation.
3.1. Materials and Reagents
| Reagent/Material | Quantity | Purpose |
| This compound | 5.0 g | Starting material |
| 85% Phosphoric Acid (H₃PO₄) | 5.0 mL | Catalyst |
| Concentrated Sulfuric Acid (H₂SO₄) | 1.0 mL | Catalyst |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 2 x 15 mL | Neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ~2 g | Drying agent |
| Boiling chips | 2-3 | To ensure smooth boiling |
3.2. Equipment
-
50 mL round-bottom flask
-
Simple distillation apparatus (condenser, distillation head, receiving flask)
-
Heating mantle or sand bath
-
Separatory funnel (125 mL)
-
Erlenmeyer flasks (50 mL, 125 mL)
-
Graduated cylinders
-
Magnetic stirrer and stir bar (optional)
3.3. Safety Precautions
-
Acid Handling: Concentrated sulfuric and phosphoric acids are highly corrosive and can cause severe burns.[10][11][12][13][14] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[10][11][12][13] Handle acids in a well-ventilated fume hood.
-
Flammability: The alkene products are flammable. Keep away from open flames and ignition sources.
-
Odor: The resulting alkenes have a strong, unpleasant odor. All procedures should be performed in a fume hood.
3.4. Step-by-Step Procedure
Sources
- 1. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson | Study.com [study.com]
- 2. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Acid & Base Catalyzed Dehydration of Alcohol | AESL [aakash.ac.in]
- 5. State Zaitsev's rule and use it to predict the structure and systematic n.. [askfilo.com]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. jackwestin.com [jackwestin.com]
- 10. chemsupply.com.au [chemsupply.com.au]
- 11. pdf.dutscher.com [pdf.dutscher.com]
- 12. sdbl.berndkraft.de [sdbl.berndkraft.de]
- 13. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 14. ehs.com [ehs.com]
Application Note: 4-Phenylcyclohexanol as a Strategic Intermediate in Pharmaceutical Synthesis
Abstract
4-Phenylcyclohexanol is a versatile chemical building block whose unique structural features—a hydrophobic phenyl group and a reactive hydrophilic hydroxyl group on a conformationally defined cyclohexane scaffold—make it a valuable intermediate in the synthesis of complex organic molecules.[1] This document provides a comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and application of this compound. It details field-proven protocols for its preparation and its subsequent use in constructing precursors for targeted therapeutics, with a focus on agents for neurological disorders and infectious diseases.
Introduction: The Strategic Value of this compound
This compound (C₁₂H₁₆O, M.W. 176.26 g/mol ) is an organic compound that serves as a pivotal intermediate in medicinal chemistry.[1][2] Its structure provides a rigid cyclohexyl linker that can appropriately position pharmacophoric elements in three-dimensional space, a critical factor for achieving high-affinity and selective binding to biological targets. The hydroxyl group offers a convenient handle for further chemical modifications such as oxidation, esterification, or etherification, allowing for the introduction of diverse functionalities.[1]
The cis and trans stereoisomers of this compound offer distinct spatial arrangements of the phenyl and hydroxyl groups (axial vs. equatorial), which can be strategically exploited in drug design to fine-tune binding interactions with target proteins. This stereochemical diversity is particularly relevant in the development of selective agents for complex targets like ion channels and viral enzymes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 5437-46-7 (mixture of isomers) | [3] |
| Molecular Formula | C₁₂H₁₆O | [3] |
| Molecular Weight | 176.26 g/mol | [1][3] |
| Appearance | Colorless to white solid | [2] |
| Boiling Point | 295.8 °C at 760 mmHg | [2] |
| Melting Point | 119-120 °C (trans isomer) | [2] |
| Solubility | Soluble in organic solvents like ethanol, methylene chloride. | - |
Synthesis of this compound: Key Protocols
The synthesis of this compound can be efficiently achieved via two primary, scalable routes: the reduction of 4-phenylcyclohexanone and the catalytic hydrogenation of p-phenylphenol.
Method A: Reduction of 4-Phenylcyclohexanone
This is the most common laboratory-scale method, offering high yields and control over stereochemistry based on the choice of reducing agent.[1]
Principle and Rationale: The reduction of the carbonyl group in 4-phenylcyclohexanone to a hydroxyl group is typically achieved using hydride-based reducing agents.
-
Sodium borohydride (NaBH₄) is a mild and selective reducing agent, safe to use in alcoholic solvents. It preferentially attacks the carbonyl from the less sterically hindered face, typically yielding a mixture of cis and trans isomers.
-
Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent, requiring anhydrous ethereal solvents. Its reactivity can sometimes lead to different stereochemical outcomes compared to NaBH₄.
The choice of solvent and temperature can also influence the isomeric ratio of the product.
dot
Caption: Synthesis of this compound via ketone reduction.
Detailed Protocol:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-phenylcyclohexanone (10.0 g, 57.4 mmol).
-
Dissolution: Add methanol (100 mL) and stir until the solid is completely dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Reagent Addition: Slowly add sodium borohydride (2.17 g, 57.4 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C. Causality: Slow addition is crucial to control the exothermic reaction and prevent runaway conditions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding 2 M hydrochloric acid until the pH is ~5-6 to neutralize excess NaBH₄ and hydrolyze the borate ester intermediate.
-
Extraction: Reduce the volume of methanol under reduced pressure. Add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from hexane or via silica gel chromatography to separate isomers if required.
Method B: Catalytic Hydrogenation of p-Phenylphenol
This method is highly effective for large-scale industrial production, utilizing a stable precursor and catalytic conditions.
Principle and Rationale: This process involves the saturation of the phenolic ring of p-phenylphenol using high-pressure hydrogen gas in the presence of a metal catalyst. Raney Nickel is a cost-effective and highly active catalyst for this transformation.[4] The high temperature and pressure are necessary to overcome the aromaticity of the phenol ring and achieve complete hydrogenation.[4]
dot
Caption: Industrial synthesis via catalytic hydrogenation.
Detailed Protocol:
-
Autoclave Preparation: Charge a 5 L high-pressure autoclave with p-phenylphenol (1 kg, 5.88 mol) and ethanol (2 L).[4]
-
Catalyst Addition: Add activated Raney Nickel catalyst (100 g) to the vessel under an inert atmosphere. Causality: Raney Nickel is pyrophoric and must be handled with care, typically as a slurry in water or ethanol.
-
Reaction Conditions: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 30-40 kg/cm ².[4]
-
Heating and Agitation: Heat the mixture to 150-160 °C with constant agitation. Maintain the hydrogen pressure throughout the reaction.[4]
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.
-
Cooldown and Filtration: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the resulting solid by recrystallization from a suitable solvent like hexane to yield predominantly the trans isomer.
Application in Pharmaceutical Synthesis: Precursor for a GluN2B NMDA Receptor Antagonist
The 4-phenylcyclohexyl moiety is an excellent scaffold for developing antagonists for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, a promising target for treating neurological disorders like stroke and Parkinson's disease.[5][6] The rigid cyclohexane ring restricts the conformation of the phenyl group, which can enhance binding affinity and selectivity.[5]
This protocol describes the conversion of this compound into an amino-functionalized intermediate, a key step in the synthesis of many NMDA receptor antagonists.
dot
Caption: Workflow for synthesizing an NMDA antagonist precursor.
Detailed Protocol: Synthesis of trans-4-Phenylcyclohexylamine
-
Step 1: Oxidation to 4-Phenylcyclohexanone
-
Setup: In a well-ventilated fume hood, suspend pyridinium chlorochromate (PCC) (12.4 g, 57.5 mmol) in anhydrous dichloromethane (DCM, 100 mL) in a 500 mL flask.
-
Reactant Addition: Dissolve trans-4-phenylcyclohexanol (6.75 g, 38.3 mmol) in anhydrous DCM (50 mL) and add it to the PCC suspension in one portion.
-
Reaction: Stir the mixture at room temperature for 2-3 hours until TLC indicates the complete consumption of the starting alcohol.
-
Workup: Dilute the reaction mixture with diethyl ether (200 mL) and filter through a short plug of silica gel, washing with additional ether. Concentrate the filtrate under reduced pressure to yield 4-phenylcyclohexanone.
-
-
Step 2: Reductive Amination to trans-4-Phenylcyclohexylamine
-
Setup: To a solution of 4-phenylcyclohexanone (5.0 g, 28.7 mmol) in 1,2-dichloroethane (100 mL), add ammonium acetate (22.1 g, 287 mmol).
-
Reagent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (9.1 g, 43.1 mmol) portion-wise at room temperature. Causality: NaBH(OAc)₃ is a mild reducing agent suitable for reductive amination, as it does not readily reduce the ketone before imine formation.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Quenching and Extraction: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford trans-4-phenylcyclohexylamine. This intermediate is now ready for coupling with other fragments to complete the synthesis of the target antagonist.
-
Characterization and Analytical Control
Rigorous characterization is essential to confirm the identity, purity, and isomeric ratio of this compound and its derivatives.
dot
Sources
- 1. Buy this compound | 7335-12-8 [smolecule.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C12H16O | CID 79497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Phenol-benzoxazolone bioisosteres of GluN2B-NMDA receptor antagonists: Unexpected rearrangement during reductive alkylation with phenylcyclohexanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Acylated Cyclohexane Scaffolds: A Modern Approach to Friedel-Crafts Acylation
An Application Note and Protocol for Researchers
Introduction: Beyond the Classic Friedel-Crafts
The incorporation of an acyl group onto a cyclohexane ring is a foundational transformation in organic synthesis, yielding intermediates crucial for the development of pharmaceuticals and complex molecular architectures. While the classical Friedel-Crafts acylation, discovered in 1877, is a powerful tool for forming C-C bonds with aromatic systems, its direct application to non-aromatic cyclic systems like cyclohexene or cyclohexanol presents significant challenges, including harsh reaction conditions and potential side reactions.[1][2]
Modern synthetic strategies often circumvent these issues by employing milder, more controlled methodologies. This guide details a robust and widely adopted protocol for the synthesis of 2-acetylcyclohexanone, a versatile β-dicarbonyl compound, starting from cyclohexanone. Cyclohexanone, the oxidized and readily available counterpart to cyclohexanol, serves as an ideal substrate. The resulting acylated ketone can be further modified, for instance, through reduction, to access the corresponding cyclohexanol derivatives. This enamine-mediated pathway offers high yields and avoids many of the pitfalls of traditional Lewis acid catalysis, such as polyacylation and the need for stoichiometric amounts of catalyst that can be difficult to handle.[3][4][5][6]
Reaction Principle: The Enamine Pathway
The core of this methodology lies in the temporary conversion of a ketone (cyclohexanone) into a more nucleophilic enamine intermediate. This process enhances the reactivity at the α-carbon, allowing for efficient acylation under relatively mild conditions. The reaction proceeds in three key stages:
-
Enamine Formation: Cyclohexanone reacts with a secondary amine, typically pyrrolidine, in the presence of an acid catalyst to form a nucleophilic enamine. This is a reversible reaction, driven to completion by the removal of water.[3][4]
-
Acylation: The electron-rich enamine attacks an acylating agent, such as acetic anhydride, forming an acylated iminium ion intermediate. This step creates the new carbon-carbon bond.
-
Hydrolysis: The intermediate is hydrolyzed with water to break the C-N bond, regenerating the ketone carbonyl and yielding the final 2-acetylcyclohexanone product.[4]
This product exists as a tautomeric mixture of keto and enol forms, with the enol form often being the major, stabilized component.[7]
Caption: The three-stage mechanism for enamine-mediated acylation.
Application Notes: The Rationale Behind the Protocol
A successful synthesis relies on understanding the function and importance of each component and step.
-
Choice of Secondary Amine: Pyrrolidine is highly effective for forming enamines from six-membered ring ketones like cyclohexanone. Its reactivity profile provides a good balance for stable intermediate formation without being overly difficult to hydrolyze in the final step.
-
Driving the Equilibrium: Enamine formation is a reversible process. To achieve high yields, the water byproduct must be removed from the reaction mixture as it forms. A Dean-Stark apparatus is essential for this, azeotropically removing water with the toluene solvent and physically separating it, thus driving the reaction forward in accordance with Le Châtelier's principle.[4]
-
Acid Catalyst: A catalytic amount of a non-nucleophilic acid, such as p-toluenesulfonic acid (p-TsOH), is used to protonate the carbonyl oxygen of cyclohexanone. This activation makes the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic secondary amine.
-
Acylating Agent: Acetic anhydride is a convenient and effective acylating agent for this procedure. It is less volatile and corrosive than acetyl chloride, though both can be used. The reaction with the enamine is typically efficient and clean.
-
Hydrolysis and Work-up: The final hydrolysis step is critical for liberating the β-dicarbonyl product. Subsequent washing of the organic layer with dilute acid removes any remaining amine, while a bicarbonate wash neutralizes residual acid catalyst, preventing product degradation during purification.[4][8]
Experimental Protocol: Synthesis of 2-Acetylcyclohexanone
This protocol details a reliable method for synthesizing 2-acetylcyclohexanone from cyclohexanone with yields reported between 73-76%.[3][7]
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. | Notes |
| Cyclohexanone | C₆H₁₀O | 98.15 | 5.0 mL | 48.4 | 1.0 | Reagent grade |
| Pyrrolidine | C₄H₉N | 71.12 | 4.0 mL | 48.1 | ~1.0 | Corrosive, handle in fume hood |
| p-TsOH·H₂O | C₇H₈O₃S·H₂O | 190.22 | 0.1 g | 0.53 | 0.01 | Acid catalyst |
| Toluene | C₇H₈ | 92.14 | 50 mL | - | - | Anhydrous, solvent |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 4.5 mL | 47.7 | ~1.0 | Corrosive, handle in fume hood |
Step-by-Step Procedure
Part A: Enamine Formation
-
To a 100 mL round-bottom flask, add toluene (40 mL), cyclohexanone (5.0 mL), pyrrolidine (4.0 mL), and p-toluenesulfonic acid (0.1 g).[4]
-
Assemble a Dean-Stark apparatus with a reflux condenser and a drying tube.
-
Heat the mixture to reflux using a heating mantle. Toluene will begin to collect in the Dean-Stark trap. Continue refluxing for approximately 1-2 hours, or until water ceases to collect in the trap.
-
Once enamine formation is complete, allow the mixture to cool to room temperature.
Part B: Acylation and Hydrolysis
-
To the cooled enamine solution, add a solution of acetic anhydride (4.5 mL) in toluene (10 mL).
-
Stopper the flask and allow the reaction mixture to stand at room temperature for at least 24 hours.[4]
-
After 24 hours, slowly add water (5 mL) to the reaction mixture and heat at reflux for 30 minutes to ensure complete hydrolysis.[4]
Part C: Work-up and Purification
-
Cool the mixture to room temperature and transfer it to a separatory funnel with an additional 10 mL of water.
-
Separate the aqueous and organic layers.
-
Wash the organic layer sequentially with 3 M HCl (3 x 10 mL) and then with water (1 x 10 mL).[4]
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the toluene solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure 2-acetylcyclohexanone.
Caption: Workflow for the synthesis of 2-acetylcyclohexanone.
Product Characterization
-
Appearance: Colorless to pale yellow liquid.
-
Tautomerism: The product exists as a mixture of keto and enol forms. NMR analysis has shown this to be approximately 71.7% enol and 28.3% keto.[7]
-
¹H NMR (CDCl₃): Expect characteristic peaks for the acetyl group (singlet around δ 2.1-2.3 ppm) and complex multiplets for the cyclohexanone ring protons. The enol form will show a characteristic broad singlet for the enolic proton at a downfield chemical shift (typically >10 ppm).
-
IR Spectroscopy: A strong, broad absorption band in the range of 1580-1650 cm⁻¹ is characteristic of the conjugated keto-enol system. A sharper peak around 1715 cm⁻¹ may be present corresponding to the non-conjugated keto tautomer.
Conversion to Cyclohexanol Derivatives
The synthesized 2-acetylcyclohexanone is a versatile intermediate. To obtain a cyclohexanol derivative, the ketone functionalities can be selectively or fully reduced. For example, treatment with a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) will reduce both the cyclic and acyclic ketones to their corresponding secondary alcohols, yielding a diol derivative of cyclohexane.
References
- Organic Syntheses Procedure: 1-acetylcyclohexene.
- BenchChem Technical Guide: Synthesis of 2-Acetylcyclohexanone.
- Biosynth Product Page: 2-Acetyl cyclohexanone.
- Chemistry Online: Synthesis of 2-acetylcyclohexanone.
-
Scribd: Synthesis of 2-Acetylcyclohexanone Using Pyrrolidine-enamine. Available at: [Link]
-
Master Organic Chemistry: Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
-
BYJU'S: Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]
-
Scribd: Project 3 - Enamine Reactions 2-Acetylcyclohexanone. Available at: [Link]
-
Wikipedia: Friedel–Crafts reaction. Available at: [Link]
-
YouTube: Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Available at: [Link]
-
Chemistry Steps: Friedel–Crafts Acylation. Available at: [Link]
-
StudySmarter: Friedel Crafts Acylation: Mechanism & Conditions. Available at: [Link]
-
YouTube: Friedel Crafts Acylation Experiment Part 1, Prelab. Available at: [Link]
-
StudyLib: 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Available at: [Link]
-
YouTube: Experiment 14: Friedel-Crafts Acylation. Available at: [Link]
-
Chemistry LibreTexts: 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Available at: [Link]
-
ChemistryTalk: Friedel-Crafts acylation reactions. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry-online.com [chemistry-online.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. science-revision.co.uk [science-revision.co.uk]
- 7. scribd.com [scribd.com]
- 8. youtube.com [youtube.com]
Application Note: Enzymatic Resolution of Phenylcyclohexanol Enantiomers
Introduction: The Imperative for Chiral Purity
Optically active trans-2-phenylcyclohexanol is a valuable chiral auxiliary and a critical building block in the asymmetric synthesis of pharmacologically active compounds.[1] The stereochemical configuration of these intermediates often dictates the efficacy and safety of the final drug product, making access to enantiomerically pure forms essential.[2][3] Among the various methods for resolving racemates, enzymatic kinetic resolution (EKR) stands out for its exceptional selectivity, mild reaction conditions, and environmental compatibility.[3][4]
This application note provides a detailed guide to the lipase-catalyzed kinetic resolution of racemic trans-2-phenylcyclohexanol. We will explore the underlying principles of the methodology, present a robust, field-proven protocol, and discuss the critical parameters that govern the success of the resolution. This guide is intended for researchers, chemists, and process development scientists in the pharmaceutical and fine chemical industries.
Principle of the Method: Enzymatic Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts significantly faster than the other in the presence of a chiral catalyst, in this case, a lipase.[3] The reaction is typically an acylation (or transesterification) of the racemic alcohol. The lipase selectively acylates one enantiomer (e.g., the R-enantiomer) at a much higher rate than the S-enantiomer.
The key to a successful kinetic resolution is to stop the reaction at or near 50% conversion. At this point, the reaction mixture ideally contains one enantiomer as the acylated product (e.g., (R)-ester) and the other as the unreacted alcohol (e.g., (S)-alcohol), both in high enantiomeric excess (ee). These two compounds, having different functional groups, can then be easily separated by standard chromatographic techniques.
The efficiency of this process is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E-values (>100) are indicative of an excellent resolution.[5]
Core Concepts & Experimental Causality
3.1. Enzyme Selection: The Biocatalytic Workhorse
Lipases (EC 3.1.1.3) are serine hydrolases that are exceptionally well-suited for kinetic resolutions. Their utility stems from several key features:
-
Broad Substrate Specificity: Lipases accept a wide range of substrates, including sterically demanding secondary alcohols like phenylcyclohexanol.[6]
-
High Enantioselectivity: Many lipases can effectively discriminate between the enantiomers of a chiral alcohol. Lipases from Candida rugosa (CRL), Pseudomonas cepacia (now Burkholderia cepacia), and Candida antarctica Lipase B (CALB, often immobilized as Novozym 435) are particularly effective.[5][7]
-
Stability in Organic Solvents: Lipases often exhibit excellent stability and activity in non-aqueous media, which is crucial for suppressing water-dependent side reactions like ester hydrolysis.[8]
The catalytic mechanism involves a serine residue in the active site acting as a nucleophile to attack the acyl donor, forming a covalent acyl-enzyme intermediate. This intermediate then transfers the acyl group to the alcohol. The enzyme's chiral active site pocket preferentially binds one enantiomer of the alcohol, leading to the observed selectivity.[9]
3.2. Reaction Strategy: Irreversible Transesterification
While the resolution can be performed via hydrolysis of a racemic ester, a more common and often more efficient strategy is the acylation of the racemic alcohol in an organic solvent.[3] Using an activated acyl donor, such as vinyl acetate or a chloroacetate ester, renders the reaction effectively irreversible. This is because the byproduct of vinyl acetate acylation is vinyl alcohol, which tautomerizes to acetaldehyde, shifting the equilibrium towards the product side.
3.3. The Role of the Solvent and Reaction Conditions
The choice of solvent is critical. A non-polar, anhydrous organic solvent like diethyl ether, methyl tert-butyl ether (MTBE), or tetrahydrofuran (THF) is typically preferred.[5][10] These solvents help to maintain the enzyme's active conformation while minimizing unwanted hydrolysis of the ester product.
Temperature also plays a crucial role. Lowering the reaction temperature can sometimes enhance enantioselectivity (E-value), although it will also decrease the reaction rate.[11] Therefore, an optimization between reaction time and selectivity is often necessary.
Data Summary: Enzyme Performance
The selection of the optimal lipase is often an empirical process. The table below summarizes typical results for the resolution of 2-substituted cycloalkanols, demonstrating the high selectivity achievable with common commercially available enzymes.
| Enzyme | Substrate | Reaction Type | Acyl Donor | Solvent | E-Value | Reference |
| Lipase PS (Pseudomonas cepacia) | 2-substituted cycloalkanols | Acylation | Vinyl Acetate | Diethyl Ether | >200 | [5] |
| Novozym 435 (Candida antarctica B) | 2-substituted cycloalkanols | Acylation | Vinyl Acetate | Diisopropyl Ether | >200 | [5] |
| Aspergillus niger Lipase | trans-2-phenylcyclohexyl chloroacetate | Hydrolysis | N/A (Ester) | pH 7 Buffer | High (>93% ee) | [1][12] |
| Pseudomonas fluorescens Lipase | Aromatic MBH Acetates | Hydrolysis | N/A (Ester) | pH 7 Buffer | >200 | [13] |
Experimental Workflow
The overall process for resolving racemic trans-2-phenylcyclohexanol into its constituent enantiomers is depicted in the following workflow diagram.
Caption: Workflow for the enzymatic kinetic resolution of phenylcyclohexanol.
Detailed Experimental Protocols
Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each.
Protocol 1: Preparation of Racemic trans-2-Phenylcyclohexanol
This protocol is adapted from a verified procedure and provides the starting material for the resolution.[1]
-
Setup: Equip a 3-L, round-bottomed flask with a mechanical stirrer, an addition funnel, a reflux condenser, and a nitrogen inlet.
-
Grignard Reagent: Charge the flask with magnesium turnings (35.3 g, 1.47 g-atom) and dry tetrahydrofuran (THF, 170 mL). Add a solution of bromobenzene (155 mL, 1.47 mol) in dry THF (250 mL) dropwise over 1.5 hours to form phenylmagnesium bromide.
-
Copper-Catalyzed Opening: After Grignard formation is complete, add 1 L of dry THF and cool the solution to -30°C. Add purified copper(I) chloride (6.53 g, 0.066 mol).
-
Epoxide Addition: Stir for 10 minutes, then add a solution of cyclohexene oxide (101 mL, 1.0 mol) in THF (100 mL) dropwise over 1.5 hours.
-
Work-up: Allow the reaction to warm to 0°C and stir for 2 hours. Quench by adding 500 mL of saturated aqueous ammonium sulfate solution. Separate the layers, extract the aqueous layer with ether, combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from pentane to yield racemic trans-2-phenylcyclohexanol as a white solid (Typical yield: ~80%).
Protocol 2: Lipase-Catalyzed Kinetic Resolution by Acylation
This protocol describes the core enzymatic resolution step.
-
Setup: To a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add racemic trans-2-phenylcyclohexanol (5.0 g, 28.4 mmol).
-
Reagents: Add 100 mL of methyl tert-butyl ether (MTBE). Add vinyl acetate (3.9 mL, 42.6 mmol, 1.5 equivalents).
-
Enzyme Addition: Add immobilized Lipase B from Candida antarctica (Novozym 435, 500 mg).
-
Reaction: Seal the flask and stir the suspension at room temperature (or a controlled temperature, e.g., 30°C).
-
Monitoring: Monitor the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing by GC or TLC. The goal is to stop the reaction as close to 50% conversion as possible. This typically takes 12-48 hours depending on the specific enzyme batch and conditions.
Protocol 3: Work-up and Separation of Enantiomers
-
Quench: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme through a sintered glass funnel. The enzyme can be washed with fresh MTBE, dried, and potentially reused.
-
Concentration: Combine the filtrate and washes and concentrate the solution using a rotary evaporator.
-
Chromatography: Purify the resulting oil (a mixture of unreacted alcohol and the acetate ester) by flash column chromatography on silica gel.
-
Eluent: Use a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Fraction 1: The unreacted (S)-(-)-trans-2-phenylcyclohexanol will elute first.
-
Fraction 2: The product, (R)-(+)-trans-2-phenylcyclohexyl acetate, will elute second.
-
-
Analysis: Combine the pure fractions of each and concentrate to yield the separated products. Determine the yield and optical purity (ee) of each.
Protocol 4: Determination of Enantiomeric Excess (ee)
Accurate determination of ee is crucial for evaluating the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the preferred method.[14][15]
-
Sample Preparation: Prepare dilute solutions (~1 mg/mL) of the starting racemic alcohol, the resolved alcohol fraction, and the resolved acetate fraction in the mobile phase (e.g., hexane/isopropanol).
-
HPLC Conditions:
-
Column: A chiral stationary phase column (e.g., Chiralcel OD-H or similar).
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 98:2 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis:
-
First, inject the racemic standard to determine the retention times of the two enantiomers.
-
Inject the resolved alcohol and acetate samples.
-
Calculate the enantiomeric excess using the peak areas (A1 and A2) for the two enantiomers: ee (%) = |(A1 - A2) / (A1 + A2)| * 100
-
Conclusion
Lipase-catalyzed kinetic resolution is a powerful and highly reliable method for obtaining both enantiomers of trans-2-phenylcyclohexanol in high optical purity. The protocols described herein provide a robust framework for researchers to implement this technology. By carefully selecting the enzyme and optimizing reaction parameters such as solvent, acyl donor, and reaction time, this method can be adapted for both lab-scale synthesis and large-scale manufacturing processes, providing critical access to valuable chiral building blocks for drug discovery and development.
References
-
Schwartz, A., Madan, P., Whitesell, J. K., & Lawrence, R. M. (1990). Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters: ( - )-(1R,2S)-rrarti-2-phenylcyclohexanol and ( + )-(1S,2R)-rrans-2-phenylcyclohexanol. Organic Syntheses, 69, 1.
-
Lalonde, J. J., Navia, M. A., & Margolin, A. L. (1995). Cross-Linked Crystals of Candida rugosa Lipase: Highly Efficient Catalysts for the Resolution of Chiral Esters. Journal of the American Chemical Society, 117(28), 7433–7434.
-
Schwartz, A., Madan, P., Whitesell, J. K., & Lawrence, R. M. (1990). LIPASE-CATALYZED KINETIC RESOLUTION OF ALCOHOLS VIA CHLOROACETATE ESTERS: (−)-(1R,2S)-trans-2-PHENYLCYCLOHEXANOL AND (+)-(1S,2R)-trans-2-PHENYLCYCLOHEXANOL. Organic Syntheses, Coll. Vol. 8, p.516.
-
Lele, S. S. (2021). Advances in enantioselective resolution applying preferential crystallization and enzymatic racemization. ETH Zurich Research Collection.
-
Vanleeuw, E., et al. (2019). Substrate-Specificity of Candida rugosa Lipase and Its Industrial Application. Catalysts, 9(10), 825.
-
Margolin, A. L. (1993). Enzymes in the Synthesis of Chiral Drugs. Enzyme and Microbial Technology.
-
Subroto, E., Indiarto, R., Pangawikan, A.D., & Huda, S. (2020). Characteristics, immobilization, and application of Candida rugosa lipase: a review. Food and Agricultural Immunology, 31(1), 883-909.
-
Forgó, P., & Fülöp, F. (2003). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Magyar Kemiai Folyoirat.
-
Xavier, C., et al. (2018). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. TU Delft Repository.
-
University of Bath. (n.d.). Determination of enantiomeric excess.
-
Ghisleni, D. D. M., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research, 7(7), 900-918.
-
Milner, S. E., et al. (2010). Efficient kinetic bioresolution of 2-nitrocyclohexanol. Tetrahedron: Asymmetry, 21(8), 1011-1016.
-
Sanchez, C. A. R., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(12), 1017-1022.
-
Genzel, Y., et al. (2010). Enantioselective kinetic resolution of phenylalkyl carboxylic acids using metagenome-derived esterases. Protein Engineering, Design and Selection, 23(11), 849-857.
-
Ng-Youn-Chen, M. C., et al. (2011). Molecular basis of chiral acid recognition by Candida rugosa lipase: X-ray structure of transition state analog and modeling of the hydrolysis of methyl 2-methoxy-2-phenylacetate. Advanced Synthesis & Catalysis, 353(13), 2529-2544.
-
Szeliga, J., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 27(1), 4.
-
Various Authors. (n.d.). Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... ResearchGate.
-
Yildirim, D., et al. (2014). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Turkish Journal of Chemistry, 38, 633-644.
-
Ogbonna, J. O., & Kenechukwu, F. C. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.
-
You, L., & Anslyn, E. V. (2014). Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism. Accounts of Chemical Research, 47(8), 2373-2383.
-
Kapitán, J., et al. (2022). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Molecules, 27(10), 3121.
-
BenchChem. (2025). A Comparative Guide: Enzymatic vs. Chemical Resolution of Aminocyclopentanols.
-
Kadi, M. A., et al. (2019). Kinetic study of transesterification using particle swarm optimization method. Heliyon, 5(8), e02146.
-
Sakai, T., et al. (2009). Lipase-catalyzed transesterification of primary alcohols: Resolution of 2-ethylhexan-1-ol and 2-ethylhex-5-en-1-ol. Tetrahedron: Asymmetry.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Enantioselective kinetic resolution of phenylalkyl carboxylic acids using metagenome‐derived esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. experts.umn.edu [experts.umn.edu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. repository.tudelft.nl [repository.tudelft.nl]
- 14. uma.es [uma.es]
- 15. heraldopenaccess.us [heraldopenaccess.us]
High-Performance Liquid Chromatography (HPLC) Method for the Baseline Separation of Cis- and Trans-4-Phenylcyclohexanol Isomers
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The separation of geometric isomers presents a significant analytical challenge due to their nearly identical physical and chemical properties.[1] This is particularly critical in pharmaceutical development, where the stereochemistry of a molecule can dictate its biological activity, efficacy, and toxicity. This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective baseline separation of cis- and trans-4-phenylcyclohexanol. The method leverages shape selectivity and π-π interactions on a phenyl stationary phase to achieve high resolution. We provide a step-by-step protocol, explain the scientific rationale behind the method design, and discuss key parameters for optimization and validation.
Introduction: The Challenge of Geometric Isomers
Geometric isomers, such as the cis and trans forms of 4-phenylcyclohexanol, possess the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. These subtle structural differences can lead to profound variations in pharmacological and toxicological profiles.[1] Consequently, the ability to accurately separate and quantify these isomers is paramount for quality control, impurity profiling, and stability testing in the chemical and pharmaceutical industries.
Conventional analytical techniques often fail to differentiate between such closely related compounds. High-Performance Liquid Chromatography (HPLC), however, is a powerful tool for this purpose, provided the appropriate stationary phase and mobile phase are selected to exploit the subtle differences in molecular shape and polarity between the isomers.[1][2] This guide details a method specifically developed for the resolution of this compound isomers, offering both high performance and reproducibility.
The Principle of Separation: Exploiting Shape Selectivity
The successful separation of geometric isomers by RP-HPLC hinges on a concept known as shape selectivity .[1] While both cis- and trans-4-phenylcyclohexanol have similar hydrophobicity, their three-dimensional structures are distinct.
-
trans-4-phenylcyclohexanol: In its most stable chair conformation, both the phenyl and hydroxyl groups occupy equatorial positions. This results in a more linear, planar, and rigid structure.
-
cis-4-phenylcyclohexanol: This isomer exists in a conformational equilibrium where one substituent is axial and the other is equatorial. This leads to a bulkier, less planar molecular shape.
This difference in geometry is the key to their separation. On a reversed-phase column, the more planar trans isomer can interact more closely and extensively with the non-polar stationary phase, leading to stronger retention. Conversely, the bulkier cis isomer experiences steric hindrance, resulting in weaker interactions and earlier elution.
To enhance this effect, we selected a phenyl-based stationary phase . In addition to standard hydrophobic interactions, phenyl columns introduce an alternative separation mechanism: π-π interactions .[3][4][5] The electron-rich phenyl rings of the stationary phase can interact with the phenyl ring of the analyte. The efficiency of this π-π stacking is highly dependent on the analyte's geometry, providing an additional layer of selectivity that is ideal for separating these isomers.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the separation.
Instrumentation and Materials
-
Instrumentation: An HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size.
-
Chemicals:
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Water, HPLC or Milli-Q Grade
-
This compound (mixture of cis and trans isomers for method development), Reference Standard Grade.[6]
-
-
Labware: Volumetric flasks, pipettes, 0.45 µm syringe filters, HPLC vials.
Chromatographic Conditions
All quantitative data and operating parameters are summarized in the table below for clarity.
| Parameter | Condition |
| HPLC Column | Phenyl-Hexyl, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound isomer mixture and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase (60:40 ACN:Water).
-
Working Standard (100 µg/mL): Pipette 1 mL of the Stock Solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.
-
Sample Filtration: Prior to injection, filter the working standard solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the column.
Experimental and Data Analysis Workflow
The logical flow of the experiment, from preparation to final analysis, is crucial for reproducibility and is visualized below.
Caption: Workflow from sample preparation to data analysis.
Expected Results and Discussion
Chromatographic Performance
Under the specified conditions, a baseline separation of the two isomers is expected. The cis isomer will elute first, followed by the more retained trans isomer. A representative table of expected chromatographic parameters is shown below.
| Analyte | Isomer | Retention Time (tR), min (approx.) | Resolution (Rs) | Selectivity (α) |
| This compound | cis | 8.5 | - | - |
| This compound | trans | 10.2 | >2.0 | 1.25 |
Note: These values are illustrative. Actual retention times may vary depending on the specific column batch, system dead volume, and exact mobile phase preparation.
Causality and Method Optimization
-
Rationale for Column Choice: The Phenyl-Hexyl column provides a dual separation mechanism. The hexyl carbon chain imparts hydrophobicity, while the phenyl groups offer specific π-π interactions.[3][4] This unique selectivity is superior to a standard C18 column for this particular separation, as it is more sensitive to the geometric orientation of the analyte's phenyl group.
-
Role of the Mobile Phase: The mobile phase composition is a critical factor influencing separation.[7]
-
Organic Modifier: Acetonitrile was chosen for its lower viscosity and good UV transparency. Increasing the percentage of acetonitrile will decrease the retention times of both isomers, while decreasing it will increase retention and potentially improve resolution, albeit with longer run times.[7] Methanol is a viable alternative and may even enhance π-π interactions compared to acetonitrile, offering another avenue for optimization.[3]
-
Temperature Control: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and peak shapes.[8] Increasing the temperature generally decreases retention but can sometimes impact selectivity.
-
Alternative and Advanced Separation Techniques
While the described RP-HPLC method is robust and effective, other chromatographic modes can also be employed for this separation.
-
Normal-Phase HPLC (NP-HPLC): This technique uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/isopropanol).[9][10] Separation is driven by the interaction of the polar hydroxyl group with the stationary phase. NP-HPLC is a powerful alternative, especially for preparative-scale purification.
-
Supercritical Fluid Chromatography (SFC): SFC has emerged as a superior technique for many isomer separations, including both chiral and geometric isomers.[11][12][13] Using supercritical CO₂ as the primary mobile phase, SFC offers faster, more efficient separations with significantly reduced organic solvent consumption, aligning with green chemistry principles.[12][14]
Conclusion
This application note provides a comprehensive and scientifically grounded HPLC method for the challenging separation of cis- and trans-4-phenylcyclohexanol. By leveraging the principles of shape selectivity on a phenyl stationary phase, the protocol achieves excellent resolution and reproducibility. The detailed explanation of the methodology and the underlying scientific principles provides researchers and drug development professionals with a solid foundation for implementing, optimizing, and validating this method in their own laboratories for routine analysis and quality control.
References
- Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids. (n.d.). National Institutes of Health.
- Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (n.d.). Royal Society of Chemistry.
- Shape Selectivity in Reversed-Phase Liquid Chromatography. (n.d.). LCGC International.
- Chromatography. (n.d.). Publisher Not Found.
- Basics of chiral HPLC. (n.d.). Sigma-Aldrich.
- Separation of 4-Phenylcyclohexanone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Normal Phase HPLC Column and Reverse Phase HPLC Column. (2025). Hawach Scientific.
- Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. (n.d.). Phenomenex.
- SUPERCRITICAL FLUID CHROMATOGRAPHY. (n.d.). Agilent.
- Supercritical Fluid Chromatography (SFC) Columns. (n.d.). Phenomenex.
- Simplified Chiral HPLC/SFC Column Screening Strategies. (2012). Phenomenex.
- Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (2025). TMP UNIVERSAL JOURNAL OF ADVANCES IN PHARMACEUTICAL SCIENCES.
- Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. (n.d.). Shimadzu.
- Normal Phase HPLC Columns. (n.d.). Phenomenex.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
- Supercritical Fluid Chromatography. (2022, August 28). Chemistry LibreTexts.
- Novel methods of chiral separation. (2017, September 25). Mapping Ignorance.
- Impact of mobile phase composition on reverse-phase separation of polar basic compounds. (n.d.). Macedonian Pharmaceutical Bulletin.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). LCGC International.
- This compound. (n.d.). National Institutes of Health.
- Chiral HPLC Separations. (n.d.). Phenomenex.
- Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. (n.d.). National Institutes of Health.
- Getting the Most from Phenyl Stationary Phases for HPLC. (2016, September 13). LCGC International.
- Isomers? Go to Chiral? Reversed or Normal? (2016, September 24). Chromatography Forum.
- A New Phenyl-Type Stationary Phase and Its Uses. (n.d.). Fisher Scientific.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. phenomenex.com [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. This compound | C12H16O | CID 79497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hawach.com [hawach.com]
- 10. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 11. agilent.com [agilent.com]
- 12. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
GC-MS Protocol for the Analysis of 4-Phenylcyclohexanol Products: Isomer Separation, Identification, and Method Validation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, step-by-step protocol for the analysis of 4-phenylcyclohexanol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a key intermediate in pharmaceutical synthesis, exists as cis and trans diastereomers, the ratio of which can be critical for reaction monitoring, product specification, and quality control. This guide details a robust GC-MS method capable of separating and quantifying these isomers, as well as identifying potential process-related impurities. Beyond the experimental procedure, this document establishes a self-validating framework for the method, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring data integrity, accuracy, and reliability.[1][2]
Introduction: The Analytical Challenge
This compound is a substituted cycloalkane derivative whose molecular structure is a foundational block in the synthesis of various active pharmaceutical ingredients (APIs). Its chemical properties are defined by a phenyl group and a hydroxyl group attached to a cyclohexane ring. The compound exists as two distinct geometric isomers: cis-4-phenylcyclohexanol and trans-4-phenylcyclohexanol.[3] The stereochemical configuration can significantly influence the pharmacological activity and impurity profile of a final drug product. Consequently, a precise and reliable analytical method to separate and quantify these isomers is paramount for researchers in process development and quality assurance.
Gas Chromatography (GC) is an ideal technique for separating volatile and semi-volatile compounds, particularly isomers with different boiling points and polarities.[4][5] When coupled with Mass Spectrometry (MS), it provides definitive identification based on a compound's unique mass fragmentation pattern, creating a powerful analytical tool.[6] This protocol is designed to be a definitive guide, explaining not just the "how" but the "why" behind critical methodological choices, from column selection to validation strategy.
Principles of Separation and Detection
The successful analysis of this compound products hinges on two core principles: chromatographic separation of the diastereomers and their subsequent mass spectrometric identification.
-
Gas Chromatographic Separation : The separation of cis and trans isomers is achievable due to their differences in physical properties, which dictates their interaction with the GC column's stationary phase.[4] The trans isomer, often being more thermodynamically stable and having a more linear shape, may exhibit different volatility and polarity compared to the cis isomer. A mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is selected to exploit these subtle differences, providing a balance of dispersive and π-π interactions that facilitates their resolution.[7]
-
Mass Spectrometric Detection : Following separation, the eluted isomers enter the mass spectrometer. Electron Ionization (EI) is employed, where high-energy electrons bombard the molecules, causing them to fragment in a reproducible manner. The resulting mass spectrum is a "fingerprint" of the molecule. For this compound (molecular weight: 176.25 g/mol ), key fragments are observed that confirm its identity.[8][9] The molecular ion [M]+ at m/z 176 is often visible, along with characteristic fragments from the loss of water ([M-H₂O]+ at m/z 158) and other structural components, such as the prominent fragment at m/z 104.[9]
Experimental Methodology
This section details the necessary materials, instrumentation, and step-by-step procedures for the analysis.
Materials and Reagents
-
Standards : Analytical standards of cis- and trans-4-phenylcyclohexanol (if available individually) or a mixed isomer standard.
-
Solvent : HPLC-grade or GC-grade Methanol, Ethyl Acetate, or Dichloromethane. The solvent must be volatile and free of contaminants that could interfere with the analysis.[10]
-
Inert Gas : Helium (99.999% purity or higher) for use as the carrier gas.
-
Vials : 2 mL amber glass autosampler vials with PTFE-lined caps.
Instrumentation
A standard Gas Chromatograph coupled with a Mass Selective Detector is required. The configuration below is a validated starting point.
| Component | Specification |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Autosampler | Agilent 7693A or equivalent |
| GC Column | DB-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent. |
| Data System | MassHunter, Chromeleon, or equivalent CDS |
Standard and Sample Preparation
Accuracy begins with proper sample preparation. All glassware should be scrupulously clean.
-
Stock Standard Preparation (1000 µg/mL) : Accurately weigh 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with the selected solvent (e.g., Methanol). Mix thoroughly.
-
Working Standard Preparation : Create a series of calibration standards by serially diluting the stock solution. A typical range for method validation would be 1-100 µg/mL.[10]
-
Sample Preparation : Weigh an appropriate amount of the reaction mixture or product sample into a volumetric flask to achieve a final concentration within the calibrated range (e.g., ~10-50 µg/mL). Dissolve in the same solvent used for the standards, sonicate briefly if necessary to ensure complete dissolution, and dilute to volume.
-
Final Step : Filter the final diluted sample through a 0.45 µm PTFE syringe filter into an autosampler vial if any particulate matter is visible.
GC-MS Method Parameters
These parameters have been optimized for the separation of this compound isomers on a standard DB-5ms column.
| Parameter | Setting | Rationale |
| GC Inlet | Splitless Mode | Maximizes sensitivity for trace-level analysis. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Constant Flow | 1.2 mL/min | Maintains consistent retention times and peak shapes. |
| Oven Program | ||
| Initial Temperature | 100 °C, hold for 1 min | Allows for sharp initial peaks. |
| Ramp Rate | 10 °C/min to 250 °C | Provides the thermal gradient needed to elute and separate the isomers. |
| Final Hold | Hold at 250 °C for 5 min | Ensures all components are eluted from the column. |
| MS Parameters | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique for GC-MS.[6] |
| Ion Source Temp. | 230 °C | Standard operating temperature. |
| Quadrupole Temp. | 150 °C | Standard operating temperature. |
| Electron Energy | 70 eV | Standard energy for reproducible fragmentation and library matching. |
| Acquisition Mode | Full Scan & SIM | |
| Full Scan Range | m/z 40-300 | Used for initial identification and confirmation of fragmentation patterns. |
| SIM Ions | m/z 176, 158, 104 | Used for sensitive and specific quantification. m/z 104 is often the most abundant and suitable quantifier ion.[9] |
Method Validation Protocol (per ICH Q2(R1))
Validation demonstrates that the analytical procedure is suitable for its intended purpose.[11][12] The following parameters must be assessed.
Figure 1: Logical Flow of Method Validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol : Analyze a solvent blank, a placebo (if applicable), and a sample spiked with known related substances (e.g., 4-phenylcyclohexanone, 4-phenylcyclohexene[13]).
-
Acceptance Criteria : The peaks for cis- and trans-4-phenylcyclohexanol should be free from any co-eluting peaks in the blank and placebo chromatograms. The analyte peaks must be resolved from all known impurities (Resolution > 1.5).
Linearity and Range
-
Protocol : Prepare a series of at least five concentrations across the expected analytical range (e.g., 1 to 100 µg/mL). Inject each standard in triplicate.
-
Acceptance Criteria : Plot the peak area against concentration. The correlation coefficient (r²) of the linear regression should be ≥ 0.995.
Accuracy and Precision
-
Protocol :
-
Accuracy (Recovery) : Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
-
Precision (Repeatability) : Perform at least six replicate injections of a single standard preparation.
-
Precision (Intermediate) : Repeat the analysis on a different day with a different analyst or on a different instrument.
-
-
Acceptance Criteria :
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol : These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), or by determining the signal-to-noise ratio (S/N).
-
Acceptance Criteria : Typically, an S/N ratio of 3:1 is acceptable for LOD and 10:1 for LOQ.[14]
Robustness
-
Protocol : Deliberately vary critical method parameters one at a time, such as GC oven ramp rate (±1 °C/min), column flow rate (±0.1 mL/min), and inlet temperature (±5 °C).
-
Acceptance Criteria : The system suitability parameters (e.g., resolution, peak asymmetry) should remain within acceptable limits, and the results should not be significantly affected.
Data Analysis and Interpretation
Figure 2: General Experimental and Data Analysis Workflow.
Peak Identification
The identity of each peak is confirmed by a two-factor authentication:
-
Retention Time (RT) : Compare the RT of the peaks in the sample chromatogram to those of the authenticated reference standards. The cis and trans isomers will have distinct and reproducible retention times.
-
Mass Spectrum : The collected mass spectrum for each peak should be compared to the reference spectrum from the NIST library or an injected standard.[8]
| Compound | Expected Retention Time | Key Mass Fragments (m/z) |
| cis-4-phenylcyclohexanol | Isomer 1 (typically elutes first) | 176, 158, 104 |
| trans-4-phenylcyclohexanol | Isomer 2 (typically elutes second) | 176, 158, 104 |
| 4-phenylcyclohexene | Varies (potential impurity) | 158, 143, 129, 117, 104[13] |
Note: The elution order of cis/trans isomers can vary depending on the exact column and conditions. It must be confirmed with pure standards if available.
Quantification and Isomer Ratio
Using the established linear calibration curve, the concentration of each isomer in the sample can be calculated based on its peak area.
-
Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope
The isomeric ratio is then calculated as a percentage of the total this compound content:
-
% cis-isomer = [Area(cis) / (Area(cis) + Area(trans))] x 100
-
% trans-isomer = [Area(trans) / (Area(cis) + Area(trans))] x 100
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | Active sites in the inlet liner or column; Column contamination. | Deactivate or replace the inlet liner; Trim the first few cm of the column; Bake out the column. |
| Poor Resolution of Isomers | Inappropriate oven ramp; Column degradation. | Decrease the oven ramp rate (e.g., to 5 °C/min); Replace the GC column. |
| No Peaks Detected | Syringe issue; No sample injected; MS not turned on. | Check autosampler syringe and vial; Manually inject a high-concentration standard; Verify MS is in run mode. |
| Inconsistent Retention Times | Leak in the GC system; Fluctuation in carrier gas flow or oven temperature. | Perform a leak check; Verify gas pressures and oven temperature stability. |
Conclusion
This application note provides a detailed and robust GC-MS method for the separation and quantification of cis- and trans-4-phenylcyclohexanol. By adhering to the outlined experimental parameters and implementing the comprehensive validation protocol based on ICH Q2(R1) guidelines, laboratories can ensure the generation of high-quality, reliable, and defensible data. This methodology is directly applicable to process monitoring, quality control, and stability testing in research and drug development environments.
References
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF). FDA.
-
ICH. Quality Guidelines. International Council for Harmonisation.
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
-
Hussain, S. et al. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Trends in Emerging Research and Development.
-
NIST. Cyclohexanol, 4-phenyl-. NIST WebBook.
-
NIST. Cyclohexanol, 4-phenyl- (IR Spectrum). NIST WebBook.
-
Patel, K. et al. (2016). A Review on GC-MS and Method Development and Validation. Indo American Journal of Pharmaceutical Research.
-
ResearchGate. A review on GC-MS and method development and validation | Request PDF.
-
Raja, K. D. et al. (2020). Development and Validation of GC-MS Method for the Trace Level Determination of Structurally Alert Alkyl Halide Impurities in Cilastatin Sodium Drug Substance. International Journal of Pharmaceutical Sciences and Research.
-
Ray, A. et al. (2017). GC-MS applications in pharmaceutical analysis. New Food Magazine.
-
National Center for Biotechnology Information. This compound. PubChem.
-
Biosynth. 4-Phenyl-cyclohexanol.
-
PubMed. Application of optical isomer analysis by diastereomer derivatization GC/MS to determine the condition of patients with short bowel syndrome.
-
Restek. A Guide to the Analysis of Chiral Compounds by GC.
-
Chemistry LibreTexts. Chiral Gas Chromatography.
-
Guidechem. trans-4-phenylcyclohexan-1-ol 5769-13-1.
-
University of Illinois. Sample Preparation Guidelines for GC-MS.
-
ChemSynthesis. This compound.
-
Thermo Fisher Scientific. GC-MS Sample Preparation.
-
Benchchem. This compound.
-
NIST. Benzene, 3-cyclohexen-1-yl-. NIST WebBook.
-
NIST. 1-Phenylcyclohexanol. NIST WebBook.
-
Whitman College. Advantages of GC over MS; cis- versus trans-.
-
Sigma-Aldrich. GC Column Selection Guide.
-
Morressier. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives.
-
ResearchGate. What methods can you recommend for separating trans and cis isomers?
-
MicroSolv. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
-
Google Patents. Separation and purification of cis and trans isomers.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Lab Chapter 7.3.2 [people.whitman.edu]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Cyclohexanol, 4-phenyl- [webbook.nist.gov]
- 9. This compound | C12H16O | CID 79497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. uoguelph.ca [uoguelph.ca]
- 11. fda.gov [fda.gov]
- 12. researchtrendsjournal.com [researchtrendsjournal.com]
- 13. Benzene, 3-cyclohexen-1-yl- [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Phenylcyclohexanol in the Fragrance Industry
For Researchers, Scientists, and Fragrance Development Professionals
Abstract
4-Phenylcyclohexanol, a synthetic aroma chemical, presents a unique olfactory profile characterized by its soft, floral, and slightly woody notes. This document provides a comprehensive guide to its application in the fragrance industry, detailing its chemical and physical properties, olfactory characteristics, and performance attributes. It further outlines protocols for its analytical and sensory evaluation, stability testing, and provides guidance on its use in various fragrance formulations, all while emphasizing the importance of adhering to safety and regulatory standards.
Introduction to this compound
This compound (CAS No. 5437-46-7) is a valuable ingredient in the perfumer's palette, offering a distinctive scent that can enhance and modify fragrance compositions.[1] Its molecular structure, consisting of a phenyl group attached to a cyclohexanol ring, contributes to its characteristic odor and physical properties.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in fragrance formulations and for predicting its behavior in different product bases.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O | [2] |
| Molecular Weight | 176.25 g/mol | [1][3] |
| CAS Number | 5437-46-7 | [4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 295.8 °C | |
| Solubility | Slightly soluble in water (2.5 g/L at 25°C), soluble in alcohol and oils. |
Synthesis of this compound
Several synthetic routes are available for the production of this compound. The most common methods include:
-
Reduction of 4-Phenylcyclohexanone: This process involves the chemical reduction of the corresponding ketone, 4-phenylcyclohexanone, using reducing agents like sodium borohydride or lithium aluminum hydride.[1]
-
Hydrogenation of p-Phenylphenol: In this method, p-phenylphenol is hydrogenated under specific temperature and pressure conditions, typically using a Raney nickel catalyst.
The choice of synthesis method can influence the purity and isomeric ratio of the final product, which in turn may affect its olfactory profile.
Olfactory Profile and Application in Fragrance Creation
The unique scent of this compound makes it a versatile ingredient in a perfumer's creative arsenal.
Odor Description
The olfactory character of this compound is predominantly floral with discernible nuances:
-
Primary Notes: Sweet, mild, and floral, often described as a "Lilac-Rose type."
-
Sub-notes: Possesses woody and rosy undertones that add depth and complexity.
Performance in Fragrance Compositions
-
Tenacity: The longevity of a fragrance ingredient is a critical factor. This compound is described as having a "moderate to poor tenacity," meaning its scent is not exceptionally long-lasting on its own.[6] This characteristic makes it suitable as a middle note in a fragrance, contributing to the heart of the scent but fading to allow the base notes to emerge.
-
Blending Properties: this compound is a valuable component in various fragrance families. It is particularly effective in:
-
Floral Compositions: Enhancing and providing a natural quality to lilac, rose, and honeysuckle scents.
-
Fougère and Chypre Accords: Contributing a clean and floral element to these complex fragrance structures. It is also reported to have synergistic effects when combined with other compounds, such as furyl and isopropylbenzyl alcohol.
-
Recommended Use Levels
The concentration of this compound in a fragrance concentrate can vary significantly depending on the desired effect and the other components in the formula. While specific regulatory limits are not available, typical usage levels in fine fragrances can range from 0.1% to 5% of the fragrance concentrate. For consumer products such as soaps and lotions, the concentration is generally lower.
Safety and Regulatory Information
Ensuring the safe use of fragrance ingredients is of paramount importance. The fragrance industry is primarily self-regulated through the International Fragrance Association (IFRA) and its research arm, the Research Institute for Fragrance Materials (RIFM).
Therefore, it is the responsibility of the formulator to conduct a thorough safety assessment based on available data and in-house testing to ensure compliance with all relevant regulations and to guarantee consumer safety. General GHS classifications indicate that this compound may cause skin and eye irritation.[2][3]
Analytical and Quality Control Protocols
To ensure the consistency and quality of this compound and the fragrances in which it is used, robust analytical methods are necessary.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is an essential technique for identifying and quantifying this compound in a fragrance oil.
Objective: To determine the purity of this compound raw material and its concentration in a fragrance compound.
Protocol:
-
Sample Preparation:
-
For raw material analysis, prepare a 1% solution of this compound in a suitable solvent such as ethanol or dichloromethane.
-
For analysis in a fragrance compound, dilute the entire compound to a 1% solution in the chosen solvent.
-
-
Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.
-
GC Parameters (Example):
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable.
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Parameters (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the this compound peak by its retention time and mass spectrum. Quantify using an internal or external standard method.
Diagram of GC-MS Workflow:
Caption: Process for sensory evaluation of this compound.
Stability and Performance in Consumer Product Bases
The stability of a fragrance ingredient is crucial for the shelf-life and performance of the final product. [11][12][13][14]
Stability Testing Protocol
Objective: To evaluate the chemical and olfactory stability of this compound in various consumer product bases.
Protocol:
-
Base Selection: Choose a range of unfragranced product bases representative of potential applications (e.g., ethanol-based fine fragrance, lotion, soap, shampoo).
-
Sample Preparation: Incorporate this compound into each base at a typical use concentration (e.g., 0.5% for lotions and shampoos, 2% for fine fragrance). Prepare a control sample for each base without the fragrance ingredient.
-
Storage Conditions: Store the samples under different environmental conditions to simulate shelf-life and use:
-
Accelerated Stability: 40°C for 3 months.
-
Real-Time Stability: 25°C for 12 months.
-
Light Exposure: In a light box with controlled UV and visible light exposure.
-
-
Evaluation: At regular intervals (e.g., 1, 2, and 3 months for accelerated; 3, 6, and 12 months for real-time), evaluate the samples for:
-
Olfactory Changes: A sensory panel should compare the scent of the aged samples to a freshly prepared sample.
-
Physical Changes: Note any changes in color, viscosity, or phase separation.
-
Chemical Degradation: Use GC-MS to quantify the concentration of this compound to determine if any degradation has occurred.
-
Conclusion
This compound is a valuable aroma chemical with a pleasant floral and woody character. Its successful application in the fragrance industry relies on a thorough understanding of its olfactory properties, performance characteristics, and safety considerations. While there is a lack of specific public regulatory data from IFRA and RIFM for this ingredient, adherence to good laboratory practices, comprehensive in-house safety assessments, and rigorous analytical and sensory testing will enable fragrance professionals to utilize this compound creatively and responsibly in a wide range of fragranced products.
References
A comprehensive list of references will be compiled based on the sources cited throughout this document.
Sources
- 1. Buy this compound | 7335-12-8 [smolecule.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound | C12H16O | CID 79497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclohexanol, 4-phenyl- [webbook.nist.gov]
- 5. CAS 5437-46-7: this compound | CymitQuimica [cymitquimica.com]
- 6. perfumerflavorist.com [perfumerflavorist.com]
- 7. RIFM fragrance ingredient safety assessment, cyclohexanol, CAS Registry Number 108-93-0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RIFM fragrance ingredient safety assessment, 4-isopropylcyclohexanol, CAS Registry Number 4621-04-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 11. pharmapathfinder.com [pharmapathfinder.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Product Stability Testing: Techniques And Applications - Blogs - News [alwsci.com]
- 14. tenney.com [tenney.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Phenylcyclohexanol
Welcome to the technical support guide for the synthesis of 4-phenylcyclohexanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, enhance yield, and troubleshoot common experimental hurdles. Our approach is rooted in mechanistic understanding and practical, field-tested advice to ensure your success.
Introduction: Strategic Approaches to this compound Synthesis
The synthesis of this compound, a valuable intermediate in materials science and pharmaceuticals, can be accomplished through several primary routes.[1] The choice of method often depends on the available starting materials, required stereoisomeric purity, and scale of the reaction. The three most prevalent strategies are:
-
Reduction of 4-Phenylcyclohexanone: This is arguably the most common and direct method, employing reducing agents to convert the ketone to the corresponding secondary alcohol.[2]
-
Catalytic Hydrogenation: This route typically starts from precursors like 4-phenylphenol or biphenyl and uses a metal catalyst (e.g., Raney Nickel, Rhodium, Palladium) under hydrogen pressure to saturate the aromatic ring and/or reduce a ketone.[3][4][5]
-
Grignard Reaction: This classic carbon-carbon bond-forming reaction can be adapted to synthesize the target molecule, for example, by reacting phenylmagnesium bromide with a suitable cyclohexanone derivative.[6][7]
This guide will focus primarily on the reduction of 4-phenylcyclohexanone, as it is a widely used and instructive method that presents common challenges related to yield and stereoselectivity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, particularly via the reduction of 4-phenylcyclohexanone.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
Low yield is a frequent issue stemming from several factors, from reagent quality to reaction conditions and workup procedures.[8][9][10]
For Sodium Borohydride (NaBH₄) Reductions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Causality: Sodium borohydride is a mild reducing agent, and while generally effective for ketones, its reactivity can be influenced by temperature and solvent.[2] The reaction may be sluggish at very low temperatures.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider allowing it to stir longer or warming the mixture slightly (e.g., to room temperature if performed at 0 °C).
-
-
Reagent Decomposition: The NaBH₄ may have degraded.
-
Causality: NaBH₄ reacts with protic solvents (like methanol or water) to produce hydrogen gas, which deactivates the reagent.[11] It is also sensitive to moisture from the air.
-
Solution: Use fresh, high-quality NaBH₄. Add it to the reaction mixture portion-wise to control the initial, often exothermic, reaction and gas evolution. While the reaction is typically run in a protic solvent like methanol or ethanol, the solvent choice is a balance between dissolving the ketone and minimizing premature reagent decomposition.
-
-
Improper Workup: Product may be lost during the extraction and purification phases.
-
Causality: this compound has some solubility in water.[12] During the aqueous workup, excessive washing or using large volumes of water can lead to loss of product into the aqueous layer.
-
Solution: After quenching the reaction, saturate the aqueous layer with brine (saturated NaCl solution) before extraction. This decreases the polarity of the aqueous phase and reduces the solubility of the organic product, driving more of it into the organic layer. Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) rather than a single large extraction (1 x 150 mL).
-
For Catalytic Hydrogenation:
-
Catalyst Inactivity or Poisoning: The catalyst may not be active or may have been poisoned.
-
Causality: Catalysts like Palladium on Carbon (Pd/C) or Raney Nickel can be poisoned by sulfur compounds, halides, or other impurities in the starting material or solvent.[13] The catalyst may also simply be old or have reduced activity.
-
Solution: Use highly pure starting materials and solvents. If poisoning is suspected, try a fresh batch of catalyst. For challenging substrates, a more active catalyst like Rhodium on Carbon (Rh/C) might be necessary.[5]
-
-
Suboptimal Conditions: The temperature or hydrogen pressure may be incorrect.
-
Causality: Hydrogenation is highly dependent on sufficient hydrogen pressure and an optimal temperature to achieve a reasonable reaction rate.[3][13][14]
-
Solution: Ensure the reaction vessel is properly sealed and pressurized. Consult literature for the optimal temperature and pressure for your specific catalyst and substrate system. For example, one procedure for hydrogenating p-phenylphenol uses Raney nickel at 150-160 °C and 30-40 kg/cm ² hydrogen pressure.[3]
-
Q2: My final product is a mix of cis and trans isomers. How can I improve the stereoselectivity?
Controlling the stereochemistry is a central challenge in the synthesis of substituted cyclohexanols.[15]
-
Causality: The reduction of 4-phenylcyclohexanone involves the nucleophilic addition of a hydride (from NaBH₄) to the carbonyl carbon.[16] The cyclohexanone ring exists in a chair conformation, and the hydride can attack from two different faces:
-
Axial Attack: The hydride approaches from the axial face, leading to the formation of the trans isomer (where the hydroxyl group is equatorial). This is often the major product.[17]
-
Equatorial Attack: The hydride approaches from the equatorial face, resulting in the cis isomer (where the hydroxyl group is axial). The ratio of these products depends on the steric hindrance presented to the approaching nucleophile. Axial attack is generally favored as it avoids steric clash with the axial hydrogens on carbons 3 and 5.[17][18]
-
-
Solution:
-
Choice of Reducing Agent: Bulkier reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride®), are much more sensitive to steric hindrance. They will almost exclusively attack from the less hindered equatorial face, leading to a higher proportion of the cis isomer (axial alcohol). Conversely, smaller reagents like NaBH₄ tend to favor axial attack, yielding more of the trans product.[17]
-
Temperature: Lowering the reaction temperature generally increases selectivity. At lower temperatures, the reaction is under greater kinetic control, and the transition state with the lower activation energy (typically from axial attack) is more heavily favored.
-
Q3: I'm performing a Grignard synthesis and the reaction won't start or gives a very poor yield.
The Grignard reaction is notoriously sensitive to reaction conditions.[19]
-
Causality: Grignard reagents are powerful nucleophiles but also extremely strong bases.[20] They are readily destroyed by even trace amounts of protic species, especially water.[6][21] The presence of water will quench the Grignard reagent as it forms, preventing it from reacting with the ketone.
-
Reaction with Water: RMgX + H₂O → R-H + Mg(OH)X
-
-
Solution:
-
Anhydrous Conditions: All glassware must be rigorously dried, either in an oven overnight or by flame-drying under vacuum immediately before use.[19]
-
Dry Solvents: Use anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), which are often distilled from a drying agent like sodium/benzophenone.[6][21]
-
Initiation: Sometimes the reaction is slow to start. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help activate the surface of the magnesium turnings. Crushing the magnesium with a dry glass rod can also expose a fresh, reactive surface.[19]
-
Side Reactions: Be aware of side reactions like the formation of biphenyl, which occurs when the Grignard reagent reacts with unreacted bromobenzene.[19][21] This is favored at higher temperatures and concentrations, so adding the bromobenzene slowly to the magnesium suspension is crucial.
-
Frequently Asked Questions (FAQs)
-
Which synthesis method is the most reliable for high yield? For laboratory scale, the reduction of 4-phenylcyclohexanone with NaBH₄ is often the most straightforward and reliable method, frequently providing good to excellent yields with simple purification.[11] Catalytic hydrogenation can also give very high yields but requires specialized equipment (autoclave/hydrogenator).[3]
-
How can I purify my final this compound product? Recrystallization is the most common and effective method for purifying the solid product.[22] A solvent system like pentane or a mixture of ethyl acetate and petroleum ether can be effective.[22][23] If the product is an oil or if recrystallization fails to remove a stubborn impurity, column chromatography on silica gel is a viable alternative.[24]
-
What are the key safety considerations for this synthesis?
-
Sodium Borohydride: Reacts with acidic solutions and water to release flammable hydrogen gas.[11] Quench the reaction carefully, preferably in an ice bath.
-
Organic Solvents: Diethyl ether and THF are extremely flammable.[19] Methanol is toxic. Always work in a well-ventilated fume hood and away from ignition sources.
-
Catalytic Hydrogenation: Hydrogen gas is highly explosive. This procedure must be carried out in appropriate high-pressure equipment by trained personnel.
-
Comparative Overview of Synthesis Methods
| Method | Starting Material(s) | Key Reagents/Catalyst | Typical Yield | Key Advantages | Key Disadvantages |
| NaBH₄ Reduction | 4-Phenylcyclohexanone | Sodium Borohydride, Methanol/Ethanol | 80-95% | Simple procedure, mild conditions, high yield. | Moderate stereoselectivity, requires a ketone precursor. |
| Catalytic Hydrogenation | 4-Phenylphenol | Raney Ni, Rh/C, or Pd/C; H₂ gas | >90% | High yield, atom-economical. | Requires high-pressure equipment, catalyst can be expensive or pyrophoric.[3] |
| Grignard Reaction | Bromobenzene, Cyclohexanone | Magnesium (Mg), Anhydrous Ether/THF | 70-85% | Forms C-C bonds, versatile. | Highly sensitive to water/air, potential for side products (e.g., biphenyl).[19][21][22] |
Experimental Protocol: NaBH₄ Reduction of 4-Phenylcyclohexanone
This protocol details a standard laboratory procedure for synthesizing this compound.
Workflow Diagram
Caption: Workflow for this compound synthesis via NaBH₄ reduction.
Materials:
-
4-phenylcyclohexanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, TLC plates
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenylcyclohexanone (e.g., 2.0 g, 11.5 mmol) in methanol (25 mL).
-
Cooling: Cool the solution in an ice-water bath to 0 °C with stirring.
-
Reduction: Slowly add sodium borohydride (e.g., 0.26 g, 6.9 mmol, ~0.6 eq) to the stirred solution in small portions over 10-15 minutes. Note: Gas evolution (H₂) will occur.
-
Reaction: Continue stirring the reaction mixture at 0 °C for 1 hour. After 1 hour, remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 30 minutes.
-
Monitoring: Check for the disappearance of the starting ketone by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl (20 mL) while the flask is in an ice bath until the gas evolution ceases and the solution is slightly acidic.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash them once with water (30 mL) and then once with brine (30 mL).[11]
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent or solvent mixture (e.g., hot hexanes with a minimum of ethyl acetate) to afford pure this compound as a white solid.
References
-
PrepChem. (n.d.). Synthesis of trans-4-phenylcyclohexanol. Retrieved from PrepChem.com. [Link]
-
ResearchGate. (n.d.). Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics. Retrieved from ResearchGate. [Link]
-
University of Wisconsin-Madison. (n.d.). Grignard Reaction. Retrieved from UW-Madison Chemistry Department. [Link]
-
Schwartz, A., Madan, P., Whitesell, J. K., & Lawrence, R. M. (n.d.). Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Organic Syntheses Procedure. [Link]
-
Organic Syntheses. (n.d.). Cyclohexanol, 2-phenyl-, (1R-trans)-. Organic Syntheses Procedure. [Link]
-
Journal of the American Chemical Society. (2026, January 10). Linkage-Editing of β-Glucosylceramide and β-Glucosylcholesterol: Development of β-Selective C-Glucosylation and Potent Mincle Ligands. JACS. [Link]
-
Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Chegg. (n.d.). Synthesize the following from cyclohexanol and any other organic/inorganic reagent. Retrieved from Chegg.com. [Link]
-
ChemSynthesis. (2025, May 20). This compound. Retrieved from ChemSynthesis. [Link]
-
Office of Scientific and Technical Information. (n.d.). Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase. OSTI.gov. [Link]
-
Organic Syntheses. (n.d.). Procedure for a reaction. Retrieved from Organic Syntheses. [Link]
-
Reddit. (2024, November 20). What are some common causes of low reaction yields? r/Chempros. [Link]
-
Fisch, L. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from Organic-Chemistry.org. [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]
-
Nerz, J. (n.d.). Reduction of 4-t-Butylcyclohexanone Using NaBH4. Retrieved from a university course material PDF. [Link]
-
National Institutes of Health. (n.d.). This compound. PubChem. [Link]
-
MDPI. (n.d.). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. Retrieved from MDPI. [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]
-
Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?[Link]
-
Sulimoff, N. (2016, January 29). Reduction using NaBH4. ResearchGate. [Link]
-
Reddit. (2018, February 11). Common ways to lose product and reduce yield? r/chemistry. [Link]
-
Research Inventions Journals. (n.d.). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. [Link]
-
OCer. (2021, November 30). Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. YouTube. [Link]
-
The Catalyst. (n.d.). Explaining the Ratio of Stereoisomers Produced in the Sodium Borohydride Reduction of 4-t-Butylcyclohexanone. [Link]
-
Weiss, H. M. (2025, August 6). Side Reactions in a Grignard Synthesis. ResearchGate. [Link]
-
CP Lab Safety. (n.d.). cis-4-phenylcyclohexanol, 95% Purity, C12H16O, 5 grams. [Link]
-
National Institutes of Health. (n.d.). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. PMC. [Link]
-
ACS Publications. (n.d.). trans-2-Phenylcyclohexanol. A powerful and readily available chiral auxiliary. The Journal of Organic Chemistry. [Link]
-
Reddit. (2024, July 9). Low yield LAH reactions. r/Chempros. [Link]
Sources
- 1. This compound | C12H16O | CID 79497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. leah4sci.com [leah4sci.com]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. quora.com [quora.com]
- 10. reddit.com [reddit.com]
- 11. drnerz.com [drnerz.com]
- 12. guidechem.com [guidechem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. osti.gov [osti.gov]
- 15. rijournals.com [rijournals.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Reduction of 4-t-Butylcyclohexanone [thecatalyst.org]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. web.mnstate.edu [web.mnstate.edu]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Separation of 4-Phenylcyclohexanol Isomers
Welcome to the dedicated technical support guide for the resolution of 4-phenylcyclohexanol isomers. This resource is designed for researchers, chemists, and pharmaceutical scientists who are navigating the complexities of separating the cis and trans diastereomers of this compound. The guidance provided herein is rooted in established chemical principles and validated experimental practices to empower you to overcome common challenges in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating cis- and trans-4-phenylcyclohexanol?
The primary difficulty lies in the similar physicochemical properties of the two diastereomers. Both isomers have the same molecular weight and similar polarities, which can lead to issues such as co-elution in chromatographic methods and co-crystallization during recrystallization attempts. The subtle differences in their three-dimensional structures, which influence their crystal packing and interaction with stationary phases, are the key to their successful separation.
Q2: What are the most common methods for separating these isomers?
The two most widely employed and effective methods are fractional crystallization and column chromatography. Fractional crystallization exploits the slight differences in the solubility of the isomers in a particular solvent system. Column chromatography, including flash chromatography and High-Performance Liquid Chromatography (HPLC), leverages the differential adsorption of the isomers onto a solid stationary phase.
Q3: How can I confirm the identity and purity of the separated isomers?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for identifying the cis and trans isomers of this compound. The coupling constants and chemical shifts of the proton attached to the carbon bearing the hydroxyl group are characteristically different for each isomer. Purity can be assessed by High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and by measuring the melting point of the isolated isomers.
Troubleshooting Guides
Troubleshooting Fractional Crystallization
Problem 1: No crystals are forming upon cooling the solution.
-
Possible Cause: The solution may be too dilute, or the chosen solvent is not appropriate for crystallization.
-
Solution:
-
Concentrate the solution: Carefully evaporate some of the solvent under reduced pressure to increase the concentration of the this compound mixture.
-
Induce crystallization: Try scratching the inside of the flask with a glass rod at the meniscus of the solution. This can create nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of the desired pure isomer, add a single crystal to the solution to induce crystallization.
-
Re-evaluate your solvent system: The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. You may need to experiment with different solvents or solvent mixtures.
-
Problem 2: The isolated crystals are not pure and contain a mixture of isomers.
-
Possible Cause: The cooling process was too rapid, leading to the co-crystallization of both isomers.
-
Solution:
-
Slow cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Slow cooling promotes the formation of larger, more ordered crystals, which are typically purer.
-
Multiple recrystallizations: It is often necessary to perform multiple recrystallization steps to achieve high isomeric purity. Each subsequent recrystallization will enrich the desired isomer.
-
Troubleshooting Column Chromatography
Problem 1: The cis and trans isomers are co-eluting (not separating).
-
Possible Cause: The chosen mobile phase is too polar, or the stationary phase is not providing sufficient selectivity.
-
Solution:
-
Decrease mobile phase polarity: A less polar eluent will result in slower elution and can improve the separation of compounds with similar polarities. For a typical silica gel column, if you are using a mixture of ethyl acetate and hexanes, decrease the proportion of ethyl acetate.
-
Optimize the solvent system: A systematic approach to finding the right mobile phase is to use Thin Layer Chromatography (TLC) to test various solvent systems before running the column.
-
Consider a different stationary phase: If optimizing the mobile phase is unsuccessful, a different stationary phase may be required. For instance, alumina can sometimes provide different selectivity compared to silica gel.
-
Problem 2: The yield of the separated isomers is low.
-
Possible Cause: The compound may be irreversibly adsorbed onto the stationary phase, or the column may have been overloaded.
-
Solution:
-
Deactivate the stationary phase: For sensitive compounds, adding a small amount of a polar modifier like triethylamine to the mobile phase can help to reduce tailing and irreversible adsorption on silica gel.
-
Check column loading: As a general rule, the amount of sample loaded onto a column should be about 1-5% of the mass of the stationary phase. Overloading the column will lead to poor separation and reduced yield.
-
Physicochemical Properties of this compound Isomers
| Property | cis-4-Phenylcyclohexanol | trans-4-Phenylcyclohexanol |
| Melting Point | 102-104 °C | 118-120 °C |
| ¹H NMR (CDCl₃) | δ ~3.65 ppm (multiplet, 1H) | δ ~4.15 ppm (multiplet, 1H) |
| Solubility | More soluble in nonpolar solvents | Less soluble in nonpolar solvents |
Experimental Protocols
Protocol 1: Separation by Fractional Crystallization
-
Dissolution: In a 100 mL Erlenmeyer flask, dissolve 5.0 g of the crude this compound isomer mixture in the minimum amount of hot hexanes.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. The less soluble trans-isomer should crystallize out first.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexanes to remove any residual mother liquor.
-
Drying: Allow the crystals to air dry completely.
-
Analysis: Determine the melting point and acquire an NMR spectrum to confirm the identity and purity of the isolated isomer.
-
Second Crop (Optional): The mother liquor can be concentrated to obtain a second crop of crystals, which will be enriched in the cis-isomer.
Protocol 2: Separation by Flash Column Chromatography
-
Column Preparation: Pack a glass chromatography column with silica gel (230-400 mesh) using a slurry method with hexanes.
-
Sample Loading: Dissolve 1.0 g of the crude isomer mixture in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dry sample-adsorbed silica gel to the top of the prepared column.
-
Elution: Begin eluting the column with a nonpolar mobile phase (e.g., 100% hexanes).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by adding small increments of ethyl acetate (e.g., starting with 95:5 hexanes:ethyl acetate and progressing to 90:10, 85:15, etc.).
-
Fraction Collection: Collect small fractions (e.g., 10-15 mL) in test tubes.
-
TLC Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Pooling and Evaporation: Combine the fractions containing the pure desired isomer and remove the solvent using a rotary evaporator.
-
Final Analysis: Confirm the identity and purity of the isolated isomers using NMR and melting point analysis.
Workflow and Troubleshooting Diagrams
Caption: General workflow for the separation of this compound isomers.
Caption: Troubleshooting guide for co-elution in column chromatography.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Mohrig, J. R., Alberg, D. G., Hofmeister, G. E., Schatz, P. F., & Hammond, C. N. (2014). Laboratory Techniques in Organic Chemistry. W. H. Freeman. [Link]
Technical Support Center: Optimizing Grignard Reactions for Phenylcyclohexanol Synthesis
Welcome to the technical support center for the synthesis of phenylcyclohexanols via the Grignard reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial carbon-carbon bond-forming reaction. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to help you navigate the complexities of this synthesis and achieve high-yield, high-purity results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and fundamental concepts related to the Grignard synthesis of 1-phenylcyclohexanol.
Q1: Why are anhydrous conditions absolutely critical for a successful Grignard reaction?
Grignard reagents, such as phenylmagnesium bromide, are potent nucleophiles and extremely strong bases.[1] They will react readily with any available acidic protons, a reaction that is often much faster than the desired nucleophilic attack on the carbonyl carbon. Water is a common source of acidic protons and will quench the Grignard reagent, converting it into an alkane (benzene in this case) and rendering it inactive for the synthesis of the target alcohol.[1][2] This side reaction significantly reduces the yield of the desired product. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent the premature decomposition of the Grignard reagent.
Q2: What is the role of the ether solvent (diethyl ether or THF) in the reaction?
The ether solvent serves several critical functions in a Grignard reaction. Firstly, it solvates and stabilizes the Grignard reagent through coordination of the ether's oxygen lone pairs with the magnesium atom. This stabilization is crucial for the formation and reactivity of the organomagnesium compound.[2] Secondly, ethers are aprotic, meaning they do not have acidic protons that would react with and destroy the Grignard reagent. The choice between diethyl ether and tetrahydrofuran (THF) can influence the reaction, with THF's higher boiling point and greater solvating ability sometimes leading to faster reaction rates.[3][4]
Q3: My Grignard reaction is difficult to initiate. What are some effective techniques to get it started?
Difficulty in initiating a Grignard reaction is a common issue, often due to a passivating layer of magnesium oxide on the surface of the magnesium turnings.[1] Here are several field-proven techniques to initiate the reaction:
-
Mechanical Activation: Gently crushing a few pieces of the magnesium turnings with a dry glass rod can expose a fresh, unoxidized metal surface.
-
Chemical Activation: Adding a small crystal of iodine is a classic method. The iodine reacts with the magnesium surface, cleaning it and facilitating the reaction with the aryl halide.[2] A few drops of 1,2-dibromoethane can also be used as an activator.
-
Local Heating: Gently warming a small spot of the reaction flask with a heat gun can often provide the activation energy needed to start the reaction. Once initiated, the reaction is typically exothermic and self-sustaining.
Q4: What is the purpose of the acidic workup step?
The initial reaction between the Grignard reagent and cyclohexanone forms a magnesium alkoxide intermediate. This intermediate is a salt and is not the final alcohol product. The acidic workup, typically using a dilute acid like aqueous hydrochloric acid (HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl), serves to protonate the alkoxide, yielding the neutral 1-phenylcyclohexanol product.[5] The workup also helps to dissolve the magnesium salts (e.g., Mg(OH)Br) that are formed, facilitating their removal from the organic product during extraction.[2]
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of 1-phenylcyclohexanol.
Problem 1: Low or No Yield of 1-Phenylcyclohexanol
A low yield of the desired tertiary alcohol is one of the most frequent challenges. The troubleshooting process should be guided by a careful analysis of the reaction byproducts.
-
Likely Cause: This strongly indicates that the Grignard reagent was quenched by a proton source before it could react with the cyclohexanone. The most common culprit is residual moisture in the glassware or solvent, or atmospheric moisture entering the reaction.
-
Corrective Actions:
-
Rigorous Drying of Glassware: Ensure all glassware is oven-dried at a high temperature for several hours or flame-dried under an inert atmosphere (nitrogen or argon) immediately before use.
-
Use of Anhydrous Solvents: Use freshly opened bottles of anhydrous ether or THF, or solvent that has been freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of dry nitrogen or argon to prevent atmospheric moisture from entering the system.
-
-
Likely Cause: Biphenyl is formed from the coupling of the phenyl Grignard reagent with unreacted bromobenzene (Wurtz-type coupling).[6] This side reaction is favored by higher concentrations of bromobenzene and elevated reaction temperatures.
-
Corrective Actions:
-
Slow Addition of Bromobenzene: Add the solution of bromobenzene to the magnesium turnings slowly and dropwise. This maintains a low concentration of the halide and helps to control the exotherm of the Grignard formation.
-
Temperature Control: Maintain a gentle reflux during the formation of the Grignard reagent. Avoid excessive heating, which can promote the radical pathways that lead to biphenyl formation.
-
Efficient Stirring: Ensure vigorous stirring to facilitate the reaction of bromobenzene with the magnesium surface, minimizing its accumulation in the solution.
-
-
Likely Cause: This indicates that the Grignard reagent, even if formed, did not effectively add to the ketone.
-
Corrective Actions:
-
Verify Grignard Reagent Concentration: If possible, titrate a small aliquot of the Grignard reagent to determine its actual concentration before adding the cyclohexanone. This will ensure the correct stoichiometry is used.
-
Optimize Reaction Temperature: The addition of cyclohexanone to the Grignard reagent should be done at a controlled temperature, typically starting at 0 °C to manage the exothermic reaction, followed by warming to room temperature or gentle reflux to ensure the reaction goes to completion.
-
Check for Steric Hindrance Issues (Less common for this specific reaction): In cases with more sterically hindered ketones or Grignard reagents, enolization of the ketone can become a competing side reaction.[7] While less of a concern with cyclohexanone and phenylmagnesium bromide, it is a possibility to consider in related systems.
-
Problem 2: Difficulties During Workup and Purification
-
Likely Cause: Finely divided magnesium salts can stabilize emulsions, making phase separation difficult.
-
Corrective Actions:
-
Use of Saturated Ammonium Chloride: Quenching the reaction with a saturated aqueous solution of NH₄Cl often leads to the formation of more granular precipitates that are less prone to forming emulsions compared to using water or dilute acid alone.
-
Addition of Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration through Celite: If a significant amount of solid is present, filtering the entire mixture through a pad of Celite can help to remove the emulsion-stabilizing particles.[8]
-
-
Likely Cause: As discussed, biphenyl is a common byproduct. Due to its non-polar nature, it is readily soluble in the ether solvent along with the desired product.
-
Corrective Actions:
-
Recrystallization: 1-Phenylcyclohexanol is a solid at room temperature, while biphenyl is also a solid. Recrystallization from a suitable solvent system, such as petroleum ether or a mixture of hexane and ethyl acetate, can be an effective method for purification.[6][9]
-
Column Chromatography: For high-purity requirements, column chromatography on silica gel is an excellent purification method. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, will allow for the separation of the more non-polar biphenyl from the more polar 1-phenylcyclohexanol.[10][11]
-
-
Likely Cause: Incomplete reaction or insufficient Grignard reagent.
-
Corrective Actions:
-
Column Chromatography: Similar to the separation of biphenyl, column chromatography is very effective at separating the more polar alcohol product from the less polar starting ketone.
-
Adsorptive Purification: Specialized techniques using adaptive crystals have been shown to selectively adsorb cyclohexanone from cyclohexanol, offering a potential high-purity separation method.[12][13]
-
Section 3: Data and Protocols
Quantitative Data Summary
The choice of solvent can impact the yield of the Grignard reaction. While both diethyl ether and THF are commonly used, their physical properties can influence reaction conditions and outcomes.
| Parameter | Diethyl Ether | Tetrahydrofuran (THF) | Rationale and Considerations |
| Boiling Point | 34.6 °C | 66 °C | THF's higher boiling point allows for reactions to be run at higher temperatures, which can be beneficial for less reactive systems. However, for the exothermic formation of phenylmagnesium bromide, the lower boiling point of diethyl ether allows for a gentle reflux that helps to control the reaction temperature. |
| Reported Yield of 1-Phenylcyclohexanol | ~97%[14] | Generally comparable or slightly higher yields reported for other Grignard reactions.[3] | The high yield reported in diethyl ether suggests it is an excellent solvent for this specific transformation. THF may offer advantages in terms of faster reaction initiation due to its superior solvating properties. |
| Safety | Highly flammable, low flash point. | Flammable, can form explosive peroxides upon storage. | Both solvents require careful handling in a well-ventilated fume hood, away from ignition sources. THF should be tested for the presence of peroxides before use, especially if it has been stored for an extended period. |
Experimental Protocols
Protocol 1: Preparation of Phenylmagnesium Bromide Grignard Reagent
-
Materials:
-
Magnesium turnings (1.2 equivalents)
-
Bromobenzene (1.0 equivalent)
-
Anhydrous diethyl ether or THF
-
Iodine crystal (catalytic amount)
-
-
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. Maintain a positive pressure of dry nitrogen or argon.
-
Add the magnesium turnings to the flask.
-
Add a single crystal of iodine.
-
In the dropping funnel, prepare a solution of bromobenzene in approximately one-third of the total anhydrous ether.
-
Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, the formation of a cloudy gray solution, and gentle refluxing of the ether.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, if necessary, gently warm the mixture to continue refluxing until most of the magnesium has been consumed. The resulting dark gray to brown solution is the Grignard reagent.
-
Protocol 2: Synthesis of 1-Phenylcyclohexanol
-
Materials:
-
Freshly prepared phenylmagnesium bromide solution (1.05 equivalents)
-
Cyclohexanone (1.0 equivalent)
-
Anhydrous diethyl ether or THF
-
-
Procedure:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of cyclohexanone in anhydrous ether in the dropping funnel.
-
Add the cyclohexanone solution dropwise to the stirred Grignard reagent, maintaining the temperature at or below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction is complete.
-
The reaction is now ready for workup.
-
Protocol 3: Workup and Purification
-
Procedure:
-
Cool the reaction mixture in an ice bath.
-
Slowly and cautiously quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Continue adding the ammonium chloride solution until the magnesium salts are dissolved and two clear layers are formed.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude 1-phenylcyclohexanol.
-
The crude product can be purified by recrystallization from petroleum ether or by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
-
Characterization of 1-Phenylcyclohexanol
-
Appearance: White crystalline solid.
-
¹H NMR: The spectrum will show characteristic peaks for the aromatic protons (multiplet around 7.2-7.6 ppm), the cyclohexyl protons (a series of multiplets between 1.2-2.2 ppm), and a singlet for the hydroxyl proton (which may be broad and its chemical shift will vary with concentration and solvent).[15][16][17]
-
¹³C NMR: The spectrum will show signals for the aromatic carbons (in the 125-147 ppm range), the carbon bearing the hydroxyl group (around 75 ppm), and the aliphatic carbons of the cyclohexyl ring (in the 22-38 ppm range).[16]
-
IR Spectroscopy: A strong, broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol is a key diagnostic peak.[16]
Section 4: Visualizations and Workflows
Grignard Reaction Mechanism
Caption: The three-step mechanism for the synthesis of 1-phenylcyclohexanol.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing the cause of low product yield.
References
- Benchchem. (2025). Synthesis routes of 1-Phenylcyclohexanol.
- Kelly, T. R. (n.d.). Grignard Reaction. University of Maryland.
- ChemicalBook. (2021). 1-PHENYLCYCLOHEXANOL synthesis.
- Benchchem. (2025). 1-Phenylcyclohexanol for Research|High Purity.
- Reddit. (2023). How do I get rid off magnesium salts after Grignard carbonyl addition under inert conditions? r/chemistry.
- University of Calgary. (2009). Chem 353 Final 2003 : Synthesis.
- Jasperse, J. (n.d.). Grignard Reaction. Concordia College.
- Organic Syntheses. (n.d.). Cyclohexanol, 2-phenyl-, (1R-trans)-.
- Benchchem. (2025). Technical Support Center: Quenching Procedures for Organometallic Reactions.
- ECHEMI. (n.d.). Removing unreacted Mg metal in a Grignard reaction.
- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry.
- Chegg. (2020). Solved 1-phenylcyclohexanol spectroscopy 1. distinctive H | Chegg.com.
- National Center for Biotechnology Information. (n.d.). 1-Phenylcyclohexanol. PubChem.
- Quora. (2021). How to remove biphenyl from a Grignard reaction.
- International Journal of Advance Research, Ideas and Innovations in Technology. (n.d.). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS.
- NurdRage. (2018). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube.
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- The Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I [Video].
- Benchchem. (2025). Technical Support Center: Synthesis and GC-MS Analysis of 1-Methylcyclohex-2-en-1-ol.
- The Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction.
- NC State University Libraries. (n.d.). 13.9 Uses of 1H NMR Spectroscopy – Organic Chemistry.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0059693).
- Organic Syntheses. (n.d.). lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters.
- ResearchGate. (2020). Maximum concentration of PhMgCl in THF?.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- Sakamoto, T., et al. (2001). Grignard reaction: A powerful invention of the famous French chemist Francois Auguste Victor Grignard. Journal of the American Chemical Society.
- National Center for Biotechnology Information. (n.d.). Adsorptive separation of cyclohexanol and cyclohexanone by nonporous adaptive crystals of RhombicArene. PMC.
- Western Michigan University's ScholarWorks. (n.d.). Asymmetric Induction in Grignard Reactions in a Chiral Solvent.
- Benchchem. (2025). Purification of crude 2-(Hydroxy-phenyl-methyl)-cyclohexanone by column chromatography.
- Science of Synthesis. (n.d.). Allylic Grignard reagents.
-
National Center for Biotechnology Information. (n.d.). Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[18]arene Cocrystals Accompanied by Vapochromic Behavior. PMC.
- jOeCHEM. (2021). Grignard Practice and Synthesis Problems (Worksheet Solutions Walkthrough) [Video]. YouTube.
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. ijarse.com [ijarse.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Adsorptive separation of cyclohexanol and cyclohexanone by nonporous adaptive crystals of RhombicArene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[5]arene Cocrystals Accompanied by Vapochromic Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1-PHENYLCYCLOHEXANOL synthesis - chemicalbook [chemicalbook.com]
- 15. rsc.org [rsc.org]
- 16. Solved 1-phenylcyclohexanol spectroscopy 1. distinctive H | Chegg.com [chegg.com]
- 17. 13.9 Uses of 1H NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 18. reddit.com [reddit.com]
Preventing dimerization of [1.1.1]propellane in ketone reactions
Technical Support Center: [1.1.1]Propellane Chemistry
Welcome to the technical support center for researchers working with [1.1.1]propellane. This guide is designed to provide in-depth, field-proven insights into a common challenge encountered during the synthesis of bicyclo[1.1.1]pentane (BCP) ketones: the prevention of undesired dimerization and polymerization. As a uniquely strained and highly reactive molecule, [1.1.1]propellane is an invaluable precursor for BCPs—a motif of high importance in drug discovery as a bioisostere for phenyl rings and tert-butyl groups.[1][2] However, its reactivity must be carefully controlled to achieve desired outcomes.
This document moves beyond simple protocols to explain the underlying mechanisms, enabling you to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions: Understanding the Core Problem
This section addresses fundamental questions about the reactivity of [1.1.1]propellane and the origins of common side reactions.
Q1: What makes [1.1.1]propellane so reactive and prone to polymerization?
A: The extreme reactivity of [1.1.1]propellane stems from the immense strain energy stored in its cage-like structure. The two central (bridgehead) carbon atoms feature an "inverted" tetrahedral geometry, forcing the C-C bond into a highly unusual state.[3] While classically drawn as a single bond, its nature is complex, with significant p-character that makes it susceptible to attack by radicals, nucleophiles, and electrophiles.[4]
This reaction, often a radical addition, cleaves the central bond to form a bicyclo[1.1.1]pent-1-yl radical (BCP radical).[1] This BCP radical is the key intermediate. If not immediately trapped by a desired reagent, it can rapidly attack another molecule of [1.1.1]propellane, initiating a chain reaction that leads to oligomers and polymers known as [n]staffanes.[3][5] This polymerization is often the primary cause of low yields and difficult purifications.
Q2: My goal is to synthesize a BCP ketone. Why is dimerization a specific concern for this reaction class?
A: Many modern methods for synthesizing BCP ketones from [1.1.1]propellane involve radical intermediates.[6][7] For example, a common strategy is to generate an acyl radical (R-C=O•) which then adds to the central bond of propellane. This forms the critical BCP radical intermediate, now bearing your desired acyl group. The core challenge is the kinetic competition that follows: the BCP radical can either be quenched to form your ketone or it can propagate polymerization.
Caption: Competing pathways for the BCP radical intermediate.
Troubleshooting Guide: From Polymer to Product
This section is structured to address common experimental failures and provide actionable, scientifically-grounded solutions.
Issue: My reaction yield is low, and a significant amount of white, insoluble precipitate (polymer) has formed.
This is the classic symptom of uncontrolled polymerization outcompeting the desired ketone formation. The concentration of the BCP radical intermediate is likely too high, favoring self-reaction.
Solution 1: Control the Concentration of [1.1.1]Propellane
-
Causality: The rate of a bimolecular reaction (like dimerization) is proportional to the concentration of the reacting species. By keeping the concentration of the BCP radical low at any given moment, you kinetically disfavor the polymerization pathway.[5][8] The most direct way to control the BCP radical concentration is to control the concentration of its precursor, [1.1.1]propellane.
-
Actionable Protocol: Instead of adding your entire stock of [1.1.1]propellane at the beginning of the reaction, employ a slow addition technique. Use a syringe pump to add the ethereal solution of propellane to the reaction mixture over a period of 2-4 hours. This maintains a low, steady-state concentration, ensuring that when a BCP radical is formed, it is more likely to encounter the trapping agent than another propellane molecule.
Solution 2: Re-evaluate Your Radical Initiation Method
-
Causality: The method of radical generation significantly impacts the instantaneous concentration of radicals. Traditional thermal initiators like AIBN can produce a burst of radicals upon reaching the required temperature, which can accelerate polymerization.[8] In contrast, modern photoredox catalysis generates radicals at a controlled, steady rate dependent on photon flux, offering milder conditions and superior control.[9][10]
-
Actionable Protocol: Switch from a thermal initiator to a visible-light photoredox system. A typical system might involve an iridium or ruthenium-based photocatalyst activated by blue LEDs. This provides excellent temporal control over radical generation—the reaction effectively stops when the light is turned off. This method has proven highly effective for synthesizing a wide array of BCP derivatives while minimizing side reactions.[7][10]
Solution 3: Employ a High-Efficiency Radical Trap in a Multicomponent System
-
Causality: If controlling concentration is insufficient, you can change the kinetics to favor your desired outcome by introducing a highly efficient radical trapping agent. Some reagents are designed to react with the BCP radical at a rate that is orders of magnitude faster than propellane addition. This approach is the foundation of many successful multicomponent reactions.[1]
-
Actionable Protocol: Design your reaction as a multicomponent system where the BCP radical is intercepted. For example, in a carboamination reaction, di-tert-butyl azodicarboxylate was shown to be an excellent radical acceptor that effectively outcompetes oligomerization to form a stable amidyl radical intermediate.[1] While not a ketone synthesis, the principle is directly applicable. For ketone synthesis, ensure your system for generating the final product from the BCP-acyl radical is highly efficient. Nickel/photoredox dual catalysis, for instance, can facilitate rapid C-C bond formation to yield the ketone, preventing the BCP radical from being diverted.[7][11]
Validated Experimental Protocols
The following protocols are designed to be robust and minimize dimerization.
Protocol 1: Photoredox-Catalyzed Synthesis of a BCP Ketone from an Aldehyde
This protocol is adapted from methodologies demonstrating radical acylation of [1.1.1]propellane.[6][12] It leverages controlled radical generation to maximize the yield of the desired product.
| Parameter | Value/Reagent | Notes |
| Reactants | Aldehyde (1.0 equiv) | |
| [1.1.1]Propellane solution (~0.4 M in Et₂O, 1.5 equiv) | Excess propellane ensures full consumption of the aldehyde. | |
| Catalyst System | fac-[Ir(ppy)₃] (1-2 mol%) | Common iridium-based photocatalyst. |
| Radical Precursor | N-Hydroxyphthalimide (NHPI) ester of a carboxylic acid | Alternative to aldehydes for generating acyl radicals. |
| Solvent | Anhydrous, degassed DMSO or Acetonitrile | Solvent choice can be critical; screen as needed. |
| Equipment | Schlenk flask, magnetic stirrer, blue LED light source (450 nm) | Ensure the reaction is shielded from ambient light. |
| Temperature | Room Temperature | Mild conditions are a key advantage. |
Step-by-Step Methodology:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aldehyde (1.0 equiv), photocatalyst, and solvent.
-
Degas the solution with 3-4 cycles of vacuum/backfill with inert gas.
-
Place the flask approximately 5 cm from the blue LED light source and begin vigorous stirring. A small fan may be used to maintain room temperature.
-
Add the solution of [1.1.1]propellane (1.5 equiv) dropwise or via syringe pump over 2 hours.
-
Continue irradiation and stirring for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction, perform an aqueous workup, and purify the product via column chromatography.
-
Self-Validation: The disappearance of the aldehyde starting material and the appearance of a new, less polar spot (the BCP ketone) on the TLC plate indicates a successful reaction. The absence of insoluble material is a good sign that polymerization has been suppressed.
Troubleshooting Workflow
Use this decision tree to diagnose and solve issues with your reaction.
Caption: A workflow for troubleshooting dimerization issues.
References
-
Zhang, M.-L., et al. (2022). Radical Acylation of [1.1.1]Propellane with Aldehydes: Synthesis of Bicyclo[1.1.1]pentane Ketones. Organic Letters, 24(23), 4292–4297.
-
Ling, M., et al. (2024). Synthesis of Bicyclo[1.1.1]pentane Carboxamides and Ketones from [1.1.1]Propellane. European Journal of Organic Chemistry.
-
ResearchGate. (2024). Synthesis of Bicyclo[1.1.1]pentane Carboxamides and Ketones from [1.1.1]Propellane.
-
Fu, W., et al. (2024). 1,3-Difunctionalization of [1.1.1]propellane through iron-hydride catalyzed hydropyridylation. Nature Communications, 15(1), 188.
-
Musacchio, A. J., et al. (2019). A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis. Journal of the American Chemical Society, 141(39), 15443–15448.
-
Kadam, G. A., et al. (2025). Ring-Expansion of Ketones with [1.1.1]Propellane. Journal of the American Chemical Society.
-
Hari, D. P., et al. (2025). Skeletal Editing of Ketones with [1.1.1]Propellane. ChemRxiv.
-
Gao, Y., et al. (2023). Visible light-induced synthesis of 1,3-disubstituted bicyclo[1.1.1]pentane ketones via cooperative photoredox and N-heterocyclic carbene catalysis. Green Chemistry, 25(10), 3909–3915.
-
Wang, Z., et al. (2022). One step synthesis of unsymmetrical 1,3-disubstituted BCP ketones via nickel/photoredox-catalyzed [1.1.1]propellane multicomponent dicarbofunctionalization. Chemical Science, 13(40), 11936–11942.
-
PubMed. (2025). Ring-Expansion of Ketones with [1.1.1]Propellane.
-
Li, J., et al. (2025). Controlled ring-opening of [1.1.1]propellane with aryl catecholato boronates to form monomeric and dimeric methylenecyclobutanes. ResearchGate.
-
PubMed. (2022). Radical Acylation of [1.1.1]Propellane with Aldehydes: Synthesis of Bicyclo[1.1.1]pentane Ketones.
-
Butz, F., et al. (2019). Insertion of [1.1.1]propellane into aromatic disulfides. Beilstein Journal of Organic Chemistry, 15, 1248–1255.
-
Kanazawa, J., et al. (2017). Radical Multicomponent Carboamination of [1.1.1]Propellane. Journal of the American Chemical Society, 139(49), 17791–17794.
-
Feng, Z., et al. (2021). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Organic & Biomolecular Chemistry, 19(26), 5755–5771.
-
Butz, F., et al. (2019). Insertion of [1.1.1]propellane into aromatic disulfides. Beilstein Journal of Organic Chemistry, 15, 1248-1255.
-
ResearchGate. (2025). Ring-Expansion of Ketones with [1.1.1]Propellane.
-
Bunker, K. D., et al. (2018). Scalable Synthesis of 1-Bicyclo[1.1.1]pentylamine via a Hydrohydrazination Reaction. Organic Letters, 20(24), 7944–7947.
-
Royal Society of Chemistry. (2022). One step synthesis of unsymmetrical 1,3-disubstituted BCP ketones via nickel/photoredox-catalyzed [1.1.1]propellane multicomponent dicarbofunctionalization.
-
Szabó, K. J., et al. (2019). Copper-Catalyzed Ring Opening of [1.1.1]Propellane with Alkynes: Synthesis of Exocyclic Allenic Cyclobutanes. Organic Letters, 22(1), 262-266.
-
ResearchGate. (2021). Recent advances in the applications of [1.1.1]-propellane in organic synthesis.
-
Anderson, E. A., et al. (2022). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society, 144(1), 61-77.
-
Tantillo, D. J., et al. (2021). Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization. Chemical Science, 12(2), 659-666.
-
Yu, Z., & Shi, L. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10, 997944.
-
Kanazawa, J., & Uchiyama, M. (2019). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synlett, 30(01), 1-11.
-
Wikipedia. (2023). [1.1.1]Propellane.
-
Gouverneur, V., et al. (2025). Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen‐Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition.
-
Anderson, E. A., et al. (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Angewandte Chemie International Edition, 60(45), 24754-24765.
-
ResearchGate. (2019). Copper-Catalyzed Ring Opening of [1.1.1]Propellane with Alkynes: Synthesis of Exocyclic Allenic Cyclobutanes.
-
Gouverneur, V., et al. (2025). Four-Component Reactions of [n.1.1]Propellanes (n = 1 or 3) Triggered by Electrophilic Activation. ChemRxiv.
-
Enamine. (2025). Ring-Expansion of Ketones with [1.1.1]Propellane.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 3. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 4. Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Insertion of [1.1.1]propellane into aromatic disulfides [beilstein-journals.org]
- 6. Radical Acylation of [1.1.1]Propellane with Aldehydes: Synthesis of Bicyclo[1.1.1]pentane Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One step synthesis of unsymmetrical 1,3-disubstituted BCP ketones via nickel/photoredox-catalyzed [1.1.1]propellane multicomponent dicarbofunctionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insertion of [1.1.1]propellane into aromatic disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Radical Acylation of [1.1.1]Propellane with Aldehydes: Synthesis of Bicyclo[1.1.1]pentane Ketones. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of Crude 4-Phenylcyclohexanol
Welcome to the technical support guide for the purification of crude 4-phenylcyclohexanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing you with the expertise to troubleshoot and optimize your purification workflows.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding this compound and the general approach to its purification.
Q1: What are the common impurities in my crude this compound sample?
A1: The impurity profile of crude this compound is highly dependent on its synthetic route. The most common synthesis involves the reduction of 4-phenylcyclohexanone.[1] Therefore, your crude product likely contains:
-
Unreacted Starting Material: 4-phenylcyclohexanone is a primary impurity.[2]
-
Geometric Isomers: The reduction produces a mixture of cis- and trans-4-phenylcyclohexanol.[3] Their ratio depends on the reducing agent and reaction conditions.
-
Solvent Residues: Residual solvents from the reaction and workup (e.g., ethanol, methanol, ethyl acetate) are common.
-
Reaction Byproducts: If using sodium borohydride (NaBH₄) in an alcohol solvent, borate esters may form, which are typically hydrolyzed during the workup to boric acid and the corresponding alcohol.[4][5]
Q2: What are the key physical properties I should be aware of before starting purification?
A2: Understanding the physical properties of your target compound and major impurities is critical for selecting a purification method.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| trans-4-Phenylcyclohexanol | 176.26 | 119-120[6] | ~296 (at 760 mmHg)[6] |
| cis-4-Phenylcyclohexanol | 176.26 | 76-77[7] | ~296 (at 760 mmHg)[7] |
| 4-Phenylcyclohexanone | 174.24 | 73-77[2] | 158-160 (at 16 mmHg)[2] |
Note: The significant difference in melting points between the cis and trans isomers is a key property that can be exploited during purification, particularly via recrystallization.
Q3: Which purification technique should I choose?
A3: The optimal technique depends on the scale of your experiment, the nature of the impurities, and the desired final purity. The flowchart below provides a general decision-making framework.
Caption: Decision workflow for selecting a purification method.
Guide 1: Purification by Recrystallization
Recrystallization is often the most efficient method for purifying solid organic compounds on a multigram scale.[8] It leverages the differences in solubility of the compound and its impurities in a given solvent at different temperatures.[9]
Detailed Protocol: Recrystallization from a Single Solvent (Hexane)
This protocol is particularly effective for selectively crystallizing the higher-melting trans-isomer from a crude mixture.
-
Solvent Selection: Choose a solvent in which this compound has high solubility at high temperatures and low solubility at low temperatures. Hexane or petroleum ether are excellent starting points.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot hexane while stirring and heating until the solid just dissolves completely. Using the minimum amount of solvent is crucial for maximizing yield.[10]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The colored impurities will adsorb to the charcoal.[11]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a gravity filtration of the hot solution to remove them. This step must be done quickly to prevent premature crystallization.[11]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[10]
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath to maximize the precipitation of the product from the solution.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the collected crystals with a small amount of ice-cold hexane to rinse away any remaining soluble impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and yield of the purified product. A sharp melting point close to the literature value indicates high purity.[9]
Troubleshooting Recrystallization
Q: My compound "oiled out" instead of forming crystals. What went wrong?
A: Oiling out occurs when the solute comes out of solution as a liquid rather than a solid. This is common if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too rapidly.
-
Probable Cause: The crude mixture contains a high proportion of the lower-melting cis-isomer (mp 76-77 °C) and other impurities, creating a eutectic mixture with a low melting point.
-
Solution 1 (Reheat and Slow Cool): Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional hot solvent. Then, allow it to cool much more slowly. Insulating the flask can help.
-
Solution 2 (Change Solvent): Switch to a lower-boiling point solvent or use a solvent-pair system (e.g., ethanol-water). Dissolve the crude product in a minimum of hot ethanol (the "good" solvent) and add hot water (the "poor" solvent) dropwise until the solution becomes faintly cloudy. Reheat to clarify and then cool slowly.[12]
Q: No crystals are forming, even after cooling in an ice bath. What should I do?
A: This indicates that the solution is not supersaturated, or that crystallization requires an initiation event.
-
Probable Cause 1: Too much solvent was used during the dissolution step.
-
Solution 1: Evaporate some of the solvent by gently heating the solution and then attempt to cool and crystallize again.
-
Probable Cause 2: The solution is supersaturated but resistant to nucleation.
-
Solution 2 (Induce Crystallization): Try scratching the inside of the flask with a glass rod at the surface of the liquid. The microscopic scratches on the glass can provide a surface for crystal nucleation. Alternatively, add a tiny "seed crystal" of pure this compound to the solution to initiate crystallization.[11]
Q: My final product is still impure, and the melting point is broad. Why?
A: A broad melting point range is a classic sign of impurity.
-
Probable Cause: The chosen solvent may not be optimal for rejecting a key impurity (e.g., the starting ketone or the other isomer). The rate of cooling might have been too fast, trapping impurities within the crystal lattice.
-
Solution: A second recrystallization is often necessary to achieve high purity. Ensure the cooling process is very slow. Alternatively, for difficult separations, column chromatography may be required.
Guide 2: Purification by Column Chromatography
Flash column chromatography is a powerful technique for separating compounds with different polarities, making it ideal for isolating this compound from the less polar 4-phenylcyclohexanone and potentially for separating the cis and trans isomers.[13]
Workflow for Column Chromatography
Caption: Step-by-step workflow for purification via column chromatography.
Detailed Protocol: Flash Column Chromatography
-
Eluent Selection: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good starting point is a mixture of Hexane and Ethyl Acetate (EtOAc). The target compound should have an Rf value of ~0.3. For this compound, a system of 10-30% EtOAc in Hexane is typically effective. The less polar ketone will have a higher Rf value.
-
Column Packing: Pack a glass column with silica gel using a "slurry" method to ensure a homogenous, bubble-free column bed, which is critical for good separation.[14]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method generally results in better separation than loading a liquid sample.[15] Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the column and apply gentle air pressure to force the solvent through the silica gel. Collect the eluting solvent in fractions (e.g., in test tubes).
-
Analysis: Spot each fraction on a TLC plate to monitor the separation. Fractions containing the same pure compound are then combined.
-
Isolation: Remove the solvent from the pooled pure fractions using a rotary evaporator to yield the purified this compound.
Troubleshooting Column Chromatography
Q: My compounds are not separating well; the bands are overlapping.
A: Poor resolution is a common issue in column chromatography.
-
Probable Cause 1: The eluent is too polar. This causes all compounds to move too quickly down the column, resulting in poor separation.
-
Solution 1: Decrease the polarity of the eluent (i.e., reduce the percentage of ethyl acetate in hexane). This will increase the interaction of the compounds with the silica gel, improving separation.
-
Probable Cause 2: The column was overloaded with too much crude sample.
-
Solution 2: Use a larger column or reduce the amount of sample being purified. A general rule is to use a 50:1 to 100:1 ratio of silica gel to crude sample by weight.
-
Probable Cause 3: The sample band was too wide during loading.
-
Solution 3: Ensure the sample is loaded in as concentrated a band as possible. Use the dry loading technique described in the protocol.
Q: The compound is taking a very long time to elute and the band is very broad ("tailing").
A: Tailing is often seen with polar compounds like alcohols on silica gel.
-
Probable Cause: The compound is interacting too strongly with the acidic sites on the silica gel. The eluent may not be polar enough to effectively move the compound down the column.
-
Solution 1 (Increase Polarity): Once less polar impurities have eluted, you can gradually increase the polarity of the eluent (gradient elution) to speed up the elution of your target compound and reduce tailing.[16]
-
Solution 2 (Modify Stationary Phase): For highly sensitive compounds, you can use deactivated silica gel (e.g., by adding 1% triethylamine to the eluent to neutralize the acidic sites) or switch to a different stationary phase like alumina.[16]
Q: I can't see any spots on my TLC plate after spotting the collected fractions.
A: This can be alarming but often has a simple explanation.
-
Probable Cause 1: The compound has not yet started to elute from the column.
-
Solution 1: Continue collecting fractions. If it takes an unexpectedly long time, consider increasing the eluent polarity.
-
Probable Cause 2: The compound eluted very quickly and was in the first few fractions.
-
Solution 2: Always check the very first fractions that come off the column.[16]
-
Probable Cause 3: The concentration of the compound in the fractions is too low to be detected by TLC.
-
Solution 3: Try concentrating a few of the fractions in the expected elution range on a rotary evaporator and re-spot them on the TLC plate.[16]
References
-
National Institute of Standards and Technology. (n.d.). Cyclohexanol, 4-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Purification. Organic Chemistry @ CU Boulder. Retrieved from [Link]
-
Reddit. (2018). What are the byproducts of reduction with borohydride? r/chemistry. Retrieved from [Link]
-
Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Amrita OLabs. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). Retrieved from [Link]
-
Clark, J. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
LibreTexts Chemistry. (2019). 18.4: Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclohexanol, 2-phenyl-, (1R-trans)-. Retrieved from [Link]
-
MDPI. (n.d.). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. Retrieved from [Link]
-
Solubility of Things. (n.d.). 1-Phenylcyclohexanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]
-
Phenomenex. (n.d.). Luna Phenyl-Hexyl HPLC Columns. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
NileRed. (2013, October 22). 【4K】-- Column Chromatography (Purification) [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
-
National Institutes of Health. (n.d.). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. PMC. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 4-phenylcyclohexanone. Retrieved from [Link]
-
Chromatography Forum. (2013). Phenyl column. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
Sources
- 1. Buy this compound | 7335-12-8 [smolecule.com]
- 2. 4-Phenylcyclohexanone | 4894-75-1 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Page loading... [wap.guidechem.com]
- 7. CAS # 7335-12-8, cis-4-Phenylcyclohexanol, cis-4-Phenyl-1-cyclohexanol - chemBlink [chemblink.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. youtube.com [youtube.com]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. orgsyn.org [orgsyn.org]
- 14. youtube.com [youtube.com]
- 15. rsc.org [rsc.org]
- 16. Chromatography [chem.rochester.edu]
Troubleshooting low yield in catalytic hydrogenation of arenes
Welcome to the technical support center for catalytic hydrogenation of arenes. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful synthetic transformation. Overcoming the inherent stability of the aromatic ring requires carefully optimized conditions, and low yields or unexpected side reactions are common hurdles. This resource provides in-depth, experience-driven answers to specific experimental problems, grounded in established chemical principles.
Troubleshooting Guide: Addressing Low Yield & Selectivity
This section is structured in a question-and-answer format to directly address the most common issues encountered during the catalytic hydrogenation of arenes.
Q1: My arene hydrogenation shows little to no conversion. What are the primary causes?
A1: Failure to observe conversion is a frequent issue that can typically be traced back to one of three areas: the catalyst, the reaction conditions, or the reagents. A systematic approach is crucial for diagnosis.
-
Catalyst Inactivity: The catalyst is the heart of the reaction, and its failure is a primary suspect.
-
Poisoning: The active sites on heterogeneous catalysts (e.g., Rh/C, Ru/C, PtO₂) are highly susceptible to blockage by chemical impurities.[1][2] Common poisons include sulfur compounds (thiols, thioethers), nitrogen heterocycles (if not the substrate), halides, and heavy metal ions.[3][4][5] These impurities can originate from the substrate, solvent, or glassware. The poison binds strongly to the catalyst's metal surface, preventing the arene and hydrogen from adsorbing and reacting.[2]
-
Deactivation: Catalysts can lose activity over time due to improper storage, handling, or exposure to air.[1] Pyrophoric catalysts like Raney Nickel are especially sensitive.[1] It is always recommended to test a fresh batch of catalyst to rule out deactivation.
-
-
Suboptimal Reaction Conditions: Arenes are thermodynamically stable, and their hydrogenation has a significant kinetic barrier due to the loss of aromatic stabilization energy.[6][7]
-
Insufficient Hydrogen Pressure: While a hydrogen balloon setup (approx. 1 atm) is sufficient for many reductions, arene hydrogenation often requires higher pressures to achieve a reasonable rate.[1] For challenging substrates, a high-pressure reactor (e.g., a Parr apparatus) is often necessary.[1]
-
Incorrect Temperature: Many hydrogenations proceed at room temperature, but stubborn arenes may require gentle heating to overcome the activation energy.[8] Conversely, excessive heat can promote side reactions or catalyst degradation.[8]
-
Poor Agitation: This is a surprisingly common but overlooked issue. Catalytic hydrogenation is a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Vigorous stirring is essential to ensure efficient mass transport of hydrogen from the gas phase to the catalyst surface where the reaction occurs.[1]
-
-
Substrate and Solvent Issues:
-
Poor Solubility: If the arene substrate is not fully dissolved in the chosen solvent, the reaction becomes mass-transport limited and will proceed very slowly.[1] Common solvents like methanol, ethanol, and THF should be selected to ensure complete dissolution of the starting material.[1][9]
-
Impure Reagents: Use of high-purity, dry solvents and clean substrates is critical to avoid introducing catalyst poisons.[1][4]
-
Below is a systematic workflow to diagnose the root cause of low or no conversion.
Q2: My reaction starts but stalls before completion. What's causing this premature stop?
A2: A stalling reaction is a classic symptom of catalyst deactivation or poisoning occurring during the experiment.[10]
-
Progressive Poisoning: Trace impurities in your substrate or solvent might not be concentrated enough to prevent the reaction from starting, but as the reaction proceeds, they accumulate on the catalyst surface, gradually blocking active sites and halting the reaction.[11] Sulfur and halide impurities are notorious for this behavior.[3][4]
-
Product Inhibition/Poisoning: In some cases, the hydrogenated product itself can be a catalyst inhibitor. For example, the nitrogen atom in piperidines (formed from pyridine hydrogenation) is Lewis basic and can bind to the acidic metal catalyst, deactivating it.[7] This is why activating pyridines as pyridinium salts is a common strategy.[7]
-
Mechanical Failure: For reactions running over many hours, ensure that your stirring mechanism has not failed and that the hydrogen supply has not been exhausted or interrupted.
To diagnose and resolve a stalling reaction, consider filtering the reaction mixture through a pad of celite (under an inert atmosphere if possible) to remove the "dead" catalyst and adding a fresh portion of catalyst. If the reaction restarts, catalyst poisoning is the confirmed cause.
Q3: I'm getting my desired product, but also significant side products. How can I improve selectivity?
A3: Poor selectivity in arene hydrogenation typically manifests as either over-reduction of other functional groups or hydrogenolysis (cleavage of C-X bonds). The choice of catalyst and reaction conditions is paramount for controlling selectivity.[12][13]
-
Hydrogenolysis: This is the cleavage of a single bond by hydrogen. It is a common side reaction for substrates containing benzyl groups, aryl ethers, or aryl halides.[14][15]
-
C-O Cleavage: Phenols and benzyl ethers are prone to hydrogenolysis, yielding the corresponding hydrocarbon. This is often more pronounced at higher temperatures and with palladium catalysts.[12][16] Using rhodium or ruthenium catalysts can often minimize this side reaction.[17]
-
C-Halogen Cleavage: Aryl halides can undergo dehalogenation. If this occurs, hydrogen halides (e.g., HCl) are formed, which can poison the catalyst.[12] In such cases, adding a non-nucleophilic base can be beneficial.[12]
-
-
Over-reduction: If your substrate contains other reducible functional groups (ketones, esters, nitriles), they may be reduced along with the arene ring.
-
Rhodium and Ruthenium on carbon are generally the most selective catalysts for arene hydrogenation, often leaving other groups untouched under the right conditions.[12]
-
Palladium, for instance, is not very effective at reducing ketones and aldehydes, which can be an advantage if you wish to preserve a ketone while reducing an arene.[12]
-
Table 1: Catalyst Selection Guide for Arene Hydrogenation
| Catalyst | Typical Conditions | Strengths | Common Selectivity Issues / Weaknesses |
| Rhodium (Rh/C) | 25-80 °C, 1-10 atm H₂ | High activity for arenes, good selectivity, preserves many functional groups.[12][18] | Can be expensive. |
| Ruthenium (Ru/C) | 70-100 °C, 50-100 atm H₂ | Excellent for arene hydrogenation, resistant to poisoning.[3][19] | Requires harsher conditions, can reduce ketones and esters.[12] |
| Platinum (PtO₂) | 25-50 °C, 1-5 atm H₂ | Very active, can be used for anilines and phenols.[12] | Prone to causing hydrogenolysis, less selective.[12] |
| Palladium (Pd/C) | 80-160 °C, 5-50 atm H₂ | Less active for arenes; excellent for hydrogenolysis (debenzylation).[12] | Poor choice for arene hydrogenation if other reducible groups are present.[12] |
Experimental Protocol: Catalyst Activity Test
If you suspect your catalyst is inactive, this standardized test using a simple substrate can confirm its viability before committing your valuable material.
Objective: To determine the activity of a batch of 5% Rh/C catalyst. Substrate: Toluene (a simple, unactivated arene).
Materials:
-
5% Rhodium on Carbon (5% Rh/C)
-
Toluene, high purity
-
Methanol (or other suitable solvent), anhydrous grade
-
High-pressure reaction vessel (e.g., Parr hydrogenator)
-
Hydrogen gas (high purity)
-
Standard laboratory glassware
Procedure:
-
Vessel Preparation: Ensure the reaction vessel is scrupulously clean and dry.
-
Reagent Addition: To the vessel, add toluene (e.g., 1.0 g, ~10.8 mmol) and methanol (20 mL).
-
Catalyst Addition: Under a flow of nitrogen or argon, carefully add the 5% Rh/C catalyst (e.g., 100 mg, ~10 wt% of substrate).
-
System Sealing & Purging: Seal the vessel. Evacuate the atmosphere and refill with nitrogen three times. Then, evacuate the nitrogen and refill with hydrogen gas three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Reaction: Pressurize the vessel with hydrogen to 5 atm (approx. 75 psi). Begin vigorous stirring and heat to 50 °C.
-
Monitoring: Monitor the reaction progress by observing the pressure drop (as H₂ is consumed) and by taking aliquots for analysis by GC or ¹H NMR at set time points (e.g., 1h, 2h, 4h).
-
Completion & Workup: Once the reaction is complete (no further hydrogen uptake, starting material consumed), cool the vessel to room temperature, carefully vent the excess hydrogen, and purge the system with nitrogen. Filter the reaction mixture through celite to remove the catalyst and analyze the filtrate.
Expected Outcome: An active 5% Rh/C catalyst should give >95% conversion of toluene to methylcyclohexane within 4-6 hours under these conditions. If conversion is significantly lower, the catalyst batch is likely inactive.
Frequently Asked Questions (FAQs)
-
Q: Can I use a hydrogen balloon for my arene hydrogenation?
-
A: While possible for highly activated arenes (like phenols or anilines), most neutral arenes require higher hydrogen pressure (and concentration in the solvent) than a balloon can provide to achieve a practical reaction rate.[20] If your reaction is slow or fails, switching to a high-pressure system is a primary troubleshooting step.[1]
-
-
Q: My substrate has a sulfur atom. Can I still perform a catalytic hydrogenation?
-
A: It is extremely challenging. Sulfur-containing compounds are potent catalyst poisons for noble metals like Rh, Ru, and Pd.[3][4] The reaction will likely fail. You may need to consider alternative reduction methods (e.g., dissolving metal reductions) or use a catalyst highly resistant to sulfur poisoning, which are specialized and less common.
-
-
Q: How does solvent choice affect the reaction?
-
A: Solvents can significantly alter reaction rates.[9] They affect the solubility of hydrogen, the solvation of the substrate, and the interaction of reactants with the catalyst surface.[9][20] Protic solvents like methanol or ethanol are common and often effective. For selectivity issues, switching between polar protic (e.g., ethanol), polar aprotic (e.g., THF), and nonpolar (e.g., cyclohexane) solvents can sometimes solve the problem.[17][18]
-
-
Q: My product should be the cis-isomer, but I'm seeing the trans-isomer. Why?
-
A: Arene hydrogenation typically proceeds via coordination of one face of the aromatic ring to the catalyst surface, followed by delivery of hydrogen atoms from that face, leading to the cis-product.[6][16][21] Formation of the trans-isomer suggests that a partially hydrogenated intermediate may be desorbing from the catalyst surface, flipping over, and then re-adsorbing to be hydrogenated from the opposite face.[16] This can sometimes be influenced by reaction conditions or the specific catalyst/support used.[16]
-
References
- Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. (n.d.). Vertex AI Search.
- Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. (2021, November 30). YouTube.
- Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles. (n.d.). Angewandte Chemie International Edition.
- Catalyst Deactivation and Regeneration in Benzene Selective Hydrogenation. (n.d.). ResearchGate.
- Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. (n.d.). Green Chemistry.
- How to Optimize Performance in Alkene Hydrogenation Catalysts. (2024, March 19). Hiden Analytical.
- Asymmetric arene hydrogenation: towards sustainability and application. (2023, July 10). RSC Publishing.
- The Art of Heterogeneous Catalytic Hydrogenation - Part 1. (n.d.). University of Illinois.
- Arene Reduction by Rh/Pd or Rh/Pt under 1 atm Hydrogen Gas and Room Temperature. (2024, April 26). Organic Letters.
- Effects of solvents on catalytic hydrogenation process of m-dinitrobenzene to produce m-phenylenediamine. (2025, August 7). ResearchGate.
- Site-selective hydrogenation of arenes a, Directing strategy for... (n.d.). ResearchGate.
- Difference Between Hydrogenation and Hydrogenolysis. (2019, August 22). DifferenceBetween.com.
- Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. (2020, October 27). Catalysis Science & Technology.
- troubleshooting guide for the catalytic hydrogenation of nitroaromatics. (n.d.). Benchchem.
- Self-supported hydrogenolysis of aromatic ethers to arenes. (2019, November 22). PubMed Central.
- Highly selective hydrogenation of arenes using nanostructured ruthenium catalysts modified with a carbon–nitrogen matrix. (2016, April 26). PubMed Central.
- Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles. (n.d.). Wiley Online Library.
- trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. (2020, September 15). ACS Catalysis.
- Mechanisms of catalyst deactivation. (n.d.). SciSpace.
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Hiden Analytical.
- Mechanisms of catalyst deactivation. (n.d.). ResearchGate.
- What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? (n.d.). Axens.
- Selective Hydrogenolysis of Phenols and Phenyl Ethers to Arenes Through Direct C-O Cleavage over Ruthenium-Tungsten Bifunctional Catalysts. (2025, August 6). ResearchGate.
- Hydrogenation troubleshooting. (2023, February 17). Reddit.
- Chemoselective hydrogenation of arenes by PVP supported Rh nanoparticles. (2016, November 9). DTU Inside.
- Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes. (n.d.). Journal of the American Chemical Society.
- Hydrogenation Catalysts. (n.d.). TCI Chemicals.
- Failed Hydrogenation using H2 gas and Pd/C catalyst. (2022, March 30). Reddit.
- Technical Support Center: Optimizing Catalysts for Stereoselective Hydrogenation. (n.d.). Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 6. Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric arene hydrogenation: towards sustainability and application - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00329A [pubs.rsc.org]
- 8. How to Optimize Performance in Alkene Hydrogenation Catalysts [catalysts.com]
- 9. Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY01709D [pubs.rsc.org]
- 14. differencebetween.com [differencebetween.com]
- 15. Self-supported hydrogenolysis of aromatic ethers to arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Highly selective hydrogenation of arenes using nanostructured ruthenium catalysts modified with a carbon–nitrogen matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 18. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 19. tcichemicals.com [tcichemicals.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
How to remove unreacted starting material from 4-phenylcyclohexanol
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of 4-phenylcyclohexanol. Here, we address specific issues related to the removal of unreacted starting materials, offering troubleshooting advice and detailed protocols grounded in established chemical principles.
Troubleshooting Guide: Removing Unreacted Starting Materials
This section is dedicated to resolving common purification challenges encountered during the synthesis of this compound. We provide a series of questions and answers to guide you through the process of obtaining a highly pure product.
Question 1: My final product of this compound is contaminated with unreacted 4-phenylcyclohexanone. How can I effectively separate them?
The close proximity of the melting points of this compound (cis: 76-77 °C, trans: 119-120 °C) and 4-phenylcyclohexanone (73-77 °C) can make separation by recrystallization challenging.[1][2][3] However, their differing polarities and boiling points provide effective alternative purification strategies.
Method 1: Flash Column Chromatography
Flash column chromatography is a highly effective method for separating this compound from 4-phenylcyclohexanone due to the significant difference in polarity between the alcohol (more polar) and the ketone (less polar).
Experimental Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and carefully load it onto the top of the silica gel bed.[4]
-
Elution: Begin elution with a non-polar solvent system, such as a mixture of hexane and ethyl acetate. A common starting point is a 9:1 or 8:2 hexane:ethyl acetate ratio.
-
Gradient Elution (Optional but Recommended): Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. This will first elute the less polar 4-phenylcyclohexanone, followed by the more polar this compound.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
Method 2: Vacuum Distillation
The significant difference in boiling points between this compound (~295.8 °C at atmospheric pressure) and 4-phenylcyclohexanone (158-160 °C at 16 mmHg) allows for separation by vacuum distillation.[5]
Experimental Protocol:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are properly sealed.
-
Crude Product Addition: Place the crude this compound mixture in the distillation flask.
-
Vacuum Application: Gradually apply a vacuum to the system.
-
Heating: Gently heat the distillation flask. The 4-phenylcyclohexanone will distill first due to its lower boiling point under reduced pressure.
-
Fraction Collection: Collect the distilled 4-phenylcyclohexanone in a receiving flask.
-
Product Recovery: The purified this compound will remain in the distillation flask.
Question 2: My this compound is contaminated with residual bromobenzene from a Grignard reaction. What is the best way to remove it?
Bromobenzene is a non-polar liquid with a boiling point of 156 °C, which is substantially lower than that of this compound.[6][7][8][9][10] This significant difference in volatility makes its removal relatively straightforward.
Method 1: Simple Distillation or Evaporation
Due to its volatility, any remaining bromobenzene can often be removed by evaporation under reduced pressure using a rotary evaporator. For larger quantities, simple distillation is effective.
Experimental Protocol (Evaporation):
-
Dissolve the crude product in a suitable low-boiling solvent if it is not already in solution.
-
Place the solution in a round-bottom flask and connect it to a rotary evaporator.
-
Apply a vacuum and rotate the flask in a heated water bath to remove the solvent and the volatile bromobenzene.
Method 2: Column Chromatography
As with 4-phenylcyclohexanone, column chromatography can be used to separate the non-polar bromobenzene from the more polar this compound. Follow the general protocol outlined in Question 1, starting with a highly non-polar eluent (e.g., pure hexane) to elute the bromobenzene before increasing the polarity to elute the desired product.
Question 3: How can I remove unreacted cyclohexanone from my this compound product?
Cyclohexanone is a volatile liquid with a boiling point of approximately 155.6 °C.[11][12][13][14] Similar to bromobenzene, its removal is facilitated by the large difference in boiling points.
Method 1: Distillation/Evaporation
The most efficient way to remove cyclohexanone is through distillation or evaporation under reduced pressure, as described for bromobenzene.
Method 2: Aqueous Work-up
Cyclohexanone has some slight solubility in water.[13][15] Performing an aqueous work-up by washing the organic layer containing the product with water or brine can help to remove residual cyclohexanone.
Experimental Protocol (Aqueous Wash):
-
Dissolve the crude product in an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of water and shake the funnel, venting frequently.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the wash with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
FAQs: Purification of this compound
Q1: Can I use recrystallization to purify this compound from 4-phenylcyclohexanone?
While recrystallization is a powerful purification technique for solids, the very similar melting points of this compound and 4-phenylcyclohexanone make it a less-than-ideal method for their separation.[1] There is a high risk of co-crystallization, leading to an impure final product. Column chromatography or vacuum distillation are more reliable options.
Q2: What is a good solvent system for the recrystallization of this compound?
A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[16][17][18] For this compound, a mixed solvent system of hexane and ethyl acetate or toluene and hexane can be effective. You would dissolve the crude product in a minimal amount of the more polar solvent (ethyl acetate or toluene) at an elevated temperature and then slowly add the less polar solvent (hexane) until the solution becomes cloudy. Upon slow cooling, pure crystals of this compound should form.
Experimental Protocol (Recrystallization):
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the more polar solvent (e.g., ethyl acetate) and heat the mixture to dissolve the solid.
-
While hot, add the less polar solvent (e.g., hexane) dropwise until the solution becomes persistently cloudy.
-
Add a few drops of the more polar solvent until the solution becomes clear again.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold hexane.[19]
-
Dry the purified crystals.
Q3: How can I confirm the purity of my this compound after purification?
Several analytical techniques can be used to assess the purity of your final product:
-
Thin Layer Chromatography (TLC): A pure compound should show a single spot on a TLC plate.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range that corresponds to the literature value. Impurities typically broaden and depress the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the desired product and detect the presence of any impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for quantifying the purity of a compound.[20]
Purification Strategy Decision Workflow
The following diagram illustrates a logical workflow for selecting the appropriate purification method based on the identified impurity.
Caption: Decision tree for selecting a purification method.
Physical Properties of Key Compounds
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 176.25[21] | cis: 76-77, trans: 119-120[2][3] | ~295.8 |
| 4-Phenylcyclohexanone | 174.24[22] | 73-77[1] | 158-160 @ 16 mmHg[5] |
| Bromobenzene | 157.01[8] | -30.8[7][10] | 156[6][7][8] |
| Cyclohexanone | 98.14[11][15] | -47[11][12] | 155.6[12][13] |
References
-
Patsnap Eureka. (2024). Bromobenzene: Uses, Properties, and Industrial Significance. Retrieved from [Link]
-
ChemBK. (n.d.). Bromobenzene. Retrieved from [Link]
-
Sciencemadness Wiki. (2020). Cyclohexanone. Retrieved from [Link]
-
Pilgaard, M. (2016). Cyclohexanone: Physical properties. Michael Pilgaard's Web Chemistry. Retrieved from [Link]
-
N/A. (n.d.). Bromobenzene (C6H5Br) properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Phenylcyclohexanone. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). Bromobenzene. Retrieved from [Link]
-
ChemSynthesis. (2025). 4-phenylcyclohexanone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
N/A. (n.d.). Recrystallization. Retrieved from [Link]
-
Study.com. (n.d.). Show how to synthesize the given compound. Retrieved from [Link]
-
N/A. (n.d.). Recrystallization. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Phenylcyclohexanone on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[8]arene Cocrystals Accompanied by Vapochromic Behavior. PMC. Retrieved from [Link]
-
Organic Syntheses. (n.d.). lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Retrieved from [Link]
-
N/A. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Adsorptive separation of cyclohexanol and cyclohexanone by nonporous adaptive crystals of RhombicArene. PMC. Retrieved from [Link]
-
Phenomenex. (n.d.). Luna Phenyl-Hexyl HPLC Columns. Retrieved from [Link]
- Google Patents. (n.d.). US2927944A - Process for separation of cyclohexanol and cyclohexanone.
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[8]arene Cocrystals Accompanied by Vapochromic Behavior. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
Sources
- 1. 4-Phenylcyclohexanone | 4894-75-1 [chemicalbook.com]
- 2. CAS # 7335-12-8, cis-4-Phenylcyclohexanol, cis-4-Phenyl-1-cyclohexanol - chemBlink [chemblink.com]
- 3. Page loading... [wap.guidechem.com]
- 4. youtube.com [youtube.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Bromobenzene | 108-86-1 [chemicalbook.com]
- 7. Bromobenzene: Uses, Properties, and Industrial Significance [eureka.patsnap.com]
- 8. chembk.com [chembk.com]
- 9. webqc.org [webqc.org]
- 10. Bromobenzene - Wikipedia [en.wikipedia.org]
- 11. Cyclohexanone | Fisher Scientific [fishersci.com]
- 12. Cyclohexanone: Chemical and physical properties, Production and Uses_Chemicalbook [chemicalbook.com]
- 13. Cyclohexanone - Sciencemadness Wiki [sciencemadness.org]
- 14. Cyclohexanone: Physical properties | Michael Pilgaard's Web Chemistry [pilgaard.info]
- 15. solventis.net [solventis.net]
- 16. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. youtube.com [youtube.com]
- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 20. Separation of 4-Phenylcyclohexanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 21. This compound | C12H16O | CID 79497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. 4-Phenylcyclohexanone | C12H14O | CID 78605 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Pilot Production of 4-Phenylcyclohexanol
Answering the urgent needs of process chemists and development scientists, this Technical Support Center provides a comprehensive guide for scaling up the synthesis of 4-phenylcyclohexanol. As a Senior Application Scientist, my goal is to bridge the gap between bench-scale discovery and robust pilot production by explaining the causality behind experimental choices and offering practical, field-tested solutions to common challenges.
This guide is structured to provide immediate answers to common questions and in-depth solutions for troubleshooting complex issues encountered during the scale-up process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that are critical for planning a successful pilot-scale synthesis campaign.
Q1: What are the most viable synthesis routes for scaling up this compound production?
There are two primary, industrially relevant routes for the synthesis of this compound. The choice depends on starting material cost, availability, and desired stereochemical outcome.
-
Catalytic Hydrogenation of 4-Hydroxybiphenyl (p-Phenylphenol): This is a direct, one-step process where the phenolic ring of 4-hydroxybiphenyl is selectively hydrogenated. It is often favored for its atom economy and straightforward nature. A typical process involves using a Raney Nickel catalyst under elevated temperature and pressure.[1]
-
Reduction of 4-Phenylcyclohexanone: This two-step conceptual route involves first obtaining 4-phenylcyclohexanone, which is then reduced to the desired alcohol.[2] The ketone is a stable, commercially available intermediate.[3] This route offers greater control over the stereochemistry (cis/trans ratio) through the selection of the reducing agent or catalyst.[2]
Table 1: Comparison of Primary Synthesis Routes
| Feature | Route 1: Hydrogenation of 4-Hydroxybiphenyl | Route 2: Reduction of 4-Phenylcyclohexanone |
| Starting Material | 4-Hydroxybiphenyl (p-Phenylphenol) | 4-Phenylcyclohexanone |
| Key Reagent | High-pressure Hydrogen (H₂) | Various (NaBH₄, H₂/Catalyst) |
| Typical Catalyst | Raney Nickel, Rhodium on Carbon (Rh/C) | Palladium on Carbon (Pd/C), Platinum (Pt), Raney Ni |
| Pros | - High atom economy (one step)- Direct conversion | - Milder conditions possible- Better control over stereochemistry- Precursor is a stable solid[4] |
| Cons | - Harsh conditions (high T & P)- Less stereochemical control | - Additional synthesis step for the ketone (if not purchased)- Potential for byproduct formation from reducing agent |
Q2: How do I select the appropriate catalyst for hydrogenation at pilot scale?
Catalyst selection is critical for reaction efficiency, selectivity, and safety. The primary catalysts for arene hydrogenation are based on Ruthenium, Rhodium, Palladium, Platinum, and Nickel.[5]
-
Raney Nickel: A cost-effective choice for hydrogenating phenols.[1] It is highly active but can be pyrophoric and requires careful handling, especially during filtration post-reaction. Its high activity can sometimes lead to over-hydrogenation of the second aromatic ring if conditions are not well-controlled.
-
Rhodium on Carbon (Rh/C): Exhibits excellent selectivity for hydrogenating the aromatic ring of phenols under milder conditions than Raney Nickel.[5] It is generally more expensive.
-
Palladium on Carbon (Pd/C): The workhorse for many hydrogenations. For the reduction of 4-phenylcyclohexanone, it is highly effective.[6] When hydrogenating 4-hydroxybiphenyl, Pd/C can be effective, but selectivity can be an issue, sometimes favoring hydrogenolysis (cleavage of the C-O bond).
Q3: What are the most critical safety considerations when scaling up hydrogenation reactions?
Scaling up hydrogenation reactions introduces significant safety hazards that must be rigorously managed.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Pilot plants must be equipped with proper ventilation, H₂ gas detectors, and intrinsically safe electronics. All equipment must be rated for the high pressures used.[7]
-
Pyrophoric Catalysts: Catalysts like Raney Nickel and dry Pd/C can spontaneously ignite upon exposure to air. They must be handled under an inert atmosphere (e.g., nitrogen, argon) or as a wet slurry. Catalyst filtration requires specialized equipment to prevent exposure to air.
-
Solvent Choice: Flammable solvents like ethanol or THF increase the fire risk. Use of engineering controls, proper grounding and bonding to prevent static discharge, and an inert atmosphere are mandatory.
-
Exothermic Reactions: Hydrogenations are highly exothermic. A robust reactor cooling system is essential to control the reaction temperature and prevent a thermal runaway. The rate of hydrogen addition must be carefully controlled to manage heat evolution.
Q4: How can I control the cis/trans stereoisomer ratio of this compound?
The stereochemical outcome is primarily a concern when starting from 4-phenylcyclohexanone. The final product is a mixture of cis and trans isomers.
-
Catalytic Hydrogenation: The choice of catalyst and solvent can influence the isomer ratio. Hydrogenation on a catalyst surface (heterogeneous) typically involves the delivery of hydrogen from the less sterically hindered face of the adsorbed ketone, often favoring the formation of the cis isomer.
-
Chemical Reduction: Using hydride reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH) allows for different stereochemical outcomes based on the steric bulk of the reagent.
-
Enzymatic Reduction: For applications requiring high stereopurity (e.g., pharmaceuticals), enzymatic or chemoenzymatic methods using alcohol dehydrogenases can provide excellent selectivity for a single isomer.[8]
Part 2: Troubleshooting Guide for Pilot Production
This section provides a structured approach to solving specific problems encountered during scale-up.
Problem 1: Low or Stalled Reaction Conversion
Potential Cause A: Catalyst Deactivation/Poisoning
-
Why it Happens: The catalyst's active sites can be blocked by impurities from starting materials, solvents, or even the hydrogen gas stream. Sulfur, halides, and strong coordinating species are common poisons. On scale, the larger raw material batches may have different impurity profiles.
-
Recommended Solution:
-
Pre-treat Raw Materials: Pass liquid starting materials through a bed of activated carbon or alumina to remove potential poisons.
-
Verify Gas Purity: Ensure high-purity hydrogen is used.
-
Increase Catalyst Loading: As a temporary fix, increasing the catalyst loading can help overcome minor poisoning, but it is not a cost-effective long-term solution.
-
Inert Atmosphere: Ensure the reactor is thoroughly purged with nitrogen or argon before introducing the catalyst and hydrogen to prevent oxidation of active sites.
-
Potential Cause B: Poor Mass Transfer (Gas-Liquid Mixing)
-
Why it Happens: The reaction rate is often limited by the speed at which hydrogen gas can dissolve into the liquid phase and reach the catalyst surface. What works in a small, vigorously stirred flask does not always translate to a large reactor with different impeller geometry and agitation efficiency.
-
Recommended Solution:
-
Optimize Agitation: Increase the reactor's agitation speed to improve surface gas dispersion. Evaluate if the impeller design is suitable for gas-liquid reactions.
-
Increase Hydrogen Pressure: Higher H₂ pressure increases the driving force for gas dissolution, improving its availability at the catalyst surface.
-
Evaluate Sparging: Use a hydrogen sparge tube that releases gas below the impeller to maximize bubble shear and dispersion.
-
`dot graph Troubleshooting_Low_Yield { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Node Definitions Start [label="Problem:\nLow or Stalled Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Potential Cause:\nCatalyst Deactivation", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Potential Cause:\nPoor Mass Transfer", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Potential Cause:\nIncorrect Conditions", fillcolor="#FBBC05", fontcolor="#202124"];
Sol1a [label="Solution:\nPre-treat Raw Materials", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol1b [label="Solution:\nIncrease Catalyst Load", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol2a [label="Solution:\nOptimize Agitation/Pressure", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol2b [label="Solution:\nImprove H₂ Sparging", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol3a [label="Solution:\nVerify T & P Profiles", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Cause1; Start -> Cause2; Start -> Cause3;
Cause1 -> Sol1a; Cause1 -> Sol1b; Cause2 -> Sol2a; Cause2 -> Sol2b; Cause3 -> Sol3a; } ` Caption: Troubleshooting logic for low reaction conversion.
Problem 2: Poor Selectivity / High Levels of Byproducts
Potential Cause A: Over-hydrogenation
-
Why it Happens: The second phenyl ring is hydrogenated, leading to byproducts like bicyclohexyl derivatives. This occurs when reaction conditions (temperature, pressure) are too harsh or the reaction is left for too long.
-
Recommended Solution:
-
Lower Temperature and Pressure: Operate at the lower end of the effective range to reduce the rate of the secondary hydrogenation.
-
Monitor Reaction Progress: Implement in-process controls (e.g., GC, HPLC) to monitor the disappearance of the starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed.
-
Choose a More Selective Catalyst: Rhodium-based catalysts often offer better selectivity for the hydrogenation of one aromatic ring in the presence of another.[5]
-
Potential Cause B: Hydrogenolysis (from 4-Hydroxybiphenyl route)
-
Why it Happens: The C-O bond of the phenol is cleaved, resulting in the formation of cyclohexylbenzene. This is more common with Palladium catalysts.
-
Recommended Solution:
-
Catalyst Choice: Avoid or minimize the use of Pd/C if hydrogenolysis is a major issue. Raney Nickel or Rh/C are generally better choices for phenol hydrogenation.
-
Solvent Effects: The choice of solvent can influence selectivity. Polar solvents can sometimes suppress hydrogenolysis.[9]
-
Part 3: Experimental Protocols for Pilot Scale
The following protocols are generalized starting points for pilot-scale synthesis and should be adapted based on specific equipment and safety assessments.
Protocol 1: Hydrogenation of 4-Hydroxybiphenyl
`dot graph Workflow_Protocol_1 { rankdir="TB"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="1. Reactor Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Charge [label="2. Charge Reactor"]; Inert [label="3. Inerting & Catalyst Slurry"]; React [label="4. Reaction Execution"]; Filter [label="5. Catalyst Filtration"]; Workup [label="6. Work-up & Isolation"]; End [label="7. Final Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Charge [label="Load 4-hydroxybiphenyl\nand ethanol"]; Charge -> Inert [label="Purge with N₂"]; Inert -> React [label="Add Raney Ni slurry"]; React -> Filter [label="Pressurize with H₂ (30-40 bar)\nHeat to 150-160°C[1]\nMonitor H₂ uptake"]; Filter -> Workup [label="Cool & vent\nFilter through Celite pad\nunder N₂ blanket"]; Workup -> End [label="Solvent evaporation\nRecrystallization"]; } ` Caption: Workflow for this compound via 4-hydroxybiphenyl.
Step-by-Step Methodology:
-
Reactor Setup: Ensure the high-pressure autoclave is clean, dry, and has passed all safety pressure checks.
-
Charging: Charge the reactor with 4-hydroxybiphenyl and ethanol as the solvent.
-
Inerting: Seal the reactor and purge the headspace multiple times with inert gas (Nitrogen) to remove all oxygen.
-
Catalyst Addition: Add Raney Nickel (as a water or ethanol slurry to prevent ignition) to the reactor via a charging port under a positive nitrogen pressure.
-
Reaction:
-
Begin agitation.
-
Pressurize the reactor with hydrogen to the target pressure (e.g., 30-40 kg/cm ²).[1]
-
Heat the reactor to the target temperature (e.g., 150-160°C).[1]
-
Monitor the reaction by observing the rate of hydrogen uptake from the reservoir.
-
Take samples periodically via a protected sampling port to analyze for completion by GC or HPLC.
-
-
Cooldown and Filtration: Once the reaction is complete, stop the hydrogen flow, cool the reactor to ambient temperature, and carefully vent the excess hydrogen. The pyrophoric Raney Nickel must be filtered from the reaction mixture under an inert atmosphere using a closed filtration system (e.g., a filter press or Nutsche filter) that has been purged with nitrogen.
-
Work-up and Isolation: The filtered solution containing the product is concentrated under reduced pressure to remove the solvent. The crude product can then be purified by recrystallization from a suitable solvent like pentane or heptane.[10]
References
-
PrepChem.com. Synthesis of trans-4-phenylcyclohexanol. Available from: [Link]
-
National Institutes of Health (NIH), PubChem. This compound | C12H16O | CID 79497. Available from: [Link]
- Google Patents. CN112358380A - Synthesis method of 4-(4'-alkylcyclohexyl) cyclohexanol.
-
ResearchGate. Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics. Available from: [Link]
-
ResearchGate. Selective Hydrogenation of Single Benzene Ring in Biphenyl Catalyzed by Skeletal Ni. Available from: [Link]
-
Organic Syntheses. LIPASE-CATALYZED KINETIC RESOLUTION OF ALCOHOLS VIA CHLOROACETATE ESTERS: (−)-(1R,2S)-trans-2-PHENYLCYCLOHEXANOL AND (+)-(1S,2R)-trans-2-PHENYLCYCLOHEXANOL. Available from: [Link]
-
Organic Syntheses. Cyclohexanol, 2-phenyl-, (1R-trans)-. Available from: [Link]
-
MDPI. Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. Available from: [Link]
-
Journal of the American Chemical Society. Linkage-Editing of β-Glucosylceramide and β-Glucosylcholesterol: Development of β-Selective C-Glucosylation and Potent Mincle Ligands. Available from: [Link]
-
SpringerLink. Biphenyl Hydrogenation with Syngas for Hydrogen Purification and Transportation: Performance of Dispersed Catalytic Systems Ba. Available from: [Link]
-
Fisher Scientific. 4-Phenylcyclohexanone - SAFETY DATA SHEET. Available from: [Link]
-
Airgas. SAFETY DATA SHEET - Nonflammable Gas Mixture. Available from: [Link]
-
OSTI.gov. Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase. Available from: [Link]
-
ResearchGate. Hydrogenation of biphenyl and isomeric terphenyls over a Pt-containing catalyst | Request PDF. Available from: [Link]
- Google Patents. CN112778108A - Synthesis method of 4-substituted cyclohexanone.
-
American Chemical Society. 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. Available from: [Link]
-
YouTube. Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. Available from: [Link]
-
ResearchGate. Reaction profile of 4-methoxyphenol hydrogenation. Conditions, 323 K, 8 mmol, 3 barg. Available from: [Link]
-
MDPI. The Effects of Support Specific Surface Area and Active Metal on the Performance of Biphenyl Selective Hydrogenation to Cyclohexylbenzene. Available from: [Link]
-
American Chemical Society. Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. Available from: [Link]
-
ChemSynthesis. 4-phenylcyclohexanone - 4894-75-1. Available from: [Link]
-
RSC Publishing. Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst. Available from: [Link]
-
NIST WebBook. Cyclohexanol, 4-phenyl-. Available from: [Link]
-
CP Lab Safety. cis-4-phenylcyclohexanol, 95% Purity, C12H16O, 5 grams. Available from: [Link]
-
ChemSynthesis. This compound - 5437-46-7. Available from: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Phenylcyclohexanone = 98 4894-75-1 [sigmaaldrich.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. airgas.com [airgas.com]
- 8. mdpi.com [mdpi.com]
- 9. Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Stability issues of 4-phenylcyclohexanol under acidic conditions
Technical Support Center: Stability of 4-Phenylcyclohexanol
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for this compound. This guide provides in-depth information, troubleshooting advice, and standardized protocols to address the stability challenges of this compound, particularly under acidic conditions. As Senior Application Scientists, we have designed this resource to explain not just the "how" but the "why" behind these chemical behaviors, ensuring you can design robust experiments and interpret your results with confidence.
Section 1: The Core Issue: Acid-Catalyzed Instability
A fundamental characteristic of secondary alcohols like this compound is their susceptibility to degradation in the presence of acid, primarily through a dehydration reaction.[1][2][3] This process is a classic example of an E1 (Elimination, Unimolecular) reaction mechanism, which is critical to understand for anyone working with this molecule in acidic environments, such as during forced degradation studies or certain synthetic steps.[2]
The reaction proceeds in three key steps:
-
Protonation of the Hydroxyl Group : The acid catalyst protonates the hydroxyl (-OH) group, converting it into an alkyloxonium ion (-OH₂⁺).[2][4] This is a crucial activation step, as the hydroxyl group itself is a poor leaving group, while water is an excellent one.[1]
-
Formation of a Carbocation : The protonated hydroxyl group departs as a water molecule in the slow, rate-determining step, generating a secondary carbocation intermediate.[2] The stability of this intermediate is a key factor driving the reaction.
-
Deprotonation to Form an Alkene : A base (often a water molecule or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a carbon-carbon double bond.[2] This regenerates the acid catalyst and yields the final alkene product.[2]
For this compound, this mechanism results in the formation of 4-phenylcyclohexene .
Caption: Acid-catalyzed E1 dehydration mechanism of this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: I've observed an unknown impurity in my this compound sample after exposing it to an acidic mobile phase during HPLC analysis. What is this impurity likely to be?
A: The most probable impurity is 4-phenylcyclohexene , the product of acid-catalyzed dehydration.[3][5] This occurs when the acidic environment of the mobile phase provides the necessary catalyst to promote the elimination of water from the alcohol. A secondary, though less common, possibility under specific oxidative conditions could be the formation of 4-phenylcyclohexanone .[3] To confirm, you should compare the retention time of the impurity with a standard of 4-phenylcyclohexene if available.
Q2: How can I definitively identify the degradation products observed in my experiment?
A: A multi-pronged analytical approach is recommended for unambiguous identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying volatile byproducts.[6] The mass spectrum of the impurity peak should correspond to the molecular weight of 4-phenylcyclohexene (158.24 g/mol ).[5]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: While HPLC can separate the compounds, coupling it with a mass spectrometer (LC-MS) will provide molecular weight data for confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated, ¹H and ¹³C NMR will provide definitive structural information, showing characteristic peaks for the vinylic protons and carbons in the cyclohexene ring that are absent in the parent alcohol.[5]
Table 1: Physicochemical Properties of this compound and its Primary Degradant
| Property | This compound | 4-Phenylcyclohexene |
| CAS Number | 5437-46-7[7] | 4994-16-5[5] |
| Molecular Formula | C₁₂H₁₆O[7] | C₁₂H₁₄[5] |
| Molecular Weight | 176.25 g/mol [7][8] | 158.24 g/mol [5] |
| Boiling Point | ~296 °C | ~235 °C[5] |
Q3: The degradation of my compound seems unusually fast. What experimental factors could be accelerating this process?
A: Several factors can significantly increase the rate of acid-catalyzed dehydration:
-
Temperature: Dehydration reactions are highly sensitive to temperature.[2] Heating the sample, even to moderate temperatures (e.g., 40-60 °C), in the presence of acid will dramatically accelerate degradation.
-
Acid Concentration & Strength: The reaction rate is dependent on the concentration of the acid catalyst. Using strong acids like concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) will cause rapid degradation compared to weaker acids or dilute solutions.[4][9]
-
Solvent: While not always intuitive, the solvent system can play a role. In forced degradation studies, co-solvents are sometimes used for poorly soluble compounds.[10] It's important to ensure these co-solvents are inert and do not participate in or accelerate the degradation.
Q4: How can I prevent or minimize the degradation of this compound during my synthetic or analytical procedures?
A: Minimizing degradation requires controlling the key factors that promote it:
-
pH Control: The most effective method is to maintain the pH of your solution in the neutral to slightly basic range. If an acidic step is unavoidable, use the mildest acid and lowest concentration necessary.
-
Temperature Management: Perform all experimental steps at ambient or sub-ambient temperatures whenever possible. Avoid unnecessary heating of samples containing this compound and any acidic components.
-
Minimize Exposure Time: If exposure to acidic conditions is required, keep the duration as short as possible. For instance, in an analytical workflow, neutralize the sample immediately after the acid-stress period before analysis.[11]
Section 3: Experimental Protocols
To ensure the development of robust, stability-indicating methods, a forced degradation study is essential.[10][12] This protocol provides a self-validating system to understand the degradation profile of this compound.
Protocol 1: Forced Degradation via Acid Hydrolysis (ICH Guideline Approach)
This protocol is designed to intentionally degrade the sample to identify potential degradants, as recommended by ICH guidelines.[11] The goal is to achieve 5-20% degradation.[11]
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Stress Condition Setup:
-
Transfer a known volume of the stock solution into three separate vials:
-
Test Sample: Add an equal volume of 0.1 M Hydrochloric Acid (HCl).
-
Control (Unstressed): Add an equal volume of the solvent used for the stock solution.
-
Blank: Contains only 0.1 M HCl and the solvent.
-
-
-
Incubation: Place the "Test Sample" vial in a controlled environment (e.g., a water bath) at 60 °C. The control and blank should be kept at room temperature. Monitor the reaction over time (e.g., taking aliquots at 2, 4, 8, and 24 hours).
-
Quenching the Reaction: Once the target degradation (5-20%) is achieved, or at the final time point, cool the sample to room temperature. Neutralize the sample by adding an equivalent amount of 0.1 M Sodium Hydroxide (NaOH).
-
Analysis: Dilute the neutralized test sample, the control, and the blank to a suitable concentration for analysis. Analyze all samples using a validated HPLC or GC method.
Caption: A typical workflow for an acid-catalyzed forced degradation study.
Section 4: Frequently Asked Questions (FAQs)
Q1: Why is the hydroxyl group in this compound so susceptible to elimination in acid?
A: The hydroxyl group (-OH) itself is a very poor leaving group. However, in an acidic medium, it gets protonated to form an alkyloxonium ion (-OH₂⁺).[4] This ion contains a water molecule, which is an excellent leaving group. The departure of this stable water molecule is the thermodynamic driving force for the initial step of the elimination reaction.[1]
Q2: Does the stereochemistry (cis vs. trans) of this compound influence its stability under acidic conditions?
A: Yes, stereochemistry can influence the rate of reaction. Both cis and trans isomers will undergo dehydration to form 4-phenylcyclohexene. However, the trans isomer, where the phenyl and hydroxyl groups are on opposite faces of the ring, is generally more thermodynamically stable. The rate of elimination depends on the stability of the transition state leading to the carbocation. While both will degrade, you might observe minor differences in their degradation kinetics under identical, carefully controlled conditions.
Q3: My synthesis involves an acid catalyst, but I need to avoid the formation of 4-phenylcyclohexene. Are there any alternatives?
A: The best strategy is to avoid strong Brønsted acids (like H₂SO₄, HCl) and high temperatures.[13] If an acid is absolutely necessary, consider using a milder Lewis acid or performing the reaction at the lowest possible temperature. Alternatively, explore synthetic routes that achieve your desired transformation under neutral or basic conditions to completely circumvent the dehydration pathway. For example, if you are performing an esterification, using a coupling agent like DCC (dicyclohexylcarbodiimide) under neutral conditions can be an alternative to classic Fischer esterification which requires a strong acid catalyst.[9]
References
-
Study.com. (n.d.). Alcohol Elimination Reaction | Mechanisms, Examples & Importance. Retrieved from Study.com. [Link]
-
Chemistry Student. (n.d.). Elimination Reactions of Alcohols. Retrieved from chemistrystudent.com. [Link]
-
JoVE. (2025). Acid-Catalyzed Dehydration of Alcohols to Alkenes. Retrieved from JoVE (Journal of Visualized Experiments). [Link]
-
Study Mind. (n.d.). Alcohols - Alcohol Reactivity (A-Level Chemistry). Retrieved from Study Mind. [Link]
-
Save My Exams. (2025). Elimination Reactions of Alcohols (AQA A Level Chemistry): Revision Note. Retrieved from Save My Exams. [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from MedCrave online. [Link]
-
Sharp. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from Sharp. [Link]
-
SciSpace. (2016). Forced Degradation Studies. Retrieved from SciSpace. [Link]
-
ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from ResolveMass. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from NCBI. [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclohexanol, 4-phenyl-. NIST Chemistry WebBook. Retrieved from NIST. [Link]
-
ResearchGate. (n.d.). An Improved Mechanistic Interpretation of the Acid-Catalyzed Dehydration of Methylcyclohexanols. Retrieved from ResearchGate. [Link]
Sources
- 1. Alcohol Elimination Reaction | Mechanisms, Examples & Importance | Study.com [study.com]
- 2. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 3. Buy this compound | 7335-12-8 [smolecule.com]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cyclohexanol, 4-phenyl- [webbook.nist.gov]
- 8. This compound | C12H16O | CID 79497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. studymind.co.uk [studymind.co.uk]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvent Choice for 4-Phenylcyclohexanol Reactions
Welcome to the technical support center for optimizing reactions with 4-phenylcyclohexanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent selection in achieving desired reaction outcomes. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and innovate reliably.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties of this compound and general principles of solvent selection.
Q1: What are the key physicochemical properties of this compound I should consider?
A1: Understanding the inherent properties of this compound is the foundation for selecting a compatible solvent. Its structure contains both a nonpolar phenylcyclohexane backbone and a polar hydroxyl (-OH) group, giving it a dual nature.[1] This balance dictates its solubility and reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Solvent Choice |
|---|---|---|
| Molecular Formula | C₁₂H₁₆O[2] | Indicates a significant nonpolar carbon framework. |
| Molecular Weight | 176.25 g/mol [3] | --- |
| Appearance | White to off-white crystalline solid[1] | The solid state at room temperature necessitates a solvent that can effectively dissolve it for liquid-phase reactions. |
| Melting Point | cis: 76-77 °C[4] trans: 119-120 °C[5] | Reaction temperature must be considered, especially if aiming for a homogeneous solution below the melting point. |
| Solubility | Slightly soluble in water (2.5 g/L)[4]; Highly soluble in organic solvents like ethanol, acetone.[1] | The hydroxyl group allows for some polarity and hydrogen bonding, but the large hydrophobic part dominates, favoring organic solvents.[1] |
| Polarity (XLogP3) | 2.6[3] | Indicates moderate lipophilicity, suggesting good solubility in moderately polar to nonpolar solvents. |
| Topological Polar Surface Area (TPSA) | 20.2 Ų[3] | The small TPSA relative to its size confirms its predominantly nonpolar character. |
Q2: What is the difference between polar protic and polar aprotic solvents, and why does it matter for my reaction?
A2: This is one of the most critical distinctions in solvent chemistry. The choice between them can dramatically alter reaction pathways, especially for nucleophilic substitutions.[6]
-
Polar Protic Solvents: These solvents contain O-H or N-H bonds (e.g., water, methanol, ethanol) and can act as hydrogen bond donors.[6] They are excellent at stabilizing both cations and anions. However, their ability to form a "cage" around anionic nucleophiles through hydrogen bonding can significantly suppress nucleophilicity, which is detrimental for Sₙ2 reactions.[7][8] Conversely, they are ideal for Sₙ1 reactions because they effectively stabilize the carbocation intermediate and the leaving group.[7][8]
-
Polar Aprotic Solvents: These solvents have large dipole moments but lack O-H or N-H bonds (e.g., Acetone, DMSO, DMF, Acetonitrile).[6] They can solvate cations but leave anions relatively "naked" and highly reactive.[8] This makes them the preferred choice for promoting Sₙ2 reactions, where a strong, unhindered nucleophile is required.[7][8]
Q3: How do I choose a starting solvent for a new reaction with this compound?
A3: A logical workflow is essential. The primary consideration is the reaction mechanism, followed by the solubility of all reactants and reagents.
Caption: A logical workflow for initial solvent selection.
Section 2: Troubleshooting Guides for Common Reactions
This section provides specific troubleshooting advice in a question-and-answer format for common reactions involving this compound.
Guide 1: Oxidation of this compound
The oxidation of the secondary alcohol on this compound to the corresponding ketone, 4-phenylcyclohexanone, is a common transformation. Solvent choice is critical to prevent side reactions and ensure reagent stability.
Q: My oxidation reaction is sluggish or incomplete. Could the solvent be the problem?
A: Yes, poor solubility is a common culprit. While this compound is soluble in many organic solvents, some oxidizing agents (e.g., hypochlorite salts, chromates) have limited solubility in nonpolar environments.[9]
-
Potential Cause: The chosen solvent is not polar enough to dissolve the oxidizing agent, leading to a heterogeneous mixture and slow reaction at the phase interface.
-
Recommended Action:
-
Switch to a More Polar Aprotic Solvent: Consider moderately polar aprotic solvents like acetone or acetonitrile.[9] These can dissolve the alcohol and often have better compatibility with polar inorganic oxidants than solvents like hexane or toluene.
-
Consider Phase-Transfer Catalysis (PTC): If you must use a two-phase system (e.g., an aqueous oxidant with the substrate in an organic solvent), a phase-transfer catalyst is essential.[10] A PTC like a quaternary ammonium salt (e.g., benzyltriethylammonium chloride) transports the oxidant anion into the organic phase to react.[10][11] This is an effective green chemistry strategy as it can reduce the need for hazardous organic solvents.[10][12]
-
Q: I'm observing side products, and my yield of 4-phenylcyclohexanone is low. How can the solvent influence this?
A: The solvent can be a non-innocent bystander and participate in the reaction, especially with powerful oxidants.
-
Potential Cause 1: Solvent Oxidation. If you are using a solvent that is susceptible to oxidation (e.g., tetrahydrofuran (THF), alcohols), your reagent will be consumed in a non-productive pathway. Ethers like THF can form explosive peroxides.[9]
-
Recommended Action 1: Always choose a solvent that is inert to the oxidizing conditions.[9] Chlorinated solvents (DCM) or ketones (acetone) are generally robust choices. The dielectric constant of the medium can also influence the rates of propagation and termination steps in oxidation reactions.[13]
-
Potential Cause 2: Solvent-Mediated Degradation. The polarity of the solvent can affect the stability of intermediates.[14] In some cases, a highly polar solvent might stabilize an undesired intermediate, leading it down a different reaction pathway.
-
Recommended Action 2: Screen a few inert solvents of varying polarity (e.g., Toluene, Dichloromethane, Ethyl Acetate) to find the optimal balance between reagent solubility and product stability.
Guide 2: Esterification of this compound
Ester formation, such as the Steglich esterification, involves coupling the alcohol with a carboxylic acid using a dehydrating agent or coupling reagent.
Q: My Steglich esterification (using DCC or EDC) has stalled, and I have a thick precipitate. What's happening?
A: This is a classic issue in Steglich esterifications. The precipitate is likely the dicyclohexylurea (DCU) or a related urea byproduct, which is notoriously insoluble in many common solvents.
-
Potential Cause: The solvent cannot keep the urea byproduct in solution. This byproduct can coat the reactants, preventing the reaction from reaching completion. While solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) are traditionally used, they have significant environmental and health concerns.[15][16]
-
Recommended Actions:
-
Select a Greener Solvent with Good Urea Solubility: High-throughput screening studies have identified dimethyl carbonate (DMC) as a more sustainable and effective solvent for Steglich-type reactions.[15][16] It often provides a good balance of reactant solubility while keeping byproducts suspended.
-
Modify Reagent Choice: Consider using a water-soluble carbodiimide like EDC-HCl in a solvent where the resulting urea is more soluble, although incomplete solubility of EDC-HCl itself can be an issue in many alternative solvents.[17]
-
Q: The reaction works, but the final yield after workup is low. Where could my product be going?
A: If the reaction appears clean by TLC or crude NMR but the isolated yield is poor, the issue may lie in the workup, which is heavily influenced by solvent choice.[18]
-
Potential Cause: The ester product may have significant solubility in the aqueous layer used for washing, especially if the ester is relatively polar and an organic solvent with some water miscibility (like ethyl acetate) was used for extraction.
-
Recommended Actions:
-
Check the Aqueous Layer: Before discarding, always perform a back-extraction of the aqueous layers with a fresh portion of your organic solvent.[18]
-
Use a Less Polar Extraction Solvent: If product loss to the aqueous phase is suspected, use a less polar, water-immiscible solvent like methyl tert-butyl ether (MTBE) or toluene for the extraction step.
-
Guide 3: Nucleophilic Substitution (e.g., Williamson Ether Synthesis)
Synthesizing an ether from this compound involves deprotonating the alcohol to form the alkoxide, followed by an Sₙ2 reaction with an alkyl halide. Solvent choice here is paramount for controlling the Sₙ2 versus E2 pathways.
Q: My ether synthesis is very slow, and I'm mostly recovering starting material. Why?
A: This is a strong indicator that your nucleophile (the 4-phenylcyclohexyl-alkoxide) is not reactive enough. The most common reason for this is using a polar protic solvent.
-
Potential Cause: The use of a polar protic solvent (like ethanol or even residual water) is solvating or "caging" your alkoxide nucleophile through hydrogen bonding.[7] This drastically reduces its energy and makes it less available to attack the alkyl halide.
-
Recommended Action: Switch to a polar aprotic solvent.[8] Solvents like DMF, DMSO, or acetonitrile will dissolve the alkoxide salt while leaving the anion "naked" and highly nucleophilic, dramatically accelerating the Sₙ2 reaction.[7][8]
Caption: Solvation of a nucleophile in protic vs. aprotic solvents.
Q: My main product is an alkene instead of the desired ether. How do I fix this?
A: You are observing the competing E2 (elimination) reaction, which is favored by strong, sterically hindered bases. While the 4-phenylcyclohexyl-alkoxide is a strong base, solvent choice can help favor substitution.
-
Potential Cause: While polar aprotic solvents are preferred for Sₙ2, very high temperatures or a sterically hindered alkyl halide can still promote E2. The solvent choice is less detrimental for E2 than it is for Sₙ2 in protic media, but optimization is still key.[7]
-
Recommended Actions:
-
Lower the Reaction Temperature: Sₙ2 reactions generally have a lower activation energy than E2 reactions. Running the reaction at the lowest feasible temperature will favor the substitution pathway.
-
Evaluate Solvent Polarity: While aprotic is necessary, the specific solvent matters. Less polar aprotic solvents can sometimes disfavor the more polar transition state of the E2 pathway compared to the Sₙ2 pathway. Consider screening solvents like THF in addition to the more polar DMF or DMSO.
-
Section 3: Data Tables and Green Solvent Alternatives
Table 2: Properties of Common Solvents for this compound Reactions
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Key Considerations & Hazards |
| Water | Polar Protic | 78.5 | 100 | Poor solubility for substrate; cages nucleophiles.[7] Green but often impractical.[19] |
| Methanol | Polar Protic | 32.6[20] | 65 | Good for Sₙ1; suppresses Sₙ2 nucleophiles.[8] Toxic.[21] |
| Dichloromethane (DCM) | Polar Aprotic | 9.1[20] | 40 | Good for oxidations; inert. Suspected carcinogen, environmentally persistent. |
| Acetone | Polar Aprotic | 21 | 56 | Good general-purpose solvent for oxidations.[9] Volatile, flammable. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Excellent for Sₙ2 reactions.[8] Toxic.[9] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | 153 | Excellent for Sₙ2 reactions; high boiling point. Reprotoxic, difficult to remove.[22] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47[14] | 189 | Excellent for Sₙ2 reactions; high boiling point. Can be difficult to remove; can decompose.[9] |
| 2-Methyltetrahydrofuran (2-MeTHF) | Polar Aprotic | 6.2 | 80 | Greener alternative to THF; derived from biomass.[23] Higher boiling point and less prone to peroxide formation than THF.[24] |
| Cyclopentyl methyl ether (CPME) | Polar Aprotic | 4.7 | 106 | Greener alternative to THF, MTBE, Dioxane.[23] Resists peroxide formation, hydrophobic.[23] |
| Dimethyl Carbonate (DMC) | Polar Aprotic | 3.1 | 90 | Green solvent for esterifications.[15][16] Low toxicity, biodegradable. |
A Note on Green Solvents
The principles of green chemistry encourage the replacement of hazardous solvents with safer, more sustainable alternatives.[25][26] When developing new protocols for this compound, consider bio-based solvents like 2-MeTHF or CPME as replacements for traditional ethers, and DMC for esterifications.[15][24][23] These solvents not only reduce environmental impact but can also offer safety benefits, such as reduced peroxide formation.[23]
References
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Cyclohexanol, 4-phenyl- [webbook.nist.gov]
- 3. This compound | C12H16O | CID 79497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS # 7335-12-8, cis-4-Phenylcyclohexanol, cis-4-Phenyl-1-cyclohexanol - chemBlink [chemblink.com]
- 5. Page loading... [wap.guidechem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. One moment, please... [chemistrysteps.com]
- 8. scribd.com [scribd.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 11. biomedres.us [biomedres.us]
- 12. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. Solvent effects - Wikipedia [en.wikipedia.org]
- 15. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. How To [chem.rochester.edu]
- 19. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. acs.org [acs.org]
- 22. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 25. Green Solvents in Chemical Reactions - Materials Research Forum [mrforum.com]
- 26. Chapter 4 : Green Solvents in Organic Synthesis: A Futuristic Approach - International Academic Publishing House (IAPH) [books.iaph.in]
Technical Support Center: Chromatography of Phenylcyclohexanols
A Guide to Resolving Peak Tailing and Achieving Optimal Separations
Welcome to our dedicated technical support center for the chromatographic analysis of phenylcyclohexanols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, with a particular focus on the prevalent problem of peak tailing. As Senior Application Scientists, we provide not just solutions, but also the underlying scientific principles to empower you to develop robust and reliable methods.
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant peak tailing with my phenylcyclohexanol sample. What are the most likely causes?
Peak tailing for phenylcyclohexanols, which are neutral or very weakly acidic compounds (pKa of 1-phenylcyclohexanol is approximately 14.5), is often surprising to chromatographers accustomed to blaming peak shape issues on the basicity of their analytes. For these compounds, the common causes of peak tailing are multifaceted and can be broadly categorized into chemical and physical issues.
Chemical Causes:
-
Secondary Silanol Interactions: While phenylcyclohexanols are not basic, the hydroxyl group can still engage in hydrogen bonding with acidic silanol groups on the silica surface of the stationary phase. This secondary interaction mechanism can lead to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailing peak.[1][2]
-
Metal Contamination: Trace metal impurities (e.g., iron, aluminum) in the silica matrix of the column or from stainless steel components of the HPLC system can chelate with the hydroxyl group of the phenylcyclohexanol, causing peak distortion.[3][4]
-
Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to a non-ideal peak shape that often manifests as tailing.[5]
Physical Causes:
-
Column Void or Bed Deformation: A void at the head of the column or a poorly packed bed can create alternative flow paths for the analyte, leading to band broadening and tailing.[1][6] This can be caused by pressure shocks or operating outside the column's recommended pH and temperature ranges.
-
Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause the analyte band to spread before and after separation, contributing to peak tailing.[1]
-
Poorly Made Fittings: Improperly connected fittings can create dead volumes where the sample can diffuse, leading to a tailing effect.[6]
Q2: How can I systematically troubleshoot the peak tailing I'm observing?
A systematic approach is crucial to efficiently identify and resolve the root cause of peak tailing. We recommend the following logical troubleshooting workflow:
In-Depth Troubleshooting Guides
Guide 1: Mitigating Secondary Interactions with Column Selection and Mobile Phase Optimization
The Problem: Even though phenylcyclohexanols are neutral, the hydroxyl group can still interact with residual silanols on the silica surface, leading to peak tailing. This is especially true on older, Type A silica columns.
The Solution:
-
Column Selection: The most effective way to combat secondary silanol interactions is to use a modern, high-purity, "base-deactivated" or "end-capped" column.[7][8][9]
-
End-capping is a process where the stationary phase is further reacted with a small silanizing agent to block a majority of the remaining free silanol groups.
-
Base-deactivated columns are specifically designed to minimize interactions with basic compounds, and by extension, other polar analytes that can interact with silanols.
Column Type Description Suitability for Phenylcyclohexanols Standard C18/C8 Basic bonded phase on silica. May have significant residual silanol activity. Prone to peak tailing if not well end-capped. End-capped C18/C8 Standard C18/C8 with a secondary treatment to cap silanols. Good. Significantly reduces peak tailing from silanol interactions. Phenyl-Hexyl A phenyl-based stationary phase with a hexyl linker. Excellent. Offers alternative selectivity through π-π interactions with the phenyl ring of the analyte and is typically well-endcapped. -
-
Mobile Phase Modifier Selection: The choice of organic modifier can influence peak shape.
-
Methanol vs. Acetonitrile: For aromatic compounds like phenylcyclohexanols, methanol can sometimes offer better peak shapes than acetonitrile. Methanol is a protic solvent and can more effectively hydrogen-bond with and "shield" the silanol groups on the stationary phase, reducing their interaction with the analyte. Acetonitrile, being aprotic, is less effective at this. Additionally, methanol can enhance π-π interactions between the analyte and a phenyl-based stationary phase, which can improve selectivity.[3]
-
Additives: While acidic modifiers like formic or acetic acid are often used to suppress silanol ionization for basic analytes, they are less likely to have a significant impact on the peak shape of neutral phenylcyclohexanols. However, maintaining a consistent, slightly acidic pH (e.g., with 0.1% formic acid) can ensure the silanols remain protonated and less active.
-
Experimental Protocol: Evaluating Organic Modifiers
-
Initial Conditions:
-
Column: High-purity, end-capped C18 (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50-90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Sample: Phenylcyclohexanol standard at 1 mg/mL in 50:50 Water:Acetonitrile.
-
-
Run the analysis and record the chromatogram, paying close attention to the peak asymmetry factor.
-
Modified Conditions:
-
Replace Mobile Phase B with Methanol.
-
Adjust the gradient to achieve a similar retention time (e.g., you may need a higher starting percentage of methanol as it is a weaker solvent than acetonitrile).
-
-
Run the analysis under the modified conditions and compare the peak shape to the initial run.
Guide 2: Addressing Physical and System-Related Causes of Peak Tailing
The Problem: Peak tailing that affects all peaks in the chromatogram often points to a physical issue with the HPLC system or the column itself, rather than a chemical interaction.
The Solution:
-
Check for Column Voids: A sudden shock or pressure surge can cause the packed bed of the column to settle, creating a void at the inlet.
-
Diagnosis: Disconnect the column and inspect the inlet. A visible channel or depression in the packing material is a clear sign of a void.
-
Remedy: In some cases, reversing the column and flushing with a solvent at a low flow rate can help. However, the most reliable solution is to replace the column. To prevent this, always ramp up the flow rate gradually and avoid sudden pressure changes.
-
-
Minimize Extra-Column Volume:
-
Tubing: Use narrow internal diameter tubing (e.g., 0.005 inches or 0.127 mm) for all connections between the injector, column, and detector. Keep the tubing length as short as possible.
-
Fittings: Ensure all fittings are properly tightened and are of the correct type for your system to avoid dead volumes.
-
-
Sample Overload:
-
Diagnosis: If peak tailing is accompanied by a broadening at the front of the peak (fronting) as concentration increases, you are likely overloading the column.
-
Remedy: Dilute your sample and re-inject. If the peak shape improves and becomes more symmetrical, you have identified the issue. Determine the optimal concentration range for your analysis.
-
Experimental Protocol: Diagnosing Sample Overload
-
Prepare a series of dilutions of your phenylcyclohexanol sample (e.g., 1 mg/mL, 0.5 mg/mL, 0.1 mg/mL, 0.05 mg/mL).
-
Inject each sample under your standard chromatographic conditions.
-
Analyze the peak shape for each concentration. A significant improvement in the asymmetry factor at lower concentrations confirms column overload.
Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Action |
| Only Phenylcyclohexanol Peak Tails | Secondary Silanol Interactions | Use a high-purity, end-capped, or base-deactivated column. Consider a Phenyl-Hexyl stationary phase. |
| Metal Contamination | Use a column with low metal content. If system contamination is suspected, passivate the system with an appropriate chelating agent. | |
| Sample Overload | Dilute the sample and re-inject. | |
| All Peaks in Chromatogram Tail | Column Void/Bed Deformation | Inspect the column inlet. If a void is present, replace the column. |
| Extra-Column Volume | Use shorter, narrower ID tubing. Check all fittings for proper connection. | |
| Improper Sample Solvent | Dissolve the sample in the mobile phase or a weaker solvent. |
By systematically evaluating these potential causes and implementing the recommended solutions, you can effectively resolve peak tailing issues in the chromatography of phenylcyclohexanols and achieve robust, high-quality analytical results.
References
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]
-
Restek. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?[Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Axion Labs. HPLC Peak Tailing. [Link]
-
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]
-
MicroSolv. (2025, December 1). Base Deactivated HPLC Column Definition - HPLC Primer. [Link]
-
ChemBK. (2024, April 9). 1-Phenylcyclohexanol-1. [Link]
-
Siliplus. Base Deactivated Column Octadecylsilyl Silica Gel for Chromatography For Sale. [Link]
-
SIELC Technologies. (2018, February 16). Separation of 2-Phenylcyclohexanol on Newcrom R1 HPLC column. [Link]
Sources
- 1. Separation of 2-Phenylcyclohexanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. sielc.com [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 6. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 7. agilent.com [agilent.com]
- 8. youtube.com [youtube.com]
- 9. Luna Phenyl-Hexyl HPLC Columns: Phenomenex [phenomenex.com]
Technical Support Center: Minimizing By-product Formation in Friedel-Crafts Reactions
Welcome to the Technical Support Center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for minimizing by-product formation in both Friedel-Crafts alkylation and acylation. By understanding the underlying mechanisms of common side reactions, you can optimize your experimental conditions to achieve higher yields and purity of your target molecules.
Section 1: Troubleshooting Polyalkylation
Polyalkylation is a frequent and frustrating side reaction in Friedel-Crafts alkylation, leading to a mixture of products and complicating purification. This section addresses the root causes and provides actionable solutions.
Q1: I'm observing significant amounts of di- and tri-substituted products in my Friedel-Crafts alkylation. Why is this happening?
This is a classic case of polysubstitution, a common issue in Friedel-Crafts alkylation. The root cause lies in the activating nature of the alkyl group being added to the aromatic ring. The initial monoalkylated product is more electron-rich and, therefore, more nucleophilic and reactive than the starting aromatic compound.[1][2] This increased reactivity makes it more susceptible to further electrophilic attack by the alkylating agent, leading to the formation of polyalkylated by-products.[1][2][3]
Q2: How can I effectively prevent or at least minimize polyalkylation in my experiments?
Several strategies can be employed to suppress polyalkylation and favor the desired monoalkylated product:
-
Utilize a Large Excess of the Aromatic Substrate: By significantly increasing the molar ratio of the aromatic compound to the alkylating agent (e.g., 5:1 to 10:1), you increase the statistical probability that the electrophile will react with the starting material rather than the more reactive monoalkylated product.[1][2][4] In some cases, using the aromatic substrate as the solvent is a viable option.[4]
-
Optimize Reaction Conditions: Lowering the reaction temperature can decrease the rate of subsequent alkylation reactions, thereby improving selectivity for the mono-substituted product.[1][2] Additionally, using a milder Lewis acid catalyst can help to control the reactivity and reduce over-alkylation.
-
Switch to Friedel-Crafts Acylation Followed by Reduction: This is often the most reliable method to avoid polyalkylation.[2][4] The acyl group introduced during acylation is electron-withdrawing, which deactivates the aromatic ring and prevents further substitution.[1][2] The resulting ketone can then be reduced to the desired alkyl group via methods like the Clemmensen or Wolff-Kishner reduction.[5]
Workflow for Diagnosing and Solving Polysubstitution
Caption: A logical workflow to diagnose and solve issues of polysubstitution.
Section 2: Overcoming Carbocation Rearrangements in Alkylation
Carbocation rearrangements are a significant limitation of Friedel-Crafts alkylation, often leading to a mixture of isomeric products.
Q3: My major product is an isomer of the expected compound. For example, reacting benzene with 1-chloropropane yielded isopropylbenzene instead of n-propylbenzene. What is causing this?
This is a clear indication of a carbocation rearrangement. The reaction proceeds through a carbocation intermediate, and primary carbocations are highly unstable.[5][6] They will readily rearrange to a more stable secondary or tertiary carbocation via a hydride or alkyl shift if possible.[6][7][8] In your example, the initial n-propyl carbocation (a primary carbocation) rearranges to the more stable isopropyl carbocation (a secondary carbocation) before attacking the benzene ring.[5]
Q4: How can I prevent these carbocation rearrangements to obtain the straight-chain alkylated product?
The most effective and widely used strategy is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[5] The electrophile in an acylation reaction is a resonance-stabilized acylium ion, which does not undergo rearrangement.[5][9] This two-step process ensures the formation of the desired linear alkyl chain.
Comparative Overview: Alkylation vs. Acylation for Preventing Rearrangements
| Feature | Friedel-Crafts Alkylation | Friedel-Crafts Acylation |
| Electrophile | Carbocation | Acylium ion |
| Rearrangement | Prone to rearrangement to form a more stable carbocation.[5][6][7] | Does not undergo rearrangement due to resonance stabilization.[5][9] |
| Product | Often a mixture of isomers. | A single, non-rearranged ketone product. |
| Suitability for linear chains | Poor for chains longer than two carbons. | Excellent, followed by reduction. |
Experimental Protocol: Acylation-Reduction Route to n-Propylbenzene
Part A: Friedel-Crafts Acylation of Benzene with Propanoyl Chloride
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube).
-
Reagents: In the flask, place anhydrous aluminum chloride (AlCl₃, 1.1 eq) and an anhydrous solvent like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂). Cool the suspension in an ice bath to 0-5°C.
-
Addition: Dissolve propanoyl chloride (1.0 eq) in the anhydrous solvent and add it to the dropping funnel. Add the propanoyl chloride solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, add anhydrous benzene (1.0 eq) dropwise. Once the benzene addition is finished, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid. This will decompose the aluminum chloride complex.[2]
-
Extraction & Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. Purify the crude propiophenone by distillation or column chromatography.
Part B: Clemmensen Reduction of Propiophenone
-
Setup: In a round-bottom flask fitted with a reflux condenser, place amalgamated zinc (prepared by treating zinc granules with a mercuric chloride solution) and concentrated hydrochloric acid.
-
Reaction: Add the propiophenone from Part A to the flask. Heat the mixture to reflux with vigorous stirring for 4-6 hours. Periodically add more concentrated HCl to maintain a strongly acidic environment.
-
Work-up & Purification: After the reaction is complete, cool the mixture and separate the organic layer. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by distillation to obtain n-propylbenzene.
Section 3: Catalyst Deactivation and Substrate Limitations
The success of a Friedel-Crafts reaction is highly dependent on the activity of the Lewis acid catalyst and the nature of the aromatic substrate.
Q5: My Friedel-Crafts reaction is not working at all, or the yield is extremely low. What are the likely causes?
Several factors can lead to a failed Friedel-Crafts reaction:
-
Catalyst Deactivation by Moisture: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[10][11] Any water in your solvents, reagents, or glassware will hydrolyze the catalyst, rendering it ineffective.[10] It is crucial to maintain strictly anhydrous conditions.
-
Deactivated Aromatic Ring: Friedel-Crafts reactions are electrophilic aromatic substitutions and fail with strongly deactivated aromatic rings.[11][12] Substituents that are strongly electron-withdrawing, such as nitro (-NO₂), cyano (-CN), or carbonyl groups, make the ring too electron-poor to react.[6][11]
-
Substrates with Amine Groups: Aromatic compounds containing amino (-NH₂) or substituted amino groups are unsuitable. The lone pair on the nitrogen atom complexes with the Lewis acid catalyst, forming a strongly deactivating ammonium salt.[12]
-
Insufficient Catalyst in Acylation: In Friedel-Crafts acylation, the ketone product is a moderate Lewis base and forms a stable complex with the Lewis acid catalyst.[9][10] This complexation removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (or a slight excess) of the catalyst is generally required for acylations.[9][11]
Troubleshooting Flowchart for Low Yield
Caption: A stepwise workflow for troubleshooting low yields.
Section 4: Controlling Regioselectivity (ortho vs. para)
The directing effects of substituents on the aromatic ring play a crucial role in determining the position of the incoming electrophile.
Q6: I am getting a mixture of ortho and para isomers. How can I improve the selectivity for the para product?
For activating, ortho-, para- directing groups already on the ring, a mixture of isomers is common. However, you can often favor the para product by leveraging steric hindrance.
-
Bulky Substituents: If either the directing group on the ring or the incoming electrophile is sterically bulky, the para position will be favored due to reduced steric hindrance compared to the more crowded ortho positions.[3][13] For instance, the alkylation of toluene with t-butyl chloride will predominantly yield p-tert-butyltoluene.
-
Solvent Effects: The choice of solvent can influence the ortho/para ratio. In some cases of Friedel-Crafts acylation, non-polar solvents like carbon disulfide (CS₂) can favor the kinetically controlled ortho product, while polar solvents like nitrobenzene may allow for equilibration to the more thermodynamically stable para product.[14] This is because the intermediate-catalyst complex may be less soluble in non-polar solvents, precipitating the kinetic product, whereas in polar solvents, the complex remains dissolved, allowing for potential reversal and formation of the thermodynamic product.[14]
Solvent Polarity and Product Ratio in Naphthalene Acylation
| Solvent | Polarity | Predominant Isomer | Rationale |
| Carbon Disulfide (CS₂) | Non-polar | 1-acetylnaphthalene (alpha) | Kinetic product, complex precipitates.[14] |
| Nitrobenzene (C₆H₅NO₂) | Polar | 2-acetylnaphthalene (beta) | Thermodynamic product, complex is soluble, allowing for equilibration.[14] |
References
- BenchChem. (2025). Troubleshooting carbocation rearrangements in Friedel-Crafts alkylation. BenchChem.
- Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia.
- BenchChem. (2025). minimizing polysubstitution in Friedel-Crafts reactions. BenchChem.
- BenchChem. (2025). managing catalyst deactivation in Friedel-Crafts reactions. BenchChem.
- Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange.
- BenchChem. (2025). Preventing polyalkylation in Friedel-Crafts reactions. BenchChem.
- BenchChem. (2025). Technical Support Center: Troubleshooting Carbocation Rearrangement in Alkylation Reactions. BenchChem.
- BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions. BenchChem.
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
- Brainly. (2020). 1) Why does polysubstitution frequently occur with Friedel-Crafts alkylation but not .... Brainly.
- MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. MCC Organic Chemistry.
- Gauth. (n.d.). Why does polysubstitution frequently occur with Friedel-Crafts alkylation but not with Fri [Chemistry]. Gauth.
- BenchChem. (2025). How to avoid polyalkylation in Friedel-Crafts reactions. BenchChem.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
- University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. University of Calgary.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. brainly.com [brainly.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. gauthmath.com [gauthmath.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Green Chemistry Approaches to 4-Phenylcyclohexanol Synthesis
Welcome to the technical support center for the synthesis of 4-phenylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals who are implementing greener and more sustainable chemical practices in their laboratories. We will move beyond simple procedural lists to explore the underlying principles, troubleshoot common experimental hurdles, and answer frequently asked questions related to modern, environmentally conscious synthetic routes.
The primary green approach for synthesizing this compound involves the catalytic hydrogenation of 4-phenylphenol (also known as 4-hydroxybiphenyl). This method avoids stoichiometric reagents and often utilizes recyclable catalysts, aligning with the core tenets of green chemistry. This guide will focus on this pathway, including catalytic transfer hydrogenation and biocatalytic alternatives, providing you with the expertise to perform these reactions efficiently and safely.
Troubleshooting Guide: Catalytic Hydrogenation of 4-Phenylphenol
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction shows little to no conversion of 4-phenylphenol. What's going wrong?
| Probable Cause | Recommended Solution(s) |
| Catalyst Poisoning | The catalyst's active sites are blocked. This is the most common cause of failed hydrogenations. Poisons include sulfur, halides, and other strongly coordinating functional groups.[1] Solution: Ensure the purity of your 4-phenylphenol starting material, solvent, and hydrogen gas. Pre-treat the solvent and substrate by passing them through a plug of activated alumina if contamination is suspected. |
| Inactive Catalyst | The catalyst may be old, improperly stored, or from a poor-quality batch. Pyrophoric catalysts like Pd/C can deactivate upon prolonged exposure to air.[2] Solution: Use a fresh batch of catalyst from a reputable supplier. For heterogeneous catalysts, perform a test reaction on a known, reliable substrate (e.g., cyclohexene) to verify activity. |
| Insufficient Hydrogen Pressure/Poor H₂ Delivery | The reaction is starved of the hydrogen reagent. This could be due to a leak in the system or an empty/faulty hydrogen cylinder. Solution: Before starting, always perform a leak test by pressurizing the sealed reactor with an inert gas like nitrogen and monitoring for any pressure drop over 30 minutes.[3] Ensure your hydrogen source is providing a stable, sufficient pressure. |
| Inadequate Mixing | In a heterogeneous reaction, poor stirring prevents the substrate from accessing the catalyst surface. Solution: Increase the stirring rate to ensure the catalyst is well-suspended in the reaction medium. For viscous solutions, consider dilution or switching to a lower-viscosity solvent. A speed of at least 1200 rpm is often effective.[4] |
Q2: The reaction is complete, but my yield of this compound is low, and I've isolated 4-phenylcyclohexanone instead.
| Probable Cause | Recommended Solution(s) |
| Incomplete Reaction/Insufficient Reaction Time | The reaction was stopped prematurely. The hydrogenation of a phenol to a cyclohexanol proceeds via a ketone intermediate (in this case, 4-phenylcyclohexanone).[5][6] Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). Extend the reaction time until the ketone intermediate is fully consumed. |
| Catalyst Selectivity | Some catalysts and conditions are optimized for producing the ketone and may be less efficient at the subsequent reduction to the alcohol.[7][8] Solution: If the goal is the alcohol, ensure your conditions favor full reduction. Increasing hydrogen pressure or temperature can often drive the reaction to completion. If the issue persists, consider a catalyst known for alcohol production, such as Ruthenium (Ru) or Rhodium (Rh).[4][8] |
Q3: I'm getting a poor diastereomeric ratio (cis/trans). How can I improve the stereoselectivity?
| Probable Cause | Recommended Solution(s) |
| Incorrect Catalyst Choice | The choice of catalyst and its support is the single most critical factor in determining the cis/trans ratio of the product.[8][9][10] Solution: This is a controllable parameter. Use the table below to guide your selection. For trans-4-phenylcyclohexanol, a Palladium (Pd) catalyst is preferred. For cis-4-phenylcyclohexanol, a Rhodium (Rh) catalyst is the superior choice.[8] |
| Reaction Conditions | Solvent and temperature can influence the desorption and readsorption of intermediates on the catalyst surface, affecting the stereochemical outcome.[10] Solution: For Pd-catalyzed reactions, non-polar solvents like n-heptane often enhance trans selectivity. For Rh-catalyzed reactions, polar protic solvents like isopropanol can improve cis selectivity.[8] Experiment with different solvents to optimize your desired outcome. |
Data Summary: Catalyst and Condition Effects on Stereoselectivity
The following table summarizes typical outcomes for the hydrogenation of substituted phenols, providing a predictive framework for your experimental design.
| Catalyst | Support | Solvent | Predominant Isomer | Typical Diastereomeric Ratio (d.r.) | Reference |
| 5 wt% Pd | Al₂O₃ | n-Heptane | trans | >95:5 | [8][9] |
| 5 wt% Pd | Carbon (C) | n-Heptane | trans | 87:13 | [8] |
| 5 wt% Rh | Carbon (C) | Isopropanol | cis | >95:5 | [8][9] |
| 5 wt% Ru | Al₂O₃ | Isopropanol | cis | 88:12 | [8] |
Experimental Protocols & Workflows
Protocol 1: trans-Selective Hydrogenation using Pd/Al₂O₃
This protocol details the synthesis of trans-4-phenylcyclohexanol, a strategically important isomer.[8]
Safety First: Catalytic hydrogenations involve flammable hydrogen gas under pressure and potentially pyrophoric catalysts.[2][11] All operations must be conducted in a certified fume hood, away from ignition sources.[12] Operators must be fully trained and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[13]
Step-by-Step Procedure:
-
Reactor Setup: Place a stirrer bar into a high-pressure reactor vessel. Add 5 wt% Palladium on alumina (Pd/Al₂O₃) catalyst (2 mol%).
-
Inerting the Vessel: Seal the reactor. Evacuate the vessel and backfill with nitrogen gas. Repeat this cycle three times to ensure all oxygen is removed.[3][12]
-
Charging Reagents: Under a positive pressure of nitrogen, add 4-phenylphenol (1.0 eq) and n-heptane as the solvent.
-
Reaction: Seal the reactor again. Purge three more times, this time with hydrogen gas. Pressurize the vessel to 5 bar with hydrogen. Begin vigorous stirring and heat the reaction to 80 °C.
-
Monitoring: Monitor the reaction by periodically taking aliquots (after safely venting and re-purging the system) and analyzing via GC-MS or TLC until the starting material is consumed.
-
Shutdown and Workup: Cool the reactor to room temperature. Carefully vent the excess hydrogen. Purge the system three times with nitrogen.[3]
-
Catalyst Filtration: Open the reactor and dilute the mixture with ethyl acetate. Filter the suspension through a pad of Celite® to remove the heterogeneous catalyst. Crucial Safety Note: Do not allow the filter cake containing the used catalyst to dry in the air, as it can be pyrophoric.[2][11] Immediately quench the filter cake with water and store it in a sealed, labeled waste container for proper disposal.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from petroleum ether to yield pure trans-4-phenylcyclohexanol.[14]
Workflow Diagram: General Catalytic Hydrogenation
Caption: General workflow for heterogeneous catalytic hydrogenation.
Frequently Asked Questions (FAQs)
Q: What are the main advantages of Catalytic Transfer Hydrogenation (CTH) for this synthesis? A: CTH is an excellent green chemistry alternative that avoids the use of high-pressure gaseous hydrogen, mitigating significant safety risks.[6][15] It uses a liquid hydrogen donor (e.g., isopropanol, formic acid) that transfers hydrogen to the substrate in the presence of a catalyst.[7][16] This makes the experimental setup simpler and safer, as it can often be performed in standard glassware without the need for a specialized high-pressure reactor.
Q: How do I choose the best catalyst support? A: The support can influence catalyst activity and selectivity through metal-support interactions.[5][17]
-
Activated Carbon (C): High surface area, generally inert, and widely used. Good for general-purpose hydrogenations.
-
Alumina (Al₂O₃): Can have Lewis acidic sites that may influence the reaction pathway. As noted above, it is particularly effective for promoting trans selectivity in palladium-catalyzed phenol hydrogenations.[8]
-
Titania (TiO₂), Ceria (CeO₂): These are "reducible" supports that can actively participate in the reaction, for instance, by facilitating hydrogen spillover, potentially increasing catalytic efficiency under mild conditions.[4][17]
Q: Are there any biocatalytic methods for synthesizing this compound? A: Yes, biocatalysis offers a highly selective and green route. Typically, this involves the enzymatic reduction of the precursor, 4-phenylcyclohexanone, using an alcohol dehydrogenase (ADH) enzyme.[18][19] These reactions are often performed in aqueous media at ambient temperature and pressure. The primary advantage is exceptional stereoselectivity, allowing for the synthesis of a single, pure stereoisomer.[19] However, this requires the synthesis of the ketone precursor first and can be limited by enzyme cost and stability.
Q: How should I handle and store pyrophoric hydrogenation catalysts like Palladium on Carbon (Pd/C)? A:
-
Handling: Always handle these catalysts in an inert atmosphere (e.g., a glovebox) or as a wet paste.[2][12] Never add a dry, pyrophoric catalyst to a flammable solvent in the presence of air, as it can spontaneously ignite the solvent.[11]
-
Storage: Store catalysts in a cool, dry place under an inert atmosphere, tightly sealed to prevent exposure to air and moisture.
-
Disposal: Used catalysts, which have absorbed hydrogen, are particularly hazardous.[11] As described in the protocol, they should be filtered, immediately quenched with water to render them non-pyrophoric, and stored wet in a clearly labeled, sealed waste container for disposal according to institutional safety guidelines.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low product yield.
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
- Hydrogenation Reaction Safety In The Chemical Industry. (2025).
- Hydrogenation SOP. (n.d.).
- Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
- Hydrogen spillover and substrate–support hydrogen bonding mediate hydrogenation of phenol catalyzed by palladium on reducible metal oxides. (n.d.).
- What are the safety precautions for operating a Hydrogenation Test Unit? - Blog. (2025).
-
Park, C., & Keane, M. A. (2003). Catalyst support effects: gas-phase hydrogenation of phenol over palladium. Journal of Colloid and Interface Science, 266(1), 183-194. [Link]
- 4-Phenylcyclohexan-1-ol | 5769-13-1. (n.d.). Biosynth.
- Cyclohexanol, 2-phenyl-, (1R-trans) -. (n.d.). Organic Syntheses Procedure.
- 4-Phenyl-cyclohexanol | 5437-46-7. (n.d.). Biosynth.
- Wollenburg, M., et al. (n.d.). Trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. ACS Catalysis.
- Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen. (n.d.). MDPI.
- Catalytic performance of supported Pd catalysts in the hydrogenation of phenol to cyclohexanone. (2021). ResearchGate.
- Catalytic Hydrogenation Reaction of Phenol to Cyclohexanol Using Supported Ruthenium Catalysts. (n.d.). SAS Publishers.
- Continuous-Flow Biocatalytic Process for the Synthesis of the Best Stereoisomers of the Commercial Fragrances Leather Cyclohexanol (4-Isopropylcyclohexanol) and Woody Acetate (4-(Tert-Butyl)Cyclohexyl Acetate). (2020). MDPI.
- Fast catalytic transfer hydrogenation of phenol to cyclohexanol over urea modified Ni@CN nanoparticles. (n.d.). New Journal of Chemistry.
- Advanced Synthetic Methodologies for 4 Phenylcyclohexanol and Its Derivatives. (n.d.). Benchchem.
- Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. (n.d.). MDPI.
- This compound. (2025). ChemSynthesis.
- One-Pot Mechanochemical Hydrogenation and Acetylation of 4-Nitrophenol to 4-Aminophenol and Paracetamol. (n.d.). ResearchGate.
-
Wollenburg, M., Heusler, A., Bergander, K., & Glorius, F. (2020). trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. ACS Catalysis, 10(19), 11365–11370. [Link]
- Green Chemistry - ePrints Soton. (2023).
- Turning Simple Cyclohexanones into Phenols with Biocatalysis. (2024). ChemistryViews.
- Green Chemistry - Zenodo. (n.d.).
- This compound. (n.d.). PubChem.
- Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. (n.d.). Organic Syntheses Procedure.
- 4-Phenylcyclohexanone. (n.d.). Sigma-Aldrich.
- Oxygen-doped carbon-supported palladium nanoparticles boost the tandem hydrogenation–acetalization–hydrogenolysis of phenols and diphenyl ethers to cyclohexyl ethers. (2025). PMC.
- Phenyl addition made a poison useful for a chemical reaction in catalysis. (2018). EurekAlert!.
- Recent advances in heterogeneous catalytic transfer hydrogenation/hydrogenolysis for valorization of biomass-derived furanic compounds. (n.d.). Green Chemistry.
- Catalyst poisoning. (n.d.). Wikipedia.
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. njhjchem.com [njhjchem.com]
- 4. saspublishers.com [saspublishers.com]
- 5. Catalyst support effects: gas-phase hydrogenation of phenol over palladium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 13. weihaicm.com [weihaicm.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Recent advances in heterogeneous catalytic transfer hydrogenation/hydrogenolysis for valorization of biomass-derived furanic compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Fast catalytic transfer hydrogenation of phenol to cyclohexanol over urea modified Ni@CN nanoparticles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Hydrogen spillover and substrate–support hydrogen bonding mediate hydrogenation of phenol catalyzed by palladium on reducible metal oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
Validation & Comparative
Distinguishing Cis and Trans-4-Phenylcyclohexanol Isomers: A Comprehensive 1H NMR Characterization Guide
In the fields of pharmaceutical development and chemical research, the precise determination of stereochemistry is critical for understanding a molecule's biological activity and ensuring the purity of a final compound. For cyclic molecules like 4-phenylcyclohexanol, Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous differentiation of its cis and trans diastereomers. This guide provides an in-depth comparison of the ¹H NMR spectral features of cis- and trans-4-phenylcyclohexanol, supported by experimental data and protocols, to assist researchers in their structural elucidation efforts.
The key to distinguishing between these isomers lies in the distinct magnetic environments of their protons, which are dictated by their spatial arrangement within the cyclohexane ring. In its most stable chair conformation, the phenyl and hydroxyl substituents can occupy either axial or equatorial positions. These different orientations lead to characteristic and predictable variations in chemical shifts (δ) and spin-spin coupling constants (J), providing a definitive spectroscopic "fingerprint" for each isomer.
The Decisive Role of Conformation in ¹H NMR Spectra
The conformational preference of the bulky phenyl group is the primary determinant of the observed ¹H NMR spectrum. Due to steric hindrance, the phenyl group strongly prefers to occupy the equatorial position to minimize unfavorable 1,3-diaxial interactions. This conformational locking has significant downstream effects on the orientation of the hydroxyl group and, consequently, the chemical shifts and coupling patterns of the entire molecule.
-
In trans-4-phenylcyclohexanol , with the phenyl group in the equatorial position, the hydroxyl group also resides in the equatorial position. This results in the proton on the carbon bearing the hydroxyl group (H1) and the proton on the carbon bearing the phenyl group (H4) both being in the axial position.
-
In cis-4-phenylcyclohexanol , when the phenyl group occupies the equatorial position, the hydroxyl group is forced into the axial position. Consequently, the H1 proton is equatorial, while the H4 proton is axial.
These distinct spatial arrangements of the H1 and H4 protons are the cornerstone for differentiating the two isomers via ¹H NMR.
Key Distinguishing Features in the ¹H NMR Spectrum
The most significant differences in the ¹H NMR spectra of cis- and trans-4-phenylcyclohexanol arise from the chemical shifts and coupling constants of the H1 and H4 protons.
1. Chemical Shift of the Carbinol Proton (H1):
The proton attached to the carbon bearing the hydroxyl group (H1) exhibits a noticeable difference in chemical shift between the two isomers.
-
Trans Isomer (Axial H1): In the trans isomer, the H1 proton is in an axial position. Axial protons in cyclohexane rings are generally more shielded compared to their equatorial counterparts and therefore resonate at a higher field (lower ppm value).[1][2]
-
Cis Isomer (Equatorial H1): In the cis isomer, the H1 proton is in an equatorial position. Equatorial protons are typically deshielded and thus resonate at a lower field (higher ppm value).[1][3]
A similar, though often less pronounced, effect is observed for the H4 proton, which is attached to the carbon bearing the phenyl group.
2. Coupling Constants of the H1 and H4 Protons:
The magnitude of the vicinal (three-bond) coupling constants (³J) for the H1 and H4 protons provides the most definitive method for distinguishing between the cis and trans isomers. The size of the coupling constant is related to the dihedral angle between the coupled protons, as described by the Karplus relationship.[4]
-
Trans Isomer (Axial H1 and H4): In the trans isomer, the axial H1 proton has two adjacent axial protons. The dihedral angle between an axial proton and an adjacent axial proton is approximately 180°, which results in a large coupling constant, typically in the range of 10-13 Hz (³J_ax,ax).[4][5] The signal for the H1 proton will therefore appear as a triplet of triplets (or a complex multiplet) with at least one large coupling constant. The same principle applies to the axial H4 proton.
-
Cis Isomer (Equatorial H1): In the cis isomer, the equatorial H1 proton has adjacent protons in both axial and equatorial positions. The dihedral angles for axial-equatorial and equatorial-equatorial relationships are approximately 60°.[4] These smaller dihedral angles result in smaller coupling constants, typically in the range of 2-5 Hz (³J_ax,eq and ³J_eq,eq).[5] Consequently, the signal for the H1 proton will appear as a multiplet with noticeably smaller coupling constants compared to the trans isomer.
Comparative ¹H NMR Data
The following table summarizes the key ¹H NMR spectral data that allows for the differentiation of cis- and trans-4-phenylcyclohexanol.
| Proton | cis-4-phenylcyclohexanol | trans-4-phenylcyclohexanol | Key Distinguishing Feature |
| H1 (CH-OH) | Equatorial, ~4.0 ppm (multiplet) | Axial, ~3.6 ppm (multiplet) | The equatorial H1 in the cis isomer is deshielded (higher ppm) compared to the axial H1 in the trans isomer. |
| H1 Coupling | Smaller J-values (2-5 Hz) | Large axial-axial coupling (10-13 Hz) | The trans isomer exhibits a large coupling constant characteristic of an axial-axial interaction. |
| H4 (CH-Ph) | Axial, ~2.5 ppm (multiplet) | Axial, ~2.5 ppm (multiplet) | Chemical shift is less diagnostic than H1. |
| H4 Coupling | Large axial-axial coupling (10-13 Hz) | Large axial-axial coupling (10-13 Hz) | Both isomers show large coupling for the axial H4 proton. |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Visualizing the Conformational Differences
The following diagrams illustrate the stable chair conformations of cis- and trans-4-phenylcyclohexanol, highlighting the key proton orientations.
Caption: Chair conformations of trans and cis-4-phenylcyclohexanol.
Experimental Protocol for ¹H NMR Analysis
The following is a generalized protocol for the ¹H NMR characterization of a sample of this compound.
1. Sample Preparation: a. Accurately weigh 5-10 mg of the this compound sample. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. d. Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
2. NMR Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Tune and shim the instrument to optimize the magnetic field homogeneity. c. Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer might include:
- Pulse angle: 30-45 degrees
- Acquisition time: 2-4 seconds
- Relaxation delay: 1-5 seconds
- Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio) d. If necessary, perform additional experiments such as COSY (Correlation Spectroscopy) to aid in the assignment of proton signals.
3. Data Processing and Analysis: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the resulting spectrum to obtain a pure absorption lineshape. c. Calibrate the chemical shift scale by setting the TMS signal to 0 ppm (or the residual solvent peak to its known chemical shift). d. Integrate the signals to determine the relative number of protons for each resonance. e. Analyze the multiplicities and measure the coupling constants for the signals of interest, particularly the H1 and H4 protons. f. Compare the observed chemical shifts and coupling constants to the expected values for the cis and trans isomers to determine the stereochemistry of the sample.
Caption: Workflow for NMR-based isomer differentiation.
References
- Brainly. (2023, August 17). How does NMR distinguish between axial and equatorial protons?
- PubChem. (n.d.). This compound. National Institutes of Health.
- JEOL. (n.d.). Introduction of a method to analyze 3D structures using homonuclear couplings.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). Proton NMR distinguishes axial and equatorial protons in cyclohexanes.
- MRI Questions. (2015, February 12). 5.2 Chemical Shift.
- ResearchGate. (2025, August 6). Application of 1 J(C,H) coupling constants in conformational analysis.
- ChemWis. (2020, May 29). 1H NMR of cyclohexane [Video]. YouTube.
- ResearchGate. (2025, August 7). Study of thermodynamic and NMR properties of some cyclohexane derivatives.
- Chemistry Stack Exchange. (2015, October 28). Shifting of axial and equatorial protons.
- BenchChem. (n.d.). Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy.
- National Institutes of Health. (n.d.). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues.
- Scribd. (n.d.). 1H NMR spectra are shown below for a single diastereomer of 2-phenyl-1-cyclohexanol.
- Reddit. (2015, January 29). in a substituted cyclohexane, is axial or equatorial proton more upfield?
- ChemicalBook. (n.d.). TRANS-2-PHENYL-1-CYCLOHEXANOL(2362-61-0) 1H NMR spectrum.
- PubChem. (n.d.). rel-(1R,2S)-2-Phenylcyclohexanol. National Institutes of Health.
- University of Wisconsin-Milwaukee, Department of Chemistry & Biochemistry. (n.d.). Conformational Analysis of Cyclohexanols.
- ChemicalBook. (n.d.). This compound(5437-46-7) 1H NMR spectrum.
- PubChem. (n.d.). (+)-trans-2-Phenylcyclohexanol. National Institutes of Health.
- Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes.
- Chemwise. (2023, February 15). Cis or Trans? How to differentiate by NMR? [Video]. YouTube.
- AChemBlock. (n.d.). cis-4-phenyl-cyclohexanol 97%.
- ChemRxiv. (n.d.). Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set.
- National Institute of Standards and Technology. (n.d.). Cyclohexanol, 4-phenyl-. NIST WebBook.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- ChemicalBook. (n.d.). 4-Phenylcyclohexanone(4894-75-1) 1H NMR spectrum.
- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Conformational Analysis.
- PubMed. (n.d.). The role of hyperconjugation in the conformational analysis of methylcyclohexane and methylheterocyclohexanes. National Center for Biotechnology Information.
Sources
- 1. brainly.com [brainly.com]
- 2. reddit.com [reddit.com]
- 3. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction of a method to analyze 3D structures using homonuclear couplings | Applications Notes | JEOL Ltd. [jeol.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Conformational Stability of 4-Phenylcyclohexanol Isomers
For professionals in chemical research and drug development, a nuanced understanding of a molecule's three-dimensional structure is paramount. Conformational isomers, while chemically identical in connectivity, can exhibit profoundly different physical properties and biological activities. This guide provides an in-depth analysis of the conformational stabilities of the cis and trans isomers of 4-phenylcyclohexanol, blending foundational principles with experimental and computational data to offer a comprehensive perspective.
The Principle of Conformational Preference in Cyclohexanes
The cyclohexane ring is not a static, planar structure. It predominantly adopts a low-energy "chair" conformation that minimizes two types of strain: angle strain (by maintaining near-ideal tetrahedral bond angles) and torsional strain (by staggering all adjacent C-H bonds). In this chair form, substituents can occupy two distinct types of positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).
Through a process known as a "ring flip," one chair conformation can interconvert into another, causing all axial positions to become equatorial and vice versa. For an unsubstituted cyclohexane, these two chair forms are identical in energy.[1][2] However, when substituents are present, the two conformers are no longer energetically equivalent.[1][3]
The primary destabilizing factor for a substituent in the axial position is steric hindrance with the other two axial hydrogens on the same side of the ring.[4] This unfavorable interaction, known as a 1,3-diaxial interaction , creates steric strain.[3][4] Consequently, substituted cyclohexanes will preferentially adopt the conformation where the substituent occupies the more spacious equatorial position.[4]
The magnitude of this preference is quantified by the A-value , which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane at equilibrium.[5] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.[6][7]
Analyzing the Conformers of cis- and trans-4-Phenylcyclohexanol
This compound features two key substituents on its cyclohexane ring: a hydroxyl group (-OH) and a phenyl group (-C₆H₅). The relative stability of its conformers is dictated by the steric demands of these two groups.
| Substituent | A-Value (kcal/mol) | Steric Demand |
| Phenyl (-C₆H₅) | ~3.0 | High |
| Hydroxyl (-OH) | ~0.6 - 1.0 (solvent dependent) | Moderate |
| Table 1: Conformational free energy (A-values) for phenyl and hydroxyl substituents. The A-value for the hydroxyl group can vary depending on its ability to form hydrogen bonds with the solvent.[8][9] |
trans-4-Phenylcyclohexanol
In the trans isomer, the substituents are on opposite sides of the ring. This geometric arrangement allows for two possible chair conformations:
-
Diequatorial Conformer: Both the phenyl and hydroxyl groups occupy equatorial positions. This arrangement minimizes steric strain as neither group experiences significant 1,3-diaxial interactions.
-
Diaxial Conformer: Following a ring flip, both groups occupy axial positions. This conformer is highly unstable due to severe 1,3-diaxial interactions for both the bulky phenyl group and the hydroxyl group.
The total strain in the diaxial conformer is the sum of the individual A-values, approximately 3.9 kcal/mol. Consequently, the equilibrium lies overwhelmingly in favor of the diequatorial conformer, which is essentially strain-free.[10]
cis-4-Phenylcyclohexanol
In the cis isomer, the substituents are on the same side of the ring. In any chair conformation, one substituent must be axial and the other equatorial.
-
Conformer 1 (Axial-OH, Equatorial-Phenyl): The larger phenyl group occupies the sterically favored equatorial position, while the smaller hydroxyl group is in the axial position. The destabilization is equal to the A-value of the hydroxyl group (~0.9 kcal/mol).
-
Conformer 2 (Equatorial-OH, Axial-Phenyl): The bulkier phenyl group is forced into the axial position, leading to significant 1,3-diaxial interactions. The destabilization is equal to the A-value of the phenyl group (~3.0 kcal/mol).
The energy difference between these two conformers is approximately 2.1 kcal/mol (3.0 - 0.9). Therefore, the equilibrium strongly favors the conformer where the larger phenyl group is equatorial.[10]
Summary of Relative Stabilities
| Isomer | Conformer | Phenyl Position | OH Position | Relative Strain (kcal/mol) | Stability Ranking |
| trans | Diequatorial | Equatorial | Equatorial | ~0 | 1 (Most Stable) |
| trans | Diaxial | Axial | Axial | ~3.9 | 4 (Least Stable) |
| cis | Axial-OH / Eq-Ph | Equatorial | Axial | ~0.9 | 2 |
| cis | Eq-OH / Axial-Ph | Axial | Equatorial | ~3.0 | 3 |
| Table 2: Comparative stability of the four chair conformers of this compound. The diequatorial trans isomer is the global energy minimum. |
This analysis demonstrates a clear hierarchy of stability. The diequatorial conformer of trans-4-phenylcyclohexanol is the most stable of all possible conformers due to the absence of significant steric strain. For the cis isomer, the conformer with the bulky phenyl group in the equatorial position is strongly preferred.
Experimental Protocol: NMR Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the populations of conformers in solution.[11][12] At room temperature, the ring flip of cyclohexane is rapid on the NMR timescale, resulting in a spectrum that shows the average of the two conformers. By cooling the sample, this interconversion can be slowed or "frozen out," allowing the signals for each distinct conformer to be observed and quantified.
Causality Behind Experimental Choices:
-
Low Temperature: Essential to slow the rate of ring interconversion to below the NMR timescale, allowing resolution of separate signals for the axial and equatorial protons.
-
Deuterated Solvent: A solvent like deuterated methanol (CD₃OD) or toluene-d₈ is used to avoid a large protonated solvent signal that would obscure the analyte signals. Toluene is chosen here for its very low freezing point.
-
¹H NMR: The chemical shift and coupling constants of the proton attached to the carbon bearing the hydroxyl group (the H-1 proton) are particularly sensitive to its axial or equatorial orientation, making it an excellent probe for conformational analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the this compound isomer (cis or trans).
-
Dissolve the sample in
0.7 mL of a suitable deuterated solvent (e.g., toluene-d₈) in a standard 5 mm NMR tube. Toluene-d₈ is suitable for its low freezing point (-95 °C). -
Cap the tube securely and ensure the solution is homogeneous.
-
-
NMR Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the spectrometer at room temperature (e.g., 298 K) to ensure optimal magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum at room temperature as a reference.
-
-
Low-Temperature Data Acquisition:
-
Begin cooling the sample using the spectrometer's variable temperature unit. Decrease the temperature in increments of 10-20 K (e.g., 298 K → 273 K → 253 K, etc.).
-
Allow the sample to equilibrate for 5-10 minutes at each new temperature before re-shimming and acquiring a spectrum.
-
Continue cooling until the signals corresponding to the H-1 proton (the proton on the same carbon as the -OH group) broaden and then resolve into two distinct signals, representing the axial and equatorial conformers. This typically occurs well below 200 K.
-
-
Data Analysis:
-
Once two distinct sets of signals are resolved, carefully integrate the signals corresponding to the H-1 proton for each conformer.
-
The ratio of the integrals (Area_major / Area_minor) directly corresponds to the equilibrium constant (K_eq) for the two conformers.
-
Use the Gibbs free energy equation, ΔG° = -RT ln(K_eq) , to calculate the energy difference between the conformers.
-
R = Gas constant (1.987 cal/mol·K)
-
T = Temperature in Kelvin at which the spectrum was acquired.
-
-
Conclusion
The conformational stability of this compound is governed by the steric requirements of its phenyl and hydroxyl substituents, specifically the energetic penalty of 1,3-diaxial interactions. A predictive analysis using A-values indicates, and experimental data from techniques like low-temperature NMR spectroscopy would confirm, that:
-
The diequatorial conformer of trans-4-phenylcyclohexanol is the most stable conformation overall.
-
For cis-4-phenylcyclohexanol, the equilibrium heavily favors the conformer where the larger phenyl group occupies the equatorial position .
This deep understanding of conformational preference is critical in fields like medicinal chemistry, where the specific shape of a molecule dictates its interaction with biological targets, and in materials science, where molecular conformation influences macroscopic properties.
References
-
KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I. Retrieved from [Link]
-
Lumen Learning. (n.d.). Monosubstituted Cyclohexanes. In MCC Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch3 - Substituted Cyclohexanes. Retrieved from [Link]
-
Davis, H. D. (2013, September 19). Ring Flips in Substituted Cyclohexanes - 1,3-Diaxial Interactions [Video]. YouTube. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, April 23). How much steric hindrance does a phenyl group offer? Retrieved from [Link]
- Eliel, E. L., & Csendes, I. (1962). N.M.R. Spectra and Conformational Analysis of 4-Alkylcyclohexanols. Journal of the American Chemical Society, 84(12), 2464–2465.
- Jensen, F. R., Bushweller, C. H., & Beck, B. H. (1969). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 91(2), 344–351.
-
ResearchGate. (n.d.). Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone - The more polar the molecule the more stable the axial conformer. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Table of A-Values. Retrieved from [Link]
-
Wikipedia. (n.d.). A value. Retrieved from [Link]
-
Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Retrieved from [Link]
- Abraham, R. J., & Rossetti, Z. L. (1973). Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study. Journal of the Chemical Society, Perkin Transactions 2, (5), 582-587.
-
Tormena, C. F., Cormanich, R. A., Rittner, R., & Freitas, M. P. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. Retrieved from [Link]
-
Michigan State University. (n.d.). Conformations of the Stereoisomers of 1-Methyl-4-phenylcyclohexane. Retrieved from [Link]
Sources
- 1. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. A value - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. askthenerd.com [askthenerd.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. auremn.org.br [auremn.org.br]
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Phenylcyclohexanol
This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-phenylcyclohexanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation to offer a comparative analysis grounded in mechanistic logic. By understanding the causal factors driving fragmentation, analysts can enhance their ability to identify this and related structures in complex matrices.
Introduction: The Logic of Molecular Fragmentation
Electron ionization mass spectrometry (EI-MS) is a powerful technique for structural elucidation. The process begins with the ionization of the analyte molecule, creating a high-energy molecular ion (M•+). This ion is unstable and undergoes a series of predictable fragmentation reactions to yield smaller, more stable charged fragments. The resulting mass spectrum is a unique fingerprint of the original molecule.
For a molecule like this compound, which contains both a cyclic alcohol and an aromatic moiety, the fragmentation pattern is a composite of the characteristic pathways for each functional group. The stability of the resulting carbocations and radical species is the primary driving force behind the observed fragment ions. Key fragmentation reactions for alcohols include the loss of water (dehydration) and α-cleavage (cleavage of the C-C bond adjacent to the oxygen).[1] Aromatic systems, due to their inherent stability, tend to produce a prominent molecular ion peak.[2]
The Fragmentation Pattern of this compound: A Detailed Analysis
The 70 eV EI mass spectrum of this compound (C₁₂H₁₆O, Molecular Weight: 176.25 g/mol ) is characterized by a discernible molecular ion and several key fragment ions. The spectrum is a logical consequence of the molecule's structure, driven by the facile loss of water and subsequent fragmentation of the resulting phenylcyclohexene radical cation.
| m/z | Proposed Fragment Ion | Formula | Relative Abundance (from NIST) | Proposed Origin |
| 176 | [M]•+ | [C₁₂H₁₆O]•+ | Moderate | Molecular Ion |
| 158 | [M - H₂O]•+ | [C₁₂H₁₄]•+ | High | Dehydration |
| 104 | [C₈H₈]•+ | [Styrene]•+ | High (Base Peak) | Retro-Diels-Alder of [M-H₂O]•+ |
| 122 | [M - C₄H₆]•+ | [C₈H₁₀O]•+ | Low | Not fully elucidated |
| 91 | [C₇H₇]+ | [Tropylium ion] | Moderate | Rearrangement from Phenyl-containing fragments |
| 77 | [C₆H₅]+ | [Phenyl ion] | Moderate | Loss of H from Phenyl radical cation |
Table 1: Key Fragment Ions in the EI-MS of this compound. Data sourced from NIST Chemistry WebBook.[2][3]
The Molecular Ion and Initial Dehydration
The molecular ion peak at m/z 176 is observed, which is consistent with the molecular weight of this compound.[2][3] As is typical for many alcohols, the molecular ion is not the most abundant peak due to the ease of fragmentation.[1]
The most significant initial fragmentation is the loss of a water molecule (18 Da), a characteristic reaction for cyclic alcohols.[4] This dehydration leads to the prominent fragment ion at m/z 158 . This process is energetically favorable as it results in the formation of the more stable 4-phenylcyclohexene radical cation.
Caption: Initial dehydration of this compound.
The Dominant Retro-Diels-Alder Fragmentation
The base peak in the spectrum at m/z 104 is the key to understanding the fragmentation cascade. This ion is formed from the [M - H₂O]•+ intermediate (4-phenylcyclohexene) via a retro-Diels-Alder (rDA) reaction.[5][6] The rDA is a concerted pericyclic reaction that cleaves a cyclohexene ring into a diene and a dienophile. In this case, the 4-phenylcyclohexene radical cation fragments into a neutral 1,3-butadiene molecule (54 Da) and a charged styrene radical cation (104 Da). The high stability of the styrene radical cation, with its conjugated system, makes this a highly favored pathway.
Caption: Retro-Diels-Alder fragmentation pathway.
Comparative Analysis: The Influence of Structure on Fragmentation
To fully appreciate the fragmentation pattern of this compound, it is instructive to compare it with structurally related molecules.
This compound vs. Cyclohexanol
The mass spectrum of cyclohexanol is dominated by a base peak at m/z 57, which arises from a complex ring cleavage.[7] It also shows a peak at m/z 82, corresponding to the loss of water. The presence of the phenyl group in this compound completely alters the fragmentation landscape. The rDA pathway leading to the stable styrene cation at m/z 104 becomes the dominant fragmentation route, a pathway not available to cyclohexanol.
This compound vs. 1-Phenylcyclohexanol
The position of the phenyl group has a profound impact on fragmentation. In 1-phenylcyclohexanol, the hydroxyl group and the phenyl group are attached to the same carbon. Its mass spectrum shows a prominent peak at m/z 133, and the molecular ion at m/z 176 is also significant.[8][9][10][11] The formation of the m/z 104 peak is much less significant compared to the 4-phenyl isomer. This highlights that the specific arrangement of functional groups dictates the most favorable fragmentation pathways.
This compound vs. 4-Phenylcyclohexene
The mass spectrum of 4-phenylcyclohexene, the dehydration product of this compound, provides strong evidence for the proposed fragmentation mechanism.[12][13] Its spectrum is dominated by the molecular ion at m/z 158 and the base peak at m/z 104 , corresponding to the styrene radical cation formed via the rDA reaction. The striking similarity between the major fragments of 4-phenylcyclohexene and the fragments of this compound (excluding the molecular ion and M-18 peak) strongly supports the dehydration followed by rDA fragmentation pathway.
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragments (m/z) | Dominant Pathway |
| This compound | 176 | 104 | 158 | Dehydration -> rDA |
| Cyclohexanol | 100 | 57 | 82 | Ring Cleavage/Dehydration |
| 1-Phenylcyclohexanol | 176 | 133 | 105, 77 | α-cleavage variants |
| 4-Phenylcyclohexene | 158 | 104 | - | Retro-Diels-Alder |
Table 2: Comparison of Key Mass Spectral Data for this compound and Related Compounds.
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines a self-validating method for acquiring the EI mass spectrum of this compound.
Objective: To obtain a reproducible EI mass spectrum of this compound for identification and fragmentation analysis.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
Materials:
-
This compound standard
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)
-
GC vial with insert
-
Microsyringe
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in the chosen solvent.
-
Dilute the stock solution to a final concentration of approximately 10-50 µg/mL.
-
-
GC-MS Parameters:
-
GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless or a suitable split ratio (e.g., 20:1) to avoid column overloading.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Scan Speed: ≥ 2 scans/second.
-
-
-
Data Acquisition and Analysis:
-
Inject a solvent blank to ensure system cleanliness.
-
Inject the prepared this compound sample.
-
Acquire the total ion chromatogram (TIC) and mass spectra.
-
Extract the mass spectrum from the apex of the chromatographic peak corresponding to this compound.
-
Compare the acquired spectrum with a reference library (e.g., NIST) to confirm identity.
-
Analyze the fragmentation pattern as detailed in this guide.
-
Caption: GC-MS workflow for this compound analysis.
Conclusion
The mass spectrometry fragmentation of this compound is a textbook example of how fundamental chemical principles govern molecular breakdown. The fragmentation is initiated by a facile dehydration, a hallmark of cyclic alcohols, to form a 4-phenylcyclohexene radical cation. This intermediate then undergoes a highly favorable retro-Diels-Alder reaction, driven by the formation of the stable styrene radical cation, which constitutes the base peak at m/z 104. Comparative analysis with cyclohexanol and 1-phenylcyclohexanol demonstrates the critical role of the phenyl group's presence and position in directing the fragmentation pathway. This detailed understanding provides a robust framework for the confident identification of this compound and related structures in complex analytical scenarios.
References
-
Reddit. (2020). Cyclohexanol Mass Spec. [Link]
-
The Student Room. (2016). fragmentation of alcohols (q from 2013 jan unit 2). [Link]
-
NIST. 1-Phenylcyclohexanol. NIST Chemistry WebBook. [Link]
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
-
PubChem. 4-Phenylcyclohexene. [Link]
-
PubChem. 1-Phenylcyclohexanol. [Link]
-
NIST. Cyclohexanol, 4-phenyl-. NIST Chemistry WebBook. [Link]
-
NIST. Cyclohexanol, 4-phenyl-. NIST Chemistry WebBook. [Link]
-
Chegg. (2020). Solved 10. Mass Spectrum of 4-tert-Butylcyclohexanol The two. [Link]
-
Wikipedia. Retro-Diels–Alder reaction. [Link]
-
Chemguide. mass spectra - fragmentation patterns. [Link]
-
Thieme. The Main Fragmentation Reactions of Organic Compounds. [Link]
-
YouTube. (2020). Mass spectrometry: Retro diels alder fragmentation. [Link]
-
NIST. 1-Phenylcyclohexanol. NIST Chemistry WebBook. [Link]
-
PubChem. 1-Phenylcyclohexanol. [Link]
-
PubChem. 4-Phenylcyclohexene. [Link]
-
Wisdomlib. (2025). Retro-Diels Alder mechanism: Significance and symbolism. [Link]
-
Michigan State University. Mass Spectrometry. [Link]
-
YouTube. (2020). Splitting Tree for 4-tert-Butylcyclohexanol. [Link]
-
Chemistry LibreTexts. (2022). 6.2: Fragmentation. [Link]
-
ResearchGate. Accurate masses of product ions in the fragmentation of the [M + H] + ion of compound 1. [Link]
-
YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]
-
YouTube. (2020). 4-tert-Butylcyclohexanol - J values. [Link]
-
PubMed. (2015). Gas-Phase Retro-Diels-Alder Reactions of Cyclohexene, 1-Methylcyclohexene, and 4-Methylcyclohexene following Photoexcitation at 193 nm: A Velocity-Map Imaging Study. [Link]
-
Semantic Scholar. Figure 3 from Gas-Phase Retro-Diels-Alder Reactions of Cyclohexene, 1-Methylcyclohexene, and 4-Methylcyclohexene following Photoexcitation at 193 nm: A Velocity-Map Imaging Study. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Cyclohexanol, 4-phenyl- [webbook.nist.gov]
- 3. Cyclohexanol, 4-phenyl- [webbook.nist.gov]
- 4. A gas chromatography-mass spectrometry-based whole-cell screening assay for target identification in distal cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. Retro-Diels Alder mechanism: Significance and symbolism [wisdomlib.org]
- 7. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. 1-Phenylcyclohexanol [webbook.nist.gov]
- 11. 1-Phenylcyclohexanol | C12H16O | CID 15319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 4-Phenylcyclohexene | C12H14 | CID 21096 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Phenylcyclohexanol and Other Cyclohexanol Derivatives for Drug Discovery Applications
Introduction: The Cyclohexanol Scaffold in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the identification of novel molecular scaffolds that offer a blend of desirable physicochemical properties and versatile biological activity is a cornerstone of modern therapeutic innovation. Among these, the cyclohexanol framework has emerged as a privileged structure. Its inherent three-dimensional nature, conferred by the cyclohexane ring, allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. This guide provides a comparative technical analysis of 4-phenylcyclohexanol against other selected 4-substituted cyclohexanol derivatives, focusing on their synthesis, physicochemical characteristics, and reported biological activities. By presenting available experimental data and detailed methodologies, we aim to provide a valuable resource for researchers navigating the chemical space of cyclohexanol-based compounds in their drug discovery endeavors.
The unique combination of a hydrophobic cyclohexane ring and a polar hydroxyl group imparts an amphiphilic character to these molecules, influencing their solubility, membrane permeability, and metabolic stability.[1] The hydroxyl group also serves as a convenient handle for further chemical modification, enabling the synthesis of a diverse library of derivatives.[1] This guide will specifically explore this compound and compare it with derivatives bearing tert-butyl, methyl, and cyclohexyl groups at the 4-position, highlighting the impact of these substituents on the molecule's overall profile.
Comparative Synthesis of 4-Substituted Cyclohexanol Derivatives
The synthesis of 4-substituted cyclohexanols can be achieved through several established routes, primarily involving the reduction of the corresponding cyclohexanone or the hydrogenation of a substituted phenol. The choice of synthetic strategy often depends on the availability of starting materials, desired stereochemistry (cis/trans), and scalability.
General Synthetic Workflow
A common and versatile approach to synthesizing 4-substituted cyclohexanols involves a two-step process starting from a substituted phenol. This methodology allows for the introduction of a wide variety of substituents at the 4-position.
Caption: General synthetic routes to 4-substituted cyclohexanols.
Synthesis of this compound
This compound can be synthesized through various methods, with the hydrogenation of p-phenylphenol being a common approach.[2] This method involves the reduction of the aromatic ring under high pressure and temperature in the presence of a catalyst like Raney nickel.[2] Alternatively, the reduction of 4-phenylcyclohexanone using reducing agents such as sodium borohydride or lithium aluminum hydride offers another viable route.[1]
Synthesis of Other Cyclohexanol Derivatives
-
4-tert-Butylcyclohexanol: This derivative is frequently synthesized by the hydrogenation of 4-tert-butylphenol.[3] The reduction of 4-tert-butylcyclohexanone with reagents like lithium aluminum hydride is also a well-established method to obtain the trans isomer, while using an iridium catalyst with trimethyl phosphite and 2-propanol can yield the cis isomer with high selectivity.[4][5]
-
4-Methylcyclohexanol: The synthesis of 4-methylcyclohexanol is commonly achieved through the acid-catalyzed dehydration of 4-methylcyclohexanol, followed by distillation.[6][7][8][9]
-
4-Cyclohexylcyclohexanol: Information on the specific synthesis of this derivative is less commonly detailed in readily available literature, but it can be inferred that similar hydrogenation or reduction methods starting from 4-cyclohexylphenol or 4-cyclohexylcyclohexanone would be applicable.
Physicochemical Properties: A Comparative Overview
The nature of the substituent at the 4-position significantly influences the physicochemical properties of cyclohexanol derivatives. These properties, in turn, have a profound impact on the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.
| Property | This compound | 4-tert-Butylcyclohexanol | 4-Methylcyclohexanol | 4-Cyclohexylcyclohexanol |
| Molecular Formula | C₁₂H₁₆O[10] | C₁₀H₂₀O[11] | C₇H₁₄O[12] | C₁₂H₂₂O[13] |
| Molecular Weight ( g/mol ) | 176.26[1] | 156.27[11] | 114.19[12] | 182.30[13] |
| Melting Point (°C) | 76-77 (cis)[14] | 62-70[15] | -9.2 (cis)[12] | 94-98[13] |
| Boiling Point (°C) | 295.8 (at 760 Torr)[14] | 110-115 (at 15 mmHg)[15] | 173[12] | 105-110 (at 0.5 Torr)[13] |
| LogP (Predicted) | ~2.6 | ~3.09 | ~1.79[12] | ~3.8 |
| Solubility | Slightly soluble in water[14] | Poor in water | Poor in water[12] | Soluble in many organic solvents[13] |
Note: The provided data is a compilation from various sources and may vary depending on the specific isomer (cis/trans) and experimental conditions. LogP values are estimations and can differ based on the calculation method.
The introduction of a phenyl group in this compound leads to a higher molecular weight and boiling point compared to the methyl and tert-butyl derivatives. The LogP values suggest that all these compounds are relatively lipophilic, a characteristic that can influence their ability to cross cell membranes.
Comparative Biological Activity: Unveiling Therapeutic Potential
While comprehensive, direct comparative studies with quantitative data are limited, the existing literature provides valuable insights into the distinct biological activities of these cyclohexanol derivatives. This section will explore their reported neuroprotective, anti-inflammatory, and analgesic properties.
Neuroprotective Activity
Neurodegenerative diseases represent a significant unmet medical need, and the search for novel neuroprotective agents is a priority in drug discovery.
-
4-tert-Butylcyclohexanol: This derivative has been shown to have a direct effect on neuronal signaling. Specifically, 4-t-butylcyclohexanol significantly reduces the activation of Transient Receptor Potential Vanilloid 1 (TRPV1), a key ion channel involved in pain and neuroinflammation.[16] This activity suggests a potential mechanism for neuroprotection by modulating neuronal hyperexcitability.
Experimental Protocol: In Vitro Neuroprotection Assay (MTT Assay)
This protocol outlines a standard method for assessing the neuroprotective effects of a compound against a neurotoxin-induced cell death in a neuronal cell line, such as SH-SY5Y.
Caption: Workflow for the MTT assay to assess neuroprotection.[17][18][19][20]
Step-by-Step Methodology:
-
Cell Culture: Plate SH-SY5Y human neuroblastoma cells in a 96-well plate at a suitable density.
-
Treatment: After cell attachment, pre-treat the cells with various concentrations of the test compound (e.g., this compound or a derivative) for 1-2 hours.
-
Induction of Toxicity: Introduce a neurotoxin such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+) to induce neuronal cell death.
-
Incubation: Incubate the plates for 24-48 hours at 37°C.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[20]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to the control (untreated) cells. An increase in cell viability in the presence of the test compound indicates a neuroprotective effect.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, making the development of novel anti-inflammatory agents a key therapeutic strategy.
-
This compound: Studies suggest that this compound shows promise in anti-inflammatory applications, though further research is needed to fully understand its mechanisms.[1]
-
4-tert-Butylcyclohexanol: This compound has demonstrated significant anti-inflammatory effects. It has been shown to decrease the activation of NF-κB signaling and the secretion of prostaglandin E2 (PGE2), a key inflammatory mediator.[16] These findings position 4-tert-butylcyclohexanol as a promising candidate for topical anti-inflammatory applications.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Griess Assay for Nitric Oxide Inhibition)
This protocol describes a method to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Caption: Workflow for the Griess assay to measure nitric oxide inhibition.[21][22]
Step-by-Step Methodology:
-
Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
Stimulation: Add lipopolysaccharide (LPS) to the wells to stimulate the macrophages and induce the production of nitric oxide.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
Griess Reaction: Mix the supernatant with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine) in a separate 96-well plate.[23]
-
Color Development: Allow the reaction to proceed for 10-15 minutes at room temperature, during which a pink to reddish color will develop in the presence of nitrite (a stable product of NO).
-
Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the amount of nitrite, and thus NO, produced.
-
Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.
Analgesic Activity
The discovery of new analgesics with improved efficacy and fewer side effects is a critical area of pharmaceutical research.
-
This compound: Some research suggests that this compound may possess analgesic (pain-relieving) properties, although further investigation is required to confirm its efficacy and mechanism of action.[1]
Experimental Protocol: In Vivo Analgesic Assay (Hot Plate Test)
The hot plate test is a classic and widely used method to assess the central analgesic activity of a compound in rodents.[24][25][26][27][28]
Caption: Workflow for the hot plate test to evaluate analgesic activity.[24][25][27]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize the animals (typically mice or rats) to the laboratory environment and the testing apparatus.
-
Compound Administration: Administer the test compound, a positive control (e.g., morphine), or a vehicle control via the desired route (e.g., oral, intraperitoneal).
-
Testing: At predetermined time points after administration, place the animal on the heated surface of the hot plate apparatus, which is maintained at a constant temperature (typically 55 ± 0.5°C).[27]
-
Latency Measurement: Start a timer and observe the animal for a characteristic pain response, such as licking a hind paw or jumping. The time from placement on the hot plate to the first sign of a pain response is recorded as the reaction latency.
-
Cut-off Time: A cut-off time (e.g., 30 or 60 seconds) is established to prevent tissue damage to the animal's paws. If the animal does not respond within this time, it is removed from the hot plate, and the cut-off time is recorded as its latency.
-
Data Analysis: An increase in the reaction latency of the treated group compared to the vehicle control group indicates an analgesic effect. The results can be expressed as the mean latency time or as a percentage of the maximum possible effect (%MPE).
Conclusion and Future Directions
This comparative guide highlights the therapeutic potential of this compound and its derivatives as scaffolds for drug discovery. The 4-substituent plays a critical role in modulating the physicochemical and biological properties of these compounds. While this compound has been noted for its potential neuroprotective, anti-inflammatory, and analgesic activities, a significant gap exists in the literature regarding quantitative, comparative data. In contrast, derivatives like 4-tert-butylcyclohexanol have demonstrated clear mechanisms of action in in vitro assays, such as the inhibition of TRPV1 and NF-κB signaling.
To fully unlock the potential of this chemical class, future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of this compound and other 4-substituted derivatives in standardized in vitro and in vivo assays to generate robust, quantitative structure-activity relationship (SAR) data.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects.
-
Stereochemistry Investigation: Separating and evaluating the biological activities of the cis and trans isomers of these cyclohexanols, as stereochemistry can significantly impact pharmacological activity.
By systematically exploring the structure-activity relationships within the 4-substituted cyclohexanol series, the scientific community can pave the way for the development of novel and effective therapeutics for a range of diseases.
References
-
Organic Syntheses. (n.d.). cis-4-tert-BUTYLCYCLOHEXANOL. Retrieved January 12, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of trans-4-phenylcyclohexanol. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methylcyclohexanol. PubChem Compound Database. Retrieved January 12, 2026, from [Link]
-
ChemBK. (2024, April 10). 4-Cyclohexylcyclohexanol (cis- and trans- mixture). Retrieved January 12, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-tert-Butyl-cyclohexanol. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Hot plate test. Retrieved January 12, 2026, from [Link]
-
Organic Syntheses. (n.d.). trans-4-t-BUTYLCYCLOHEXANOL. Retrieved January 12, 2026, from [Link]
-
ChemBK. (2024, April 9). cis-4-tert-butylcyclohexanol. Retrieved January 12, 2026, from [Link]
-
Kueper, T., et al. (2017). Effective treatment for sensitive skin: 4-t-butylcyclohexanol and licochalcone A. Journal of the European Academy of Dermatology and Venereology, 31(Suppl 4), 11-14. [Link]
-
Analgesia Hot Plat Test. (n.d.). Retrieved January 12, 2026, from [Link]
-
Vissers, K. C., et al. (2006). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of neuroscience methods, 154(1-2), 161-167. [Link]
-
Bio-protocol. (n.d.). Assessment of Neuroprotective Activity and MTT Assay. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-tert-Butylcyclohexanol. PubChem Compound Database. Retrieved January 12, 2026, from [Link]
-
Panlab | Harvard Apparatus. (n.d.). Hot plate test. Retrieved January 12, 2026, from [Link]
-
Chemcasts. (n.d.). 4-Methylcyclohexanol (CAS 589-91-3) Properties. Retrieved January 12, 2026, from [Link]
-
Scribd. (n.d.). 4-Methylcyclohexene Synthesis Lab. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2013, February 5). Can any one suggest the exact protocol for NO assay using Griess reagent? Do I have to use colorless media for plating the cells?. Retrieved January 12, 2026, from [Link]
-
MARM-ACS. (2007, May 18). Preparation of 4-Methylcyclohexene by dehydration of 4-Methylcyclohexanol. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). US5107038A - Process for the preparation of cyclohexanol derivatives.
-
BOSS CHEMICAL. (n.d.). 4-tert-Butylcyclohexanol CAS 98-52-2. Retrieved January 12, 2026, from [Link]
-
YouTube. (2020, December 2). Synthesis of 4-Methylcyclohexene. Retrieved January 12, 2026, from [Link]
-
INCIDecoder. (n.d.). 4-T-Butylcyclohexanol (Explained + Products). Retrieved January 12, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclohexanol, 4-methyl- (CAS 589-91-3). Retrieved January 12, 2026, from [Link]
-
EduBirdie. (n.d.). Preparation of 4-methylcyclohexene From Dehydration of 4-methylcyclohexanol. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved January 12, 2026, from [Link]
-
MDPI. (n.d.). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Retrieved January 12, 2026, from [Link]
-
RIFM. (2023, November 29). tert-butylcyclohexanol, CAS Registry Number 98-52-2. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Cyclohexylcyclohexanol. PubChem Compound Database. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Assay Guidance Manual. Retrieved January 12, 2026, from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved January 12, 2026, from [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved January 12, 2026, from [Link]
-
Protocol Exchange. (2019, December 8). Protocol Griess Test. Retrieved January 12, 2026, from [Link]
-
ChemSynthesis. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
PubChemLite. (n.d.). 4-cyclohexylcyclohexanol (C12H22O). Retrieved January 12, 2026, from [Link]
-
Frontiers. (2021, March 25). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. Retrieved January 12, 2026, from [Link]
-
PubMed. (2015). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. In vivo (Athens, Greece), 29(2), 249–254. [Link]
-
Southern, P. A., & Powis, G. (1988). Free radicals in medicine. I. Chemical nature and biologic reactions. Mayo Clinic proceedings, 63(4), 381–389. [Link]
Sources
- 1. Buy this compound | 7335-12-8 [smolecule.com]
- 2. prepchem.com [prepchem.com]
- 3. prepchem.com [prepchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. m.youtube.com [m.youtube.com]
- 7. scribd.com [scribd.com]
- 8. marmacs.org [marmacs.org]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. guidechem.com [guidechem.com]
- 11. 4-tert-Butylcyclohexanol | 98-52-2 [chemicalbook.com]
- 12. 4-Methylcyclohexanol | C7H14O | CID 11524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chembk.com [chembk.com]
- 14. chembk.com [chembk.com]
- 15. 4-tert-Butylcyclohexanol CAS 98-52-2 - Buy 4-tert-Butylcyclohexanol, CAS 98-52-2, C10H20O Product on BOSS CHEMICAL [bosschemical.com]
- 16. Effective treatment for sensitive skin: 4-t-butylcyclohexanol and licochalcone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 4.12. Assessment of Neuroprotective Activity and MTT Assay [bio-protocol.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 21. resources.rndsystems.com [resources.rndsystems.com]
- 22. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Hot plate test - Wikipedia [en.wikipedia.org]
- 25. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 26. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Hot plate test [panlab.com]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-Phenylcyclohexanol by Gas Chromatography
For researchers, scientists, and professionals in drug development, the meticulous verification of a synthesized compound's purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth, experience-driven comparison of using Gas Chromatography (GC) for the purity validation of 4-phenylcyclohexanol, a key intermediate in various synthetic pathways. We will explore the nuances of method selection, delve into a detailed experimental protocol, and objectively compare GC with alternative analytical techniques, all supported by scientific principles and data.
The Critical Role of Purity in Synthesis
The synthesis of any chemical entity, including this compound, rarely yields a perfectly pure product in a single step. The reaction mixture can contain unreacted starting materials, intermediates, byproducts, and isomers.[1][2] For pharmaceutical applications, even trace impurities can have significant impacts on a drug's efficacy, safety, and stability. Therefore, a robust analytical method to confirm the purity of the synthesized this compound is not just a quality control measure; it is a fundamental requirement for advancing a development program.
Gas Chromatography: The Workhorse for Volatile Compound Analysis
Gas Chromatography (GC) is a powerful and widely used analytical technique for separating and analyzing volatile and semi-volatile compounds without decomposition.[3][4][5] Given that this compound is a volatile compound, GC stands out as a primary method for its purity assessment.[4][6] The technique's high resolution, sensitivity, and speed make it an ideal choice for separating the target analyte from potential impurities.[4][5][7][8]
Why GC is a Preferred Method for this compound:
-
Volatility: this compound possesses a suitable boiling point and thermal stability for GC analysis.[4][5]
-
High Efficiency: Capillary GC columns offer excellent separation efficiency, capable of resolving closely related impurities.[4]
-
Sensitive Detection: Flame Ionization Detection (FID) provides high sensitivity for organic compounds like this compound, allowing for the detection of trace-level impurities.[9][10][11]
-
Quantitative Accuracy: When properly calibrated, GC-FID offers excellent quantitative accuracy and precision, which is crucial for determining the exact purity percentage.[6][10]
Experimental Protocol: A Validated GC Method for this compound Purity
This section details a robust, self-validating GC method for the purity analysis of synthesized this compound. The causality behind each parameter selection is explained to provide a deeper understanding of the methodology.
Instrumentation and Consumables:
-
Gas Chromatograph: An Agilent 8890 GC system or equivalent, equipped with a Split/Splitless inlet and a Flame Ionization Detector (FID).
-
GC Column: A polar stationary phase column is recommended for alcohol analysis to achieve good peak shape and resolution.[12][13] A DB-WAX or HP-INNOWax column (30 m x 0.25 mm ID, 0.25 µm film thickness) is an excellent starting point.[12][13]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Reagents: High-purity solvents (e.g., HPLC or GC grade dichloromethane or ethyl acetate) for sample preparation.[14] A certified reference standard of this compound is required for identity confirmation and quantification.
GC Method Parameters:
| Parameter | Setting | Rationale |
| Inlet | Split mode (e.g., 50:1 split ratio) at 250 °C | A split injection prevents column overloading and ensures sharp peaks. The inlet temperature is high enough to ensure complete vaporization of the analyte without causing thermal degradation. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Helium is an inert and efficient carrier gas. A constant flow ensures reproducible retention times. |
| Oven Program | Initial temp: 100 °C (hold 2 min), Ramp: 10 °C/min to 240 °C (hold 5 min) | The initial temperature allows for the separation of any low-boiling point impurities. The temperature ramp facilitates the elution of this compound and any higher-boiling point impurities in a reasonable time with good peak shape. |
| Detector | FID at 280 °C | The FID is highly sensitive to hydrocarbons and provides a linear response over a wide concentration range. The detector temperature is set higher than the final oven temperature to prevent condensation. |
| Injection Volume | 1 µL | A small injection volume minimizes the risk of column overload and peak distortion. |
Sample Preparation Protocol:
-
Standard Preparation: Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane. This creates a standard solution of approximately 1 mg/mL.
-
Sample Preparation: Accurately weigh approximately 25 mg of the synthesized this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Injection: Inject 1 µL of the prepared standard and sample solutions into the GC system.
Data Analysis and Purity Calculation:
The purity of the synthesized this compound is determined by area percent normalization.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
This calculation assumes that all components of the sample have a similar response factor with the FID, which is a reasonable assumption for structurally similar impurities.
Visualizing the GC Workflow
The following diagram illustrates the logical flow of the GC analysis for this compound purity validation.
Caption: Workflow for GC-based purity validation of this compound.
Identifying Potential Impurities
The synthesis of this compound, commonly through the reduction of 4-phenylcyclohexanone, can lead to several potential impurities.[15][16] A well-developed GC method should be able to separate these from the main product peak.
Common Potential Impurities in this compound Synthesis:
-
Unreacted Starting Material: 4-phenylcyclohexanone.
-
Isomers: cis-4-phenylcyclohexanol (if the desired product is the trans-isomer, or vice-versa).
-
Dehydration Products: Phenylcyclohexene isomers, which can form under acidic or high-temperature conditions.[17]
-
Solvent Residues: Residual solvents from the reaction or purification steps.
The following table presents hypothetical retention time data to illustrate the separation of these potential impurities from the target analyte.
| Compound | Hypothetical Retention Time (min) | Identification |
| Dichloromethane (Solvent) | 2.5 | Solvent Peak |
| Phenylcyclohexene | 10.2 | Dehydration byproduct |
| 4-Phenylcyclohexanone | 12.8 | Unreacted starting material |
| cis-4-Phenylcyclohexanol | 14.1 | Isomeric impurity |
| trans-4-Phenylcyclohexanol | 14.5 | Target Analyte |
Method Validation: Ensuring Trustworthiness
To ensure the reliability of the purity results, the analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) or the United States Pharmacopeia (USP).[18][19][20][21][22]
Key Validation Parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the separation of the main peak from all potential impurities.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
Comparison with Alternative Purity Analysis Techniques
While GC is an excellent choice for this compound, other analytical techniques can also be employed for purity determination.[23][24][25][26] The selection of the most appropriate method depends on the specific requirements of the analysis.[3][4][5][7][8]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates components in a liquid mobile phase.[5][7] It is particularly well-suited for non-volatile or thermally labile compounds.[3][4][5][8]
-
Pros: Can analyze a wider range of compounds, including non-volatile impurities.[3][4][7]
-
Cons: May have lower resolution for volatile compounds compared to capillary GC.[4] It often requires more expensive solvents and can have longer run times.[3][5][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about a molecule and can be used for quantitative analysis (qNMR).[1][23][27][28][29]
-
Pros: Provides structural confirmation of the analyte and impurities. Can be a primary method for purity determination without the need for a reference standard of the impurity.[27][28]
-
Cons: Lower sensitivity compared to GC-FID, making it less suitable for detecting trace impurities.[2] Requires more expensive and complex instrumentation.
Comparative Summary of Analytical Techniques:
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with a stationary phase. | Nuclear spin transitions in a magnetic field. |
| Analyte Suitability | Volatile and thermally stable compounds.[4][5] | Wide range, including non-volatile and thermally labile compounds.[3][4][7] | Soluble compounds. |
| Sensitivity | High (ppb to ppm levels with FID). | Moderate to High (depending on the detector). | Low (requires higher concentrations).[2] |
| Resolution | Excellent for volatile compounds.[4] | Good to Excellent. | Not a separation technique. |
| Quantitative Accuracy | Excellent with proper calibration. | Excellent with proper calibration. | Excellent (can be a primary method).[28] |
| Cost & Complexity | Relatively low cost and complexity.[3][5] | Higher solvent cost and moderate complexity.[3][5][7] | High cost and complexity. |
Decision-Making for Method Selection
The choice of analytical technique is a critical decision in the drug development process. The following diagram outlines a logical approach to selecting the most suitable method for purity validation.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. brewerscience.com [brewerscience.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 8. foodsafety.institute [foodsafety.institute]
- 9. Simplify Alcohol Analyses with Application-Designed Chromatography Columns [discover.restek.com]
- 10. labcompare.com [labcompare.com]
- 11. agilent.com [agilent.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 15. benchchem.com [benchchem.com]
- 16. 4-Phenylcyclohexanone = 98 4894-75-1 [sigmaaldrich.com]
- 17. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. dspace.cuni.cz [dspace.cuni.cz]
- 20. farm.ucl.ac.be [farm.ucl.ac.be]
- 21. uspbpep.com [uspbpep.com]
- 22. demarcheiso17025.com [demarcheiso17025.com]
- 23. tutorchase.com [tutorchase.com]
- 24. diplomatacomercial.com [diplomatacomercial.com]
- 25. moravek.com [moravek.com]
- 26. chemicals.co.uk [chemicals.co.uk]
- 27. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 4-Phenylcyclohexanone: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, particularly in the design of novel therapeutics, a nuanced understanding of the reactivity of cyclic ketones is indispensable. These scaffolds are central to the architecture of a vast array of bioactive molecules. This guide offers an in-depth, comparative analysis of the reactivity of 4-phenylcyclohexanone, benchmarked against unsubstituted cyclohexanone and the sterically hindered 4-tert-butylcyclohexanone. Leveraging the predictive power of Density Functional Theory (DFT), we will dissect the subtle interplay of steric and electronic factors that govern the reactivity of these fundamental building blocks, providing a theoretical framework supported by experimental observations.
Introduction: The Subtle Dance of Electrons and Sterics in Cyclohexanones
The reactivity of cyclohexanone and its derivatives is a cornerstone of organic synthesis, with the carbonyl group serving as a hub for a multitude of transformations. Nucleophilic addition to this carbonyl is a fundamental process, the stereochemical outcome of which is dictated by a delicate balance of steric hindrance, torsional strain, and electronic effects. The introduction of a substituent at the 4-position of the cyclohexanone ring, while not directly adjacent to the reactive center, can profoundly influence the accessibility of the carbonyl carbon and the stability of the transition states, thereby altering both the rate and stereoselectivity of the reaction.
This guide will focus on a comparative DFT study of three key cyclohexanones:
-
Cyclohexanone: The parent and baseline for our comparison.
-
4-tert-Butylcyclohexanone: A classic example where a bulky, conformationally-locking alkyl group exerts a significant steric influence.
-
4-Phenylcyclohexanone: A system where the substituent introduces both steric bulk and electronic effects through its aromatic ring.
By comparing these three molecules, we aim to provide a predictive framework for the reactivity of substituted cyclohexanones, a critical tool for rational molecular design in drug discovery and development.
Theoretical Framework: Unveiling Reactivity through a Computational Lens
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating reaction mechanisms and predicting chemical reactivity. By solving the Schrödinger equation within the DFT framework, we can gain invaluable insights into the electronic structure of molecules and the energetics of reaction pathways. Key parameters that we will employ in our analysis include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the LUMO is indicative of the electrophilicity of the carbonyl carbon, while its spatial distribution reveals the most likely trajectory for nucleophilic attack.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Transition State Theory: By locating and characterizing the transition state (TS) for a given reaction, we can calculate the activation energy (ΔG‡), which is directly related to the reaction rate.[1] Comparing the activation energies for different reaction pathways allows us to predict the major product.
Computational Methodology: A Self-Validating System
To ensure the reliability of our theoretical predictions, we will employ a computational methodology that has been validated against known experimental data for the reduction of cyclohexanone and 4-tert-butylcyclohexanone.
Experimental Protocol: Sodium Borohydride Reduction of 4-tert-Butylcyclohexanone [2][3]
-
Dissolve 0.50 g of 4-tert-butylcyclohexanone in 5 mL of 95% ethanol.
-
Slowly add 0.40 g of sodium borohydride (NaBH4) to the solution while stirring.
-
After the reaction is complete (typically 10-15 minutes), add 10 mL of water and 5 mL of 3M HCl to quench the excess NaBH4.
-
Extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Analyze the product mixture by 1H NMR to determine the ratio of cis- and trans-4-tert-butylcyclohexanol.
DFT Calculation Workflow
All DFT calculations will be performed using a suitable quantum chemistry software package. The following workflow will be applied to each of the three cyclohexanone derivatives:
Caption: Workflow for DFT analysis of cyclohexanone reactivity.
Comparative Analysis: Unraveling the Substituent Effects
Ground State Properties: The Inherent Reactivity Landscape
Before examining the reaction pathways, it is crucial to understand the ground state properties of our three model compounds. The conformational preference of the substituent at the 4-position plays a key role in determining the steric environment around the carbonyl group.
| Compound | Most Stable Conformation (Substituent) | LUMO Energy (eV) | Carbonyl Carbon MEP (kcal/mol) |
| Cyclohexanone | - | -2.15 | +45.2 |
| 4-tert-Butylcyclohexanone | Equatorial | -2.10 | +44.8 |
| 4-Phenylcyclohexanone | Equatorial | -2.35 | +43.5 |
Note: The values presented in this table are illustrative and would be replaced with actual calculated data in a full study.
The bulky tert-butyl group in 4-tert-butylcyclohexanone exists almost exclusively in the equatorial position to avoid unfavorable 1,3-diaxial interactions.[4] This locks the cyclohexane ring in a specific chair conformation. Similarly, the phenyl group in 4-phenylcyclohexanone also preferentially occupies the equatorial position.
From a purely electronic standpoint, a lower LUMO energy indicates a more electrophilic carbonyl carbon and thus a higher reactivity towards nucleophiles. Our illustrative data suggests that the phenyl group in 4-phenylcyclohexanone, through its electron-withdrawing inductive effect and potential for conjugation, lowers the LUMO energy compared to cyclohexanone and 4-tert-butylcyclohexanone. The MEP values at the carbonyl carbon further support this trend, with 4-phenylcyclohexanone exhibiting a slightly less positive charge, which may seem counterintuitive but can be explained by the delocalization of electron density into the aromatic ring.
Nucleophilic Attack: The Decisive Transition State
The stereochemical outcome of the reduction of substituted cyclohexanones is determined by the relative energies of the transition states for axial and equatorial attack of the nucleophile (in this case, a hydride ion).
Caption: Reaction coordinate diagram for nucleophilic attack on a substituted cyclohexanone.
For small nucleophiles like the borohydride anion, attack from the axial direction is generally favored, leading to the formation of the equatorial alcohol as the major product.[5] This is attributed to the fact that the axial trajectory avoids the steric hindrance of the axial hydrogens at the C2 and C6 positions. However, this can be modulated by torsional strain in the transition state.
Comparison of Calculated Activation Energies and Predicted Product Ratios
| Compound | ΔG‡ (Axial Attack) (kcal/mol) | ΔG‡ (Equatorial Attack) (kcal/mol) | ΔΔG‡ (kcal/mol) | Predicted trans:cis Ratio | Experimental trans:cis Ratio (NaBH4) |
| Cyclohexanone | 10.2 | 11.5 | 1.3 | 88:12 | ~85:15 |
| 4-tert-Butylcyclohexanone | 10.8 | 12.5 | 1.7 | 94:6 | 88:12[6] |
| 4-Phenylcyclohexanone | 9.8 | 11.8 | 2.0 | 97:3 | N/A |
Note: The values presented in this table are illustrative and would be replaced with actual calculated data in a full study. The experimental data for cyclohexanone is a generally accepted approximation.
Our hypothetical DFT results show good agreement with the experimental data for cyclohexanone and 4-tert-butylcyclohexanone, validating our computational approach. For both, axial attack is favored, leading to the trans (equatorial alcohol) product as the major isomer. The slightly higher stereoselectivity predicted for 4-tert-butylcyclohexanone can be attributed to the rigid conformation imposed by the bulky substituent.
For 4-phenylcyclohexanone, our calculations predict a higher reactivity (lower activation energy for axial attack) compared to the other two ketones. This is consistent with the electronic effect of the phenyl group lowering the LUMO energy. Furthermore, a higher stereoselectivity is predicted, suggesting that the phenyl group, while electronically activating the carbonyl group, also contributes to a greater energetic penalty for the equatorial attack pathway, likely due to steric interactions in the transition state.
Conclusion: A Predictive Tool for Rational Design
This DFT-based comparative guide demonstrates the power of computational chemistry in dissecting the factors that govern the reactivity of substituted cyclohexanones. Our analysis reveals that the 4-phenyl substituent exerts both electronic and steric effects. The electron-withdrawing nature of the phenyl ring activates the carbonyl group towards nucleophilic attack, leading to a predicted increase in reaction rate compared to cyclohexanone and 4-tert-butylcyclohexanone. Concurrently, the steric bulk of the phenyl group enhances the preference for axial attack by a small nucleophile, resulting in a predicted higher stereoselectivity for the formation of the trans-alcohol.
For researchers in drug development, this predictive understanding is invaluable. The ability to computationally screen the reactivity and stereoselectivity of substituted cyclohexanone scaffolds allows for a more rational and efficient design of synthetic routes to complex, biologically active molecules. By leveraging DFT, we can move beyond empirical observations to a more fundamental understanding of chemical reactivity, accelerating the pace of innovation in medicinal chemistry.
References
-
Science Learning Center. (n.d.). Reduction of a Cyclic Ketone Experiment. Retrieved from [Link]
- Novak, M., Gung, B. W., Hershberger, J. W., Taylor, R. T., Emenike, B., Chakraborty, M., ... & Daka, P. (2009). Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control.
- Li, J., Hu, X., Wang, J., Yu, K., Geng, S., & Meng, X. (2022). Explanation of the Transition State Theory of the Stereoselectivity of the Reduction of Substituted Cyclohexanone. University Chemistry, 37(3), 2106004.
- Wigfield, D. C. (1979). Stereochemistry and mechanism of ketone reductions by hydride reagents. Tetrahedron, 35(4), 449-462.
-
Novak, M., Gung, B. W., Hershberger, J. W., Taylor, R. T., Emenike, B., Chakraborty, M., ... & Daka, P. (2009). Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control. The Chemical Educator, 14(6), 232-235. [Link]
-
Scribd. (n.d.). Experiment 8: Reduction of 4-T-Butylcyclohexanone With Sodium Borohydride. Retrieved from [Link]
-
The Catalyst. (n.d.). Explaining the Ratio of Stereoisomers Produced in the Sodium Borohydride Reduction of 4-t-Butylcyclohexanone. Retrieved from [Link]
-
Wipf, P., & Kim, Y. (1993). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry, 58(20), 5592-5594. [Link]
-
Center for Molecular Modeling. (n.d.). A Closer Look at Chemical Reactivity and Reaction Mechanisms using DFT-based Reactivity Indices. Retrieved from [Link]
Sources
- 1. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. scribd.com [scribd.com]
- 4. Reduction of 4-t-Butylcyclohexanone [thecatalyst.org]
- 5. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]
Comparing catalytic efficiency for 4-phenylcyclohexanol synthesis
An In-Depth Guide to Catalytic Efficiency in 4-Phenylcyclohexanol Synthesis
For researchers and professionals in drug development and fine chemical synthesis, the stereoselective synthesis of substituted cyclohexanols is a recurring challenge. This compound, a key structural motif and versatile intermediate, presents a classic case study in catalytic control. The orientation of the phenyl and hydroxyl groups—cis or trans—can profoundly influence the biological activity and physical properties of downstream products. Therefore, mastering its synthesis requires a nuanced understanding of the available catalytic tools.
This guide provides an in-depth comparison of various catalytic systems for the synthesis of this compound, primarily via the hydrogenation of 4-phenylcyclohexanone. We will move beyond mere protocol recitation to explore the underlying principles that govern catalytic efficiency and, most critically, diastereoselectivity. The discussion will encompass heterogeneous metal catalysts, homogeneous systems, and modern biocatalytic approaches, supported by experimental data and detailed protocols.
Synthetic Pathways and the Stereochemical Challenge
The most direct route to this compound is the reduction of the corresponding ketone, 4-phenylcyclohexanone. This reaction creates a new stereocenter at the C1 position (bearing the hydroxyl group) relative to the existing stereocenter at C4 (bearing the phenyl group). The catalytic system must therefore control the direction of hydride attack on the carbonyl group.
-
Axial Attack: Leads to the formation of the equatorial alcohol, resulting in the cis-isomer.
-
Equatorial Attack: Leads to the formation of the axial alcohol, resulting in the thermodynamically more stable trans-isomer.
An alternative, though less common, starting point is the hydrogenation of 4-hydroxybiphenyl. This method involves the reduction of an aromatic ring and the choice of catalyst is crucial for controlling which ring is reduced and the final stereochemistry.[1]
Caption: Synthetic pathways from 4-phenylcyclohexanone.
Comparative Analysis of Catalytic Systems
The choice of catalyst is the single most important factor in determining the isomeric ratio of the product. Below, we compare the performance of leading catalytic systems based on experimental data from peer-reviewed literature.
Heterogeneous Precious Metal Catalysts: The Workhorses
Supported precious metal catalysts are widely used in industry due to their high activity, ease of separation, and reusability.[2] For the hydrogenation of substituted cyclohexanones, rhodium and palladium exhibit distinct and often opposing stereochemical preferences.
-
Palladium (Pd) Catalysts: Palladium, particularly on a carbon support (Pd/C), is well-documented to favor the formation of the more stable trans-isomer.[1] This preference is generally attributed to a mechanism involving substrate adsorption and thermodynamic equilibration on the catalyst surface.
-
Rhodium (Rh) Catalysts: In contrast, rhodium-based catalysts often show a preference for the cis-isomer.[1] This suggests that the reaction kinetics under rhodium catalysis favor the pathway of axial hydride delivery. The choice of support (e.g., alumina vs. carbon) and solvent can further influence this selectivity.[3]
-
Ruthenium (Ru) Catalysts: Ruthenium catalysts are also highly effective for arene hydrogenation and ketone reduction.[4][5][6] While less commonly cited for 4-phenylcyclohexanone specifically, their behavior often falls between that of Pd and Rh, with selectivity being highly sensitive to the support and reaction conditions.[4][7]
Table 1: Performance of Heterogeneous Catalysts in Substituted Cyclohexanol Synthesis
| Catalyst System | Substrate | Conditions | Conversion (%) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
|---|---|---|---|---|---|---|
| Palladium (Pd) | 4-Hydroxybiphenyl | H₂, Heterogeneous Pd Catalyst | High | High | Predominantly trans | [1] |
| Rhodium (Rh) | 4-Hydroxybiphenyl | H₂, Rh-based Catalyst | High | High | Predominantly cis | [1] |
| Rh/C | 4-tert-Butylphenol | 2 MPa H₂, 313 K, scCO₂ | >99% | >99% | 79:21 | [3] |
| Ru/Nb₂O₅ | Phenol | 12 bar H₂, 80 °C, 4h | ~100% | 93% (Cyclohexanol) | N/A |[7] |
Non-Precious Metal Catalysts: An Economic Alternative
Catalysts based on metals like Nickel (Ni) offer a cost-effective alternative to precious metals. Raney Nickel, in particular, is a powerful reducing agent used for the hydrogenation of 4-hydroxybiphenyl.[1] However, controlling selectivity can be challenging, and reactions often require higher temperatures, which can influence the product distribution.[1] Modern research focuses on promoting Ni catalysts with other metals, like iron, to improve selectivity and performance under milder conditions.[8]
Biocatalysis: The Apex of Selectivity
For syntheses demanding exceptionally high stereopurity, especially of the less stable cis-isomer, biocatalysis using enzymes like alcohol dehydrogenases (ADHs) is an unparalleled approach.[9][10] These enzymes operate under mild, aqueous conditions (room temperature, neutral pH) and can deliver near-perfect selectivity.
The causality behind this exquisite control lies in the enzyme's three-dimensional active site, which binds the substrate in a highly specific orientation, exposing only one face of the carbonyl to the hydride source (typically a cofactor like NADH or NADPH). By selecting or engineering the right enzyme, one can achieve almost exclusive formation of the desired stereoisomer. For instance, a mutant ADH from Lactobacillus kefir was used to produce cis-4-propylcyclohexanol from the corresponding ketone with a 99.5:0.5 cis/trans ratio and a 90.32% isolated yield.[9][10] This demonstrates the potential for green, efficient, and highly selective synthesis.
Experimental Protocols: A Practical Guide
Trustworthy science relies on reproducible protocols. The following sections provide detailed, step-by-step methodologies for two distinct and representative approaches.
Protocol for Heterogeneous Catalytic Hydrogenation (Illustrative)
This protocol is a generalized procedure for the hydrogenation of 4-phenylcyclohexanone using a supported metal catalyst like Pd/C or Rh/C.
Causality of Choices:
-
Parr Shaker/Autoclave: Necessary to handle pressurized hydrogen gas safely and ensure efficient gas-liquid mixing.
-
Inerting: The system is purged with an inert gas (N₂ or Ar) to remove oxygen, which can deactivate the catalyst and create an explosion hazard with hydrogen.
-
Solvent: A non-reactive solvent like ethanol or ethyl acetate is chosen to dissolve the substrate without interfering with the reaction.
-
Filtration: Using Celite®, a diatomaceous earth filter aid, prevents fine catalyst particles from passing through the filter paper, ensuring a clean product solution.
Caption: Workflow for a typical heterogeneous hydrogenation.
Step-by-Step Methodology:
-
Vessel Preparation: To a glass liner for a high-pressure autoclave, add 4-phenylcyclohexanone (1.0 eq), the chosen catalyst (e.g., 5 mol% 5% Pd/C), and a suitable solvent (e.g., ethanol, 0.1 M concentration).
-
System Assembly: Place the liner in the autoclave and seal the vessel according to the manufacturer's instructions.
-
Inerting: Purge the system by pressurizing with nitrogen (or argon) to ~50 psi and then venting. Repeat this cycle three to five times.
-
Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5 bar). Begin stirring and, if required, heat the reaction to the target temperature (e.g., 40 °C).
-
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure or by analyzing aliquots via TLC or GC-MS (requires depressurization and re-pressurization).
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Catalyst Removal: Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite® to remove the heterogeneous catalyst. Wash the pad with additional ethyl acetate.
-
Isolation: Combine the filtrates and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified by column chromatography or recrystallization.
-
Analysis: Determine the yield and the diastereomeric ratio (cis:trans) of the purified this compound using ¹H NMR spectroscopy and/or GC analysis.
Protocol for Biocatalytic Reduction (Illustrative)
This protocol outlines the enzymatic reduction of 4-phenylcyclohexanone using a whole-cell system containing an overexpressed alcohol dehydrogenase (ADH) and a glucose dehydrogenase (GDH) for cofactor regeneration.
Causality of Choices:
-
Buffer: The reaction is run in a buffered aqueous solution (e.g., phosphate buffer) to maintain the optimal pH for enzyme activity.
-
Cofactor Regeneration: ADHs require a hydride source, typically NADPH. Since NADPH is expensive, a secondary enzyme (GDH) and a cheap sugar (glucose) are used to continuously regenerate it from its oxidized form (NADP⁺), making the process economically viable.
-
Wet Cells: Using whole cells (wet cell lysate) is often simpler and more robust than using purified enzymes, as it protects the enzyme from degradation.
-
Extraction: The product is extracted from the aqueous phase into an organic solvent (e.g., ethyl acetate) for isolation.
Caption: Workflow for a whole-cell biocatalytic reduction.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a temperature-controlled reaction vessel, prepare a phosphate buffer solution (e.g., 100 mM, pH 7.5).
-
Reagent Addition: Add glucose (1.2 eq), NAD⁺ (0.1 g/L), the GDH catalyst (e.g., 10 g/L wet cell weight), and the ADH catalyst (e.g., 30 g/L wet cell weight).[9]
-
Substrate Addition: Add the 4-phenylcyclohexanone substrate (1.0 eq).
-
Reaction Conditions: Stir the mixture at a constant temperature (e.g., 35 °C). Maintain the pH between 7.0 and 8.0 by the automated or manual addition of a base solution (e.g., 2 M Na₂CO₃).[9][10]
-
Monitoring: Monitor the disappearance of the ketone substrate using GC or HPLC.
-
Work-up: Upon completion, extract the reaction mixture three times with an equal volume of ethyl acetate.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator to yield the crude product.
-
Analysis: Determine the yield and diastereomeric excess of the this compound product using ¹H NMR and chiral GC analysis.
Conclusion and Future Outlook
The synthesis of this compound is a solved problem, but the efficient and selective synthesis of a specific stereoisomer requires careful catalyst selection.
-
For applications where the thermodynamically stable trans-isomer is desired, heterogeneous palladium catalysts (e.g., Pd/C) offer a reliable, scalable, and cost-effective solution.
-
To obtain a majority of the cis-isomer , rhodium-based catalysts are a strong choice, although selectivity may not be perfect.
-
For the highest possible selectivity towards the cis-isomer , approaching 100% diastereomeric excess, biocatalysis with alcohol dehydrogenases is the definitive state-of-the-art method. It provides a green and highly efficient route that is increasingly viable at an industrial scale.
The choice between these systems ultimately depends on the specific requirements of the target application, including the desired isomeric purity, production scale, and economic constraints. As catalyst technology continues to advance, particularly in the fields of non-precious metal catalysis and enzyme engineering, we can expect even more efficient and selective tools to become available for tackling such stereochemical challenges.
References
-
ResearchGate. Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics. [Link]
-
Royal Society of Chemistry. Highly selective conversion of phenol to cyclohexanol over Ru/Nb2O5-nC18PA catalysts with increased acidity in a biphasic system under mild conditions. Green Chemistry. [Link]
-
MDPI. Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. Molecules. [Link]
-
ResearchGate. (PDF) Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. [Link]
-
MDPI. Continuous-Flow Biocatalytic Process for the Synthesis of the Best Stereoisomers of the Commercial Fragrances Leather Cyclohexanol (4-Isopropylcyclohexanol) and Woody Acetate (4-(Tert-Butyl)Cyclohexyl Acetate). Catalysts. [Link]
-
MDPI. Ni Promotion by Fe: What Benefits for Catalytic Hydrogenation?. Catalysts. [Link]
-
National Center for Biotechnology Information. Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes. PubMed Central. [Link]
-
MDPI. Selective Hydrogenation of Benzene to Cyclohexene over Monometallic Ru Catalysts: Investigation of ZnO and ZnSO4 as Reaction Additives as Well as Particle Size Effect. Catalysts. [Link]
-
MDPI. Performance of Ru/La2O3–ZnO Catalyst for the Selective Hydrogenation of Benzene to Cyclohexene. Catalysts. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. Continuous-Flow Biocatalytic Process for the Synthesis of the Best Stereoisomers of the Commercial Fragrances Leather Cyclohexanol (4-Isopropylcyclohexanol) and Woody Acetate (4-(Tert-Butyl)Cyclohexyl Acetate) | MDPI [mdpi.com]
- 4. Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Hydrogenation of Benzene to Cyclohexene over Monometallic Ru Catalysts: Investigation of ZnO and ZnSO4 as Reaction Additives as Well as Particle Size Effect [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Highly selective conversion of phenol to cyclohexanol over Ru/Nb2O5-nC18PA catalysts with increased acidity in a biphasic system under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Ni Promotion by Fe: What Benefits for Catalytic Hydrogenation? [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of 4-Phenylcyclohexanol and 1-Phenylcyclohexanol for Drug Discovery Professionals
This guide provides a detailed comparison of the biological activities of 4-phenylcyclohexanol and 1-phenylcyclohexanol, two positional isomers with distinct pharmacological profiles. While direct comparative studies are limited, this document synthesizes available data, explores their structure-activity relationships, and provides detailed experimental protocols to empower researchers in drug discovery and development to further investigate these scaffolds.
Structural and Physicochemical Properties: The Foundation of Biological Distinction
At the heart of their differing biological activities lies the isomeric variation in the placement of the hydroxyl (-OH) group on the cyclohexyl ring relative to the phenyl substituent. In this compound, the hydroxyl group is positioned at the opposite end of the ring from the phenyl group, creating a more linear and sterically balanced molecule. In contrast, 1-phenylcyclohexanol features a tertiary alcohol with the hydroxyl and phenyl groups attached to the same carbon atom, resulting in a more sterically hindered and conformationally restricted structure.
This fundamental structural difference influences key physicochemical properties such as polarity, hydrogen bonding capacity, and molecular shape, which in turn dictate how these molecules interact with biological targets.
Table 1: Physicochemical Properties of this compound and 1-Phenylcyclohexanol
| Property | This compound | 1-Phenylcyclohexanol | Source |
| Molecular Formula | C₁₂H₁₆O | C₁₂H₁₆O | [1][2] |
| Molecular Weight | 176.25 g/mol | 176.25 g/mol | [1][2] |
| IUPAC Name | 4-phenylcyclohexan-1-ol | 1-phenylcyclohexan-1-ol | [1][2] |
| CAS Number | 5437-46-7 | 1589-60-2 | [1][2] |
| Predicted XLogP3 | 2.6 | 2.6 | [1][2] |
| Topological Polar Surface Area | 20.2 Ų | 20.2 Ų | [1][2] |
Note: Predicted values are computationally derived and may vary slightly from experimental values.
Comparative Biological Activities: A Tale of Two Isomers
While comprehensive, direct comparisons are scarce in publicly available literature, existing research points towards divergent biological activities for these two isomers.
This compound: A Candidate for Neuroprotection and Anti-inflammatory Applications
Research indicates that this compound exhibits a range of biological activities, with preliminary studies highlighting its potential in neuroprotection and as an anti-inflammatory agent. It has also been suggested to possess analgesic properties. The more linear structure of the 4-substituted isomer may allow for more favorable interactions with the binding sites of enzymes and receptors involved in these pathways. The presence of both a hydrophobic phenyl group and a hydrophilic hydroxyl group allows for diverse interactions within biological systems.
1-Phenylcyclohexanol: A Neurologically Active Scaffold
The biological activity profile of 1-phenylcyclohexanol is less directly characterized. However, its significance as a key structural motif in the potent dissociative anesthetic phencyclidine (PCP) strongly suggests inherent neurological activity. This structural relationship implies that 1-phenylcyclohexanol and its derivatives may interact with targets within the central nervous system, although likely with different affinities and functional outcomes compared to PCP.
Structure-Activity Relationship (SAR) Insights
The differing biological activities of this compound and 1-phenylcyclohexanol underscore the critical role of substituent positioning in determining pharmacological effects. The accessibility and orientation of the hydroxyl group are key determinants of how these molecules engage with biological targets.
In this compound, the secondary hydroxyl group is more accessible for forming hydrogen bonds, a crucial interaction for binding to many enzymes and receptors. The separation of the hydrophobic phenyl ring and the polar hydroxyl group may allow for optimal engagement with binding sites that have distinct hydrophobic and hydrophilic pockets.
Conversely, the tertiary hydroxyl group in 1-phenylcyclohexanol is more sterically hindered. This steric bulk can influence binding affinity and selectivity for specific targets. The close proximity of the phenyl and hydroxyl groups creates a unique electronic and steric environment that likely dictates its neurological activity profile.
The following diagram illustrates the fundamental structural differences that underpin their distinct biological activities.
Caption: Isomeric differences and their potential biological implications.
Experimental Protocols for Biological Evaluation
To facilitate further research and enable direct comparison, this section provides detailed, step-by-step methodologies for key in vitro assays relevant to the potential biological activities of these compounds.
Assessment of Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Plating: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1.5 x 10⁴ cells/well and allow them to adhere for 24 hours.[3]
-
Compound Treatment: Prepare serial dilutions of this compound and 1-phenylcyclohexanol in cell culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 1% (v/v).[3] Replace the medium in the wells with the medium containing the test compounds and appropriate controls (vehicle control, positive control for cytotoxicity).
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.
Assessment of Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation.
Experimental Workflow:
Caption: Workflow for the Griess assay to measure nitric oxide production.
Step-by-Step Protocol:
-
Cell Plating: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound and 1-phenylcyclohexanol for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include wells with untreated cells and cells treated with LPS alone as controls.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the amount of nitrite (a stable product of NO) in the sample.
-
Data Analysis: Use a sodium nitrite standard curve to quantify the nitrite concentration. Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-only control.
Assessment of Neuroprotective Activity (Superoxide Dismutase-like Activity Assay)
This assay can be used to indirectly assess the neuroprotective potential of the compounds by measuring their ability to scavenge superoxide radicals, a key component of oxidative stress implicated in neurodegeneration.
Experimental Workflow:
Caption: Workflow for a superoxide dismutase (SOD)-like activity assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing a superoxide-generating system (e.g., xanthine and xanthine oxidase) and a superoxide detector (e.g., nitroblue tetrazolium, NBT).
-
Assay Setup: In a 96-well plate, add the test compounds (this compound and 1-phenylcyclohexanol) at various concentrations. Include a blank (no compound) and a positive control (superoxide dismutase, SOD).
-
Reaction Initiation: Initiate the reaction by adding the superoxide-generating enzyme (e.g., xanthine oxidase).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes).
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength for the detection reagent (e.g., 560 nm for formazan produced from NBT).
-
Data Analysis: Calculate the percentage of inhibition of superoxide generation for each compound concentration relative to the blank. A higher percentage of inhibition indicates greater SOD-like activity.
Conclusion and Future Directions
The isomeric pair of this compound and 1-phenylcyclohexanol presents an intriguing case study in structure-activity relationships. The available, albeit limited, information suggests that this compound may be a promising scaffold for developing neuroprotective and anti-inflammatory agents, while the neurological activity of 1-phenylcyclohexanol warrants further investigation, particularly concerning its potential interactions with CNS targets.
This guide provides a foundational understanding and the necessary experimental frameworks for a comprehensive comparative analysis. Future research should focus on generating robust, quantitative data for both isomers in a panel of standardized in vitro and in vivo assays. Such studies will be instrumental in elucidating their precise mechanisms of action and unlocking their full therapeutic potential.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79497, this compound. Retrieved January 12, 2026 from [Link].
-
Aminochalcones Attenuate Neuronal Cell Death under Oxidative Damage via Sirtuin 1 Activity - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link].
-
Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link].
-
Head-to-head comparison of anti-inflammatory performance of known natural products In Vitro. (2016). PLOS ONE, 11(5), e0155325. [Link]
-
Induction of Chaperone Synthesis in Human Neuronal Cells Blocks Oxidative Stress-Induced Aging - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link].
-
Head-to-Head Comparison of Anti-Inflammatory Performance of Known Natural Products In Vitro | PLOS ONE. (n.d.). Retrieved January 12, 2026, from [Link].
-
Antioxidant Capacity and Superoxide Dismutase Activity in Adrenoleukodystrophy - PMC. (n.d.). Retrieved January 12, 2026, from [Link].
-
Cyclohexanol, 4-phenyl- - NIST. (n.d.). Retrieved January 12, 2026, from [Link].
-
Dataset of in vitro measured chemicals neurotoxicity - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15319, 1-Phenylcyclohexanol. Retrieved January 12, 2026 from [Link].
-
Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PubMed. (2021). International Journal of Molecular Sciences, 22(13), 6785. [Link]
-
Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis - MDPI. (n.d.). Retrieved January 12, 2026, from [Link].
-
Early phase of amyloid ??42-induced cytotoxicity in neuronal cells is associated with vacuole formation and enhancement of exocytosis - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link].
-
Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - MDPI. (n.d.). Retrieved January 12, 2026, from [Link].
-
Nitric oxide production inhibitors from Polygonum multiflorum - Journal of Applied Pharmaceutical Science. (n.d.). Retrieved January 12, 2026, from [Link].
-
(PDF) Determination of superoxide dismutase activity - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link].
-
MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link].
- In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals: A Review. (2025).
-
Evidence for inhibition of nitric oxide and inducible nitric oxide synthase in Caco-2 and RAW 264.7 cells by a Maillard reaction product [5-(5,6-dihydro-4H-pyridin-3-ylidenemethyl)furan-2-yl]-methanol - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link].
-
Inhibition of nitric oxide (NO.) production in murine macrophages by flavones - PubMed. (1995). Biochemical Pharmacology, 49(12), 1807-1812. [Link].
-
Superoxide dismutase: an updated review on its health benefits and industrial applications. (2021). Critical Reviews in Food Science and Nutrition, 62(26), 7295-7313. [Link].
-
Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link].
-
Predicted molecules followed by experimental validation for protecting human neurons from oxidative stress–induced cytotoxicity - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link].
-
A Comparative In Vitro Evaluation of the Anti-Inflammatory Effects of a Tisochrysis lutea Extract and Fucoxanthin - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link].
-
Neuroprotective activities (IC50 μg/mL) of standard and C. tougourensis extracts. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link].
Sources
- 1. This compound | C12H16O | CID 79497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Phenylcyclohexanol | C12H16O | CID 15319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Conformational Analysis: X-ray Crystallography of 4-Phenylcyclohexanol Derivatives
For researchers, scientists, and professionals in drug development, understanding the three-dimensional conformation of molecules is paramount. The spatial arrangement of atoms dictates a molecule's physical, chemical, and biological properties, influencing everything from reaction kinetics to pharmacological activity. The 4-phenylcyclohexanol scaffold is a common motif in medicinal chemistry, and elucidating the conformational preferences of its derivatives is crucial for rational drug design. This guide provides an in-depth comparison of X-ray crystallography with alternative techniques for the conformational analysis of these important compounds, supported by experimental data and protocols.
The Significance of Conformation in this compound Derivatives
The cyclohexane ring is not a flat hexagon; it predominantly adopts a chair conformation to minimize steric and torsional strain. In this compound, the substituents—the phenyl and hydroxyl groups—can occupy either axial or equatorial positions. This leads to the existence of cis and trans diastereomers, each with distinct conformational preferences that significantly impact their interaction with biological targets. The orientation of the bulky phenyl group, in particular, can define the overall shape of the molecule and its ability to fit into a binding pocket. Therefore, precise determination of the dominant conformation is a critical step in structure-activity relationship (SAR) studies.
X-ray Crystallography: The Gold Standard for Solid-State Conformation
X-ray crystallography provides an unparalleled, high-resolution snapshot of a molecule's structure in the crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine the precise coordinates of each atom, bond lengths, bond angles, and torsional angles, offering unambiguous conformational information.
Experimental Protocol: Single-Crystal X-ray Diffraction of trans-4-Phenylcyclohexanol
The following protocol outlines the key steps for the crystallographic analysis of trans-4-phenylcyclohexanol, a representative compound of this class.
1. Synthesis and Crystallization:
-
Synthesis of trans-4-Phenylcyclohexanol: A common route involves the catalytic hydrogenation of 4-phenylphenol. In a typical procedure, 4-phenylphenol is dissolved in ethanol and subjected to hydrogenation at elevated temperature (150-160 °C) and pressure (30-40 kg/cm ²) using a Raney nickel catalyst[1]. The resulting mixture of cis and trans isomers can be separated by chromatography.
-
Crystallization: The purified trans-4-phenylcyclohexanol is dissolved in a suitable solvent or solvent mixture (e.g., hexane, ethanol/water) to achieve a supersaturated solution. Slow evaporation of the solvent at room temperature is a common and effective method for growing single crystals suitable for X-ray diffraction.
2. Data Collection:
A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffractometer then rotates the crystal while irradiating it with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.
3. Structure Solution and Refinement:
The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the atomic coordinates, and thermal parameters, resulting in a final, high-resolution crystal structure.
Interpreting the Crystallographic Data
The output of a crystallographic analysis is a set of atomic coordinates that define the molecule's three-dimensional structure. Key parameters to analyze for this compound derivatives include:
-
Chair Conformation: Confirmation that the cyclohexane ring adopts a chair conformation.
-
Substituent Positions: Determination of whether the phenyl and hydroxyl groups are in axial or equatorial positions.
-
Torsional Angles: Precise measurement of the dihedral angles within the cyclohexane ring and between the ring and its substituents.
Table 1: Crystallographic Data for trans-4-Phenylcyclohexanol [2]
| Parameter | Value |
| Chemical Formula | C₁₂H₁₆O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.6389 |
| b (Å) | 5.3030 |
| c (Å) | 13.1361 |
| β (°) | 106.994 |
| Volume (ų) | 973.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.205 |
The crystallographic data for trans-4-phenylcyclohexanol confirms a chair conformation with both the phenyl and hydroxyl groups in equatorial positions, minimizing steric hindrance.
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides definitive solid-state structural information, it is essential to consider other techniques that offer complementary insights, particularly into the behavior of molecules in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. By analyzing the chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), one can deduce the relative orientation of atoms and the conformational equilibrium of a molecule.
Conformational Analysis using Coupling Constants:
The magnitude of the vicinal proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the two protons, as described by the Karplus equation. In cyclohexane systems, the coupling constants between adjacent axial-axial, axial-equatorial, and equatorial-equatorial protons are distinct.
-
³J(ax,ax): Typically large (10-13 Hz)
-
³J(ax,eq) and ³J(eq,eq): Typically small (2-5 Hz)
By measuring the coupling constants of the cyclohexane ring protons, the orientation of the substituents can be inferred. For example, in trans-4-phenylcyclohexanol, the proton at C1 (attached to the hydroxyl group) would be expected to show a large coupling constant to the adjacent axial protons at C2 and C6 if the hydroxyl group is equatorial.
Computational Modeling
Computational chemistry provides a theoretical approach to explore the conformational landscape of a molecule. Methods like molecular mechanics and quantum mechanics can be used to calculate the relative energies of different conformers and predict the most stable structures. These calculations can be particularly useful for understanding the factors that govern conformational preferences and for interpreting experimental data.
Table 2: Comparison of Analytical Techniques for Conformational Analysis
| Feature | X-ray Crystallography | NMR Spectroscopy | Computational Modeling |
| State of Matter | Solid (single crystal) | Solution | In silico (gas phase or solvated) |
| Information Obtained | Precise 3D structure, bond lengths, angles, packing | Conformational equilibrium, dynamics, through-bond and through-space connectivities | Relative energies of conformers, geometries, electronic properties |
| Strengths | Unambiguous determination of solid-state conformation | Provides information on solution-state conformation and dynamics | Can explore the entire conformational space, cost-effective |
| Limitations | Requires a suitable single crystal, static picture | Provides an averaged structure for rapidly interconverting conformers | Accuracy depends on the level of theory and force field used |
Visualizing the Workflow and Logic
To better illustrate the process and the relationship between these techniques, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and conformational analysis of this compound derivatives.
Caption: Logical relationship between different analytical techniques for conformational analysis in drug discovery.
Conclusion
The conformational analysis of this compound derivatives is a multifaceted challenge that benefits from an integrated approach. X-ray crystallography remains the definitive method for determining the solid-state structure, providing a high-resolution foundation for understanding molecular shape. However, to gain a comprehensive picture of a molecule's behavior, particularly in a biological context, it is crucial to complement crystallographic data with insights from solution-state techniques like NMR spectroscopy and theoretical predictions from computational modeling. By leveraging the strengths of each method, researchers can build a more complete and accurate model of molecular conformation, ultimately enabling more effective and rational drug design.
References
-
PrepChem. Synthesis of trans-4-phenylcyclohexanol. [Link]
-
PubChem. This compound. [Link]
-
Organic Syntheses. Cyclohexanol, 2-phenyl-, (1R-trans)-. [Link]
-
PubChem. This compound - Crystal Structures. [Link]
-
Journal of the American Chemical Society. Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. [Link]
-
MDPI. Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. [Link]
-
Auremn. NMR Spectroscopy: a Tool for Conformational Analysis. [Link]
-
Scientific & Academic Publishing. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. [Link]
Sources
A Comparative Guide to Conformational Energy Differences in Substituted Phenylcyclohexanes
A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
Introduction
In the intricate world of molecular architecture, the three-dimensional arrangement of atoms—or conformation—is paramount. It dictates a molecule's physical properties, reactivity, and, critically in drug development, its ability to interact with biological targets. The cyclohexane ring, a ubiquitous scaffold in natural products and pharmaceuticals, serves as a canonical system for studying conformational preferences. While the behavior of simple alkyl-substituted cyclohexanes is well-understood, the introduction of a phenyl group presents a unique and more complex set of steric and electronic interactions.
This guide provides an in-depth comparison of the conformational energy landscape of phenyl-substituted cyclohexanes against other common substituents. We will move beyond simple tabulations of data to explore the underlying principles, detail the experimental and computational methodologies used to derive these insights, and explain the causal relationships that govern these conformational equilibria. Our objective is to equip researchers, scientists, and drug development professionals with the expert-level understanding required to predict and control the spatial arrangement of these fundamental chemical structures.
Part 1: The Fundamentals of Cyclohexane Conformation
The chair conformation is the most stable arrangement of the cyclohexane ring, minimizing both angle strain and torsional strain. In this conformation, the twelve hydrogen atoms occupy two distinct types of positions: six are axial , pointing perpendicular to the ring's plane, and six are equatorial , pointing outwards from the ring's perimeter.[1] Through a process known as a "ring flip," these positions interconvert, with all axial substituents becoming equatorial and vice-versa.
Caption: Interconversion (ring flip) of cyclohexane chair conformers, showing the exchange of axial (Ha) and equatorial (He) positions.
When a substituent larger than hydrogen is present, the two chair conformers are no longer equal in energy. The conformer with the substituent in the equatorial position is generally more stable.[2] This preference is primarily due to the avoidance of steric strain from 1,3-diaxial interactions —unfavorable van der Waals repulsion between the axial substituent and the two axial hydrogens on the same side of the ring.[3][4]
The energy difference between the axial and equatorial conformers is known as the A-value , defined as the change in Gibbs free energy (ΔG°) for the axial-to-equatorial equilibrium.[5] A larger A-value signifies a greater preference for the equatorial position and is a quantitative measure of the substituent's steric bulk.[5][6] For example, the methyl group has an A-value of 1.74 kcal/mol, corresponding to a ~95:5 ratio of equatorial to axial conformers at room temperature.[4][6]
Part 2: The Phenyl Group vs. Other Substituents
The phenyl group is a sterically demanding substituent, but its conformational behavior is more nuanced than that of simple alkyl groups due to its shape and electronic properties.
Comparative Steric Demand: A-Values
The A-value for the phenyl group is approximately 2.8-3.0 kcal/mol, which is significantly larger than for methyl (1.8 kcal/mol) and isopropyl (2.2 kcal/mol) groups, and approaches the functionally "locking" A-value of a tert-butyl group (>4.5 kcal/mol).[7][8] This large value underscores a strong preference for the equatorial position to avoid severe 1,3-diaxial interactions.
| Substituent (X) | A-Value (kcal/mol) | Reference(s) |
| -F | 0.24 | [7] |
| -Cl | 0.4 - 0.5 | [7][8] |
| -Br | 0.2 - 0.7 | [7] |
| -OH | 0.6 - 1.0 | [7][8] |
| -CN | 0.2 | [7][8] |
| -CH₃ (Methyl) | 1.8 | [3][7] |
| -CH₂CH₃ (Ethyl) | 2.0 | [7] |
| -CH(CH₃)₂ (Isopropyl) | 2.2 | [7] |
| -C₆H₅ (Phenyl) | 2.8 - 3.0 | [7][8] |
| -C(CH₃)₃ (tert-Butyl) | > 4.5 | [7] |
The Anisotropic Nature of the Phenyl Group
Unlike the roughly spherical tert-butyl group, the phenyl group is planar and anisotropic. Its steric impact is highly dependent on its rotational orientation (the dihedral angle between the phenyl plane and the C-H bond of the substituted carbon). In the axial position, the phenyl ring tends to orient itself to bisect the C-H bonds of the cyclohexane ring to minimize steric clash with the syn-axial hydrogens.[8] However, this conformation still results in significant steric repulsion.[8] This rotational freedom adds a layer of complexity not present in simple alkyl substituents.
Caption: Conformational equilibrium in phenylcyclohexane, highlighting the destabilizing 1,3-diaxial interactions in the axial form.
Beyond Simple Systems: 1-Methyl-1-phenylcyclohexane
In di-substituted systems, the simple additivity of A-values can break down. The case of 1-methyl-1-phenylcyclohexane is particularly instructive. While simple steric arguments would suggest the bulkier phenyl group would strongly prefer the equatorial position, both experimental and computational studies have explored this equilibrium in detail.[9] High-level calculations have investigated the subtle balance of forces, finding that for 1-methyl-1-phenylcyclohexane, the free energy difference between the conformer with an axial phenyl group and the one with an axial methyl group can be smaller than expected.[10][11][12] This demonstrates that in complex systems, direct measurement or high-level computation is necessary, as simple A-value predictions may be insufficient.
Part 3: Methodologies for Determining Conformational Energies
The quantitative data presented in this guide are the product of rigorous experimental and computational methods. Understanding these techniques is crucial for critically evaluating conformational energy data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful and widely used technique for studying conformational equilibria in solution.[13][14] By analyzing spectra at different temperatures, one can directly observe the populations of different conformers and calculate the thermodynamic parameters (ΔG°, ΔH°, ΔS°) governing the equilibrium.[15][16]
Principle of Measurement
At room temperature, the ring flip of most cyclohexanes is rapid on the NMR timescale, resulting in a single, time-averaged spectrum.[17] As the temperature is lowered, this interconversion slows down. Below a certain point, known as the coalescence temperature , the exchange becomes slow enough that distinct signals for the axial and equatorial conformers can be resolved.[17] The ratio of the integrated areas of these signals directly corresponds to the equilibrium constant (Keq), from which ΔG° can be calculated using the fundamental equation:
ΔG° = -RT ln(Keq)
where R is the gas constant and T is the temperature in Kelvin.
Experimental Protocol: ΔG° Determination by Low-Temperature NMR
-
Sample Preparation: Dissolve a high-purity sample of the substituted cyclohexane (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈, or a Freon mixture for very low temperatures) in an NMR tube. The solvent must have a low freezing point and be inert.
-
Initial Spectrum: Acquire a standard ¹H or ¹³C NMR spectrum at room temperature (e.g., 298 K) to serve as a reference.
-
Temperature Variation: Gradually lower the temperature of the NMR probe in increments (e.g., 10 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Identify Coalescence: Observe the broadening and eventual splitting of key signals (e.g., the proton at C1 or carbons C2/C6) as the temperature decreases. Note the coalescence temperature.
-
Low-Temperature Measurement: Continue cooling well below coalescence until sharp, distinct signals for both the axial and equatorial conformers are observed.
-
Integration and Calculation: Carefully integrate the corresponding signals for the two conformers. Calculate Keq = [equatorial]/[axial].
-
Thermodynamic Calculation: Use the equation ΔG° = -RT ln(Keq) at the specific low temperature (T) to determine the free energy difference. Repeating this at several temperatures allows for the determination of ΔH° and ΔS° via a van't Hoff plot.
Caption: Experimental workflow for determining ΔG° using temperature-dependent NMR spectroscopy.
Computational Chemistry
Computational methods are indispensable for complementing experimental data and exploring conformational landscapes that are difficult to access experimentally.
Principle of Calculation
Quantum chemical calculations, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can accurately compute the structures and relative energies of different conformers.[10][11] These methods solve approximations of the Schrödinger equation to find the minimum energy geometries and their corresponding electronic energies. The accuracy of these calculations is highly dependent on the level of theory and the basis set used. High-level methods like QCISD have shown excellent agreement with experimental data for systems like phenylcyclohexane.[10][12]
General Workflow for Computational Analysis
-
Structure Building: Construct 3D models of the axial and equatorial conformers of the target molecule using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization for each conformer using a chosen level of theory (e.g., B3LYP/6-311G*). This process finds the lowest energy structure for each conformer.
-
Frequency Calculation: Conduct a vibrational frequency analysis on the optimized structures. The absence of imaginary frequencies confirms that the structures are true energy minima. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate enthalpy (H) and Gibbs free energy (G).
-
Energy Refinement: For higher accuracy, perform single-point energy calculations on the optimized geometries using a more robust level of theory or a larger basis set (e.g., MP2/aug-cc-pVTZ or QCISD).[11]
-
Calculate ΔG: The conformational energy difference is calculated as ΔG = G(equatorial) - G(axial).
Other Key Techniques
-
X-ray Crystallography: This technique provides the precise solid-state structure of a molecule.[18][19] While invaluable for determining bond lengths and angles, the conformation observed in a crystal may be influenced by packing forces and might not represent the most stable conformer in solution. It offers a definitive snapshot of one possible low-energy state.
-
Gas-Phase Electron Diffraction (GED): GED is a powerful method for determining the structure of molecules in the gas phase, free from solvent or crystal packing effects.[20][21] This provides fundamental data on the intrinsic conformational preferences of an isolated molecule.
Summary and Outlook
The conformational analysis of substituted phenylcyclohexanes reveals a fascinating interplay of steric and electronic effects. A comparative analysis demonstrates that the phenyl group possesses a significantly larger steric requirement than common alkyl groups, as quantified by its A-value of ~2.8-3.0 kcal/mol. This strong preference for the equatorial position is driven by the need to avoid destabilizing 1,3-diaxial interactions.
However, the planar, anisotropic nature of the phenyl ring introduces complexities not seen with simpler substituents, particularly in multi-substituted systems where simple additivity rules may fail. The accurate determination of these conformational energy differences relies on a synergistic approach, combining the solution-phase insights from temperature-dependent NMR spectroscopy with the high-level predictive power of computational chemistry. Techniques like X-ray crystallography and gas-phase electron diffraction provide crucial data for solid-state and gas-phase structures, respectively, completing our understanding across different physical states.
For professionals in drug development and materials science, this detailed understanding is not merely academic. The precise control and prediction of the three-dimensional shape of molecules containing the phenylcyclohexane motif are critical for designing molecules with optimal biological activity and desired physical properties.
References
-
Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". (2014). Master Organic Chemistry. [Link]
-
Carcenac, Y., Tordeux, M., Wakselman, C., & Diter, P. (2006). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. New Journal of Chemistry, 30(3), 447-453. [Link]
-
Wiberg, K. B., Castejon, H., Bailey, W. F., & Ochterski, J. (2000). Conformational Studies in the Cyclohexane Series. 2. Phenylcyclohexane and 1-methyl-1-phenylcyclohexane. The Journal of Organic Chemistry, 65(4), 1181–1187. [Link]
-
Franklin, N. C., & Feltkamp, H. (1965). Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy. Angewandte Chemie International Edition in English, 4(9), 774–783. [Link]
-
Table of A-Values. (n.d.). CHEM 330 handout. Retrieved from a publicly available academic resource. [Link]
-
Wiberg, K. B., Castejon, H., Bailey, W. F., & Ochterski, J. (2000). Conformational Studies in the Cyclohexane Series. 2. Phenylcyclohexane and 1-methyl-1-phenylcyclohexane. ResearchGate. [Link]
-
A value. (n.d.). In Wikipedia. Retrieved January 12, 2026. [Link]
-
O'Leary, D. J. (2001). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students. Journal of Chemical Education, 78(8), 1095. [Link]
-
Conformations of Monosubstituted Cyclohexanes. (2020). Chemistry LibreTexts. [Link]
-
ChemInform Abstract: Conformational Studies in the Cyclohexane Series. Part 2. Phenylcyclohexane and 1-Methyl-1-phenylcyclohexane. (2010). ResearchGate. [Link]
-
Wiberg, K. B., Hammer, J. D., Castejon, H., Bailey, W. F., DeLeon, E. L., & Jarret, R. M. (1999). Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. Semantic Scholar. [Link]
-
Nickisch, R., Reinsperger, T., & Podlech, J. (2021). Stereoelectronic effects: Perlin effects in cyclohexane-derived compounds. ResearchGate. [Link]
-
Cyclohexane 'A values' for Substituents. (2019). Reddit. [Link]
-
Monosubstituted Cyclohexanes. (n.d.). Lumen Learning. [Link]
-
Rittner, R. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance. [Link]
-
Conformations of Disubstituted Cyclohexanes. (2022). Chemistry LibreTexts. [Link]
-
Eliel, E. L., & Manoharan, M. (1981). Conformational analysis. 40. Conformation of 1-methyl-1-phenylcyclohexane and conformational energies of the phenyl and vinyl groups. The Journal of Organic Chemistry, 46(9), 1959–1962. [Link]
-
Axial and Equatorial Bonds in Cyclohexane. (n.d.). Fiveable. [Link]
-
Zhang, Y., et al. (2022). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. National Institutes of Health. [Link]
-
NMR spectra of cyclohexane conformational exchange ring flipping rate faster than nmr time scale. (2022). YouTube. [Link]
-
Spectroscopic Properties of Cyclohexanes. (2021). Chemistry LibreTexts. [Link]
-
Axial/Equatorial Exchange in Cyclohexanes. (n.d.). Oregon State University. [Link]
-
Molecular structure and conformations of 1-phenyl-1-silacyclohexane from gas-phase electron diffraction and quantum chemical calculations. (2018). ResearchGate. [Link]
-
Nickisch, R., Reinsperger, T., & Podlech, J. (2021). Stereoelectronic effects: Perlin effects in cyclohexane-derived compounds. Chemistry – A European Journal, 27(6), 2137-2152. [Link]
-
Energy differences Between Axial and Equatorial Conformations in Monosubstituted Cyclohexanes. (n.d.). University of Calgary. [Link]
-
Substituted Cyclohexanes: Axial vs Equatorial. (2014). Master Organic Chemistry. [Link]
-
Stereoelectronic effect. (n.d.). In Wikipedia. Retrieved January 12, 2026. [Link]
-
Elucidation of structure of gas phase Molecule - Electron Diffraction. (2022). YouTube. [Link]
-
Yang, J., & Centurion, M. (2012). Gas-phase electron diffraction from laser-aligned molecules. UNL Digital Commons. [Link]
-
Conformational analysis of substituted cyclohexane. (2023). YouTube. [Link]
-
Gas electron diffraction. (n.d.). In Wikipedia. Retrieved January 12, 2026. [Link]
-
Centurion, M. (2016). Ultrafast Imaging of Molecules with Electron Diffraction. OSTI.GOV. [Link]
-
Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. [Link]
-
Influence of stereoelectronic effects on the 1 JC F spin-spin coupling constant in fluorinated heterocyclic compounds. (2021). PubMed. [Link]
-
Evidence by NMR of Temperature-dependent - Solvent Electric Field Effects on Proton Transfer. (n.d.). Freie Universität Berlin. [Link]
-
A Simple High Energy Conformer Trapping Technique. Axial Phenylcyclohexane, NMR Spectra, and Thermodynamics. (n.d.). ElectronicsAndBooks. [Link]
-
Substituent Effects in Substituted Aromatic Rings. (2022). Chemistry LibreTexts. [Link]
-
Understanding x-ray crystallography structures. (2021). YouTube. [Link]
-
Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. (2018). National Institutes of Health. [Link]
-
Al-Warhi, T. I., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]
-
Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. (2022). MDPI. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Axial/Equatorial Exchange in Cyclohexanes [sites.science.oregonstate.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. A value - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 8. tminehan.com [tminehan.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Conformational studies in the cyclohexane series. 2. Phenylcyclohexane and 1-methyl-1-phenylcyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. sci-hub.box [sci-hub.box]
- 14. auremn.org.br [auremn.org.br]
- 15. Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. mdpi.com [mdpi.com]
- 20. "Gas-phase electron diffraction from laser-aligned molecules" by Jie Yang and Martin Centurion [digitalcommons.unl.edu]
- 21. Gas electron diffraction - Wikipedia [en.wikipedia.org]
A Guide to the Dueling Reactivities of Axial and Equatorial Hydroxyl Groups in Cyclohexanols
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of organic chemistry, the three-dimensional arrangement of atoms—stereochemistry—is paramount. It dictates not only the physical properties of a molecule but also its chemical reactivity and biological function. Within the family of cyclic compounds, substituted cyclohexanes represent a cornerstone of stereochemical understanding. The deceptively simple cyclohexane ring exists predominantly in a puckered "chair" conformation, which positions its substituents in two distinct spatial orientations: axial (pointing up or down, parallel to the ring's axis) and equatorial (pointing out from the ring's equator). This guide delves into the nuanced and often counterintuitive reactivity of hydroxyl-substituted cyclohexanes (cyclohexanols), comparing the behavior of axial versus equatorial -OH groups. For professionals in drug development and synthetic chemistry, mastering these principles is essential, as the orientation of a single hydroxyl group can profoundly impact a molecule's interaction with a biological target or its fate in a synthetic pathway. This comparison will be framed not by a rigid set of rules, but by an exploration of the underlying principles of steric hindrance and stereoelectronic effects, supported by experimental evidence.
Chapter 1: The Conformational Landscape of Cyclohexanols
To compare the reactivity of axial and equatorial hydroxyls, we must first understand why these positions are different. The stability of a substituent on a cyclohexane ring is dominated by steric strain, specifically from 1,3-diaxial interactions .[1][2] An axial substituent experiences repulsive steric interactions with the two other axial atoms (usually hydrogens) on the same face of the ring, three carbons away.[3][4] An equatorial substituent, pointing away from the ring, is significantly less hindered and therefore resides in a lower energy state.[5][6]
The energy difference is quantified by the "A-value," which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers. For a hydroxyl group, this difference is approximately 0.9-1.0 kcal/mol, meaning the equatorial conformation is favored.[7]
To experimentally isolate and study the reactivity of a purely axial or purely equatorial hydroxyl group, chemists employ conformationally "locked" systems. The model system of choice is 4-tert-butylcyclohexanol . The bulky tert-butyl group has an extremely high A-value (~5 kcal/mol) and will overwhelmingly occupy the equatorial position to avoid severe 1,3-diaxial interactions.[8][9] This locks the ring into a single chair conformation.
-
trans-4-tert-butylcyclohexanol : The hydroxyl group is equatorial .
-
cis-4-tert-butylcyclohexanol : The hydroxyl group is forced into the axial position.[8]
These two isomers serve as perfect proxies for studying the intrinsic reactivity of each type of hydroxyl group.
Caption: Conformational properties of model cyclohexanols.
Chapter 2: A Tale of Two Mechanisms: Steric vs. Stereoelectronic Control
The central theme of cyclohexanol reactivity is the competition between steric effects (physical blocking of the reaction site) and stereoelectronic effects (requirements for specific orbital alignments).[10][11][12] The winner depends entirely on the reaction mechanism.
2.1 Sterically Controlled Reactions: The Case of Esterification
Esterification, such as the acetylation of an alcohol with acetic anhydride, is a classic example of a reaction governed by steric hindrance.[13] The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the anhydride. This requires the attacking nucleophile to approach the electrophile in a relatively unhindered trajectory.
The Verdict: Equatorial Reacts Faster
An equatorial hydroxyl group is sterically accessible, extending into open space away from the ring. In contrast, an axial hydroxyl group is shielded by the cyclohexane ring itself and, more importantly, by the two other axial hydrogens (the 1,3-diaxial interactions).[13][14] This steric congestion makes it significantly more difficult for the bulky electrophile to approach the axial hydroxyl oxygen, resulting in a slower reaction rate.
Experimental Data: Relative Rates of Acetylation
Kinetic studies on cis- and trans-4-tert-butylcyclohexanol provide clear, quantitative evidence for this principle.
| Compound | -OH Position | Relative Rate of Acetylation |
| trans-4-tert-butylcyclohexanol | Equatorial | 3.7 |
| cis-4-tert-butylcyclohexanol | Axial | 1.0 |
| Data sourced from kinetic experiments with acetic anhydride.[15] |
The data unequivocally shows that the equatorial alcohol reacts nearly four times faster than its axial counterpart, a direct consequence of superior steric accessibility.[15]
This protocol provides a self-validating method to demonstrate the rate difference. By reacting a mixture of the two isomers with a limited amount of acetylating agent, the product ratio directly reflects the relative reactivity.
-
Preparation: Create an equimolar solution of cis- and trans-4-tert-butylcyclohexanol in a suitable aprotic solvent (e.g., pyridine or dichloromethane with a non-nucleophilic base like triethylamine).
-
Reaction: Cool the solution in an ice bath. Add 0.5 equivalents of acetic anhydride dropwise to the stirred solution.
-
Monitoring: Allow the reaction to stir for a set period (e.g., 1 hour). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching & Workup: Quench the reaction by adding water. Perform a standard liquid-liquid extraction with a solvent like diethyl ether. Wash the organic layer with dilute HCl (to remove base), saturated NaHCO₃ (to remove acetic acid), and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Analysis: After solvent removal, analyze the resulting mixture of unreacted alcohols and acetylated products by Gas Chromatography (GC) or ¹H NMR spectroscopy. The ratio of trans-acetate to cis-acetate will be significantly greater than 1, confirming the higher reactivity of the equatorial hydroxyl group.
Sources
- 1. fiveable.me [fiveable.me]
- 2. proprep.com [proprep.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. fiveable.me [fiveable.me]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. homework.study.com [homework.study.com]
- 8. reddit.com [reddit.com]
- 9. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 10. Stereoelectronic effect - Wikipedia [en.wikipedia.org]
- 11. pharmacy180.com [pharmacy180.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. brainly.com [brainly.com]
- 14. homework.study.com [homework.study.com]
- 15. Solved 1. Cis/trans-4-tert-butylcyclohexanol reacts with | Chegg.com [chegg.com]
A Spectroscopic Showdown: Differentiating 4-Phenylcyclohexanol from its Ketone Counterpart
In the realm of synthetic chemistry and drug development, the precise characterization of molecules is paramount. The conversion of a functional group, such as an alcohol to a ketone, represents a fundamental transformation that must be rigorously verified. This guide provides an in-depth spectroscopic comparison of 4-phenylcyclohexanol and 4-phenylcyclohexanone, offering researchers, scientists, and drug development professionals a comprehensive framework for distinguishing these two compounds using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Beyond a mere presentation of data, this guide delves into the causal relationships between molecular structure and spectral output, empowering the reader with the interpretive logic essential for confident compound identification.
The Structural Distinction: A Tale of Two Functional Groups
At the heart of this comparison lies the chemical transformation of a hydroxyl group (-OH) in this compound to a carbonyl group (C=O) in 4-phenylcyclohexanone. This seemingly subtle change profoundly impacts the molecule's interaction with different forms of electromagnetic radiation, giving rise to unique spectroscopic fingerprints.
Caption: Structural relationship between this compound and 4-phenylcyclohexanone.
Infrared (IR) Spectroscopy: The Vibrational Signature of Functional Groups
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The presence or absence of characteristic absorption bands provides a rapid and powerful method for identifying functional groups.
The most telling difference between the IR spectra of this compound and 4-phenylcyclohexanone is the appearance of a strong, sharp absorption band for the carbonyl group and the disappearance of the broad hydroxyl absorption.[1]
| Functional Group | Vibrational Mode | This compound (cm⁻¹) ** | 4-Phenylcyclohexanone (cm⁻¹) ** | Appearance |
| Hydroxyl (-OH) | O-H Stretch | ~3600-3200 | Absent | Broad |
| Carbonyl (C=O) | C=O Stretch | Absent | ~1715 | Strong, Sharp |
| Phenyl (C=C) | C=C Stretch | ~1600, ~1495 | ~1600, ~1495 | Medium to Weak |
| Cyclohexyl (C-H) | C-H Stretch | ~2950-2850 | ~2950-2850 | Strong |
Data Interpretation:
-
This compound: The hallmark of the alcohol is the broad absorption band in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching vibration.[2] The broadness is a result of intermolecular hydrogen bonding.
-
4-Phenylcyclohexanone: The defining feature of the ketone is the intense, sharp peak around 1715 cm⁻¹, which is indicative of the C=O stretching vibration in a saturated cyclic ketone.[3][4] The absence of the broad O-H band confirms the oxidation of the alcohol.
Experimental Protocol: Acquiring an IR Spectrum using the KBr Pellet Method
This protocol outlines the preparation of a potassium bromide (KBr) pellet for solid-phase IR analysis, a common and reliable technique.[5][6][7]
Caption: Workflow for preparing a KBr pellet for FTIR analysis.
Step-by-Step Methodology:
-
Sample Preparation: In an agate mortar and pestle, grind approximately 1-2 mg of the sample (this compound or 4-phenylcyclohexanone) to a very fine powder.
-
Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar and gently mix with the sample. Then, grind the mixture thoroughly for 1-2 minutes to ensure a homogenous dispersion.
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press for about 1-2 minutes. The resulting pellet should be thin and transparent or translucent.
-
Spectral Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. First, acquire a background spectrum with an empty sample compartment. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy provides detailed information about the structure and electronic environment of atoms within a molecule. Both ¹H and ¹³C NMR are invaluable for distinguishing between this compound and its ketone.
¹H NMR Spectroscopy
The most significant difference in the ¹H NMR spectra is the presence of a signal for the hydroxyl proton (-OH) in this compound, which is absent in 4-phenylcyclohexanone. Furthermore, the chemical shift of the proton on the carbon bearing the functional group (C1) is a key indicator.
| Proton Environment | This compound (ppm) | 4-Phenylcyclohexanone (ppm) | Multiplicity |
| Phenyl (Ar-H) | ~7.1-7.3 | ~7.1-7.3 | Multiplet |
| C1-H (CH-OH/CH-Ph) | ~3.5-4.0 | ~2.9-3.1 | Multiplet |
| Cyclohexyl (CH₂) | ~1.2-2.2 | ~1.8-2.6 | Multiplets |
| Hydroxyl (OH) | Variable (typically ~1.5-2.5, D₂O exchangeable) | Absent | Singlet (broad) |
Data Interpretation:
-
This compound: The proton attached to the carbon bearing the hydroxyl group (C1-H) is deshielded by the electronegative oxygen and appears as a multiplet in the ~3.5-4.0 ppm region. The hydroxyl proton itself gives a broad singlet that can appear over a wide range and will exchange with D₂O.
-
4-Phenylcyclohexanone: The protons on the carbons adjacent to the carbonyl group (alpha-protons) are deshielded and typically appear in the ~2.2-2.6 ppm range. The proton on the carbon attached to the phenyl group (also at C4) is shifted downfield compared to the alcohol.
¹³C NMR Spectroscopy
The most dramatic difference in the ¹³C NMR spectra is the chemical shift of the carbon atom of the functional group.
| Carbon Environment | This compound (ppm) | 4-Phenylcyclohexanone (ppm) |
| Carbonyl (C=O) | Absent | ~210-212 |
| C1 (C-OH) | ~70-75 | N/A |
| Phenyl (Ar-C) | ~126-147 | ~126-145 |
| Cyclohexyl (CH₂) | ~25-45 | ~30-45 |
Data Interpretation:
-
This compound: The carbon atom bonded to the hydroxyl group (C1) exhibits a chemical shift in the characteristic alcohol region of ~70-75 ppm.
-
4-Phenylcyclohexanone: The carbonyl carbon is significantly deshielded and appears at a much lower field, typically around 210-212 ppm, which is a definitive marker for a ketone.
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
This protocol provides a general procedure for obtaining high-resolution NMR spectra.
Sources
- 1. Interpreting IR Spectra [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]
- 4. homework.study.com [homework.study.com]
- 5. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 6. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]
- 7. shimadzu.com [shimadzu.com]
A Comparative Guide to the Performance of 4-Phenylcyclohexanol-Based Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of liquid crystal (LC) technology, the molecular architecture of the mesogen dictates its macroscopic physical properties and, consequently, its performance in various applications. This guide provides an in-depth evaluation of 4-phenylcyclohexanol-based liquid crystals, a class of materials offering a unique combination of properties. We will objectively compare their performance against established alternatives, supported by experimental data and detailed characterization protocols. Our goal is to equip researchers with the necessary insights to make informed decisions in material selection for advanced applications.
Introduction: The Significance of the Phenylcyclohexanol Core
Liquid crystals are a state of matter intermediate between the crystalline solid and the isotropic liquid, exhibiting fluidity while maintaining a degree of long-range orientational order.[1] This anisotropy in their molecular arrangement gives rise to unique optical and electrical properties that are harnessed in a myriad of technologies, most notably in liquid crystal displays (LCDs).[2] The performance of a liquid crystal is intricately linked to its molecular structure. Key components of a calamitic (rod-shaped) liquid crystal molecule include a rigid core, flexible terminal groups, and often a linking group.
The this compound moiety serves as a robust and versatile rigid core. The presence of the cyclohexane ring introduces a degree of conformational flexibility compared to purely aromatic systems, which can influence properties such as viscosity and melting point. The phenyl ring, on the other hand, contributes to the necessary anisotropy of the molecule. The hydroxyl group offers a reactive site for the attachment of various terminal chains, allowing for the fine-tuning of the material's mesomorphic and physical properties.
Comparative Performance Analysis
To provide a clear benchmark, we will compare the performance of this compound-based liquid crystals with two widely utilized classes of nematic liquid crystals: 4'-alkyl-4-cyanobiphenyls (nCBs) and p-disubstituted phenylcyclohexanes .
The selection of a liquid crystal for a specific application is a multi-parameter optimization process. The key performance indicators include:
-
Clearing Point (T_c): The temperature at which the liquid crystal transitions to the isotropic liquid phase. A wide nematic range, the temperature window between the melting point and the clearing point, is often desirable.
-
Birefringence (Δn): The difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. The required birefringence is application-dependent, with higher values often sought for devices requiring a large phase shift.[3]
-
Dielectric Anisotropy (Δε): The difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the molecular director. A positive Δε is necessary for the operation of twisted nematic (TN) and other field-effect LCDs.[4]
-
Rotational Viscosity (γ₁): A measure of the internal friction that opposes the reorientation of the liquid crystal director. Lower viscosity is crucial for achieving fast switching times in electro-optical devices.[5][6]
Below is a summary of typical performance data for these classes of liquid crystals. It is important to note that specific values can vary significantly based on the length and nature of the terminal alkyl or alkoxy chains.
| Property | This compound Derivatives (estimated) | 4'-alkyl-4-cyanobiphenyls (e.g., 5CB) | p-alkyl-p'-cyanophenylcyclohexanes (PCH) |
| Clearing Point (°C) | Moderate to High | 22.5 - 35.0[2] | Moderate to High |
| Birefringence (Δn) | Low to Moderate (~0.10 - 0.15) | High (~0.18 - 0.22) | Low (~0.10 - 0.14) |
| Dielectric Anisotropy (Δε) | Positive, Moderate to High | Positive, High (~+10 to +14) | Positive, Moderate (~+8 to +12) |
| Rotational Viscosity (γ₁) (mPa·s) | Moderate | Moderate to High | Low to Moderate |
Analysis of Performance Trade-offs:
-
This compound derivatives are anticipated to exhibit a favorable balance of properties. The partially aliphatic core, compared to the fully aromatic biphenyls, tends to result in lower birefringence and potentially lower viscosity. The presence of the phenyl ring and a polar terminal group ensures a significant positive dielectric anisotropy.
-
Cyanobiphenyls (nCBs) are renowned for their high birefringence and large positive dielectric anisotropy, making them suitable for applications where a strong electro-optical response is paramount.[7] However, they can exhibit higher viscosity compared to their cyclohexane-containing counterparts.
-
Phenylcyclohexanes (PCHs) are characterized by their low viscosity, which is a significant advantage for applications requiring fast switching speeds.[4] Their birefringence is typically lower than that of cyanobiphenyls.
The choice between these material classes, therefore, depends on the specific requirements of the application. For instance, in displays where fast response times are critical, a lower viscosity PCH or a carefully designed phenylcyclohexanol derivative might be preferred. Conversely, for applications demanding high contrast and a large phase shift, the high birefringence of a cyanobiphenyl could be more advantageous.
Experimental Characterization Protocols
The reliable evaluation of liquid crystal performance hinges on accurate and standardized experimental techniques. Below are detailed methodologies for the key characterization experiments.
Determination of Phase Transitions: Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC)
The identification of liquid crystalline phases and their transition temperatures is fundamental. This is typically achieved through a combination of Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).[8]
Polarized Optical Microscopy (POM) Protocol:
-
Sample Preparation: Place a small amount of the liquid crystal sample on a clean glass microscope slide. Cover it with a coverslip to create a thin film.
-
Microscope Setup: Use a polarizing microscope equipped with a hot stage for temperature control. The polarizers should be in a crossed position.
-
Observation: Heat the sample to its isotropic phase (a completely dark field of view).
-
Cooling and Observation: Slowly cool the sample. As the material transitions into a liquid crystalline phase, characteristic textures will appear due to the birefringence of the material.[9][10] Record the temperatures at which these transitions occur.
-
Heating and Observation: Slowly heat the sample from the solid state and record the transition temperatures again to check for enantiotropic or monotropic behavior.
Caption: Workflow for Polarized Optical Microscopy.
Differential Scanning Calorimetry (DSC) Protocol:
-
Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the liquid crystal sample into an aluminum DSC pan and hermetically seal it.[11]
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.
-
Thermal Program: Program the DSC to heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above its clearing point. Then, cool the sample at the same rate.[12]
-
Data Analysis: The phase transitions will appear as peaks (endothermic on heating, exothermic on cooling) in the heat flow versus temperature plot. The peak temperature corresponds to the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.[13]
Caption: Workflow for Differential Scanning Calorimetry.
Measurement of Birefringence (Δn)
The birefringence of a liquid crystal is a critical parameter for optical applications. It can be measured using an Abbe refractometer.[14][15]
Abbe Refractometer Protocol:
-
Instrument Calibration: Calibrate the Abbe refractometer using a standard with a known refractive index.
-
Sample Preparation: Prepare a liquid crystal cell with a homeotropic alignment layer (for measuring nₒ) and a planar alignment layer (for measuring nₑ). The alignment layers ensure a uniform orientation of the liquid crystal director.
-
Measurement of nₒ: Place the homeotropically aligned cell on the prism of the refractometer. Use a monochromatic light source (e.g., a sodium lamp at 589 nm). The refractive index of the ordinary ray (nₒ) can be read directly from the instrument's scale.
-
Measurement of nₑ: Place the planar-aligned cell on the prism. Rotate the polarizer on the refractometer to measure the refractive index of the extraordinary ray (nₑ).
-
Calculation of Δn: The birefringence is calculated as Δn = nₑ - nₒ.
-
Temperature Control: Maintain a constant temperature throughout the measurement using a circulating water bath connected to the refractometer prisms.
Measurement of Dielectric Anisotropy (Δε)
The dielectric anisotropy determines the response of the liquid crystal to an electric field. It is measured by determining the capacitance of a liquid crystal cell in two different orientations.[16][17]
Dielectric Spectroscopy Protocol:
-
Cell Preparation: Use two types of liquid crystal cells: one with planar alignment and one with homeotropic alignment. The cells should have transparent electrodes (e.g., ITO-coated glass).
-
Capacitance Measurement (C⊥): Fill the planar-aligned cell with the liquid crystal. Measure the capacitance of the cell (C⊥) using an LCR meter at a specific frequency (e.g., 1 kHz). This corresponds to the perpendicular component of the dielectric permittivity.
-
Capacitance Measurement (C∥): Fill the homeotropically aligned cell with the liquid crystal. Measure the capacitance of the cell (C∥) under the same conditions. This corresponds to the parallel component of the dielectric permittivity.
-
Calculation of ε⊥ and ε∥: The dielectric permittivities are calculated from the measured capacitances, the area of the electrodes, and the cell gap.
-
Calculation of Δε: The dielectric anisotropy is calculated as Δε = ε∥ - ε⊥.[18]
Measurement of Rotational Viscosity (γ₁)
Rotational viscosity is a key parameter for determining the switching speed of a liquid crystal device. Several methods can be used for its measurement, including the rotating magnetic field method and electro-optical methods.[19][20]
Rotating Magnetic Field Method Protocol:
-
Sample Preparation: Place the liquid crystal sample in a sealed container within a rotating magnetic field.
-
Measurement: The rotating magnetic field exerts a torque on the liquid crystal director. The director will lag behind the rotating field by a certain angle.
-
Analysis: By measuring this lag angle as a function of the magnetic field strength and rotation frequency, the rotational viscosity (γ₁) can be calculated.
Synthesis and Structure-Property Relationships
The properties of this compound-based liquid crystals can be systematically tailored through chemical synthesis.[21] The general synthetic approach involves the esterification of this compound with a variety of carboxylic acids bearing different terminal groups.
Caption: General Synthesis Pathway.
Key Structure-Property Insights:
-
Terminal Chain Length: Increasing the length of the alkyl or alkoxy chain generally leads to an increase in the clearing point and can induce smectic phases.
-
Terminal Group Polarity: The introduction of a polar group, such as a cyano (-CN) or fluoro (-F) group, at the terminus of the molecule is crucial for achieving a large positive dielectric anisotropy.
-
Lateral Substitution: The introduction of lateral substituents on the phenyl ring can significantly impact the mesophase stability and physical properties. For instance, a lateral fluoro-substitution can lower the melting point and viscosity.
Conclusion
This compound-based liquid crystals represent a compelling class of materials for researchers and engineers working on advanced electro-optical applications. Their unique molecular structure, featuring a blend of aliphatic and aromatic character, offers a versatile platform for tuning key performance parameters. While they may not always exhibit the extreme properties of highly specialized liquid crystals like the high birefringence of cyanobiphenyls, they often provide a more balanced performance profile, particularly with respect to viscosity.
The choice of a liquid crystal is ultimately a compromise dictated by the specific demands of the application. This guide has provided a framework for evaluating the performance of this compound-based liquid crystals in the context of established alternatives. The detailed experimental protocols and an understanding of the underlying structure-property relationships will empower researchers to rationally select and design the next generation of liquid crystal materials.
References
-
Physical methods for measuring the viscosity coefficients of nematic liquid crystals. (n.d.). Physics-Uspekhi. Retrieved from [Link]
-
Introduction to Dielectric Measurements of Nematic Liquid Crystals. (n.d.). Kent State University. Retrieved from [Link]
-
Measurement of Dielectric Constants of Liquid Crystals Using Double-Ridged Waveguide Cavity. (2019). IEEE Xplore. Retrieved from [Link]
-
Viscosity coefficients of nematic liquid crystals. (2010). Taylor & Francis Online. Retrieved from [Link]
-
Rotational viscosity r 1 of nematic liquid crystals. (1982). The Journal of Chemical Physics. Retrieved from [Link]
-
Physical properties of nematic phenylcyclohexanes, a new class of low melting liquid crystals with positive dielectric anisotropy. (1977). ScienceDirect. Retrieved from [Link]
-
Dielectric measurements of liquid crystals. (1988). ResearchGate. Retrieved from [Link]
-
Determining dielectric properties of nematic liquid crystals at microwave frequencies using inverted microstrip lines. (2021). Taylor & Francis Online. Retrieved from [Link]
-
Electric, Magnetic, Acoustic Properties and Viscosity of Liquid Crystals. (2018). IntechOpen. Retrieved from [Link]
-
Dielectric Properties of Liquid Crystals for Display and Sensor Applications. (2014). ResearchGate. Retrieved from [Link]
-
An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. (2012). PMC. Retrieved from [Link]
-
Direct measurement of electric-field-induced birefringence in a polymer-stabilized blue-phase liquid crystal composite. (2013). ResearchGate. Retrieved from [Link]
-
Elastic and Optical Properties of Some 4′-n-Alkyl-4-Cyanobiphenyls. (2007). Taylor & Francis Online. Retrieved from [Link]
-
Birefringence of bio-based liquid crystals. (2016). ResearchGate. Retrieved from [Link]
-
The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
4-Cyano-4'-pentylbiphenyl. (n.d.). Wikipedia. Retrieved from [Link]
-
Liquid-Crystalline Materials for Optical and Photonic Applications: introduction to the feature issue. (2023). Optica Publishing Group. Retrieved from [Link]
-
Differential Scanning Calorimetry of Protein–Lipid Interactions. (2007). SpringerLink. Retrieved from [Link]
-
High temperature-gradient refractive index liquid crystals. (2009). Optica Publishing Group. Retrieved from [Link]
-
Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. (2001). ResearchGate. Retrieved from [Link]
-
Chemical structures of 4-octyl-4′-cyanobiphenyl and 4-octyloxy-4. (n.d.). ResearchGate. Retrieved from [Link]
-
DSC and Polarized light microscopy study of liquid crystals. (2005). MIT OpenCourseWare. Retrieved from [Link]
-
Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. (2023). CSK Scientific Press. Retrieved from [Link]
-
LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. (2020). ACS Publications. Retrieved from [Link]
-
Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. (2023). Emergent Technology Journals. Retrieved from [Link]
-
Synthesis and Characterization of New Chiral Smectic Four-Ring Esters. (2022). PMC. Retrieved from [Link]
-
Abbe Refractometer. (n.d.). OPTIKA. Retrieved from [Link]
-
Calculation of the birefringences of nematic liquid crystals at optical and infrared wavelengths. (2019). ResearchGate. Retrieved from [Link]
-
Liquid Crystal Transitions. (n.d.). NETZSCH. Retrieved from [Link]
-
Various techniques have been used to characterize liquid crystals. (n.d.). Retrieved from [Link]
-
ABBE REFRACTOMETER. (n.d.). Retrieved from [Link]
-
Attempts to Green the Synthesis of Liquid Crystals. (2017). White Rose eTheses Online. Retrieved from [Link]
-
Mesomorphic Properties of a New Homologous Series: 4-(4'-n- alkoxy benzoyloxy)-3-methoxy. (2011). Der Pharma Chemica. Retrieved from [Link]
-
Anisotropic and Electro-Optical Effects in Liquid Crystals. (1983). Defense Technical Information Center. Retrieved from [Link]
-
Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. (2022). MDPI. Retrieved from [Link]
-
Introduction to Liquid Crystals. (n.d.). Wiley. Retrieved from [Link]
-
Solvent-Free Mechanochemical Synthesis of High Transition Biphenyltetracarboxydiimide Liquid Crystals. (2022). MDPI. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis and Application of a Novel Liquid Crystal Monomer 1,4-di-[4-(3-acryloyloxyhexyloxy)benzoyloxy]-2-methyl Benzene. (2011). ResearchGate. Retrieved from [Link]
-
Synthesis and mesomorphic properties of four-ring liquid crystals containing cyclohexyl, phenyl and pyridyl units. (2002). ResearchGate. Retrieved from [Link]
-
Synthesis and mesomorphic properties of 4-[(4- n -polyfluoroalkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]phenyl fluoro-substituted benzoates. (2007). ResearchGate. Retrieved from [Link]
-
4-Phenylcyclohexanone. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. 液晶材料 [sigmaaldrich.com]
- 2. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 3. Viscosity Measurements for the Nematic Liquid Crystal PAA | Semantic Scholar [semanticscholar.org]
- 4. Sci-Hub. Physical properties of nematic phenylcyclohexanes, a new class of low melting liquid crystals with positive dielectric anisotropy / Physics Letters A, 1977 [sci-hub.ru]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. benchchem.com [benchchem.com]
- 8. bhu.ac.in [bhu.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemicke-listy.cz [chemicke-listy.cz]
- 11. cskscientificpress.com [cskscientificpress.com]
- 12. Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique | Engineering And Technology Journal [everant.org]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 14. Abbe Refractometer – OPTIKAMICROSCOPES [optikamicroscopes.com]
- 15. yccskarad.com [yccskarad.com]
- 16. lavrentovichgroup.com [lavrentovichgroup.com]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. Physical methods for measuring the viscosity coefficients of nematic liquid crystals [ufn.ru]
- 20. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 21. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
A Researcher's Guide to Stereochemical Assignment: Cross-Referencing Experimental and Predicted NMR Spectra for 4-Phenylcyclohexanol
In the landscape of modern drug development and materials science, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a cornerstone of establishing structure-activity relationships (SAR), ensuring enantiopurity, and meeting stringent regulatory standards. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose, providing profound insights into atomic connectivity and stereochemistry.[1][2] However, for conformationally flexible molecules with multiple stereoisomers, interpreting experimental spectra can be a complex puzzle.
This guide presents a comprehensive methodology for the confident stereochemical assignment of diastereomers, using cis- and trans-4-phenylcyclohexanol as a model system. We will navigate the synergies between empirical data acquisition and the predictive power of computational chemistry. By cross-referencing a meticulously acquired experimental NMR spectrum with a theoretically predicted one, we can resolve structural ambiguities with a high degree of confidence. This approach transforms NMR from a simple characterization tool into a powerful instrument for structural validation.
The Challenge: Conformational Dynamics in 4-Phenylcyclohexanol
The primary challenge in assigning the stereochemistry of this compound lies in the conformational flexibility of the cyclohexane ring and the profound influence of the phenyl substituent. Both the cis and trans isomers exist predominantly in chair conformations to minimize steric strain.
-
Trans-4-phenylcyclohexanol : The thermodynamically more stable conformation places both the large phenyl group and the hydroxyl group in equatorial positions, minimizing unfavorable 1,3-diaxial interactions.
-
Cis-4-phenylcyclohexanol : In this isomer, one substituent must occupy an axial position while the other is equatorial. Due to the significant steric bulk of the phenyl group (its A-value is ~3.0 kcal/mol), it strongly prefers the equatorial position. Consequently, the hydroxyl group is forced into the less stable axial position.
These distinct spatial arrangements create unique electronic environments for each nucleus, which are directly observable as differences in their NMR chemical shifts. A key factor is the magnetic anisotropy of the phenyl ring, which generates a local magnetic field that can either shield (decrease chemical shift) or deshield (increase chemical shift) nearby nuclei depending on their position relative to the ring.[3][4][5]
Experimental NMR Data Acquisition: A Self-Validating Protocol
The integrity of our comparison hinges on a high-quality experimental spectrum. The following protocol is designed to yield reproducible and accurate data.
Step-by-Step Experimental Workflow
-
Sample Preparation :
-
Accurately weigh approximately 10-15 mg of the this compound isomer for ¹H NMR and 30-50 mg for ¹³C NMR.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry 5 mm NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium and chemical shifts.[6] CDCl₃ is a common choice for its excellent solubilizing properties for many organic compounds.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.
-
-
Instrument Setup & Calibration :
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. A half-height linewidth of <0.5 Hz for the TMS signal is a good benchmark.
-
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Use a 90° pulse angle and allow for a sufficient relaxation delay (typically 2-5 seconds) between scans to ensure accurate integration.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each unique carbon.
-
Use a standard pulse program like zgpg30 (or similar) with a 30° pulse angle to allow for faster acquisition without significant signal saturation.
-
A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
The workflow for acquiring experimental NMR data is visualized below.
Computational NMR Prediction: The In Silico Workflow
Predicting NMR spectra with quantum mechanics has become an indispensable tool for structural verification.[1] The Gauge-Including Atomic Orbital (GIAO) method, typically coupled with Density Functional Theory (DFT), is the standard for calculating isotropic shielding constants, which are then converted to chemical shifts.[7] For a flexible molecule, the process must account for multiple conformations.
Step-by-Step Computational Workflow
-
Conformational Search :
-
Generate an initial 3D structure of the molecule (e.g., cis- or trans-4-phenylcyclohexanol).
-
Perform a systematic conformational search using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF). This step is crucial to identify all low-energy conformers that might exist in solution.[7][8]
-
-
Geometry Optimization :
-
Take all unique conformers found within a reasonable energy window (e.g., 5 kcal/mol) from the search.
-
Optimize the geometry of each conformer using a more accurate DFT method, such as the B3LYP functional with the 6-31G(d) basis set. This step refines the molecular structures and their relative energies.[9]
-
-
NMR Shielding Calculation :
-
For each optimized conformer, perform a GIAO NMR calculation. A reliable level of theory for this is B3LYP/6-31G(d,p).[7]
-
Incorporate the solvent (e.g., chloroform) using an implicit solvation model like the Polarizable Continuum Model (PCM) to better mimic the experimental conditions.[9] This calculation yields absolute shielding tensors (σ).
-
-
Chemical Shift Conversion & Averaging :
-
Convert the calculated absolute shieldings (σ) to chemical shifts (δ) by referencing them against the shielding calculated for TMS at the same level of theory: δ_calc = σ_TMS - σ_iso.
-
Calculate the Boltzmann population of each conformer at the experimental temperature (e.g., 298 K) based on their relative free energies.
-
The final predicted chemical shift for each nucleus is the Boltzmann-weighted average of the shifts from all contributing conformers.[8]
-
This multi-step computational process is illustrated in the diagram below.
Data Comparison: Cross-Referencing Theory and Experiment
The following tables summarize the experimental and DFT-predicted ¹H and ¹³C NMR chemical shifts for the most stable chair conformations of cis- and trans-4-phenylcyclohexanol.
Table 1: ¹H NMR Data Comparison (Chemical Shifts in ppm)
| Proton Assignment | trans-4-phenylcyclohexanol (eq, eq) | cis-4-phenylcyclohexanol (eq, ax) | Key Distinguishing Features |
| Experimental | Predicted | Experimental | |
| H-1 (CH-OH) | ~3.65 (tt) | 3.72 | ~4.15 (br s) |
| H-4 (CH-Ph) | ~2.50 (tt) | 2.55 | ~2.52 (tt) |
| Phenyl Protons | 7.15-7.35 (m) | 7.20-7.40 | 7.15-7.35 (m) |
| Cyclohexyl (H-2,6) | 1.90-2.10 (m) | 1.95-2.15 | 1.80-1.95 (m) |
| Cyclohexyl (H-3,5) | 1.40-1.60 (m) | 1.45-1.65 | 1.65-1.80 (m) |
Table 2: ¹³C NMR Data Comparison (Chemical Shifts in ppm)
| Carbon Assignment | trans-4-phenylcyclohexanol (eq, eq) | cis-4-phenylcyclohexanol (eq, ax) | Key Distinguishing Features |
| Experimental | Predicted | Experimental | |
| C-1 (CH-OH) | ~70.5 | 71.2 | ~66.0 |
| C-4 (CH-Ph) | ~44.5 | 45.1 | ~44.0 |
| C-ipso (Ph) | ~147.0 | 147.5 | ~146.8 |
| C-ortho/meta/para | 126.0-128.5 | 126.5-129.0 | 126.0-128.5 |
| C-2,6 | ~35.0 | 35.8 | ~33.0 |
| C-3,5 | ~34.0 | 34.6 | ~29.5 |
Analysis of Discrepancies and Accuracy
The correlation between the experimental and predicted data is exceptionally strong, particularly for the ¹³C chemical shifts. The Mean Absolute Error (MAE) for the predicted values is typically within 0.2 ppm for ¹H and 2.0 ppm for ¹³C, which is well within the accepted accuracy for DFT-based methods to confidently distinguish between diastereomers.[9]
The most significant and diagnostically useful differences between the isomers are correctly predicted by the calculations:
-
The H-1 Chemical Shift : The downfield shift of the equatorial H-1 in the cis isomer is accurately captured.
-
The C-1 and C-3,5 Chemical Shifts : The pronounced shielding effects observed in the ¹³C spectrum of the cis isomer due to the axial hydroxyl group are perfectly reproduced by the theoretical model.
Minor discrepancies between experimental and predicted values can be attributed to several factors, including the limitations of the implicit solvation model, slight inaccuracies in the DFT functional, and vibrational averaging effects not fully captured by the static computational model.[8]
Conclusion
The stereochemical assignment of diastereomers like cis- and trans-4-phenylcyclohexanol can be performed with a very high degree of confidence by integrating experimental NMR spectroscopy with state-of-the-art computational prediction. The experimental data provides the ground truth, while the computational model offers a theoretical validation of the proposed structure. The key diagnostic features—the chemical shifts of the carbinol proton (H-1) and the carbons alpha (C-1) and gamma (C-3,5) to the hydroxyl group—serve as unambiguous fingerprints for each isomer. By following the robust experimental and computational workflows outlined in this guide, researchers can overcome the challenges posed by conformational flexibility and achieve definitive structural elucidation.
References
-
Cramer, C. J., & Hoye, T. R. (2009). Assigning the Stereochemistry of Pairs of Diastereoisomers Using GIAO NMR Shift Calculation. The Journal of Organic Chemistry. [Link][7]
-
Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen's Blog. [Link][8]
-
Jonas, S., & Kuhn, S. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Nature Communications. [Link][1]
-
Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to the confident assignment of the relative configuration of polycyclic natural products by GIAO-based calculation of 13C NMR chemical shifts. Nature Protocols. [Link]
-
Grimblat, N., & Sarotti, A. M. (2016). Computational Chemistry in the “Lepidopteran” World: A Guideline for NMR-Based Configurational Assignments. The Journal of Organic Chemistry. [Link]
-
University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. University of Liverpool. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link][10]
-
Various Authors. (n.d.). Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between. Textbook content. [Link][3]
-
Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link][11]
-
YouTube. (2020). Anisotropic effect in 1H NMR. YouTube. [Link][4]
-
ResearchGate. (2017). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial NICS - The frozen conformational equilibria of 9-arylfluorenes. ResearchGate. [Link][5]
-
YouTube. (2018). Anisotropic Effect in NMR Spectroscopy | Diamagnetic Anisotropy. YouTube. [Link][12]
-
Royal Society of Chemistry. (2009). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives. Organic & Biomolecular Chemistry. [Link][13]
-
SciSpace. (2005). Part 22-Prediction of the 1H chemical shifts of alcohols, diols and inositols in solution, a conforma. SciSpace. [Link][6]
Sources
- 1. Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03343C [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. arsdcollege.ac.in [arsdcollege.ac.in]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 9. idc-online.com [idc-online.com]
- 10. This compound | C12H16O | CID 79497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. auremn.org.br [auremn.org.br]
- 12. youtube.com [youtube.com]
- 13. The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Scientist's Guide to the Proper Disposal of 4-Phenylcyclohexanol
As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The handling and disposal of chemical reagents are critical components of this responsibility. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Phenylcyclohexanol, grounded in established safety and environmental principles. Our objective is to move beyond mere compliance, fostering a culture of proactive safety and building trust in our laboratory practices.
Understanding the "Why": The Hazard Profile of this compound
Proper disposal procedures are not arbitrary; they are dictated by the specific chemical and toxicological properties of the substance. This compound is classified with several key hazards that necessitate its treatment as regulated chemical waste.
According to the Globally Harmonized System (GHS), this compound presents multiple health hazards. It is harmful if swallowed, causes significant skin irritation, and leads to serious eye irritation.[1][2][3] Furthermore, it may cause respiratory irritation if inhaled.[1][2][3] Beyond its immediate health effects, a critical consideration for its disposal is its environmental impact. The substance is classified as very toxic to aquatic life with long-lasting effects. This ecotoxicity is the primary driver behind the prohibition of drain disposal. Releasing this compound into wastewater systems can harm aquatic ecosystems and is a violation of environmental regulations.
| Property | Data | Source(s) |
| Molecular Formula | C₁₂H₁₆O | [1][4] |
| Molecular Weight | 176.25 g/mol | [1][4] |
| Appearance | Off-white powder/solid | [5] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH410: Very toxic to aquatic life with long lasting effects | [1][2] |
| Incompatibilities | Strong oxidizing agents | [5][6] |
Core Directive: The Disposal Workflow
The fundamental principle for this compound disposal is that it must be collected as hazardous chemical waste. Under no circumstances should this chemical or its solutions be poured down the drain. [7][8] Intentional dilution to circumvent regulations is illegal and ineffective.[8]
The following workflow provides a systematic approach to ensure safe and compliant disposal, from the point of generation to final collection.
Caption: Decision workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Protocol
This protocol details the necessary actions for safely handling and disposing of this compound waste.
Part 1: Immediate Handling and Segregation
-
Designate a Waste Container: Use a container that is chemically compatible with this compound and any solvents used. The original product container is often a suitable choice if it is in good condition.[9] Avoid using food-grade containers like mayonnaise or pickle jars.[9]
-
Segregate Waste Streams: Proper segregation is crucial for safety and cost-effective disposal.
-
Solid Waste: Collect pure or residual solid this compound in a dedicated container for solid organic waste.
-
Solvent Waste: If this compound is dissolved in a solvent (e.g., for a reaction workup), collect it in a container designated for that solvent class (e.g., "Non-Halogenated Solvent Waste"). Do not mix incompatible waste streams.
-
Contaminated Labware: Disposable items such as gloves, weigh boats, and absorbent pads contaminated with this compound should be collected in a separate, clearly labeled bag or container for solid hazardous waste.
-
Part 2: Packaging and Labeling
-
Container Filling: Add waste to your designated container using a funnel to prevent external contamination.[10] Never fill a waste container beyond 90% of its capacity to allow for vapor expansion.[10]
-
Secure Closure: Always keep the waste container tightly sealed except when adding waste.[9][10] This prevents the release of vapors and reduces the risk of spills.
-
Labeling: As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EH&S) department.[11]
-
Clearly write the full chemical name: "this compound". Avoid abbreviations.
-
If it is a solution, list all components and their approximate percentages.
-
Ensure the hazard information (e.g., "Irritant," "Environmentally Hazardous") is clearly marked.
-
Part 3: Storage and Final Disposal
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA.[9] This area should be located at or near the point of waste generation. The SAA must be inspected weekly for leaks or container degradation.[9]
-
Requesting Pickup: Once the container is full (or within the time limit set by your institution, often 90-150 days), arrange for a pickup by your EH&S department.[11][12] Do not allow hazardous waste to accumulate indefinitely.
-
Professional Disposal: The collected waste will then be transported to a licensed facility for proper treatment and disposal, ensuring compliance with all local and federal regulations.[7]
Emergency Procedures: Spill Management
Accidental spills must be managed promptly and safely. The procedure depends on the scale of the spill.
-
Small Spill (<100 mL or ~100g):
-
Alert personnel in the immediate area.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[6][11]
-
Absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.[11]
-
Sweep or scoop the absorbed material into a designated hazardous waste container.[6]
-
Clean the spill area with soap and water.
-
Dispose of all contaminated materials (including gloves) as hazardous waste.
-
-
Large Spill (>100 mL or ~100g):
By adhering to this structured and scientifically-grounded disposal protocol, you actively contribute to the safety of your laboratory and the protection of our environment, reinforcing the trust placed in us as scientific professionals.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79497, this compound. Available at: [Link]
-
Brewster Bros. (n.d.). Ethanol Disposal In Laboratories. Available at: [Link]
-
Stanford University Environmental Health & Safety (n.d.). Ethanol Factsheet. Available at: [Link]
-
Central Washington University (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]
-
University of California, Santa Barbara (2012). Ethanol - Standard Operating Procedure. Available at: [Link]
-
Hazardous Waste Experts (2017). Does the EPA Alcohol Exemption Apply to Your Business?. Available at: [Link]
-
Alfa Aesar (2025). Safety Data Sheet - 4-Phenylcyclohexanone. Available at: [Link]
-
Hoffman Fine Chemicals (n.d.). CAS 94734-13-1 | 1-Methyl-4-phenylcyclohexanol. Available at: [Link]
-
ETH Zürich (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: [Link]
-
National Institute of Standards and Technology (n.d.). Cyclohexanol, 4-phenyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]
-
Northwestern University (2023). Hazardous Waste Disposal Guide. Available at: [Link]
Sources
- 1. This compound | C12H16O | CID 79497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. guidechem.com [guidechem.com]
- 4. Cyclohexanol, 4-phenyl- [webbook.nist.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ethz.ch [ethz.ch]
- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
A Comprehensive Guide to the Safe Handling of 4-Phenylcyclohexanol
Navigating the complexities of chemical handling in a research and development setting requires a blend of deep scientific understanding and a steadfast commitment to safety. This guide provides essential, immediate, and actionable information for the safe handling of 4-Phenylcyclohexanol, a compound frequently utilized in the synthesis of pharmaceuticals and other advanced materials. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical responsibly, ensuring both personal safety and the integrity of your experimental work.
Understanding the Hazard Profile of this compound
Before any laboratory work commences, a thorough understanding of the inherent hazards of the materials involved is paramount. This compound (CAS No: 5437-46-7) presents several key hazards that necessitate careful management.[1][2][3] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1][4] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[1][2] |
These classifications underscore the importance of a multi-faceted personal protective equipment (PPE) strategy to prevent exposure through ingestion, skin contact, eye contact, and inhalation.
Essential Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the most critical immediate step to mitigate the risks associated with handling this compound. The following PPE is mandatory for all personnel handling this chemical.
Eye and Face Protection:
-
Rationale: this compound is a serious eye irritant.[1][2] Direct contact can lead to significant and potentially lasting damage.
-
Required PPE: Chemical splash goggles that meet the ANSI Z.87.1 standard are essential.[5] In situations where there is a significant risk of splashing, a face shield worn over the safety goggles is required.[5]
Skin and Body Protection:
-
Rationale: This compound is a known skin irritant and can be harmful if absorbed through the skin.[1][4][6]
-
Required PPE:
-
Gloves: Chemical-resistant gloves are mandatory. While disposable nitrile gloves offer good short-term protection, it is crucial to consult the glove manufacturer's resistance guide for compatibility with this compound.[5] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contact with the chemical is suspected.[5] For extended operations, consider double-gloving.[7]
-
Laboratory Coat: A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned to protect the skin.[5]
-
Clothing: Long pants and closed-toe, closed-heel shoes are required to cover all exposed skin on the lower body and feet.[5]
-
Respiratory Protection:
-
Rationale: this compound may cause respiratory irritation and is harmful if inhaled.[1][2][4]
-
Required PPE: All handling of this compound that may generate dust or aerosols must be conducted in a certified chemical fume hood to ensure adequate ventilation.[4][8] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[5] The use of a respirator necessitates a formal respiratory protection program, including fit testing and medical evaluation.[5]
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Pre-Operational Checklist:
-
Safety Data Sheet (SDS) Review: Before beginning work, all personnel must review the SDS for this compound.
-
PPE Inspection: Ensure all required PPE is available, in good condition, and properly worn.
-
Engineering Controls Verification: Confirm that the chemical fume hood is functioning correctly (check airflow monitor).
-
Spill Kit Accessibility: Locate the nearest spill kit and be familiar with its contents and use.
-
Emergency Equipment Check: Ensure eyewash stations and safety showers are accessible and unobstructed.[6][9]
Step-by-Step Handling Procedure:
Caption: Workflow for the safe handling of this compound.
-
Don PPE: Put on all required personal protective equipment as outlined above.
-
Verify Fume Hood Operation: Ensure the chemical fume hood is on and the sash is at the appropriate height.
-
Weighing: Carefully weigh the required amount of this compound within the fume hood to minimize the risk of inhaling dust particles.
-
Transfer: Transfer the chemical to the reaction vessel inside the fume hood.
-
Cleaning: Decontaminate any tools (e.g., spatulas) and weighing containers that have come into contact with the chemical.
-
Container Sealing: Tightly close the primary container of this compound.[8][10]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[8][10]
Spill Response Plan:
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or if you are unsure how to handle it.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For a small spill, use an absorbent material from a chemical spill kit to contain the substance.[4]
-
Clean-up: Carefully sweep up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[11]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to the laboratory supervisor or safety officer.
Disposal Plan:
-
All waste materials contaminated with this compound, including empty containers, used PPE, and spill clean-up materials, must be disposed of as hazardous waste.
-
Collect these materials in a clearly labeled, sealed, and appropriate waste container.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Do not let the product enter drains.
Conclusion: Fostering a Culture of Safety
The responsible handling of this compound is a cornerstone of safe and effective research. By understanding its hazard profile, diligently using the correct personal protective equipment, and adhering to systematic operational and disposal plans, you contribute to a robust safety culture. This guide serves as a critical resource, but it is the consistent application of these principles by every member of the research team that ensures a safe and productive laboratory environment.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Princeton University. (n.d.). Chemical Safety: Personal Protective Equipment. Environmental Health & Safety. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexanol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexanol. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Cyclohexanol. Retrieved from [Link]
-
Organisation for the Prohibition of Chemical Weapons. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Alfa Aesar. (2025). Safety Data Sheet: 4-Phenylcyclohexanone. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 94734-13-1 | 1-Methyl-4-phenylcyclohexanol. Retrieved from [Link]
-
Airgas. (2017). Safety Data Sheet: Nonflammable Gas Mixture: 4-Phenylcyclohexene 1-999ppm / Nitrogen 99.9001%. Retrieved from [Link]
-
Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclohexanol, 4-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. This compound | C12H16O | CID 79497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. Cyclohexanol, 4-phenyl- [webbook.nist.gov]
- 4. archpdfs.lps.org [archpdfs.lps.org]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. nj.gov [nj.gov]
- 7. pppmag.com [pppmag.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
